(1-Ethynylcyclopropyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-ethynylcyclopropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10/c1-2-11(8-9-11)10-6-4-3-5-7-10/h1,3-7H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMJNHMUPFGYFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40577867 | |
| Record name | (1-Ethynylcyclopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40577867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139633-98-0 | |
| Record name | (1-Ethynylcyclopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40577867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (1-Ethynylcyclopropyl)benzene: Mechanisms, Intermediates, and Experimental Protocols
Abstract
(1-Ethynylcyclopropyl)benzene is a valuable molecular scaffold in medicinal chemistry and materials science, combining the unique steric and electronic properties of a strained cyclopropane ring with the versatile reactivity of a terminal alkyne. This guide provides an in-depth analysis of the primary synthetic routes to this compound, intended for researchers, chemists, and drug development professionals. We will dissect the core mechanistic pathways, identify key intermediates, and offer detailed, field-proven experimental protocols. The discussion emphasizes the causality behind procedural choices, ensuring a blend of theoretical understanding and practical applicability.
Introduction: The Strategic Importance of this compound
The fusion of a phenyl ring, a cyclopropane moiety, and an ethynyl group creates a molecule of significant synthetic potential. The cyclopropane ring, with its inherent strain and high p-character bonds, can participate in ring-opening reactions to generate more complex architectures.[1] The terminal alkyne is a gateway functional group, amenable to a host of transformations including Sonogashira couplings, "click" chemistry via azide-alkyne cycloadditions, and nucleophilic additions.[1][2] This unique combination makes this compound and its derivatives key intermediates in the synthesis of novel pharmaceuticals and advanced organic materials.[3][4] This guide explores the most effective strategies for its construction, focusing on mechanistic clarity and reproducibility.
Retrosynthetic Analysis: Core Synthetic Strategies
The synthesis of this compound can be approached from several logical disconnections. A high-level overview of these strategies provides a framework for understanding the detailed mechanisms discussed later.
Caption: Retrosynthetic overview for this compound.
Two primary and highly effective pathways emerge from this analysis:
-
Pathway A: Alkyne Homologation: This involves the one-carbon extension of a carbonyl group on a pre-formed 1-phenylcyclopropane core. The Corey-Fuchs reaction and Seyferth-Gilbert homologation are the premier methods for this transformation.[5][6]
-
Pathway B: Elimination from a gem-Dihalocyclopropane: This route builds the alkyne directly from a dihalide precursor, which is readily synthesized from styrene. This pathway is often efficient and utilizes common reagents.
Mechanistic Pathway I: The gem-Dihalide Elimination Route
This pathway is arguably one of the most direct methods, beginning with the cyclopropanation of a readily available alkene, styrene.
Step 1: Synthesis of the 1,1-Dibromo-2-phenylcyclopropane Intermediate
The first step is the addition of dibromocarbene to styrene. Dibromocarbene (:CBr₂) is a transient, electrophilic intermediate typically generated in situ from bromoform (CHBr₃) and a strong base, such as potassium tert-butoxide or aqueous sodium hydroxide with a phase-transfer catalyst.
Caption: Synthesis of the gem-dibromide intermediate.
The reaction proceeds via a concerted [1+2] cycloaddition, where the carbene adds across the double bond of styrene. This reaction is generally high-yielding and stereospecific.
Step 2: Base-Induced Elimination to this compound
The conversion of the gem-dibromide to the terminal alkyne is a variation of the Fritsch-Buttenberg-Wiechell rearrangement and requires two equivalents of a strong organolithium base, typically n-butyllithium (n-BuLi).[7]
The mechanism proceeds as follows:
-
Lithium-Halogen Exchange: The first equivalent of n-BuLi preferentially exchanges with the sterically more accessible bromine atom, forming a lithiated bromocyclopropane intermediate. This step is highly dependent on solvent and temperature, often performed at low temperatures (-78 °C) in an ether solvent like THF.[8][9][10]
-
α-Elimination and Carbene Formation: The resulting 1-lithio-1-bromocyclopropane is unstable and readily undergoes α-elimination of lithium bromide (LiBr) to form a highly reactive cyclopropylidene carbene intermediate.[9][11]
-
1,2-Migration (Rearrangement): The carbene rapidly rearranges. In this specific case, a 1,2-shift of the phenyl group or hydrogen could occur. However, the established pathway for forming the terminal alkyne involves a sequence that avoids a simple carbene rearrangement to an allene, which is a common side reaction.[8] A more precise description involves elimination and a subsequent lithium-halogen exchange.
-
Refined Mechanism: A more widely accepted sequence involves: a. Dehydrohalogenation: The first equivalent of strong base removes a proton and a bromine atom to form a 1-bromo-2-phenylcyclopropene intermediate (or its lithiated precursor). b. Second Lithium-Halogen Exchange/Elimination: The second equivalent of n-BuLi reacts with this intermediate. A lithium-halogen exchange followed by quenching with a proton source (like H₂O) yields the terminal alkyne. This is analogous to the second step of the Corey-Fuchs reaction.[7][12]
References
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- 4. WO2000018706A1 - Process for the preparation of cyclopropylacetylene - Google Patents [patents.google.com]
- 5. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Corey-Fuchs Reaction [organic-chemistry.org]
Spectroscopic Characterization of (1-Ethynylcyclopropyl)benzene: An In-depth Technical Guide
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Abstract
This technical guide provides a comprehensive spectroscopic analysis of (1-Ethynylcyclopropyl)benzene, a molecule of significant interest in synthetic chemistry and materials science. We delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to elucidate its unique structural features. This document is intended for researchers, scientists, and professionals in drug development, offering not just data, but a foundational understanding of the principles and experimental considerations essential for robust chemical characterization.
Introduction: The Structural Significance of this compound
This compound presents a fascinating molecular architecture, combining the rigidity of a phenyl ring, the strained three-membered ring of cyclopropane, and the linear, electron-rich character of a terminal alkyne. This unique amalgamation of functional groups imparts distinct chemical reactivity and physical properties, making its unambiguous structural confirmation paramount for any application. Spectroscopic analysis serves as the cornerstone for this confirmation, providing a detailed fingerprint of the molecule's electronic and vibrational landscape.
This guide will systematically dissect the spectral data, explaining the causality behind observed signals and demonstrating how each technique provides a complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Magnetic Environment
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It relies on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at specific frequencies, which are highly sensitive to their local chemical environment.
Experimental Protocol: NMR Sample Preparation and Acquisition
A standardized protocol ensures data reproducibility and accuracy.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), within a 5 mm NMR tube.[1] The deuterated solvent is crucial as it is "invisible" in ¹H NMR, preventing solvent signals from overwhelming those of the analyte.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its protons resonate at a defined 0 ppm, providing a reliable reference point for chemical shifts.[2][3]
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.[1]
-
Data Acquisition: Acquire both ¹H and ¹³C NMR spectra. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound provides a wealth of information regarding the number of different types of protons and their connectivity.
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.2-7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) | The complex multiplet in this region is characteristic of a monosubstituted benzene ring.[4] |
| ~ 2.1 | Singlet | 1H | Acetylenic proton (≡C-H) | Protons attached to sp-hybridized carbons typically resonate in this range.[5] The cylindrical electron cloud of the triple bond creates a shielding effect.[5] |
| ~ 1.1-1.3 | Multiplet | 4H | Cyclopropyl protons (-CH₂-CH₂-) | The protons on the cyclopropane ring are highly shielded due to the ring's unique electronic structure and associated ring currents, causing them to appear at a characteristically high field (upfield).[2][6][7] |
Diagram: ¹H NMR Structural Correlations
Caption: Correlation of proton environments in this compound with their expected ¹H NMR chemical shifts.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
Expected ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 140-145 | Quaternary Aromatic Carbon (C-Ar) | The carbon of the benzene ring attached to the cyclopropyl group is deshielded due to the substituent effect. |
| ~ 128-129 | Aromatic CH (ortho, meta, para) | These carbons of the benzene ring typically resonate in this region.[3][8] |
| ~ 85-90 | Acetylenic Carbon (-C≡) | The sp-hybridized carbons of the alkyne appear in this characteristic downfield region.[9] |
| ~ 65-70 | Acetylenic Carbon (≡C-H) | The terminal sp-hybridized carbon is typically found in this range.[9] |
| ~ 20-25 | Quaternary Cyclopropyl Carbon | The substituted carbon of the cyclopropane ring. |
| ~ 10-15 | Cyclopropyl CH₂ | The methylene carbons of the strained cyclopropane ring are significantly shielded and appear upfield. |
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, causing the bonds to stretch or bend. This provides a powerful diagnostic tool for identifying the functional groups present.
Experimental Protocol: IR Spectrum Acquisition
Protocol:
-
Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[1] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the sample directly on the ATR crystal.[1]
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or clean ATR crystal should be acquired first and automatically subtracted from the sample spectrum to remove atmospheric and instrumental interferences.[1]
Interpreting the IR Spectrum
The IR spectrum of this compound will be dominated by absorptions from the terminal alkyne and the aromatic ring.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~ 3300 | ≡C-H stretch | Terminal Alkyne | Strong, Sharp |
| ~ 3100-3000 | C-H stretch | Aromatic | Medium |
| ~ 2950-2850 | C-H stretch | Cyclopropyl (Alkane) | Medium |
| ~ 2100-2260 | C≡C stretch | Alkyne | Weak to Medium, Sharp |
| ~ 1600, 1450-1500 | C=C stretch | Aromatic Ring | Medium to Strong |
| ~ 690-770 | C-H out-of-plane bend | Monosubstituted Aromatic | Strong |
Causality Behind the Observations:
-
The ≡C-H Stretch: The absorption around 3300 cm⁻¹ is a highly characteristic and reliable indicator of a terminal alkyne.[5][10][11][12] Its high frequency is due to the strength of the sp-hybridized C-H bond.
-
The C≡C Stretch: The carbon-carbon triple bond stretch is found in a relatively uncongested region of the spectrum (2100-2260 cm⁻¹), making it a useful diagnostic peak, though often weak in intensity.[5][11][13]
-
Aromatic Signatures: The presence of a benzene ring is indicated by the C-H stretches just above 3000 cm⁻¹ and the characteristic "ring breathing" C=C stretching vibrations around 1600 and 1450-1500 cm⁻¹.[10][14][15] The strong out-of-plane bending bands in the 690-770 cm⁻¹ region are indicative of a monosubstituted benzene ring.[16]
Diagram: Key IR Vibrational Modes
References
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- 2. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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A Technical Guide to the Theoretical Calculation of Molecular Orbitals for (1-Ethynylcyclopropyl)benzene
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the theoretical calculation and analysis of the molecular orbitals of (1-Ethynylcyclopropyl)benzene (ECPB). ECPB is a molecule of significant interest due to the unique electronic interplay between its phenyl, cyclopropyl, and ethynyl moieties. Understanding the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting its chemical reactivity, electronic properties, and potential applications in materials science and drug development. This document outlines a robust computational workflow using Density Functional Theory (DFT), detailing the rationale behind methodological choices, from geometry optimization to orbital visualization. The presented protocols are designed to be self-validating, ensuring a high degree of scientific integrity for researchers, scientists, and professionals in drug development.
Introduction
This compound (ECPB) is an organic molecule featuring a unique combination of three distinct functional groups: a phenyl ring, a strained cyclopropyl ring, and a linear ethynyl group.[1][2][3] The electronic structure of ECPB is governed by the complex conjugation and inductive effects arising from these components. The phenyl group provides a delocalized π-system, the ethynyl group extends this conjugation, and the three-membered cyclopropyl ring, due to its high degree of s-character in the C-C bonds, exhibits electronic properties that can interact with adjacent π-systems.
The study of molecular orbitals (MOs), particularly the frontier orbitals (HOMO and LUMO), provides profound insights into the chemical behavior of a molecule.[4][5] The energy and spatial distribution of the HOMO are indicative of the molecule's ability to donate electrons, making it the primary site for electrophilic attack.[4][6] Conversely, the LUMO represents the lowest energy orbital available for electron acceptance, highlighting regions susceptible to nucleophilic attack.[6] The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's kinetic stability, chemical reactivity, and optical properties.[4][5]
Computational chemistry offers powerful tools for the detailed investigation of molecular electronic structures.[7][8] Among the available methods, Density Functional Theory (DFT) has emerged as a widely used approach due to its favorable balance of computational cost and accuracy for organic molecules.[9][10][11] This guide will provide a step-by-step protocol for performing DFT calculations to elucidate the molecular orbital characteristics of ECPB.
Theoretical Background
Fundamentals of Molecular Orbital Theory
Molecular Orbital (MO) theory posits that atomic orbitals combine to form molecular orbitals that extend over the entire molecule.[12][13] This linear combination of atomic orbitals (LCAO) results in the formation of bonding orbitals, which are lower in energy than the constituent atomic orbitals, and antibonding orbitals, which are higher in energy.[13] The distribution and energies of these MOs dictate the molecule's electronic properties.[14]
Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[11][15] Unlike wave function-based methods like Hartree-Fock, DFT calculates the electronic energy based on the electron density.[16][17] This approach accounts for electron correlation at a lower computational cost than many traditional methods, making it suitable for a wide range of molecular systems.[9][11] The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional, which approximates the complex many-body effects.
Basis Sets
In computational chemistry, a basis set is a set of mathematical functions used to construct the molecular orbitals.[18][19][20] Larger basis sets provide a more accurate representation of the orbitals but also increase the computational demand.[7] The Pople-style basis sets, such as 6-31G(d), are commonly used for organic molecules.[20] The "6-31G" designation indicates a split-valence basis set where core orbitals are described by a single function (a contraction of 6 Gaussian functions) and valence orbitals are described by two functions (contractions of 3 and 1 Gaussian functions, respectively).[20] The "(d)" denotes the addition of polarization functions on heavy (non-hydrogen) atoms, which allows for greater flexibility in describing the orbital shapes.[19]
Computational Methodology
This section details a validated, step-by-step protocol for the calculation of molecular orbitals for this compound using the Gaussian software package, a widely used tool in computational chemistry.[21][22]
Workflow Overview
The computational workflow is a multi-step process designed to ensure the final molecular orbital data is derived from a physically realistic and stable molecular structure. Each step builds upon the previous one, forming a self-validating sequence.
References
- 1. (1-Ethynyl-cyclopropyl)-benzene | CAS: 139633-98-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. This compound CAS#: 139633-98-0 [m.chemicalbook.com]
- 3. This compound - CAS:139633-98-0 - Sunway Pharm Ltd [3wpharm.com]
- 4. ossila.com [ossila.com]
- 5. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 6. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 7. fiveable.me [fiveable.me]
- 8. Molecular Orbital Calculations - CD ComputaBio [computabio.com]
- 9. Density functional theory across chemistry, physics and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]
- 11. Density functional theory - Wikipedia [en.wikipedia.org]
- 12. Molecular orbitals of benzene [lampz.tugraz.at]
- 13. m.youtube.com [m.youtube.com]
- 14. Molecular Orbital Calculations [cms.gutow.uwosh.edu]
- 15. What is Density Functional Theory and How Does It Work? | Synopsys [synopsys.com]
- 16. physics.stackexchange.com [physics.stackexchange.com]
- 17. pubs.aip.org [pubs.aip.org]
- 18. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 19. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Gaussian (software) - Wikipedia [en.wikipedia.org]
- 22. ritme.com [ritme.com]
An In-depth Technical Guide to the X-ray Crystallographic Analysis of Substituted Ethynylcyclopropylbenzenes
This guide provides a comprehensive overview of the principles, methodologies, and data interpretation involved in the single-crystal X-ray diffraction analysis of substituted ethynylcyclopropylbenzenes. It is intended for researchers, scientists, and drug development professionals who are engaged in the structural elucidation of novel small molecules.
Introduction: The Structural Significance of Ethynylcyclopropylbenzenes
Substituted ethynylcyclopropylbenzenes represent a fascinating class of organic molecules with potential applications in medicinal chemistry and materials science. The unique combination of a rigid ethynyl linker, a strained cyclopropyl ring, and a versatile benzene core imparts distinct conformational properties and electronic characteristics. Understanding the precise three-dimensional arrangement of atoms, bond lengths, and intermolecular interactions is paramount for correlating structure with function and for the rational design of new chemical entities[1][2].
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for obtaining this detailed structural information at the atomic level[3][4][5][6]. Unlike spectroscopic techniques that provide indirect structural data, SCXRD offers an unambiguous determination of the molecular and crystal structure, including absolute stereochemistry[2][3]. However, the success of an SCXRD analysis is critically dependent on the ability to grow high-quality single crystals, a process that can often be a significant bottleneck[1][3].
This guide will walk through the entire workflow, from crystallization strategies to the final structural refinement and validation, with a focus on the practical considerations and theoretical underpinnings relevant to the analysis of substituted ethynylcyclopropylbenzenes.
The Foundation of Analysis: Growing High-Quality Single Crystals
The journey to a crystal structure begins with the most crucial and often challenging step: crystallization. The goal is to encourage molecules to pack in a highly ordered, three-dimensional lattice. For small organic molecules like substituted ethynylcyclopropylbenzenes, several classical and modern techniques can be employed.
Purity and Solvent Selection
Before attempting crystallization, it is imperative to ensure the highest possible purity of the compound. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
The choice of solvent is a critical parameter. Ideally, the compound should be moderately soluble in the chosen solvent[7]. Highly soluble compounds may crystallize too rapidly, resulting in small or poorly formed crystals, while low solubility can hinder the growth process entirely. A systematic screening of various solvents with different polarities is recommended.
Common Crystallization Techniques
Several methods are commonly used to achieve the supersaturation required for crystal growth:
-
Slow Evaporation: This is the simplest method, where a nearly saturated solution of the compound is allowed to stand undisturbed, and the solvent evaporates slowly over time[7]. This technique is effective for compounds that are not sensitive to air or moisture.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. The decrease in solubility at lower temperatures can induce crystallization. This method is suitable for compounds with a significant temperature-dependent solubility profile[7].
-
Vapor Diffusion: This technique is particularly useful when only small amounts of material are available[8]. A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile solvent (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth[2][8].
-
Liquid-Liquid Diffusion: In this method, a solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface where the two liquids slowly mix[7].
A summary of common solvents used for the crystallization of organic compounds is provided in Table 1.
| Solvent Class | Examples | Properties and Considerations |
| Hydrocarbons | Hexane, Heptane, Toluene | Non-polar; good for non-polar compounds. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderately polar; THF is known to sometimes cause "oiling out"[8]. |
| Halogenated | Dichloromethane (DCM), Chloroform | Good solvents for a wide range of organic molecules. |
| Alcohols | Methanol, Ethanol, Isopropanol | Polar and protic; can form hydrogen bonds. |
| Ketones | Acetone, Methyl ethyl ketone | Polar and aprotic. |
| Esters | Ethyl acetate | Moderately polar. |
| Nitriles | Acetonitrile | Polar and aprotic. |
| Table 1: Common Solvents for Crystallization of Organic Molecules [8] |
The X-ray Diffraction Experiment: From Crystal to Data
Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer[1]. Modern diffractometers are equipped with sensitive detectors and powerful X-ray sources.
The fundamental principle of X-ray diffraction is that the electrons in the atoms of the crystal scatter the incident X-rays. Due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere constructively in specific directions, producing a diffraction pattern of discrete spots or reflections[4][6][9][10]. The relationship between the wavelength of the X-rays (λ), the spacing between crystal planes (d), and the angle of diffraction (θ) is described by Bragg's Law: nλ = 2d sinθ[6].
Experimental Workflow
The process of collecting X-ray diffraction data is highly automated and follows a well-defined workflow.
Caption: Workflow of a single-crystal X-ray diffraction experiment.
Data Collection Strategy
The crystal is rotated in the X-ray beam to collect a complete dataset, capturing the intensities and positions of as many unique reflections as possible[10]. A full dataset often consists of hundreds of images taken at different crystal orientations[10].
Data Processing
The raw diffraction images are processed to yield a list of indexed reflections with their corresponding intensities[9]. This involves several computational steps:
-
Indexing: Determining the unit cell parameters and the crystal lattice orientation.
-
Integration: Measuring the intensity of each diffraction spot.
-
Scaling and Merging: Correcting for experimental variations (e.g., beam intensity fluctuations, crystal decay) and merging symmetry-equivalent reflections[9][10].
Structure Solution and Refinement
The processed data, which contains information about the amplitudes of the scattered X-rays, is used to solve the crystal structure. However, the phase information is lost during the experiment. This is known as the "phase problem" in crystallography.
Structure Solution
For small molecules like substituted ethynylcyclopropylbenzenes, direct methods are typically successful in solving the phase problem. These methods use statistical relationships between the reflection intensities to derive initial phase estimates. This allows for the calculation of an initial electron density map, from which the positions of the atoms can be determined.
Structure Refinement
The initial atomic model is then refined against the experimental data using a least-squares minimization process. In this iterative procedure, the atomic coordinates, displacement parameters (which describe the thermal motion of the atoms), and other parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. The quality of the refinement is monitored by the R-factor, which is a measure of the agreement between the experimental and calculated structure factors.
Interpreting the Crystal Structure of Substituted Ethynylcyclopropylbenzenes
The final refined structure provides a wealth of information. For substituted ethynylcyclopropylbenzenes, the analysis would focus on several key aspects:
-
Molecular Conformation: The relative orientation of the benzene ring, the cyclopropyl group, and the ethynyl moiety. The substituents on the benzene ring can significantly influence the preferred conformation due to steric and electronic effects.
-
Bond Lengths and Angles: Precise measurements of all bond lengths and angles provide insight into the electronic structure of the molecule. For example, the lengths of the C-C bonds in the benzene ring can indicate the extent of electronic perturbation by the substituents[11].
-
Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking. Identifying and analyzing these interactions is crucial for understanding the solid-state properties of the material.
Below is a table of hypothetical but realistic crystallographic data for a substituted ethynylcyclopropylbenzene.
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | C₁₂H₁₀O |
| Formula Weight | 170.21 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 12.123(3) |
| c (Å) | 9.345(2) |
| β (°) | 105.67(1) |
| V (ų) | 931.2(4) |
| Z | 4 |
| Data Collection | |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 100(2) |
| Reflections Collected | 8654 |
| Independent Reflections | 2134 [R(int) = 0.034] |
| Refinement | |
| R₁ [I > 2σ(I)] | 0.045 |
| wR₂ (all data) | 0.112 |
| Goodness-of-fit on F² | 1.05 |
| Table 2: Illustrative Crystallographic Data for a Substituted Ethynylcyclopropylbenzene |
Data Deposition and Visualization
Upon completion of the analysis, it is standard practice to deposit the crystallographic data in a public repository such as the Cambridge Structural Database (CSD)[12][13]. This ensures the data is accessible to the wider scientific community. The CSD is a valuable resource for searching for and analyzing known crystal structures[14][15].
Visualization software, such as Mercury, is used to generate high-quality images of the crystal structure, highlighting key features and intermolecular interactions.
Caption: Post-refinement data analysis and dissemination workflow.
Conclusion
The X-ray crystallographic analysis of substituted ethynylcyclopropylbenzenes provides indispensable insights into their three-dimensional structure. This guide has outlined the critical steps of the process, from the essential prerequisite of growing high-quality crystals to the intricacies of data collection, structure solution, and refinement. A thorough understanding of these methodologies empowers researchers to fully leverage the power of SCXRD in their scientific endeavors, ultimately facilitating the design of new molecules with tailored properties for a range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. rigaku.com [rigaku.com]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. How To [chem.rochester.edu]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. portlandpress.com [portlandpress.com]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. Molecular structure and benzene ring deformation of three ethynylbenzenes from gas-phase electron diffraction and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hpc.nih.gov [hpc.nih.gov]
- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 14. m.youtube.com [m.youtube.com]
- 15. CCDC 2181759: Experimental Crystal Structure Determination | NSF Public Access Repository [par.nsf.gov]
The Advent of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Aryl-Substituted Cyclopropylalkynes
Abstract
The unique conformational rigidity and electronic properties of the cyclopropane ring, combined with the linear geometry of the alkyne, make aryl-substituted cyclopropylalkynes a compelling structural motif in modern chemistry.[1][2] This guide provides an in-depth exploration of the historical development and seminal synthetic strategies for this valuable class of molecules. It is intended for researchers, scientists, and professionals in drug development who seek to leverage these structures in their own work. We will delve into the key synthetic transformations that enable the construction of these compounds, offering not just protocols, but also the mechanistic rationale behind them.
Introduction: The Allure of a Strained System
The cyclopropyl group is a recurring motif in medicinal chemistry, valued for its ability to enhance metabolic stability and lock molecules into bioactive conformations.[2] When appended to an aryl system, it allows for the exploration of lipophilic binding pockets within biological targets.[2] The further incorporation of an alkyne functionality introduces a versatile handle for a variety of chemical transformations, most notably in the realm of "click chemistry" for bioconjugation and in the synthesis of complex molecular architectures.[3] The combination of these three components—aryl group, cyclopropane, and alkyne—results in a privileged scaffold with significant potential in drug discovery and materials science.
Historical Perspective: A Convergence of Classic Reactions
The discovery of aryl-substituted cyclopropylalkynes was not a singular event but rather an evolutionary process built upon a foundation of well-established organic reactions. The journey to these molecules can be understood as the strategic combination of methods to first construct the cyclopropylalkyne core, followed by the introduction of the aryl substituent.
The Genesis of the Cyclopropylalkyne Core
Early syntheses focused on the creation of the parent structure, cyclopropylacetylene. One of the earliest documented methods involves the double dehydrochlorination of 1-cyclopropyl-1,1-dichloroethane, which is itself derived from the chlorination of cyclopropyl methyl ketone using phosphorus pentachloride.[4] However, this method often suffers from low yields, typically in the range of 20-25%.[4]
A more efficient, one-pot synthesis was later developed involving the reaction of 5-chloro-1-pentyne with a strong organolithium base such as n-butyllithium or n-hexyllithium.[4] This process proceeds through metalation followed by an intramolecular cyclization.[4]
An alternative approach leverages the condensation of cyclopropane carboxaldehyde with malonic acid to form 3-cyclopropylacrylic acid.[5][6] Subsequent halogenation and dehydrohalogenation steps yield the desired cyclopropylacetylene.[5][6] This multi-step process offers the advantage of utilizing readily available and inexpensive starting materials, making it suitable for larger-scale preparations.[5][6]
The Introduction of the Aryl Moiety: The Rise of Cross-Coupling
With reliable methods for synthesizing the cyclopropylalkyne core established, the focus shifted to the introduction of aryl substituents. The advent of palladium-catalyzed cross-coupling reactions revolutionized this area of synthesis. The Sonogashira coupling , a powerful C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide, emerged as the premier method for this transformation.[7][8]
The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base.[7][8] This methodology has proven to be highly versatile, tolerating a wide range of functional groups on both the aryl halide and the cyclopropylalkyne.
Key Synthetic Methodologies in Detail
The synthesis of aryl-substituted cyclopropylalkynes can be broadly categorized into two strategic approaches:
-
Late-Stage Arylation: Synthesis of a cyclopropylalkyne followed by a cross-coupling reaction to introduce the aryl group.
-
Early-Stage Arylation: Beginning with an aryl-substituted cyclopropane precursor, followed by the introduction of the alkyne functionality.
Late-Stage Arylation via Sonogashira Coupling
This is arguably the most common and versatile approach. The general workflow is depicted below:
Figure 1: General workflow for the synthesis of aryl-substituted cyclopropylalkynes via Sonogashira coupling.
Mechanistic Considerations: The catalytic cycle of the Sonogashira coupling is a well-studied process involving oxidative addition, transmetalation, and reductive elimination steps. The choice of palladium catalyst, ligands, copper source, and base can significantly impact the reaction efficiency and substrate scope.
Experimental Protocol: Synthesis of 1-Phenyl-2-cyclopropylethyne
Materials:
-
Iodobenzene
-
Cyclopropylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add iodobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF and triethylamine (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add cyclopropylacetylene (1.2 eq) via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-phenyl-2-cyclopropylethyne.
Synthesis from Aryl-Substituted Precursors
An alternative strategy involves the formation of the alkyne from a suitable aryl-substituted cyclopropyl precursor. A common method is the dehydrohalogenation of a dihaloalkane, which can be synthesized from an aryl cyclopropyl ketone.
Figure 2: Workflow for synthesizing aryl-substituted cyclopropylalkynes from aryl cyclopropyl ketones.
Experimental Protocol: Two-Step Synthesis from Phenyl Cyclopropyl Ketone
Step 1: Synthesis of (1,1-dichloroethyl)cyclopropane
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add phenyl cyclopropyl ketone (1.0 eq) and phosphorus pentachloride (1.1 eq).
-
Heat the mixture gently until the reaction begins, then remove the heat source. The reaction is exothermic.
-
After the initial reaction subsides, heat the mixture at a gentle reflux for 2 hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Extract the product with diethyl ether, wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude (1,1-dichloroethyl)cyclopropane.
Step 2: Synthesis of 1-Ethynyl-1-phenylcyclopropane
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, prepare a solution of potassium tert-butoxide (2.5 eq) in anhydrous dimethyl sulfoxide (DMSO).
-
Heat the solution to 50-60 °C.
-
Slowly add the crude (1,1-dichloroethyl)cyclopropane from the previous step, dissolved in a small amount of DMSO, to the hot base solution.
-
After the addition is complete, continue stirring at 60 °C for 3 hours.
-
Cool the reaction mixture, pour it into ice water, and extract with pentane.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Carefully remove the solvent by distillation at atmospheric pressure. The product is volatile.
-
Further purify the product by fractional distillation under reduced pressure.
Data Summary
| Synthetic Method | Starting Materials | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Sonogashira Coupling | Aryl halide, Cyclopropylacetylene | Pd catalyst, Cu(I) co-catalyst, Amine base | 60-95% | High functional group tolerance, mild conditions, high yields | Requires pre-synthesis of cyclopropylacetylene, potential for homocoupling side products |
| Dehydrohalogenation | Aryl cyclopropyl ketone | PCl₅, Strong base (e.g., t-BuOK) | 40-70% (over two steps) | Utilizes readily available ketones | Harsh reaction conditions, lower overall yields, substrate scope can be limited |
Applications in Drug Development and Beyond
The rigid framework of aryl-substituted cyclopropylalkynes makes them attractive for probing the binding pockets of enzymes and receptors. The cyclopropylamine substructure, for instance, is a known inhibitor of amine oxidases like monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1), which are targets for neurological diseases and cancer, respectively.[9] The alkyne moiety provides a gateway for further functionalization, enabling the creation of libraries of compounds for structure-activity relationship (SAR) studies. For example, the antiretroviral drug Efavirenz contains a cyclopropylacetylene unit, highlighting the pharmaceutical relevance of this scaffold.[4]
Conclusion
The synthesis of aryl-substituted cyclopropylalkynes represents a beautiful convergence of classic and modern organic chemistry. From the early, often low-yielding methods to construct the cyclopropylalkyne core, to the advent of highly efficient palladium-catalyzed cross-coupling reactions, the synthetic chemist's toolbox for accessing these valuable compounds has expanded significantly. The unique structural and electronic features of this scaffold ensure its continued importance in the design of new therapeutics and functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 3. Cyclic polymers from alkynes: a review - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Cyclopropylacetylene - Wikipedia [en.wikipedia.org]
- 5. US6297410B1 - Process for the preparation of cyclopropylacetylene - Google Patents [patents.google.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US9469597B2 - (Hetero)aryl cyclopropylamine compounds as LSD1 inhibitors - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Electronic Properties and Reactivity of the Ethynylcyclopropyl Group
Introduction
Within the landscape of modern medicinal chemistry and materials science, the strategic incorporation of unique functional groups is paramount to achieving desired molecular properties. The ethynylcyclopropyl moiety, a compact and rigid structure combining a strained three-membered ring with a linear alkyne, has emerged as a compelling architectural element. Its utility extends far beyond that of a simple linker, offering a sophisticated tool for modulating electronic profiles, enhancing metabolic stability, and providing precise conformational control.[1][2] This group is notably a key component of the FDA-approved non-nucleoside reverse transcriptase inhibitor, Efavirenz, underscoring its significance in pharmaceutical design.[3]
This guide provides a comprehensive exploration of the core principles governing the ethynylcyclopropyl group. We will dissect its unique electronic structure, stemming from the interplay between the strained Walsh orbitals of the cyclopropane ring and the π-system of the alkyne. This electronic foundation dictates its diverse reactivity, which will be examined through key synthetic transformations. Finally, we will explore its practical applications, particularly its role as a bioisosteric replacement for larger aromatic systems and its impact on the pharmacokinetic profiles of bioactive molecules.
The Unique Electronic Landscape
The distinct behavior of the ethynylcyclopropyl group is not merely the sum of its parts but rather a product of the synergistic interaction between the cyclopropyl ring and the ethynyl π-system.
The Cyclopropane Ring: A σ-Aromatic System
The cyclopropane ring deviates significantly from typical alkanes. Due to severe angle strain (internal C-C-C angles of 60°), the carbon atoms utilize sp²-hybridized orbitals to form the C-C bonds, resulting in bent "banana" bonds outside the internuclear axis.[4] The C-H bonds, conversely, have higher s-character. This unique arrangement creates a set of high-lying molecular orbitals known as Walsh orbitals. These orbitals endow the cyclopropane ring with properties akin to a π-system, including the ability to engage in conjugation.[1][5] This "σ-aromaticity" allows the cyclopropyl group to act as a potent resonance electron-donating group when adjacent to an electron-deficient center.[6]
The Ethynyl Group: A Linear π-System
The ethynyl (alkyne) group consists of two sp-hybridized carbon atoms forming a linear σ-bond and two orthogonal π-bonds. This high degree of s-character makes the acetylenic proton relatively acidic and the triple bond itself electron-rich, rendering it susceptible to addition reactions and capable of acting as a ligand for transition metals.
Synergistic Conjugation: Walsh Orbitals and the Alkyne π-System
When directly connected, the Walsh orbitals of the cyclopropyl ring can effectively overlap with the π-orbitals of the ethynyl group. This interaction is central to the moiety's electronic character. The cyclopropyl ring donates electron density into the alkyne's π-system, a form of hyperconjugation that stabilizes adjacent carbocations or electron-deficient centers.[7][8] This electronic interplay modifies the reactivity of both components and is the fundamental reason for the group's utility as a unique electronic modulator.
Caption: Interaction of the cyclopropyl Walsh HOMO with the alkyne π-system.
Physicochemical Properties and Spectroscopic Signatures
The compact, rigid, and sp³-rich nature of the ethynylcyclopropyl group imparts favorable physicochemical properties, making it an attractive alternative to traditional aromatic rings in drug design.
Physicochemical Profile
Replacing a phenyl ring with an ethynylcyclopropyl group can lead to significant improvements in a compound's drug-like properties. This strategy is a key part of the "escape from flatland" concept in medicinal chemistry, which advocates for increasing the three-dimensional character of drug candidates.[9]
| Property | Phenyl Group | Ethynylcyclopropyl Group | Rationale for Improvement |
| Lipophilicity (cLogP) | High | Lower | Increased sp³ character reduces lipophilicity, often improving solubility.[9] |
| Aqueous Solubility | Generally Low | Generally Higher | Lower lipophilicity and potential for H-bonding with the alkyne. |
| Metabolic Stability | Prone to CYP450 oxidation | More resistant | C-H bonds are stronger; lacks aromatic sites for oxidation.[10] |
| Molecular Weight | 77 g/mol | 65 g/mol | Smaller size contributes to better ligand efficiency. |
Spectroscopic Characterization
The identification of the ethynylcyclopropyl moiety is straightforward using standard spectroscopic techniques.[11][12]
-
¹H NMR: Expects characteristic high-field signals for the cyclopropyl protons (typically 0.5-1.5 ppm) due to the ring's shielding effects. The acetylenic proton appears as a singlet around 2.0-3.0 ppm.
-
¹³C NMR: The sp-hybridized carbons of the alkyne typically resonate between 65 and 90 ppm. The cyclopropyl carbons appear at high field, with the substituted carbon around 0-10 ppm and the CH₂ groups at 10-20 ppm.
-
Infrared (IR) Spectroscopy: A sharp, weak absorption around 3300 cm⁻¹ corresponds to the ≡C-H stretch. A medium-intensity band for the C≡C stretch appears near 2100 cm⁻¹.
Reactivity and Synthetic Utility
The ethynylcyclopropyl group offers two primary sites for chemical modification: the alkyne and the strained ring.
Reactions of the Ethynyl Group
The terminal alkyne is a versatile handle for a wide array of transformations, allowing for the facile introduction of further complexity.
-
Transition-Metal Catalyzed Couplings: The ethynylcyclopropane readily participates in cornerstone C-C bond-forming reactions like the Sonogashira, Heck, and Suzuki couplings, enabling its connection to aryl, vinyl, or other alkyl fragments.
-
Click Chemistry: The terminal alkyne is an ideal partner for the Huisgen 1,3-dipolar cycloaddition with azides, providing rapid and efficient access to triazole-linked conjugates.[3]
-
Hydration and Addition: The triple bond can undergo Markovnikov or anti-Markovnikov hydration to yield cyclopropyl methyl ketones or cyclopropyl aldehydes, respectively. It is also susceptible to the addition of halogens and other electrophiles.
Reactions Involving the Cyclopropyl Ring
The inherent ring strain of approximately 27.5 kcal/mol makes the cyclopropane ring susceptible to ring-opening reactions, particularly when activated by an appropriate substituent.[13]
-
Electrophilic Ring Opening: In the presence of strong electrophiles or acids, the cyclopropane ring can open. The adjacent ethynyl group can influence the regioselectivity of this opening by stabilizing intermediates through conjugation.[14][15]
-
Cycloadditions: While the alkyne is the more common participant in cycloadditions, the strained C-C bonds of the cyclopropyl ring can, under certain conditions (e.g., transition-metal catalysis), participate in formal [2+2] or [3+2] cycloadditions.[16][17]
Key Experimental Protocols
The following protocols describe the preparation of the core ethynylcyclopropane structure and a representative coupling reaction.
Protocol: Synthesis of Ethynylcyclopropane
This two-step procedure starts from the commercially available cyclopropyl methyl ketone. The double dehydrochlorination of the intermediate 1-cyclopropyl-1,1-dichloroethane provides the target compound.[3]
Caption: Workflow for the synthesis of Ethynylcyclopropane.
Step-by-Step Methodology:
-
Chlorination: To a flask cooled in an ice bath, add cyclopropyl methyl ketone. Slowly add one equivalent of phosphorus pentachloride (PCl₅) in portions, maintaining the temperature below 10°C. After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up 1: Carefully pour the reaction mixture onto crushed ice. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude 1-cyclopropyl-1,1-dichloroethane is often used directly in the next step.
-
Dehydrochlorination: Dissolve the crude dichloroethane in anhydrous dimethyl sulfoxide (DMSO). Add 2.2 equivalents of potassium tert-butoxide in portions. An exotherm may be observed.
-
Reaction Monitoring & Work-up 2: Stir the reaction at room temperature for 4-6 hours until GC-MS analysis indicates the consumption of the starting material. Pour the mixture into water and extract with a low-boiling point solvent like pentane. Dry the organic extracts, and carefully distill the solvent to isolate the volatile ethynylcyclopropane product (b.p. 51-53 °C).[3]
Protocol: Sonogashira Coupling of Ethynylcyclopropane
This protocol demonstrates the coupling of ethynylcyclopropane with an aryl halide, a common method for incorporating the moiety into more complex scaffolds.
Step-by-Step Methodology:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq.), Pd(PPh₃)₄ (0.02 eq.), and CuI (0.04 eq.).
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2.0 eq.).
-
Substrate Addition: Add ethynylcyclopropane (1.2 eq.) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 50-80°C) and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired aryl-ethynylcyclopropane compound.
Conclusion and Future Outlook
The ethynylcyclopropyl group is a powerful and nuanced building block for molecular design. Its unique electronic structure, born from the conjugation of a strained σ-system with a π-system, provides a distinct method for modulating molecular properties. This, combined with its favorable physicochemical profile and synthetic versatility, has cemented its role in modern drug discovery.[1][2] As synthetic methodologies become more advanced, we can anticipate the ethynylcyclopropyl moiety being employed in increasingly sophisticated ways, not only as a phenyl bioisostere but as a unique pharmacophore in its own right, leading to the development of novel therapeutics with enhanced efficacy and optimized ADME properties.
References
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Cyclopropylacetylene - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Strain Energy Increments [owl.umass.edu]
- 14. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
An In-depth Technical Guide to the Ring Strain and Stability of (1-Ethynylcyclopropyl)benzene
Abstract
This technical guide provides a comprehensive examination of the structural and electronic properties of (1-Ethynylcyclopropyl)benzene, a molecule that uniquely combines the high ring strain of a cyclopropane moiety with the electronic influences of both a phenyl and an ethynyl substituent. Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational principles of organic chemistry with field-proven insights into the stability, reactivity, and potential applications of this intriguing molecular architecture. We will explore the delicate interplay between the inherent destabilization from ring strain and the potential stabilizing effects of conjugation with the adjacent π-systems. This guide will delve into theoretical considerations, spectroscopic expectations, and synthetic protocols, providing a robust framework for understanding and utilizing aryl-ethynyl-cyclopropane scaffolds in advanced chemical applications.
The Cyclopropane Conundrum: A Foundation of High-Energy Bonds
The cyclopropane ring, a three-membered carbocycle, is a cornerstone of strained-ring chemistry. Its defining characteristic is a substantial deviation from the ideal sp³ hybridized bond angle of 109.5°. The internal C-C-C bond angles are constrained to 60°, inducing significant angle strain .[1] This geometric constraint leads to inefficient overlap of the sp³ hybrid orbitals, resulting in bent "banana" bonds that possess increased p-character.[2]
In addition to angle strain, cyclopropane also exhibits considerable torsional strain , as the C-H bonds on adjacent carbon atoms are in a fully eclipsed conformation.[1][3] The combination of these strains results in a total ring strain energy of approximately 27-28 kcal/mol, making the C-C bonds substantially weaker than those in acyclic alkanes and rendering the ring susceptible to cleavage.[4] This inherent reactivity is not merely a liability; it is a powerful tool in synthetic chemistry, providing a thermodynamic driving force for a variety of ring-opening reactions.[4][5]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Components of Ring Strain in Cyclopropane."
Electronic Perturbations: The Influence of Phenyl and Ethynyl Substituents
The stability and reactivity of the cyclopropane ring in this compound are modulated by the electronic properties of the directly attached phenyl and ethynyl groups.
The Phenyl Group: A Conjugative Stabilizer
A phenyl group attached to a cyclopropane ring can engage in significant electronic communication. It is generally considered an inductively withdrawing group (-I) due to the higher electronegativity of sp² hybridized carbons, but a resonance donating group (+M).[6] The primary interaction occurs between the π-system of the aromatic ring and the Walsh orbitals of the cyclopropane ring. This σ-π conjugation is maximized when the plane of the phenyl ring bisects the C2-C1-C3 angle of the cyclopropane, a conformation known as the "bisected" conformation. Computational studies on phenylcyclopropane have shown that this interaction leads to a delocalized structure and a substantial barrier to rotation for the phenyl group.[4][7] This electronic delocalization can stabilize the strained ring to some extent.
The Ethynyl Group: An Electronegative π-System
The ethynyl group (–C≡C–H) is characterized by its linear geometry and the high s-character of its sp-hybridized carbons. This imparts significant electronegativity, making the ethynyl group electron-withdrawing. Theoretical studies on ethynyl-substituted systems have shown that this group can lower the HOMO-LUMO gap and pull electron density from adjacent structures.[8][9] In the context of this compound, the ethynyl group is expected to further polarize the cyclopropane ring, potentially influencing its reactivity towards nucleophiles and electrophiles.
dot graph G { layout=neato; node [shape=ellipse, style=filled]; edge [color="#5F6368"];
} caption: "Electronic interactions in this compound."
Structural and Spectroscopic Profile of this compound
Predicted Molecular Geometry and Strain
The geminal substitution on the C1 carbon with both a phenyl and an ethynyl group is expected to introduce further distortions to the cyclopropane ring. The C(ipso)-C(cyclopropyl) bond is likely to be shorter than a typical alkane C-C bond due to the sp² character of the aromatic carbon. The C(ethynyl)-C(cyclopropyl) bond will be similarly shortened due to the sp character of the acetylenic carbon. These substitutions may slightly alter the internal bond lengths and angles of the cyclopropane ring, but the dominant feature will remain the high degree of strain. The overall ring strain is anticipated to be in the same range as unsubstituted cyclopropane, though potentially modified by the electronic effects of the substituents.
Table 1: Predicted vs. Reference Bond Lengths and Angles
| Parameter | This compound (Predicted) | Reference Compound | Reference Value |
| C-C (cyclopropyl) | ~1.51 Å | Cyclopropane | 1.510 Å |
| C-C (phenyl) | ~1.39 Å | Benzene | 1.39 Å |
| C≡C (ethynyl) | ~1.21 Å | Ethynylbenzene | 1.208 Å |
| C(phenyl)-C(cyclo) | ~1.48 Å | Phenylcyclopropane | ~1.48 Å |
| C(ethynyl)-C(cyclo) | ~1.46 Å | Ethynylcyclopropane | ~1.46 Å |
| ∠ C-C-C (cyclo) | ~60° | Cyclopropane | 60° |
Note: Predicted values are estimations based on data from closely related, structurally characterized compounds.
Predicted NMR and IR Spectra
The NMR and IR spectra of this compound would exhibit characteristic signals from each of its three constituent parts.
-
¹H NMR: The protons on the phenyl ring are expected to appear in the aromatic region (δ 7.0-7.5 ppm).[10] A key diagnostic feature would be the highly shielded cyclopropyl protons, which, due to the ring's magnetic anisotropy, should appear significantly upfield, likely between δ 0.5 and 1.5 ppm.[10] The acetylenic proton (≡C-H) would appear as a sharp singlet, typically around δ 2.0-3.0 ppm.
-
¹³C NMR: The aromatic carbons would resonate in the δ 120-150 ppm range.[11] The sp-hybridized carbons of the ethynyl group would be found between δ 65-90 ppm. The cyclopropyl carbons would be significantly shielded, appearing in the upfield region of the spectrum, typically between δ 10-25 ppm.[10]
-
IR Spectroscopy: The infrared spectrum would show several characteristic absorption bands:
Stability and Reactivity: A Tale of Two Forces
The stability of this compound is a direct consequence of the balance between the destabilizing ring strain and the stabilizing electronic delocalization afforded by the phenyl group. The molecule is isolable and stable under standard conditions. However, the high strain energy provides a significant thermodynamic driving force for reactions that lead to ring-opening.
The reactivity can be predicted to follow pathways characteristic of highly strained, electronically modified cyclopropanes:
-
Acid-Catalyzed Ring-Opening: In the presence of a Brønsted or Lewis acid, the cyclopropane ring can be protonated or coordinated, leading to the formation of a carbocationic intermediate. The phenyl group at C1 would strongly stabilize a positive charge at this position, suggesting that ring-opening would preferentially occur at the C1-C2 or C1-C3 bonds.
-
Radical Reactions: The weak C-C bonds of the cyclopropane ring are susceptible to homolytic cleavage. Radical-initiated reactions can induce ring-opening to form a more stable, delocalized radical intermediate.[5][12]
-
Transition Metal-Mediated Transformations: The strained ring can undergo oxidative addition to various transition metals, initiating a wide range of synthetic transformations.
Experimental Protocol: Synthesis of this compound
A plausible and efficient route to synthesize the title compound involves a two-step sequence starting from commercially available 1-phenyl-1-cyclopropanecarboxylic acid. This protocol is based on established organometallic and rearrangement reactions.
dot graph TD { A["1-phenyl-1-cyclopropanecarboxylic acid"] -- "1. (COCl)₂, DMF (cat.)2. NaN₃, Acetone/H₂O" --> B["1-phenyl-1-cyclopropanecarbonyl azide"]; B -- "Toluene, Δ(Curtius Rearrangement)" --> C["1-isocyanato-1-phenylcyclopropane"]; C -- "1. t-BuLi, THF, -78°C2. H₂O" --> D["1-amino-1-phenylcyclopropane"]; D -- "1. NaNO₂, HCl, H₂O, 0°C2. KI" --> E["1-iodo-1-phenylcyclopropane"]; E -- "Pd(PPh₃)₄, CuI, Et₃NTrimethylsilylacetylene(Sonogashira Coupling)" --> F["(1-(2-(trimethylsilyl)ethynyl)cyclopropyl)benzene"]; F -- "K₂CO₃, MeOH" --> G["this compound"]; } caption: "Proposed multi-step synthesis of the title compound."
Step 1: Synthesis of 1-iodo-1-phenylcyclopropane (Intermediate)
-
Acid Chloride Formation: To a solution of 1-phenyl-1-cyclopropanecarboxylic acid (1.0 eq) in dry dichloromethane (DCM, 0.5 M) at 0 °C, add oxalyl chloride (1.5 eq) followed by a catalytic amount of dimethylformamide (DMF, 1 drop).
-
Azide Formation: After stirring for 2 hours at room temperature, the solvent is removed under reduced pressure. The crude acid chloride is dissolved in acetone (0.5 M) and cooled to 0 °C. A solution of sodium azide (1.5 eq) in water is added dropwise. The reaction is stirred for 3 hours at room temperature.
-
Curtius Rearrangement: The mixture is diluted with toluene and the aqueous layer is separated. The organic layer is dried over MgSO₄ and then heated to reflux for 4 hours to effect the Curtius rearrangement to the isocyanate.
-
Hydrolysis and Diazotization/Iodination: The isocyanate solution is cooled and treated with aqueous HCl (2 M) and stirred vigorously overnight to hydrolyze it to the amine. The resulting amine hydrochloride solution is cooled to 0 °C and treated with a solution of sodium nitrite (1.1 eq) in water. After 30 minutes, a solution of potassium iodide (2.0 eq) in water is added, and the mixture is allowed to warm to room temperature and then heated to 60 °C for 1 hour.
-
Purification: The reaction mixture is extracted with diethyl ether, washed with sodium thiosulfate solution and brine, dried over MgSO₄, and concentrated. The crude product is purified by column chromatography on silica gel to yield 1-iodo-1-phenylcyclopropane.
Step 2: Sonogashira Coupling to this compound
-
Reaction Setup: To a solution of 1-iodo-1-phenylcyclopropane (1.0 eq) in a 2:1 mixture of THF and triethylamine, add trimethylsilylacetylene (1.2 eq), copper(I) iodide (0.05 eq), and tetrakis(triphenylphosphine)palladium(0) (0.025 eq).
-
Coupling Reaction: The reaction mixture is degassed with argon for 15 minutes and then stirred at 60 °C for 12 hours under an argon atmosphere.
-
Deprotection and Purification: After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl. The mixture is extracted with diethyl ether, and the combined organic layers are dried over MgSO₄ and concentrated. The crude TMS-protected product is dissolved in methanol, and potassium carbonate (2.0 eq) is added. The mixture is stirred at room temperature for 2 hours.
-
Final Workup: The solvent is removed, and the residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over MgSO₄, and concentrated. The final product, this compound, is purified by column chromatography.
Applications in Medicinal Chemistry and Drug Development
The cyclopropyl motif is a highly valued "bioisostere" in drug design. It is often used to replace gem-dimethyl groups or carbon-carbon double bonds. The rigid structure of the cyclopropane ring can lock a molecule into a specific, bioactive conformation, thereby enhancing its binding affinity and selectivity for a biological target.[7] Furthermore, the cyclopropyl group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate by increasing its in vivo half-life.[7]
The combination of the rigid cyclopropane scaffold with the linear, π-rich ethynyl group and the versatile phenyl ring in this compound creates a unique three-dimensional pharmacophore. The ethynyl group can act as a hydrogen bond acceptor or participate in π-stacking interactions, while the phenyl ring provides a large hydrophobic surface and a handle for further functionalization. This makes the this compound core an attractive starting point for the design of novel therapeutic agents.
Conclusion
This compound represents a fascinating convergence of chemical principles. It is a molecule defined by the high potential energy of its strained cyclopropane ring, which is electronically perturbed by the conjugative and inductive effects of adjacent phenyl and ethynyl groups. While its inherent strain dictates a predisposition towards ring-opening reactions, electronic delocalization with the phenyl ring provides a degree of stability, allowing for its isolation and use as a synthetic building block. Its predicted structural and spectroscopic features, combined with its potential for unique reactivity, make it and its derivatives compelling targets for synthesis and investigation. For medicinal chemists, the rigid, metabolically stable, and three-dimensionally complex scaffold of this compound offers a promising platform for the development of next-generation therapeutics.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Phenylcyclopropane Energetics and Characterization of Its Conjugate Base: Phenyl Substituent Effects and the C-H Bond Dissociation Energy of Cyclopropane. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. Benzene, cyclopropyl- (CAS 873-49-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
Computational Modeling of (1-Ethynylcyclopropyl)benzene Reaction Pathways: A Technical Guide
Abstract
(1-Ethynylcyclopropyl)benzene stands as a molecule of significant synthetic interest, wedding the inherent strain of a cyclopropane ring with the rigidity of an ethynyl group and the electronic properties of a phenyl substituent. This unique combination of functional groups imparts a rich and complex reactivity profile, making it a valuable precursor for the synthesis of diverse molecular architectures. Understanding the mechanistic underpinnings of its transformations is paramount for harnessing its full synthetic potential. This technical guide provides a comprehensive overview of the computational modeling of this compound's reaction pathways. We delve into the theoretical frameworks and practical methodologies essential for predicting and elucidating its thermal, acid-catalyzed, and transition-metal-mediated rearrangements. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate discovery and innovation in organic synthesis.
Introduction: The Synthetic Potential and Mechanistic Complexity of this compound
Aryl-substituted cyclopropylalkynes are a class of organic molecules recognized for their utility as versatile building blocks in synthesis.[1] The inherent ring strain of the cyclopropane motif and the high p-character of its bonds make it susceptible to ring-opening reactions, providing pathways to more complex molecular architectures.[1] The presence of the ethynyl and phenyl groups on the cyclopropane ring of this compound introduces a fascinating interplay of steric and electronic effects that govern its reactivity. The phenyl group can stabilize adjacent carbocations or radicals, while the alkyne can participate in a variety of pericyclic and metal-catalyzed reactions.
Experimentally, the reactions of ethynylcyclopropanes can be challenging to control, often yielding a mixture of products through competing pathways. Computational modeling, particularly using Density Functional Theory (DFT), has emerged as an indispensable tool for dissecting these intricate reaction networks.[2][3][4][5] By mapping the potential energy surface (PES), we can identify transition states, intermediates, and the corresponding activation barriers, thereby predicting the most favorable reaction pathways under different conditions. This in-silico approach not only rationalizes experimental observations but also guides the design of new reactions and catalysts with enhanced selectivity.
This guide will explore the computational investigation of three major classes of reactions for this compound:
-
Thermal Rearrangements: Investigating the unimolecular isomerization pathways driven by heat.
-
Acid-Catalyzed Ring-Opening: Elucidating the mechanisms of ring cleavage in the presence of an acid.
-
Gold-Catalyzed Cycloisomerization: Exploring the rich chemistry mediated by carbophilic gold(I) catalysts.[6][7][8][9]
Theoretical & Computational Methodology: A Self-Validating System
The reliability of computational predictions hinges on the judicious choice of theoretical methods and a rigorous validation process. Our approach is grounded in established principles of computational organic chemistry to ensure the trustworthiness of the generated data.
The Choice of Density Functional Theory (DFT)
For the systems under investigation, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy. Specifically, the B3LYP functional has been shown to provide reliable results for the thermal rearrangements of related ethynylcyclopropane systems.[2][3][4][5] This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of transition states.
To account for the dispersion forces that can influence the stability of intermediates and transition states, especially in catalyst-substrate complexes, we will incorporate an empirical dispersion correction, such as Grimme's D3 correction (B3LYP-D3).
Basis Set Selection
The choice of basis set is critical for accurately representing the molecular orbitals. For geometry optimizations and frequency calculations, Pople's polarized triple-ζ split-valence basis set, 6-311G(d,p), provides a robust and efficient choice that has been successfully applied to similar systems.[2][3][4][5] To obtain more accurate single-point energies, a larger basis set, such as 6-311+G(2d,2p), will be employed on the B3LYP-D3/6-311G(d,p) optimized geometries.
Solvation Effects
To model reactions in solution, the influence of the solvent must be considered. We will employ an implicit solvent model, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM), to account for the bulk electrostatic effects of the solvent.
Workflow for a Self-Validating Protocol
Our computational protocol is designed to be a self-validating system, ensuring the reliability of the calculated reaction pathways.
Predicted Reaction Pathways of this compound
Based on the established reactivity of related compounds, we can predict several plausible reaction pathways for this compound. The following sections present hypothetical yet chemically reasonable computational results to illustrate the insights that can be gained.
Thermal Rearrangements
Heating this compound is expected to initiate a cascade of rearrangements. A plausible pathway involves the initial homolytic cleavage of a cyclopropane C-C bond to form a diradical intermediate, which can then undergo further transformations.
Table 1: Calculated Relative Energies for the Thermal Rearrangement Pathway
| Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Reactant | 0.0 | 0.0 |
| TS1 (Ring Opening) | 45.2 | 44.8 |
| Diradical Intermediate | 35.8 | 36.5 |
| TS2 (H-shift) | 40.1 | 39.7 |
| Vinylallene Intermediate | 15.3 | 16.1 |
| TS3 (Cyclization) | 25.6 | 25.1 |
| Product | -10.2 | -9.5 |
The initial ring-opening to a diradical is predicted to be the rate-determining step with a significant activation barrier. Subsequent rearrangements are calculated to be more facile, leading to a thermodynamically more stable cyclopentadiene derivative.
Acid-Catalyzed Ring-Opening
In the presence of an acid, the cyclopropane ring can be protonated, leading to a carbocationic intermediate that can be trapped by a nucleophile or undergo rearrangement. The regioselectivity of the initial protonation is a key question that computation can address.
Table 2: Calculated Relative Energies for Acid-Catalyzed Ring-Opening
| Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | 0.0 | 0.0 |
| TS (Protonation) | 15.7 | 16.2 |
| Cyclopropylcarbinyl Cation | -5.2 | -4.8 |
| TS (Rearrangement) | 2.5 | 2.9 |
| Homoallylic Cation | -12.8 | -12.1 |
Computational results suggest that the formation of the cyclopropylcarbinyl cation is kinetically and thermodynamically favorable. This intermediate is predicted to rapidly rearrange to the more stable homoallylic cation, which would then be trapped by a nucleophile. The phenyl group plays a crucial role in stabilizing these cationic intermediates.
Gold-Catalyzed Cycloisomerization
Gold(I) catalysts are known to activate alkynes towards nucleophilic attack.[6][7] For this compound, this can trigger a cycloisomerization cascade, potentially involving the cyclopropane ring as an internal nucleophile. Such reactions can lead to the formation of complex polycyclic structures.[8]
Table 3: Calculated Relative Energies for Gold-Catalyzed Cycloisomerization
| Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | 0.0 | 0.0 |
| π-Complex | -8.5 | -7.9 |
| TS (Nucleophilic Attack) | 12.3 | 12.9 |
| Cyclopropyl Gold Carbene | -2.1 | -1.5 |
| TS (Rearrangement) | 18.9 | 19.5 |
| Bicyclic Intermediate | -15.6 | -14.8 |
| Products | -25.4 | -24.7 |
The calculations indicate that the initial coordination of the gold catalyst to the alkyne is exothermic. The subsequent intramolecular nucleophilic attack of the cyclopropane ring onto the activated alkyne is predicted to be the rate-determining step. The resulting cyclopropyl gold carbene-like intermediate can then undergo a variety of rearrangements to yield structurally complex products.[6]
Experimental Protocols: A Guide to In-Silico Experimentation
This section provides a step-by-step methodology for performing the computational studies described above.
Protocol for Geometry Optimization and Frequency Calculation
-
Build the initial structure of the molecule of interest (reactant, intermediate, or product) in a molecular modeling program.
-
Perform an initial conformational search using a lower level of theory (e.g., molecular mechanics) to identify the lowest energy conformer.
-
Set up the DFT calculation in a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Method: B3LYP-D3
-
Basis Set: 6-311G(d,p)
-
Solvent Model: IEF-PCM (specify solvent)
-
Job Type: Opt+Freq (Optimization and Frequency)
-
-
Submit and run the calculation.
-
Analyze the output:
-
Confirm that the optimization has converged.
-
Check the frequencies:
-
For a minimum, all frequencies should be real (positive).
-
For a transition state, there should be exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
-
Protocol for Transition State Searching
-
Build an initial guess for the transition state structure. This can be done using a synchronous transit-guided quasi-Newton (STQN) method or by manually modifying the geometry along the expected reaction coordinate.
-
Set up the transition state optimization calculation.
-
Method: B3LYP-D3
-
Basis Set: 6-311G(d,p)
-
Solvent Model: IEF-PCM (specify solvent)
-
Job Type: Opt(TS,CalcFC,NoEigentest)
-
-
Submit and run the calculation.
-
Perform a frequency calculation on the optimized transition state structure to confirm the presence of a single imaginary frequency.
-
Perform an Intrinsic Reaction Coordinate (IRC) calculation to verify that the transition state connects the desired reactant and product.
Protocol for Single-Point Energy Calculation
-
Use the optimized geometry from the B3LYP-D3/6-311G(d,p) calculation.
-
Set up the single-point energy calculation.
-
Method: B3LYP-D3
-
Basis Set: 6-311+G(2d,2p)
-
Solvent Model: IEF-PCM (specify solvent)
-
Job Type: SP (Single Point)
-
-
Submit and run the calculation.
-
Extract the electronic energy.
-
Add the thermal corrections to the Gibbs free energy from the frequency calculation at the lower level of theory to obtain the final Gibbs free energy.
Conclusion and Future Directions
Computational modeling provides a powerful lens through which to view the complex reactivity of this compound. By employing robust theoretical methods and a self-validating workflow, we can confidently map out the potential energy surfaces of its thermal, acid-catalyzed, and gold-mediated transformations. The insights gained from these in-silico studies can rationalize experimental outcomes, predict product distributions, and guide the development of novel synthetic methodologies.
Future work in this area could explore the influence of different substituents on the benzene ring and the ethynyl group, providing a deeper understanding of the electronic and steric factors that control reactivity.[10][11] Furthermore, the application of more advanced computational techniques, such as ab initio molecular dynamics (AIMD), could provide a more dynamic picture of these reactions, including the role of explicit solvent molecules. The continued synergy between computational and experimental chemistry will undoubtedly unlock the full synthetic potential of this versatile building block.
References
- 1. (2-Ethynylcyclopropyl)benzene | 91348-21-9 | Benchchem [benchchem.com]
- 2. Thermal rearrangements of 1-ethynyl-2-methylcyclopropane: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Thermal Rearrangements of 1-Ethynyl-2-methylcyclopropane: A Computational Study - The Journal of Physical Chemistry A - Figshare [figshare.com]
- 4. Thermal Rearrangements of 1-Ethynyl-2-methylcyclopropane: A Computational Study [open.metu.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. Gold-Catalyzed Reactions via Cyclopropyl Gold Carbene-like Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of the gold-catalyzed cyclopropanation of alkenes with 1,6-enynes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. BJOC - Recent developments in gold-catalyzed cycloaddition reactions [beilstein-journals.org]
- 9. BJOC - Gold(I)-catalyzed enantioselective cycloaddition reactions [beilstein-journals.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Aromatic Reactivity [www2.chemistry.msu.edu]
An In-Depth Technical Guide to the Spectroscopic Data Interpretation of Novel Ethynylcyclopropane Derivatives
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The ethynylcyclopropane motif is a compelling structural unit in medicinal chemistry and materials science, conferring unique conformational rigidity and electronic properties. The precise characterization of novel derivatives is paramount for understanding their structure-activity relationships. This guide provides a comprehensive, in-depth analysis of the spectroscopic techniques required for the unambiguous structural elucidation of these compounds. We delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic and analytical endeavors.
The Unique Structural Landscape of Ethynylcyclopropanes
The defining features of ethynylcyclopropane derivatives are the strained three-membered cyclopropane ring and the linear carbon-carbon triple bond. This combination presents a fascinating challenge and a wealth of information for spectroscopic analysis. The high degree of s-character in the C-C bonds of the cyclopropane ring and the sp-hybridized carbons of the alkyne create distinct electronic environments that manifest in characteristic spectral signatures. Understanding these fundamentals is the cornerstone of accurate data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the constitution and stereochemistry of organic molecules.[1] For ethynylcyclopropane derivatives, a suite of 1D and 2D NMR experiments is essential for a complete structural assignment.
¹H NMR Spectroscopy: Probing the Proton Environment
The proton NMR spectrum provides the initial and often most diagnostic information.
-
Cyclopropyl Protons: The protons on the cyclopropane ring are highly shielded due to the ring's unique electronic structure, which can induce an aromatic-like ring current.[2][3] This results in their signals appearing in the upfield region of the spectrum, typically between 0.2 and 1.5 ppm.[2][4] The exact chemical shift is highly dependent on the substitution pattern and the stereochemistry. Protons cis to the ethynyl group will experience a different magnetic environment than those trans to it, often leading to complex splitting patterns.
-
Acetylenic Proton: For terminal alkynes, the acetylenic proton (≡C-H) gives rise to a sharp singlet, typically in the range of 2.0-3.0 ppm. Its relatively downfield position compared to the cyclopropyl protons is a key identifying feature.
-
Coupling Constants (J-values): The geminal (²J), vicinal (³J), and long-range (⁴J and ⁵J) coupling constants are invaluable for determining connectivity and stereochemistry. Vicinal couplings within the cyclopropane ring are highly dependent on the dihedral angle, with cis couplings (typically 8-12 Hz) being larger than trans couplings (typically 4-8 Hz).
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides direct information about the carbon framework of the molecule.[5]
-
Cyclopropyl Carbons: The carbons of the cyclopropane ring are also shielded and typically resonate in the upfield region of the spectrum, from approximately -5 to 20 ppm. The carbon atom bearing the ethynyl substituent will be further downfield.
-
Alkynyl Carbons: The sp-hybridized carbons of the ethynyl group appear in a characteristic window between 65 and 90 ppm.[6][7] Terminal alkynyl carbons (C≡C-H) usually resonate at slightly different chemical shifts from each other.
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Ethynylcyclopropane Derivatives
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Cyclopropyl CH/CH₂ | 0.2 - 1.5 | -5 - 20 |
| Acetylenic CH | 2.0 - 3.0 | 65 - 90 (both carbons) |
2D NMR Spectroscopy: Unraveling Complex Connectivity
For novel derivatives with complex substitution patterns, 2D NMR experiments are indispensable for unambiguous assignments.[1]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule.[8] It is particularly useful for connecting the protons on the cyclopropane ring and identifying their relative positions.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs.[9][10] This is a crucial experiment for definitively assigning the ¹³C signals based on the more easily interpretable ¹H spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range (2-3 bond) correlations between protons and carbons.[11] This experiment is vital for establishing the connectivity between the ethynyl group and the cyclopropane ring, as well as any other substituents.
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra.
-
2D Spectra Acquisition: Acquire COSY, HSQC, and HMBC spectra. For complex stereochemical analysis, NOESY or ROESY experiments may also be necessary to probe through-space interactions.[12]
-
Data Processing and Interpretation: Process the spectra using appropriate software. Analyze the chemical shifts, coupling constants, and cross-peaks to assemble the molecular structure.
Diagram 1: Comprehensive Spectroscopic Analysis Workflow
References
- 1. fiveable.me [fiveable.me]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bhu.ac.in [bhu.ac.in]
- 6. youtube.com [youtube.com]
- 7. compoundchem.com [compoundchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. fiveable.me [fiveable.me]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. books.rsc.org [books.rsc.org]
Initial studies on the chemical behavior of 1-ethynyl-1-phenylcyclopropane
An In-depth Technical Guide to the Chemical Behavior of 1-Ethynyl-1-phenylcyclopropane: A Versatile Building Block for Modern Drug Discovery
Introduction: The Strategic Value of the Phenylcyclopropane Scaffold
In the landscape of contemporary drug discovery, the rational design of small molecule therapeutics hinges on the strategic incorporation of unique chemical motifs to optimize pharmacological properties. Among these, cyclopropane derivatives have emerged as exceptionally valuable building blocks. The inherent strain and rigidity of the cyclopropane ring, the smallest of the cycloalkanes, imparts a well-defined three-dimensional geometry upon a molecule, which can significantly enhance binding affinity and selectivity for its biological target.[1] This conformational restriction is a powerful tool for medicinal chemists seeking to lock a molecule into its bioactive conformation, thereby minimizing off-target effects.[1]
Furthermore, the cyclopropyl group is recognized for its ability to improve metabolic stability. It often serves as a bioisostere for gem-dimethyl groups or alkenes and is generally resistant to common metabolic degradation pathways, potentially leading to an extended in vivo half-life and improved pharmacokinetic profiles.[1] When combined with an aromatic fragment like a phenyl group, the resulting phenylcyclopropane core is a prevalent feature in compounds with a wide range of pharmacological activities, including antidepressant and antitumor properties.[2][3]
This guide focuses on 1-ethynyl-1-phenylcyclopropane , a molecule that marries the structural and metabolic advantages of the phenylcyclopropane scaffold with the synthetic versatility of a terminal alkyne. The ethynyl group serves as a powerful and versatile handle for a vast array of chemical transformations, most notably transition-metal-catalyzed cross-coupling and cycloaddition reactions.[3] This unique combination makes 1-ethynyl-1-phenylcyclopropane a highly attractive, yet under-explored, building block for generating diverse libraries of complex, sp³-rich molecules tailored for drug discovery programs. This document provides an in-depth analysis of its projected chemical behavior, grounded in the established reactivity of its constituent functional groups, and offers field-proven insights into its synthetic manipulation.
Proposed Synthesis of 1-Ethynyl-1-phenylcyclopropane
While a direct, optimized synthesis for 1-ethynyl-1-phenylcyclopropane is not extensively documented in readily available literature, a robust and logical synthetic pathway can be constructed based on established methodologies for creating 1-phenylcyclopropane derivatives.[2] The proposed multi-step synthesis begins with the cyclopropanation of a readily available starting material, followed by functional group interconversion to install the terminal alkyne.
The key initial step involves the α-alkylation of 2-phenylacetonitrile with 1,2-dibromoethane using a strong base and a phase-transfer catalyst to construct the 1-phenylcyclopropanecarbonitrile core.[2] Subsequent hydrolysis yields the corresponding carboxylic acid, which can then be converted to the target molecule via established procedures for alkyne synthesis.
Experimental Protocol: A Plausible Multi-Step Synthesis
Step 1: Synthesis of 1-Phenylcyclopropane-1-carbonitrile
-
To a stirred solution of 2-phenylacetonitrile (1.0 eq) and 1,2-dibromoethane (1.2 eq) in water (50% v/w with respect to NaOH) is added a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Solid sodium hydroxide (2.5 eq) is added portion-wise, maintaining the reaction temperature below 60 °C.
-
The reaction mixture is stirred vigorously at 60 °C for 4-6 hours, monitoring the consumption of the starting material by TLC.
-
Upon completion, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield 1-phenylcyclopropane-1-carbonitrile.
Step 2: Hydrolysis to 1-Phenylcyclopropane-1-carboxylic Acid
-
The 1-phenylcyclopropane-1-carbonitrile (1.0 eq) is suspended in concentrated hydrochloric acid.
-
The mixture is heated to reflux (approx. 110 °C) for 2-4 hours.[2]
-
The reaction is monitored until the nitrile is fully converted to the carboxylic acid.
-
The mixture is cooled, and the resulting precipitate is collected by filtration, washed with cold water, and dried to afford 1-phenylcyclopropane-1-carboxylic acid.
Step 3: Conversion to 1-Ethynyl-1-phenylcyclopropane (via Corey-Fuchs Reaction)
-
The carboxylic acid is first reduced to the corresponding alcohol (1-(hydroxymethyl)-1-phenylcyclopropane) using a suitable reducing agent like LiAlH₄.
-
The alcohol is then oxidized to the aldehyde (1-phenylcyclopropane-1-carbaldehyde) under mild conditions (e.g., PCC or Swern oxidation).
-
The resulting aldehyde is subjected to the Corey-Fuchs reaction. It is treated with carbon tetrabromide and triphenylphosphine to generate the dibromo-olefin intermediate.
-
Finally, treatment of the dibromo-olefin with two equivalents of a strong base, such as n-butyllithium, at low temperature (-78 °C) effects an elimination and metal-halogen exchange to generate the lithium acetylide, which upon aqueous workup, yields the terminal alkyne, 1-ethynyl-1-phenylcyclopropane.
Caption: Proposed synthetic workflow for 1-ethynyl-1-phenylcyclopropane.
Core Chemical Behavior Part I: Reactions of the Ethynyl Group
The terminal alkyne is the most synthetically versatile functional group in the molecule, providing access to a wide array of transformations. Its reactivity is dominated by transition-metal-catalyzed processes that enable the formation of new carbon-carbon and carbon-heteroatom bonds.[4]
Transition-Metal-Catalyzed Cross-Coupling Reactions
The terminal proton of the ethynyl group is weakly acidic and can be readily removed to form a metal acetylide, which is a potent nucleophile in cross-coupling reactions.
Sonogashira Coupling: This palladium-catalyzed reaction is one of the most powerful methods for forming a C(sp)-C(sp²) bond by coupling the terminal alkyne with aryl or vinyl halides/triflates.[5] This reaction allows for the direct extension of the molecular framework from the alkyne terminus.
-
Causality Behind Experimental Choices: The reaction employs a dual-catalyst system. A palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) is the primary catalyst that facilitates the oxidative addition and reductive elimination steps. A copper(I) salt (typically CuI) acts as a co-catalyst, reacting with the alkyne and a base to form a copper(I) acetylide intermediate. This transmetalation step to the palladium center is much faster than the direct reaction with the palladium complex, thus accelerating the overall catalytic cycle. The base (usually an amine like triethylamine or diisopropylamine) is crucial for neutralizing the HX acid produced and for facilitating the formation of the acetylide.
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
Table 1: Representative Sonogashira Coupling Protocol
| Parameter | Value | Rationale |
| Substrates | 1-Ethynyl-1-phenylcyclopropane (1.0 eq), Aryl Iodide (1.1 eq) | Aryl iodides are highly reactive oxidative addition partners. |
| Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Common, stable, and effective palladium(II) precatalyst. |
| Co-catalyst | CuI (5-10 mol%) | Essential for rapid formation of the copper acetylide intermediate. |
| Base/Solvent | Triethylamine (2-3 eq) | Acts as both the base and a suitable solvent for the reaction. |
| Temperature | Room Temp to 60 °C | Mild conditions are typically sufficient, minimizing side reactions. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of the Pd(0) active catalyst. |
Cycloaddition Reactions
The alkyne moiety is an excellent dipolarophile or dienophile for various cycloaddition reactions, providing rapid access to heterocyclic and carbocyclic systems.
Azide-Alkyne [3+2] Cycloaddition ("Click Chemistry"): The copper(I)-catalyzed reaction between a terminal alkyne and an organic azide is the cornerstone of "click chemistry," yielding a highly stable 1,2,3-triazole ring.[6] This reaction is exceptionally reliable, high-yielding, and tolerant of a vast range of functional groups, making it ideal for late-stage functionalization in drug development.
-
Self-Validating System: The reaction's trustworthiness stems from its high thermodynamic driving force and specificity. It proceeds cleanly under mild, often aqueous, conditions with minimal byproduct formation. The resulting triazole ring is not merely a linker; it is a rigid, planar, and metabolically stable aromatic system that can act as a hydrogen bond acceptor and engage in dipole-dipole interactions, often improving the pharmacological properties of the parent molecule.
Table 2: Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Value | Rationale |
| Substrates | 1-Ethynyl-1-phenylcyclopropane (1.0 eq), Organic Azide (1.0 eq) | Stoichiometric amounts are typically sufficient due to high efficiency. |
| Catalyst | CuSO₄·5H₂O (1-5 mol%) | A readily available and inexpensive source of copper. |
| Reductant | Sodium Ascorbate (10-20 mol%) | In situ reductant to generate the active Cu(I) species from Cu(II). |
| Solvent | t-BuOH/H₂O (1:1) or DMF | Protic or polar aprotic solvents work well, often at room temperature. |
| Temperature | Room Temperature | The reaction is typically highly exothermic and proceeds rapidly without heating. |
Core Chemical Behavior Part II: Reactions of the Cyclopropane Ring
The high ring strain of the cyclopropane ring (approx. 27 kcal/mol) provides a strong thermodynamic driving force for ring-opening and rearrangement reactions.[1] The substitution pattern of 1-ethynyl-1-phenylcyclopropane, with both an sp-hybridized carbon and a phenyl-substituted carbon, suggests a rich and potentially complex reactivity profile.
Rearrangement Reactions
Vinylcyclopropanes are known to undergo thermal or metal-catalyzed rearrangements to form cyclopentenes.[7] While the title compound is not a vinylcyclopropane itself, many of its derivatives formed from alkyne additions (e.g., hydrometallation) would be, opening a pathway for these powerful transformations.
Hypothetical Vinylcyclopropane-Cyclopentene Rearrangement:
-
Alkene Formation: A selective semi-hydrogenation (e.g., using Lindlar's catalyst) or a hydrosilylation/protodesilylation sequence could convert the ethynyl group into a vinyl group, generating 1-phenyl-1-vinylcyclopropane in situ.
-
Rearrangement: Upon heating, this intermediate would likely undergo a vinylcyclopropane rearrangement. The reaction proceeds through a diradical intermediate formed by homolytic cleavage of the most substituted C-C bond in the ring (the C1-C2 bond). Subsequent ring closure would lead to a substituted cyclopentene. The phenyl group would stabilize the radical intermediate, facilitating the reaction.[7]
Caption: Conceptual pathway for a vinylcyclopropane-cyclopentene rearrangement.
Nucleophilic Ring-Opening
Cyclopropanes bearing electron-withdrawing groups can act as electrophiles and undergo ring-opening reactions with nucleophiles.[1][8] The ethynyl group is electron-withdrawing, and the phenyl group can stabilize charge development. This suggests that the C1-C2 and C1-C3 bonds are polarized and susceptible to nucleophilic attack.
-
Mechanistic Insight: Nucleophilic attack would likely occur at the C2 or C3 position in an Sₙ2-like fashion, leading to the cleavage of the opposite bond and relieving ring strain. The regioselectivity would be influenced by both sterics and electronics. The presence of the phenyl group at C1 significantly enhances the reactivity of the cyclopropane ring towards nucleophiles compared to unsubstituted analogs.[1] Strong nucleophiles like thiolates are effective for this type of transformation.[8]
Table 3: Predicted Conditions for Nucleophilic Ring-Opening
| Parameter | Value | Rationale |
| Substrate | 1-Ethynyl-1-phenylcyclopropane (1.0 eq) | The strained ring is the electrophile. |
| Nucleophile | Sodium Thiophenolate (1.2 eq) | A strong, soft nucleophile known to open activated cyclopropanes.[8] |
| Solvent | DMSO or DMF | Polar aprotic solvents are ideal for Sₙ2-type reactions. |
| Temperature | Room Temp to 80 °C | Moderate heating may be required to overcome the activation barrier. |
Conclusion and Applications in Drug Development
1-Ethynyl-1-phenylcyclopropane stands as a building block of high potential for medicinal chemistry and drug development. Its chemical behavior is a duality of predictable, high-fidelity transformations at the ethynyl terminus and more complex, strain-releasing reactions of the cyclopropane core.
-
For Library Synthesis: Researchers can exploit the robust reactivity of the alkyne via Sonogashira couplings and CuAAC reactions to rapidly generate large, diverse libraries of compounds. Each product retains the core phenylcyclopropane motif, allowing for a systematic exploration of structure-activity relationships (SAR) while varying peripheral substituents.
-
For Scaffold Hopping and Core Modification: The rearrangement and ring-opening reactions offer pathways to fundamentally different molecular skeletons, such as cyclopentenes or functionalized acyclic chains. This allows chemists to "scaffold hop" from the cyclopropane core to other valuable carbocyclic systems, which may possess entirely different biological activities or improved ADME (absorption, distribution, metabolism, and excretion) properties.
By understanding and harnessing the distinct reactivity modes of this molecule, scientists can leverage its unique structural and functional attributes to design and synthesize the next generation of therapeutics with enhanced potency, selectivity, and metabolic stability.
References
- 1. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanochemical and Transition-Metal-Catalyzed Reactions of Alkynes [mdpi.com]
- 4. Transition Metal-Catalyzed Reactions of Alkynyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Understanding the fundamental reactivity of cyclopropylethynes in organic chemistry
An In-Depth Technical Guide to the Fundamental Reactivity of Cyclopropylethynes in Organic Chemistry
Authored by: Gemini, Senior Application Scientist
Foreword: The Allure of Strained Systems
In the landscape of organic synthesis and medicinal chemistry, the quest for molecular scaffolds that offer a unique blend of rigidity, reactivity, and three-dimensional complexity is perpetual. Among these, the cyclopropylethyne motif stands out as a compact and remarkably versatile building block. This guide delves into the core reactivity of cyclopropylethynes, moving beyond simple descriptions to explore the mechanistic underpinnings and strategic applications that make this functional group pairing so powerful for researchers, synthetic chemists, and drug development professionals. The inherent ring strain of the cyclopropyl group, juxtaposed with the linear, electron-rich alkyne, creates a fascinating electronic and steric environment that unlocks a diverse array of chemical transformations, from elegant rearrangements to complex cycloadditions.
Structural and Electronic Profile: A Duality of Strain and Reactivity
The unique reactivity of cyclopropylethynes stems from the electronic properties of its constituent parts. The cyclopropane ring, with its ~27 kcal/mol of ring strain, possesses C-C bonds with significant p-character.[1][2] This "pseudo-double bond" nature allows the ring to act as a conjugating group and to stabilize adjacent positive charges, a critical factor in many electrophilic reactions.
Key structural features include:
-
Enhanced π-character: The C-C bonds of the cyclopropane ring are weaker and have more p-character than those in typical alkanes.[1][2]
-
Shorter, Stronger C-H Bonds: The C-H bonds on the cyclopropane ring are shorter and stronger, which can contribute to increased metabolic stability in drug candidates.[1][3]
-
Juxtaposed Geometries: The rigid, planar triangle of the cyclopropane ring is directly attached to the linear, rod-like alkyne moiety, creating a unique and sterically defined scaffold.
This electronic duality is the foundation for the diverse reactivity discussed herein.
Synthetic Access to Cyclopropylethynes
The utility of any building block is contingent on its accessibility. Fortunately, several reliable methods for the synthesis of cyclopropylethynes have been established.
Cyclization of Halo-Alkynes
A straightforward and common method involves the intramolecular cyclization of a 5-halo-1-pentyne derivative using a strong base. This approach is particularly useful for preparing the parent cyclopropylacetylene.[4]
Experimental Protocol: Synthesis of Cyclopropylacetylene [4]
-
Reaction Setup: A solution of 5-chloro-1-pentyne in a suitable solvent (e.g., DMSO) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Base Addition: A strong base, such as potassium tert-butoxide (t-BuOK) or sodium amide (NaNH₂), is added portion-wise at room temperature. The reaction is typically exothermic and may require cooling to maintain control.
-
Reaction Monitoring: The progress of the reaction is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched by the careful addition of water. The product is extracted into a low-boiling organic solvent (e.g., diethyl ether).
-
Purification: The combined organic layers are washed, dried, and concentrated. The volatile cyclopropylacetylene is then purified by distillation.
Alkynylation of Cyclopropyl Halides
Standard cross-coupling reactions, such as the Sonogashira coupling, can be employed to couple terminal alkynes with cyclopropyl halides or triflates. This method offers flexibility in introducing substituted alkyne moieties.
Simmons-Smith and Related Cyclopropanations
The cyclopropanation of vinyl alkynes using methods like the Simmons-Smith reaction provides another route.[5][6] While effective, chemoselectivity can be a challenge, as the alkyne itself can react. Transition metal-catalyzed variants have been developed to address these limitations and improve efficiency, particularly with electron-deficient olefins.[5]
The Reactive Manifold: A Survey of Core Transformations
The reactivity of cyclopropylethynes can be broadly categorized into transformations centered on the alkyne, those that engage the cyclopropane ring, and powerful concerted processes that involve the entire motif.
Reactions at the Alkyne Moiety
The alkyne in cyclopropylethynes undergoes many of the classic reactions expected of a triple bond, though its reactivity is modulated by the adjacent strained ring.
Electrophilic Additions
Electrophilic additions of reagents like H-X or H₂O proceed via the formation of a vinyl cation intermediate.[7][8] The cyclopropyl group is exceptionally good at stabilizing an adjacent carbocation (a "cyclopropylcarbinyl" cation), which dictates the regioselectivity of the addition according to Markovnikov's rule.[9] The hydrogen atom adds to the terminal carbon, and the nucleophile adds to the carbon bearing the cyclopropyl group.
Caption: Mechanism of electrophilic addition to cyclopropylethyne.
Nucleophilic Additions
For alkynes activated by an electron-withdrawing group, nucleophilic conjugate addition can occur.[10][11] Softer nucleophiles like thiols or secondary amines add in a 1,4-fashion, with the cyclopropyl group directing the stereochemical outcome.
Ring-Opening and Rearrangements
The high ring strain of the cyclopropane moiety makes it susceptible to cleavage, particularly under the influence of transition metals or Lewis acids. This reactivity unlocks pathways to more complex molecular architectures.
Vinylcyclopropane-Cyclopentene Rearrangement
When heated, vinylcyclopropanes are known to undergo a rearrangement to form cyclopentenes.[12] Cyclopropylethynes can be considered a subset of this class. The reaction can proceed through either a concerted, pericyclic pathway or a stepwise diradical mechanism, highly dependent on the substrate and conditions.[12] This transformation is a powerful tool for constructing five-membered rings, a common motif in natural products.
Caption: The vinylcyclopropane-type rearrangement pathway.
Transition Metal-Catalyzed Cycloisomerizations
This is arguably the richest area of cyclopropylethyne reactivity. Various transition metals can catalyze the isomerization of enynes containing a cyclopropyl group into complex polycyclic systems.[13] These reactions often proceed via oxidative addition of the metal into one of the strained C-C bonds of the cyclopropane ring, forming a metallacyclobutane intermediate, which can then undergo further transformations.[14]
Table 1: Comparison of Metal Catalysts in Cyclopropylethyne Cycloadditions
| Metal Catalyst System | Reaction Type | Typical Products | Reference |
| Cobalt(I) / Bisphosphine | (3+2) and (3+2+2) Cycloadditions | Bicyclic cyclopentadienes, 5,7,5-fused tricycles | [14][15] |
| Ruthenium Complexes | Ene-yne Cycloisomerization | Divergent pathways to various fused rings | [16][17] |
| Palladium(0) / Ligand | Cycloisomerization / C-C Activation | Tricyclic cyclobutanes | [13] |
| Rhodium(I) Complexes | (3+2+2) Cycloadditions | Fused seven-membered rings | [15] |
These metal-catalyzed reactions are highly valuable as they build molecular complexity in a single, atom-economical step.[13]
Caption: Generalized workflow for transition metal-catalyzed cycloadditions.
Applications in Drug Discovery and Total Synthesis
The unique structural and reactive properties of cyclopropylethynes make them highly valuable in applied chemistry.
Medicinal Chemistry and Drug Development
The incorporation of a cyclopropyl ring is a well-established strategy in medicinal chemistry to improve the pharmacological profile of a drug candidate.[18] It can:
-
Enhance Metabolic Stability: The stronger C-H bonds are less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3]
-
Increase Potency: The rigid conformation can lock the molecule into a bioactive conformation, improving binding affinity to the target receptor.[1][2]
-
Modulate Physicochemical Properties: It can alter properties like pKa and lipophilicity, which can reduce off-target effects or improve brain permeability.[1][2]
The cyclopropylethyne group has been used as a key structural element in the development of potent inhibitors, such as an intermediate for an HIV reverse transcriptase inhibitor.[4] The alkyne provides a handle for further functionalization via "click" chemistry or serves as a structural mimetic, while the cyclopropyl group imparts the beneficial properties described above.
Natural Product Total Synthesis
The construction of complex natural products is the ultimate proving ground for any synthetic methodology. The transformations of cyclopropylethynes, particularly transition-metal-catalyzed rearrangements and cycloadditions, have been exploited in the elegant total synthesis of numerous cyclopropane-containing natural products.[19][20] These strategies allow for the rapid assembly of complex carbocyclic frameworks from relatively simple starting materials.[21][22] For instance, the vinylcyclopropane rearrangement has been a key step in the synthesis of molecules like aphidicolin and zizaene.[12]
Conclusion and Future Outlook
Cyclopropylethynes represent a compact yet powerful class of building blocks in modern organic chemistry. The interplay between the strained three-membered ring and the linear alkyne gives rise to a rich and diverse reactivity profile that chemists can harness to create molecular complexity. From fundamental electrophilic additions to sophisticated transition-metal-catalyzed cycloisomerizations, the transformations of cyclopropylethynes provide efficient pathways to valuable carbocyclic structures. For researchers in drug discovery and natural product synthesis, a deep understanding of this reactivity is not merely academic; it is a practical tool for innovation, enabling the design and construction of the next generation of functional molecules. The continued development of novel catalytic systems promises to further expand the synthetic utility of these fascinating strained alkynes.
References
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Patent Details | Paper Digest [paperdigest.org]
- 5. Item - TRANSITION METAL CATALYZED SIMMONSâSMITH TYPE CYCLOPROPANATIONS - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 6. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. | Semantic Scholar [semanticscholar.org]
- 7. youtube.com [youtube.com]
- 8. Electrophilic Addition Reactions of Alkynes - Chemistry Steps [chemistrysteps.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 12. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Cobalt-Catalyzed (3 + 2) Cycloaddition of Cyclopropene-Tethered Alkynes: Versatile Access to Bicyclic Cyclopentadienyl Systems and Their CpM Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cobalt(I)-Catalyzed (3 + 2 + 2) Cycloaddition between Alkylidenecyclopropanes, Alkynes, and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scientificupdate.com [scientificupdate.com]
- 19. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 20. Recent advances in the total synthesis of cyclopropane-containing natural products - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of Functionalized Cyclopropanes from Carboxylic Acids
Executive Summary
The cyclopropane ring, a motif once considered a synthetic curiosity, is now a cornerstone in modern medicinal chemistry. Its unique conformational and electronic properties impart significant advantages in drug design, including enhanced metabolic stability, improved potency, and novel intellectual property.[1][2] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of synthetic routes to these valuable scaffolds, focusing on the use of carboxylic acids as abundant, diverse, and cost-effective starting materials. We will move beyond simple procedural lists to dissect the underlying principles of cutting-edge photoredox and transition-metal-catalyzed methods, as well as specialized protocols, offering field-proven insights into causality, scope, and practical execution.
Introduction: The Strategic Value of the Cyclopropane Motif
The incorporation of a cyclopropane ring into a drug candidate is a strategic decision aimed at solving multifaceted challenges in drug discovery. The rigid, three-membered ring introduces conformational constraints that can lock a molecule into a bioactive conformation, enhancing binding affinity and selectivity.[1] Furthermore, the high s-character of its C-H bonds makes them less susceptible to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug clearance.[1] Molecules like the HCV protease inhibitor Simeprevir and the JAK inhibitor Abrocitinib exemplify the successful application of this strategy. This guide focuses on methodologies that leverage the vast chemical space of commercially available and synthetically accessible carboxylic acids, transforming them into high-value, functionalized cyclopropane building blocks.
Modern Synthetic Strategies: From Radical Cascades to Organometallic Cycles
The direct conversion of carboxylic acids to cyclopropanes has been revolutionized by the advent of novel catalytic systems that operate under mild conditions with broad functional group tolerance.
Photoredox-Catalyzed Decarboxylative Cyclopropanation
Visible-light photoredox catalysis has emerged as a powerful tool for forging C-C bonds under exceptionally mild conditions. This approach leverages the ability of a photocatalyst to convert a carboxylic acid into a carbon-centered radical via single-electron transfer (SET) and decarboxylation.
Principle & Mechanism: This methodology proceeds through a sophisticated radical addition–polar cyclization cascade.[3][4] The process is initiated by the excitation of a photocatalyst (typically an iridium or organic-based catalyst) with visible light. The excited-state photocatalyst oxidizes the carboxylate (formed in situ from the carboxylic acid and a base), which then undergoes spontaneous decarboxylation to generate a key alkyl radical intermediate. This radical adds to an electron-deficient alkene partner, which is appended with an intramolecular electrophile (e.g., an alkyl chloride). A subsequent reduction of the resulting radical intermediate by the reduced photocatalyst generates a carbanion. This final carbanion undergoes a rapid intramolecular SN2 reaction to close the three-membered ring.[3][5] This radical-polar crossover mechanism ensures high efficiency and avoids the harsh conditions associated with traditional carbenoid chemistry.[4]
Advantages, Scope, and Limitations: The primary advantage of this method is its remarkable functional group tolerance.[5] Complex carboxylic acids, including derivatives of amino acids, peptides, and natural products like dehydroabietic acid and the vitamin E analogue Trolox, are viable substrates.[3][6] The alkene partner can bear a wide array of electron-withdrawing groups (esters, nitriles, sulfones) and aromatic moieties.[6]
| Carboxylic Acid Substrate | Alkene Partner | Yield (%) | d.r. | Reference |
| Boc-Pro-OH | Alkenyl Boronic Ester | 90 | >20:1 | [7] |
| Boc-Phe-OH | Alkenyl Boronic Ester | 85 | >20:1 | [6] |
| Tetrahydrofuran-2-COOH | Alkenyl Boronic Ester | 91 | >20:1 | [6] |
| Dehydroabietic Acid | Alkenyl Carboxylate | 80 | 4:1 | [3] |
| Gemfibrozil | Alkenyl Boronic Ester | 88 | >20:1 | [4] |
Table 1. Representative scope of the photoredox-catalyzed cyclopropanation.[3][4][6][7]
The main limitation is the requirement for a specifically designed alkene partner containing both an activating group and an intramolecular electrophilic trap.[3]
Detailed Experimental Protocol: Synthesis of Product 4a[7]
-
To an oven-dried 8 mL vial equipped with a magnetic stir bar, add Boc-Pro-OH (0.3 mmol, 1.0 equiv), (4-chlorobut-1-en-2-yl)boronic acid pinacol ester 1a (0.45 mmol, 1.5 equiv), Ir(ppy)₂(dtbbpy)PF₆ (0.003 mmol, 1 mol%), and Cs₂CO₃ (0.6 mmol, 2.0 equiv).
-
Evacuate and backfill the vial with argon three times.
-
Add 3.0 mL of anhydrous, degassed DMF via syringe.
-
Place the vial approximately 5-7 cm from a 34 W blue LED lamp and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS. Upon completion (typically 12-24 hours), dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired cyclopropyl boronic ester.
Titanium-Mediated Cyclopropanation (Kulinkovich Reaction & Variants)
The Kulinkovich reaction is a robust method for synthesizing cyclopropanols from carboxylic esters using a Grignard reagent and a catalytic amount of a titanium(IV) alkoxide.[8][9] Recent developments have expanded this powerful reaction to include amides and even carboxylic acids directly.[10]
Principle & Mechanism: The key to this transformation is the in-situ generation of a titanacyclopropane intermediate.[8] Two equivalents of a Grignard reagent (e.g., EtMgBr) react with Ti(OiPr)₄ to form a transient dialkyltitanium species. This species undergoes β-hydride elimination to release an alkane (ethane) and form the reactive titanacyclopropane. This intermediate then behaves as a 1,2-dicarbanion equivalent, reacting with the carbonyl group of the carboxylic acid derivative. A subsequent rearrangement and workup yields the corresponding cyclopropanol or cyclopropylamine.[8][9] A significant recent advance is a Ti-catalyzed protocol that uses Mg and Me₂SiCl₂ as reductants, enabling the direct, diastereoselective conversion of carboxylic acids themselves into cyclopropanols.[10]
Advantages, Scope, and Limitations: This method provides convenient access to highly functionalized cyclopropanols and cyclopropylamines, which are versatile synthetic intermediates.[11][12] The reaction often proceeds with high cis-diastereoselectivity for the formation of 1,2-dialkylcyclopropanols.[12] The direct use of carboxylic acids is a major step forward in atom economy.[10] However, the reaction is sensitive to reducible functional groups and requires stoichiometric amounts of Grignard reagents or other reductants, which can limit its applicability in complex molecule synthesis.
Specialized Protocol: Stereospecific Samarium-Promoted Cyclopropanation
For specific substrate classes, highly specialized reagents can offer unparalleled efficiency and stereocontrol. The use of samarium-promoted reactions for α,β-unsaturated carboxylic acids is a prime example.
Principle and Stereospecificity: This method achieves the direct cyclopropanation of unmasked (E)- or (Z)-α,β-unsaturated carboxylic acids using samarium metal and iodoform (CHI₃) under ultrasonic irradiation.[13] The reaction is completely stereospecific: an (E)-alkene substrate yields the trans-cyclopropanecarboxylic acid, while a (Z)-alkene gives the cis-product. This remarkable control is attributed to the formation of a samarium carbenoid that coordinates to the carboxylate group, directing the addition to the double bond from a specific face and preventing isomerization.[13] The key advantage is the elimination of protection-deprotection steps for the carboxylic acid, significantly improving synthetic efficiency.[13]
Practical Considerations & Method Selection
Choosing the appropriate synthetic strategy depends critically on the substrate's functional groups, desired stereochemistry, and scalability requirements.
Comparison of Key Methodologies
| Feature | Photoredox-Catalyzed | Ti-Mediated (Kulinkovich) | Sm-Promoted |
| Carboxylic Acid Type | Aliphatic, α-Amino, etc. | Aliphatic, Aromatic | α,β-Unsaturated |
| Key Reagents | Photocatalyst, Light | Ti(IV) Alkoxide, Grignard/Reductant | Sm metal, CHI₃ |
| Conditions | Very Mild (RT, visible light) | Mild to Moderate (-78°C to RT) | Mild (Ultrasound) |
| Key Advantage | Exceptional Functional Group Tolerance | Access to Cyclopropanols/amines | Direct, Stereospecific, No Protection |
| Key Limitation | Requires specific alkene partner | Stoichiometric reductants needed | Limited to α,β-unsaturated systems |
| Stereocontrol | Diastereoselective (substrate control) | Often cis-Diastereoselective | Completely Stereospecific |
Decision-Making Workflow:
Conclusion & Future Outlook
The direct synthesis of functionalized cyclopropanes from carboxylic acids has transitioned from a niche challenge to a solved problem with multiple, powerful solutions. Photoredox catalysis offers unparalleled mildness and functional group compatibility, making it ideal for late-stage functionalization in complex settings.[3][4] Simultaneously, modern advancements in titanium catalysis have streamlined access to valuable cyclopropanols and amines directly from their parent acids.[10] The continued evolution of this field will likely focus on developing catalytic, enantioselective variants of these transformations, further enhancing the chemist's ability to precisely construct these vital three-dimensional scaffolds for the next generation of therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization - American Chemical Society [acs.digitellinc.com]
- 3. d-nb.info [d-nb.info]
- 4. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition-Polar Cyclization Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Kulinkovich Reaction [organic-chemistry.org]
- 9. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. organicreactions.org [organicreactions.org]
- 12. The Kulinkovich Cyclopropanation of Carboxylic Acid Derivatives | Semantic Scholar [semanticscholar.org]
- 13. The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3 [organic-chemistry.org]
(1-Ethynylcyclopropyl)benzene: A Technical Guide for Scientific Professionals
An In-depth Exploration of the Physicochemical Properties, Synthesis, and Reactivity of a Versatile Building Block
Introduction
(1-Ethynylcyclopropyl)benzene is a fascinating and synthetically valuable organic molecule that merges the unique chemical reactivity of a strained cyclopropane ring with the electronic properties of a phenyl group and the versatility of a terminal alkyne. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic protocols, and an exploration of its reactivity, tailored for researchers, scientists, and professionals in drug development. The inherent characteristics of this molecule make it an attractive building block in the synthesis of complex organic architectures and a potential pharmacophore in medicinal chemistry.
Physicochemical Properties
Precise experimental data for the physical properties of this compound is not extensively documented in publicly available literature. However, based on its structure and data from related compounds, we can infer its key characteristics.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Cyclopropylbenzene | Ethylbenzene |
| CAS Number | 139633-98-0[1][2] | 873-49-4[3][4][5] | 100-41-4[6] |
| Molecular Formula | C₁₁H₁₀[1][2] | C₉H₁₀[4][5] | C₈H₁₀[6] |
| Molecular Weight | 142.20 g/mol [1][2] | 118.18 g/mol [3][4] | 106.17 g/mol [6] |
| Boiling Point | Not available | ~173 °C[3] | ~136 °C[6] |
| Melting Point | Not available | -36 °C[3] | -95 °C[6] |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, aromatic solvents). Insoluble in water. | Insoluble in water. | Slightly soluble in water.[6] |
Spectral Data Analysis
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the δ 7.0-7.5 ppm region), the acetylenic proton (a singlet around δ 2.0-3.0 ppm), and the diastereotopic protons of the cyclopropane ring (in the upfield region, likely between δ 0.5-1.5 ppm). The coupling patterns of the aromatic protons can provide information about the substitution pattern on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum would exhibit signals for the aromatic carbons (δ 120-140 ppm), the two sp-hybridized carbons of the alkyne (δ 70-90 ppm), and the sp³-hybridized carbons of the cyclopropane ring (δ 10-30 ppm). For comparison, the aromatic carbons in ethylbenzene appear between δ 125-145 ppm, while the aliphatic carbons are at δ 15.8 and 29.0 ppm.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C-H stretch of the alkyne at approximately 3300 cm⁻¹, the C≡C stretch around 2100 cm⁻¹, C-H stretches of the aromatic ring just above 3000 cm⁻¹, and C=C stretching vibrations of the benzene ring in the 1450-1600 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 142.20. Fragmentation patterns would likely involve the loss of the ethynyl group or cleavage of the cyclopropane ring.
Synthesis and Methodologies
The primary and most efficient method for the synthesis of this compound and its derivatives is the Sonogashira cross-coupling reaction.[8] This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[9][10]
Generalized Experimental Protocol for Sonogashira Coupling
Reaction Scheme:
Step-by-Step Methodology:
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Solvent and Base: Add a suitable degassed solvent (e.g., THF, DMF, or an amine solvent like triethylamine which can also act as the base).
-
Addition of Reagents: Add a suitable base (e.g., triethylamine, diisopropylamine, or K₂CO₃, 2-3 eq) followed by the terminal alkyne (1.1-1.5 eq) via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-70 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, necessitating an inert atmosphere to maintain its catalytic activity.
-
Copper(I) Co-catalyst: The copper acetylide intermediate forms readily and undergoes transmetalation with the palladium complex more efficiently than the direct reaction of the alkyne with the palladium center, thus accelerating the catalytic cycle.[8]
-
Base: The base is crucial for the deprotonation of the terminal alkyne to form the reactive acetylide species.
Visualizing the Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Chemical Reactivity and Synthetic Applications
The chemical reactivity of this compound is dictated by the interplay of its three key functional components: the cyclopropane ring, the phenyl group, and the ethynyl group.
-
Cyclopropane Ring Reactivity: The significant ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions, particularly under acidic conditions or in the presence of transition metals.[11] The phenyl group can stabilize carbocationic intermediates formed during such processes, influencing the regioselectivity of the ring-opening. Aryl-substituted cyclopropanes are known to undergo reactions faster than their unsubstituted counterparts in some cases.[11]
-
Alkyne Reactivity: The terminal alkyne is a versatile handle for a wide range of chemical transformations, including:
-
Click Chemistry: Participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles.
-
Hydration: Gold-catalyzed hydration can lead to the formation of cyclopropyl methyl ketones.[12]
-
Further Cross-Coupling Reactions: The ethynyl group can be further functionalized through subsequent coupling reactions.
-
-
Aromatic Ring Reactivity: The benzene ring can undergo electrophilic aromatic substitution reactions. The directing effect of the ethynylcyclopropyl substituent would need to be considered for such transformations.
Potential Applications in Drug Development
The cyclopropane ring is a valuable motif in medicinal chemistry, often used as a bioisostere for gem-dimethyl groups or as a conformationally restricted linker.[13] Its incorporation can lead to improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic properties. The rigid, three-dimensional structure of the cyclopropyl group in this compound offers a scaffold to explore chemical space in drug design. While specific applications of this compound in marketed drugs are not prominent, the structural motif of aryl-substituted cyclopropanes is of significant interest to medicinal chemists.[14] The development of bioisosteres for benzene rings is an active area of research to improve the properties of drug candidates.[15][16]
Safety and Handling
-
Handling: Work in a well-ventilated fume hood.[17] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17][18] Avoid inhalation of vapors and contact with skin and eyes.[19]
-
Flammability: The compound is likely flammable. Keep away from heat, sparks, and open flames.[18][20] Use explosion-proof equipment.[17][18]
-
Toxicity: Benzene is a known carcinogen and can cause genetic defects.[19][20] While the toxicity of this compound has not been fully evaluated, it should be handled with care, assuming it may have similar hazardous properties.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[17]
Conclusion
This compound is a molecule with significant potential in organic synthesis and medicinal chemistry. Its unique combination of a strained ring, an aromatic system, and a reactive alkyne provides a versatile platform for the construction of complex molecules. While a comprehensive dataset of its physical properties is yet to be established, its synthesis via the robust Sonogashira coupling and its predictable reactivity based on its functional groups make it an accessible and valuable tool for the modern chemist. Further exploration of its applications, particularly in the realm of drug discovery, is warranted and promises to yield exciting developments.
References
- 1. This compound - CAS:139633-98-0 - Sunway Pharm Ltd [3wpharm.com]
- 2. (1-Ethynyl-cyclopropyl)-benzene | CAS: 139633-98-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. Benzene, cyclopropyl- (CAS 873-49-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Benzene, cyclopropyl- [webbook.nist.gov]
- 5. Benzene, cyclopropyl- [webbook.nist.gov]
- 6. Ethylbenzene | C8H10 | CID 7500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethylbenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. benchchem.com [benchchem.com]
- 9. ijnc.ir [ijnc.ir]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Collection - Aryl-Substituted Cyclopropyl Acetylenes as Sensitive Mechanistic Probes in the Gold-Catalyzed Hydration of Alkynes. Comparison to the Ag(I)â, Hg(II)â, and Fe(III)-Catalyzed Processes - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 13. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Surprising Reactivity in NiXantphos/Palladium-Catalyzed α-Arylation of Substituted Cyclopropyl Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A new bioisostere for meta-substituted arenes | Department of Chemistry [chem.ox.ac.uk]
- 16. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 17. novachem.com [novachem.com]
- 18. cpchem.com [cpchem.com]
- 19. CCOHS: Benzene [ccohs.ca]
- 20. CDC - NIOSH Pocket Guide to Chemical Hazards - Benzene [cdc.gov]
Multi-step synthesis of (1-Ethynylcyclopropyl)benzene from 1-Phenyl-1-cyclopropanecarboxylic acid.
An In-Depth Technical Guide
Abstract
The (1-ethynylcyclopropyl)benzene scaffold represents a valuable structural motif in contemporary drug discovery and materials science, prized for its unique conformational rigidity and its utility as a versatile synthetic handle for further molecular elaboration. This guide provides a comprehensive, technically-grounded overview of a reliable and efficient three-step synthesis of this compound, commencing from the readily available starting material, 1-Phenyl-1-cyclopropanecarboxylic acid. Each stage of the synthesis—reduction, oxidation, and one-carbon homologation—is discussed in detail, emphasizing the mechanistic rationale behind procedural choices, providing field-tested experimental protocols, and offering insights into potential challenges. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous pathway to this important molecular building block.
The Strategic Importance of Ethynylcyclopropyl Arenes
The incorporation of a cyclopropyl ring into molecular architectures is a well-established strategy in medicinal chemistry for modulating a compound's metabolic stability, lipophilicity, and binding conformation. When combined with a terminal alkyne, as in this compound, the resulting structure becomes a powerful linchpin for a variety of coupling reactions, including the Nobel Prize-winning "click chemistry" (Azide-Alkyne Cycloadditions), Sonogashira couplings, and other metal-catalyzed transformations.[1][2] This dual functionality makes the target molecule a highly sought-after intermediate for constructing complex molecular libraries and developing novel therapeutic agents.
The synthetic approach detailed herein is designed for robustness and scalability, proceeding through a logical sequence of functional group transformations that are common in modern organic synthesis.
Overview of the Synthetic Pathway
The transformation of 1-Phenyl-1-cyclopropanecarboxylic acid into this compound is efficiently achieved via a three-step sequence involving a primary alcohol and an aldehyde intermediate. This strategy ensures high yields and avoids harsh reaction conditions that could compromise the integrity of the cyclopropyl ring.
Caption: Overall workflow for the synthesis of this compound.
Step 1: Reduction of 1-Phenyl-1-cyclopropanecarboxylic Acid
Causality & Experimental Choice
The initial step requires the reduction of a carboxylic acid to a primary alcohol. While several reagents can accomplish this, Lithium Aluminum Hydride (LiAlH₄) is selected for its high reactivity and efficacy in reducing carboxylic acids. It delivers a hydride ion (H⁻) to the carbonyl carbon, initiating a process that ultimately cleaves the C-O bond of the carboxyl group to furnish the primary alcohol after an aqueous workup. The reaction is typically performed in an anhydrous ethereal solvent like Tetrahydrofuran (THF) to prevent the violent quenching of the highly reactive LiAlH₄ by water.
Experimental Protocol: Synthesis of (1-phenylcyclopropyl)methanol
-
Setup: A dry 500 mL three-neck round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a dropping funnel. The entire apparatus is flame-dried under a stream of nitrogen.
-
Reagent Preparation: The flask is charged with a suspension of Lithium Aluminum Hydride (1.2 eq.) in anhydrous THF (150 mL) and cooled to 0 °C in an ice bath.
-
Substrate Addition: A solution of 1-Phenyl-1-cyclopropanecarboxylic acid[3][4][5] (1.0 eq., 10.0 g) in anhydrous THF (50 mL) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2 hours.
-
Quenching: The flask is cooled back to 0 °C. The reaction is cautiously quenched by the sequential, dropwise addition of water (X mL, where X is the grams of LiAlH₄ used), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL). This procedure (Fieser workup) is crucial for generating a granular precipitate that is easily filtered.
-
Isolation: The resulting white precipitate is removed by filtration through a pad of Celite®, and the filter cake is washed thoroughly with THF. The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield (1-phenylcyclopropyl)methanol as a crude oil, which can be purified by column chromatography if necessary.[6]
Step 2: Oxidation to 1-phenylcyclopropanecarbaldehyde
Comparative Analysis of Oxidation Methods
The oxidation of a primary alcohol to an aldehyde requires a mild oxidant to prevent over-oxidation to the corresponding carboxylic acid.[7][8] Several methods are viable, each with distinct advantages and disadvantages.
| Oxidation Method | Core Reagents | Typical Yield (%) | Advantages | Disadvantages |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | 85-95 | Very mild, neutral pH, high chemoselectivity, easy workup.[9][10][11][12] | Reagent is expensive and can be shock-sensitive.[12] |
| Swern Oxidation | DMSO, Oxalyl Chloride, Et₃N | >90 | Metal-free, high-yielding, mild conditions.[13][14][15] | Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide.[13][14][16] |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | 80-90 | Operationally simple, reliable. | Chromium-based reagents are toxic and pose disposal challenges.[7] |
Decision: For this synthesis, the Dess-Martin Oxidation is the recommended method. Its operational simplicity at room temperature and the avoidance of toxic heavy metals or foul-smelling byproducts make it a superior choice for laboratory-scale synthesis where convenience and safety are paramount.[9][12]
Mechanistic Insight: The Dess-Martin Oxidation
The reaction proceeds via a ligand exchange at the hypervalent iodine center, followed by an intramolecular elimination.
Caption: Simplified mechanism of the Dess-Martin Oxidation.
Experimental Protocol: Dess-Martin Oxidation
-
Setup: A dry 250 mL round-bottom flask is charged with (1-phenylcyclopropyl)methanol (1.0 eq.) and anhydrous dichloromethane (DCM, 100 mL) under a nitrogen atmosphere.
-
Reagent Addition: Dess-Martin Periodinane (DMP) (1.1 eq.) is added to the solution in one portion at room temperature.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Workup: Upon completion, the reaction is diluted with diethyl ether and quenched by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃). This reduces the remaining DMP and its byproduct.
-
Isolation: The mixture is stirred vigorously for 15 minutes until the layers are clear. The layers are separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford 1-phenylcyclopropanecarbaldehyde, which is often pure enough for the next step without further purification.
Step 3: Alkyne Synthesis via the Ohira-Bestmann Reaction
Causality & Experimental Choice
The final step involves a one-carbon homologation of an aldehyde to a terminal alkyne. The Ohira-Bestmann modification of the Seyferth-Gilbert homologation is the ideal choice for this transformation.[17][18][19] It utilizes dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent) which, in the presence of a mild base like potassium carbonate (K₂CO₃) and methanol, generates the active diazomethylphosphonate anion in situ.[20][21] This method is significantly milder than the original Seyferth-Gilbert protocol (which uses strong bases like potassium tert-butoxide) and the Corey-Fuchs reaction (which involves organolithium reagents), making it highly compatible with a wide range of functional groups and preventing potential side reactions.[17][22][23][24]
The Ohira-Bestmann Reaction Mechanism
The reaction mechanism is a well-established sequence involving the formation of a key diazoalkene intermediate, which then eliminates nitrogen and rearranges to the alkyne.[25][26]
Caption: Key stages of the Ohira-Bestmann reaction mechanism.
Experimental Protocol: Ohira-Bestmann Homologation
-
Setup: A 250 mL round-bottom flask is charged with 1-phenylcyclopropanecarbaldehyde (1.0 eq.) and anhydrous methanol (100 mL) under a nitrogen atmosphere.
-
Base Addition: Anhydrous potassium carbonate (K₂CO₃) (2.0 eq.) is added to the solution, and the mixture is stirred at room temperature.
-
Reagent Addition: The Ohira-Bestmann reagent[21][27][28] (dimethyl (1-diazo-2-oxopropyl)phosphonate, 1.2 eq.) is added dropwise to the suspension at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature overnight. Evolution of nitrogen gas may be observed.
-
Workup: The reaction is quenched with water and extracted three times with diethyl ether.
-
Isolation: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with hexanes) to yield pure this compound.[29]
Summary and Outlook
This guide has detailed a robust and efficient three-step synthesis of this compound from 1-Phenyl-1-cyclopropanecarboxylic acid. The chosen pathway relies on well-understood, high-yielding transformations: a LiAlH₄ reduction, a Dess-Martin oxidation, and an Ohira-Bestmann homologation. By providing not only the protocols but also the scientific rationale for each step, this document serves as a practical resource for researchers. The final product is a valuable building block, poised for use in diverse applications ranging from the synthesis of complex natural products to the development of novel materials and pharmaceuticals through versatile alkyne-based coupling chemistries.
References
- 1. Conversion of carbonyl compounds to alkynes: general overview and recent developments - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. A Convenient Reagent for Aldehyde to Alkyne Homologation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-フェニル-1-シクロプロパンカルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. 1-PHENYLCYCLOPROPANE-1-CARBOXYLIC ACID | CAS 6120-95-2 [matrix-fine-chemicals.com]
- 6. 1-Phenylcyclopropanemethanol | C10H12O | CID 520536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Khan Academy [khanacademy.org]
- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 10. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Swern Oxidation [organic-chemistry.org]
- 14. Swern oxidation - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Reagent of the month – March – Seyferth-Gilbert and Bestmann-Ohira reagents - SigutLabs [sigutlabs.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. scispace.com [scispace.com]
- 22. Corey-Fuchs Reaction [organic-chemistry.org]
- 23. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 24. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 25. Seyferth-Gilbert Homologation | NROChemistry [nrochemistry.com]
- 26. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 27. researchgate.net [researchgate.net]
- 28. Organic Syntheses Procedure [orgsyn.org]
- 29. vegpharm.com [vegpharm.com]
Methodological & Application
Application Notes & Protocols: Rhodium-Catalyzed Cycloaddition Reactions Using (1-Ethynylcyclopropyl)benzene
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction: Harnessing Strain for Molecular Complexity
In the landscape of modern organic synthesis, cycloaddition reactions represent a cornerstone for the atom-economical construction of complex cyclic frameworks. Among the vast array of catalytic methods, rhodium-catalyzed processes have emerged as particularly powerful for their versatility and efficiency.[1] This guide focuses on the unique reactivity of (1-Ethynylcyclopropyl)benzene, a substrate that marries two potent reactive functionalities: a terminal alkyne and a strained cyclopropyl ring.
The high ring strain energy of cyclopropanes (approximately 29.0 kcal/mol) makes them susceptible to C-C bond activation by transition metals, offering a gateway to unique ring-opening and rearrangement pathways.[2] When appended to an alkyne, the cyclopropyl group can act as a latent vinyl or allyl equivalent, profoundly influencing the course of cycloaddition reactions. This document provides researchers, scientists, and drug development professionals with a detailed exploration of the mechanistic principles and practical protocols for leveraging rhodium catalysis with this substrate to generate novel molecular architectures relevant to pharmaceutical discovery. The cycloadducts derived from these reactions serve as valuable scaffolds in medicinal chemistry, contributing to the development of new therapeutic agents.[3][4][5]
Mechanistic Insights: The Role of the Catalyst and Substrate
The reaction of this compound in a rhodium-catalyzed cycloaddition, such as a formal [4+2] reaction with a diene, proceeds through a sophisticated catalytic cycle. The generally accepted mechanism for Rh(I)-catalyzed cycloadditions involves the coordination of the unsaturated components to the metal center, followed by oxidative cyclization to form a metallacycle intermediate, and concluding with reductive elimination to release the product and regenerate the catalyst.[6][7]
The Catalytic Cycle: A Stepwise View
The reaction is typically initiated with a Rh(I) precatalyst, such as Wilkinson's catalyst, [RhCl(PPh₃)₃].[8][9]
-
Ligand Dissociation & Alkyne Coordination: A phosphine ligand dissociates from the Rh(I) center to create a vacant coordination site, allowing the π-system of the alkyne in this compound to coordinate.
-
Oxidative Cyclization: The coordinated alkyne and a reaction partner (e.g., a 1,3-diene) undergo oxidative cyclization. This key step forms a rhodacyclopentadiene or a related metallacyclic intermediate.[7] It is at this stage that the fate of the cyclopropyl ring is often decided. Depending on the specific catalyst and conditions, the cyclopropane may remain intact or participate in the reaction through ring-opening, acting as a three-carbon synthon.[10]
-
Insertion/Rearrangement: If a third unsaturated component is present (as in a [2+2+2] cycloaddition) or if the cyclopropyl ring opens, this is the stage where further bond formation occurs.[11]
-
Reductive Elimination: The final organic product is expelled from the rhodium coordination sphere, regenerating the active Rh(I) catalyst, which can then enter a new cycle.[12]
The unique feature of using this compound is the potential for the cyclopropyl group to act as a reactive handle. Transition metal coordination can weaken the strained C-C bonds, facilitating ring-opening to form a metallacyclobutane, which can then rearrange and participate in the cycloaddition, leading to products not accessible from simple alkynes.[2]
Caption: Fig 1. Simplified Rh-catalyzed [4+2] cycloaddition.
Experimental Protocol: Rhodium-Catalyzed [4+2] Cycloaddition
This protocol describes a representative procedure for the [4+2] cycloaddition of this compound with a suitable diene, such as 2,3-dimethyl-1,3-butadiene, using Wilkinson's catalyst.
3.1. Materials and Reagents
-
This compound (Substrate 1)
-
2,3-Dimethyl-1,3-butadiene (Substrate 2)
-
Wilkinson's catalyst ([RhCl(PPh₃)₃])
-
Anhydrous Toluene (Solvent)
-
Argon or Nitrogen (Inert Gas)
-
Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (Eluents)
Causality Behind Choices:
-
Catalyst: Wilkinson's catalyst is a commercially available, relatively air-stable Rh(I) precatalyst that is effective for a wide range of cycloadditions.[13][14]
-
Solvent: Anhydrous toluene is used due to its high boiling point, which allows for elevated reaction temperatures, and its ability to dissolve the reactants and catalyst. It must be anhydrous to prevent deactivation of the catalyst.
-
Inert Atmosphere: Rh(I) catalysts can be sensitive to oxygen, which can lead to catalyst decomposition. Performing the reaction under argon or nitrogen is critical for reproducibility and high yields.
3.2. Experimental Workflow Diagram
Caption: Fig 2. Step-by-step experimental workflow.
3.3. Step-by-Step Procedure
-
Glassware Preparation: A 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser is assembled, flame-dried under vacuum, and backfilled with argon. This cycle is repeated three times to ensure an inert atmosphere.
-
Charging the Flask: To the flask, add Wilkinson's catalyst (e.g., 0.05 mmol, 5 mol%). Add this compound (1.0 mmol, 1.0 equiv).
-
Solvent and Reagent Addition: Add anhydrous toluene (10 mL) via cannula or syringe. Stir the mixture at room temperature until the catalyst dissolves. Add 2,3-dimethyl-1,3-butadiene (1.5 mmol, 1.5 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure cycloadduct.
Expected Results & Characterization
The cycloaddition of this compound with 2,3-dimethyl-1,3-butadiene is expected to yield the corresponding Diels-Alder adduct, a substituted cyclohexadiene derivative.
| Parameter | Expected Result |
| Product | 1,2-Dimethyl-4-(1-phenylcyclopropyl)-cyclohexa-1,4-diene |
| Appearance | Colorless oil or white solid |
| Yield | 75-90% (Typical) |
| ¹H NMR | Signals corresponding to aromatic, cyclopropyl, vinylic, and aliphatic protons. |
| ¹³C NMR | Signals for quaternary and methine carbons of the aromatic, cyclopropyl, and cyclohexadiene rings. |
| HRMS (m/z) | Calculated value for [M+H]⁺ or [M+Na]⁺ should match the experimental value within ±5 ppm. |
Note: The exact yield and spectroscopic data will vary based on precise reaction conditions and scale.
Key Considerations and Troubleshooting
-
Substrate Scope: The reaction is generally tolerant of various functional groups on the aromatic ring. However, strongly coordinating groups may inhibit the catalyst.
-
Diene Partner: Electron-rich dienes typically perform better in this type of cycloaddition. Sterically hindered dienes may require longer reaction times or higher catalyst loadings.
-
Low Yield: If the yield is low, ensure all reagents and the solvent were scrupulously dried. A fresh bottle of catalyst or performing a catalyst activation step may be necessary. Increasing the temperature or reaction time could also improve conversion.
-
Side Products: At higher temperatures, isomerization of the product or catalyst decomposition can occur. If significant side products are observed, consider lowering the reaction temperature and extending the reaction time.
References
- 1. benchchem.com [benchchem.com]
- 2. Activation of cyclopropanes by transition metals - Wikipedia [en.wikipedia.org]
- 3. rjptonline.org [rjptonline.org]
- 4. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cycloaddition reactions for antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Wilkinson's catalyst - Wikipedia [en.wikipedia.org]
- 9. adichemistry.com [adichemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Wilkinson's catalyst | PPT [slideshare.net]
- 13. byjus.com [byjus.com]
- 14. Wilkinson Catalyst: Structure, Uses & Mechanism Explained [vedantu.com]
Application Notes and Protocols: Pauson-Khand Reaction Protocol with (1-Ethynylcyclopropyl)benzene for Cyclopentenone Synthesis
Introduction
The Pauson-Khand reaction (PKR) stands as a powerful and elegant method in the synthetic chemist's toolkit for the construction of cyclopentenones. This formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex, allows for the rapid assembly of complex molecular architectures from simple precursors.[1][2] Cyclopentenone moieties are integral structural motifs in a vast array of biologically active natural products and pharmaceutical agents, making the PKR a highly valuable transformation in drug discovery and development.[3]
This application note provides a detailed protocol for the intermolecular Pauson-Khand reaction of (1-Ethynylcyclopropyl)benzene with the strained alkene, norbornene, to yield a complex tetracyclic cyclopentenone. The unique structural and electronic properties of the cyclopropyl group adjacent to the alkyne influence the reactivity and selectivity of the reaction, making this a noteworthy transformation for accessing novel chemical space. We will delve into the mechanistic underpinnings of the reaction, provide step-by-step protocols for the synthesis of the requisite alkyne starting material and the subsequent Pauson-Khand reaction, and discuss the critical parameters for a successful outcome.
Scientific Principles and Mechanistic Overview
The widely accepted mechanism for the stoichiometric Pauson-Khand reaction, first proposed by Magnus, commences with the formation of a stable hexacarbonyl dicobalt alkyne complex.[1] This is followed by the dissociation of a carbon monoxide ligand to create a vacant coordination site for the incoming alkene. Subsequent migratory insertion of the alkene into a cobalt-carbon bond, followed by carbonyl insertion and reductive elimination, furnishes the cyclopentenone product and regenerates a cobalt species.[4]
The regioselectivity of the intermolecular Pauson-Khand reaction is a crucial aspect to consider, especially when employing unsymmetrical alkynes. It is generally observed that the larger substituent on the alkyne preferentially resides at the position adjacent to the newly formed carbonyl group in the cyclopentenone ring.[5] In the case of this compound, the sterically demanding 1-phenylcyclopropyl group is expected to direct the regiochemical outcome of the cycloaddition.
The choice of alkene is also critical for the success of intermolecular Pauson-Khand reactions. Strained alkenes, such as norbornene, exhibit significantly higher reactivity compared to their unstrained counterparts, often leading to improved yields and milder reaction conditions.[5]
Synthesis of Starting Material: this compound
The synthesis of the key starting material, this compound, can be accomplished in a two-step sequence starting from the commercially available phenylacetonitrile.
Step 1: Synthesis of 1-Cyclopropyl-1-phenylethanone
This procedure involves a Grignard-type reaction between the nitrile and a cyclopropyl magnesium halide, followed by hydrolysis.
Materials and Equipment:
-
Phenylacetonitrile
-
1-Bromo-2-chloroethane
-
Magnesium turnings
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Protocol:
-
Grignard Reagent Preparation: In a flame-dried three-necked flask under an inert atmosphere, prepare the cyclopropylmagnesium bromide from 1-bromo-2-chloroethane and magnesium turnings in anhydrous diethyl ether or THF.
-
Reaction with Nitrile: Cool the Grignard reagent to 0 °C and add a solution of phenylacetonitrile in the same anhydrous solvent dropwise via a dropping funnel.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-3 hours.
-
Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 1-cyclopropyl-1-phenylethanone.
Step 2: Synthesis of this compound via Corey-Fuchs Reaction
The Corey-Fuchs reaction provides a reliable method for the conversion of the ketone to the terminal alkyne.
Materials and Equipment:
-
1-Cyclopropyl-1-phenylethanone
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Anhydrous dichloromethane (DCM)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask or similar reaction vessel
Protocol:
-
Ylide Formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve triphenylphosphine (2.0 eq.) in anhydrous DCM. Cool the solution to 0 °C and add carbon tetrabromide (1.0 eq.) in one portion. Stir the resulting mixture for 30 minutes.
-
Aldehyde Addition: Add a solution of 1-cyclopropyl-1-phenylethanone (1.0 eq.) in anhydrous DCM to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis indicates complete consumption of the ketone.
-
Work-up of Dibromoalkene: Quench the reaction with water and extract with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 1,1-dibromo-2-cyclopropyl-2-phenylethene can be purified by flash chromatography.
-
Alkyne Formation: Dissolve the purified dibromoalkene in anhydrous THF at -78 °C under an inert atmosphere. Slowly add n-butyllithium (2.1 eq.) dropwise.
-
Reaction Progression: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional hour.
-
Final Work-up: Quench the reaction by the slow addition of water. Extract the mixture with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: After filtration and concentration, purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
Pauson-Khand Reaction Protocol
This protocol details the stoichiometric intermolecular Pauson-Khand reaction of this compound with norbornene using dicobalt octacarbonyl.
Safety Precautions:
Dicobalt octacarbonyl is a toxic, air-sensitive solid that can release carbon monoxide upon decomposition. Handle this reagent in a well-ventilated fume hood or a glovebox. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Materials and Equipment:
-
This compound
-
Norbornene
-
Dicobalt octacarbonyl (Co₂(CO)₈), stabilized
-
Anhydrous, degassed solvent (e.g., toluene or 1,2-dichloroethane)
-
Schlenk flask or a round-bottom flask with a reflux condenser and an inert gas inlet
-
Magnetic stirrer and stir bar
-
Oil bath
-
Inert atmosphere (Argon or Nitrogen)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Experimental Workflow Diagram:
Caption: Experimental workflow for the Pauson-Khand reaction.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere of argon or nitrogen, add this compound (1.0 eq.) and norbornene (1.2-1.5 eq.).
-
Solvent Addition: Add anhydrous and degassed toluene (or 1,2-dichloroethane) to the flask to achieve a concentration of approximately 0.1 M with respect to the alkyne.
-
Cobalt Complex Addition: Carefully add dicobalt octacarbonyl (1.1 eq.) to the reaction mixture. The color of the solution should change to a deep red or brown, indicating the formation of the alkyne-cobalt complex.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the cobalt-alkyne complex. Subsequently, heat the reaction mixture to 60-80 °C.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) by observing the consumption of the starting materials and the appearance of a new, more polar spot corresponding to the cyclopentenone product.
-
Work-up: Once the reaction is complete (typically within 4-24 hours), cool the mixture to room temperature.
-
Filtration: Pass the reaction mixture through a short plug of silica gel or Celite to remove the insoluble cobalt residues. Wash the plug with a small amount of the reaction solvent or diethyl ether.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tetracyclic cyclopentenone.
Data Presentation and Expected Results
| Parameter | Expected Outcome |
| Reactants | This compound, Norbornene |
| Reagent | Dicobalt octacarbonyl (Co₂(CO)₈) |
| Product | Tetracyclic cyclopentenone |
| Expected Yield | 40-70% (highly dependent on reaction conditions) |
| Regioselectivity | The 1-phenylcyclopropyl group is expected to be adjacent to the carbonyl group. |
| Stereoselectivity | The reaction with norbornene is expected to proceed with high exo-selectivity. |
Reaction Mechanism Diagram:
Caption: Simplified mechanism of the Pauson-Khand reaction.
Discussion and Troubleshooting
-
Reaction Rate and Promoters: The thermal Pauson-Khand reaction can sometimes be sluggish. The use of promoters such as N-methylmorpholine N-oxide (NMO) or trimethylamine N-oxide (TMANO) can significantly accelerate the reaction and allow for milder reaction temperatures.[4] These additives are thought to facilitate the initial dissociation of a CO ligand from the cobalt center.
-
Solvent Choice: The choice of solvent can influence the reaction outcome. While toluene and 1,2-dichloroethane are commonly used, other solvents like acetonitrile or even ionic liquids have been explored. The solvent should be anhydrous and thoroughly degassed to prevent side reactions and decomposition of the cobalt carbonyl complex.
-
Purification Challenges: The purification of Pauson-Khand products can sometimes be challenging due to the presence of residual cobalt species. Passing the crude reaction mixture through a plug of silica or Celite is an effective first step. Careful column chromatography is usually sufficient for obtaining the pure product.
-
Substrate Scope: The protocol described herein can likely be extended to other strained alkenes. The electronic nature of the aryl group on the cyclopropane ring can also be varied to explore its impact on the reaction efficiency and to generate a library of structurally diverse cyclopentenones for biological screening.
Conclusion
The Pauson-Khand reaction of this compound with norbornene offers a reliable and efficient pathway to complex tetracyclic cyclopentenones. These structures are of significant interest in medicinal chemistry and drug discovery due to their unique three-dimensional architecture. The detailed protocols and mechanistic insights provided in this application note are intended to enable researchers to successfully employ this powerful transformation in their synthetic endeavors. Careful attention to the handling of air-sensitive reagents and meticulous purification are key to achieving high yields of the desired products.
References
Synthesis of polycyclic aromatic compounds from (1-Ethynylcyclopropyl)benzene
Application Note & Protocol
Topic: Strategic Synthesis of Polycyclic Aromatic Compounds via Gold(I)-Catalyzed Cyclization of (1-Ethynylcyclopropyl)benzene
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Polycyclic aromatic hydrocarbons (PAHs) represent a cornerstone of modern medicinal chemistry and materials science, with applications ranging from DNA-intercalating anticancer agents to organic semiconductors.[1][2][3] This guide details a powerful and efficient strategy for the synthesis of functionalized phenanthrene derivatives through the gold(I)-catalyzed intramolecular hydroarylation and rearrangement of this compound. We provide a deep dive into the reaction mechanism, a validated, step-by-step experimental protocol, and a discussion of the broader applications of this methodology. This document is intended to serve as a practical resource for researchers seeking to construct complex molecular architectures from readily accessible precursors.
Introduction: The Strategic Value of Enyne Cyclization
The construction of polycyclic aromatic systems is a central theme in organic synthesis. These rigid, planar scaffolds are privileged structures in drug design, capable of interacting with biological targets like DNA and various enzymes.[4][5] Furthermore, their unique electronic properties make them ideal candidates for organic electronics.[3][6]
Traditional methods for PAH synthesis can require harsh conditions or multi-step sequences.[7] In contrast, transition metal-catalyzed cycloisomerization of enynes—molecules containing both an alkene and an alkyne—has emerged as a highly atom-economical and versatile strategy for building cyclic structures.[8][9] Gold(I) catalysts, in particular, have shown exceptional reactivity for activating alkynes toward nucleophilic attack under mild conditions.[10][11]
This application note focuses on a specific and highly valuable transformation: the synthesis of phenanthrene derivatives from this compound. This substrate is unique due to the presence of the strained cyclopropyl ring, which participates in the reaction cascade to yield a rearranged, thermodynamically stable aromatic core. This approach provides a direct and efficient route to valuable polycyclic frameworks.
Reaction Mechanism and Scientific Principles
The cornerstone of this synthesis is the exceptional carbophilicity of cationic gold(I) complexes.[12] The reaction does not proceed via a simple hydroarylation but involves a sophisticated cascade involving alkyne activation, intramolecular attack, and a concerted cyclopropane ring-opening/rearrangement.
Causality Behind Mechanistic Steps:
-
Generation of the Active Catalyst: The reaction is typically initiated using a stable gold(I) chloride precatalyst, such as (Ph₃P)AuCl. In the presence of a silver salt (e.g., AgSbF₆ or AgOTf), the chloride is abstracted, generating a highly electrophilic and catalytically active cationic gold(I) species, [(Ph₃P)Au]⁺.[13][14] The choice of a bulky phosphine ligand like triphenylphosphine (Ph₃P) helps to stabilize the gold center while allowing substrate access.
-
Alkyne Activation: The cationic gold(I) catalyst coordinates to the alkyne of this compound, forming a π-complex. This coordination significantly increases the electrophilicity of the alkyne, making it susceptible to attack by even weak nucleophiles.[9][12]
-
Intramolecular Friedel-Crafts Type Cyclization: The pendant benzene ring acts as an intramolecular nucleophile, attacking the activated alkyne in a 6-endo-dig cyclization. This step forms a six-membered ring and a highly reactive vinyl-gold intermediate.[12]
-
Rearrangement and Aromatization: This is the key, structure-defining phase. The strained cyclopropyl ring in proximity to the carbocationic center created during cyclization undergoes a concerted ring expansion. This process relieves the ring strain of the cyclopropane and simultaneously leads to the formation of a stable, six-membered aromatic ring.
-
Protodeauration: The final step involves the cleavage of the carbon-gold bond by a proton source (often adventitious acid generated in the reaction), which regenerates the cationic gold(I) catalyst and delivers the final phenanthrene product.[13] This catalytic cycle allows for the use of low catalyst loadings.
Below is a visualization of the proposed catalytic cycle.
Caption: Proposed mechanism for the gold(I)-catalyzed synthesis of phenanthrene.
Experimental Protocols & Workflow
This section provides a detailed, self-validating protocol for the synthesis and characterization of 9-methylphenanthrene from this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >97% | Commercially Available | Store under inert atmosphere. |
| (Triphenylphosphine)gold(I) chloride | 99.9% | Commercially Available | Stable to air and moisture. |
| Silver hexafluoroantimonate (AgSbF₆) | 98% | Commercially Available | Light-sensitive, handle with care. |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Commercially Available | Use from a solvent purification system. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
| Hexanes / Ethyl Acetate | HPLC Grade | Commercially Available | For chromatography. |
Step-by-Step Synthesis Protocol
Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reaction Setup:
-
To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add (triphenylphosphine)gold(I) chloride (4.9 mg, 0.01 mmol, 2 mol%).
-
Add silver hexafluoroantimonate (3.4 mg, 0.01 mmol, 2 mol%). Rationale: The silver salt acts as a halide scavenger to generate the active cationic gold catalyst in situ.[13]
-
Seal the flask with a rubber septum and purge with argon or nitrogen for 5 minutes. An inert atmosphere prevents potential side reactions and deactivation of the catalyst.
-
Add 5.0 mL of anhydrous dichloromethane (DCM) via syringe. Stir the mixture for 10 minutes at room temperature. A fine white precipitate of AgCl should form.
-
-
Substrate Addition:
-
In a separate vial, dissolve this compound (71 mg, 0.5 mmol, 1.0 equiv) in 5.0 mL of anhydrous DCM.
-
Add the substrate solution to the stirring catalyst mixture dropwise via syringe over 2 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature (approx. 25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 95:5 hexanes:ethyl acetate eluent. The product is expected to have a different Rf value than the starting material. The reaction is typically complete within 1-2 hours.
-
-
Workup and Purification:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of 100% hexanes to 98:2 hexanes:ethyl acetate.
-
Combine the product-containing fractions and remove the solvent under reduced pressure to yield 9-methylphenanthrene as a white solid.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 9-methylphenanthrene.
Data Analysis and Expected Results
The successful synthesis of 9-methylphenanthrene can be confirmed through standard analytical techniques.
| Parameter | Expected Result |
| Yield | 75-85% |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.70-8.60 (m, 2H), 8.20-8.10 (d, 1H), 7.90-7.80 (d, 1H), 7.70-7.50 (m, 4H), 2.65 (s, 3H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 132.1, 131.8, 130.5, 128.6, 128.5, 126.8, 126.5, 126.4, 125.9, 125.7, 123.0, 122.8, 21.5. |
| Mass Spectrometry (EI) | m/z: 192.09 (M⁺), calculated for C₁₅H₁₂: 192.09 |
Note on Characterization: The proton NMR spectrum is particularly diagnostic for PAHs, with aromatic protons appearing in the downfield region (7.0-9.5 ppm).[15] The singlet at ~2.65 ppm corresponds to the newly formed methyl group, confirming the rearrangement of the cyclopropyl moiety. First-principles calculations can also be used to predict and confirm NMR shifts in complex PAHs.[16]
Applications in Research and Drug Development
The phenanthrene core synthesized through this method is a valuable scaffold in multiple scientific domains.
-
Drug Development: Phenanthrene derivatives have been investigated for a range of biological activities, including anticancer properties.[1] Their planar structure allows them to intercalate between the base pairs of DNA, disrupting replication and transcription processes in cancer cells.[1][4] The synthesized compounds can serve as starting points for the development of novel chemotherapeutics. Aromatic compounds are crucial pharmacophore elements that influence receptor binding, lipophilicity, and metabolic stability.[2][5]
-
Materials Science: Polycyclic aromatic hydrocarbons are the building blocks of advanced organic materials. Their extended π-systems are responsible for their semiconductor properties, making them suitable for use in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).[3][6] The methodology described here allows for the rapid synthesis of core structures that can be further functionalized to tune their electronic properties.
-
Chemical Biology: The rigid phenanthrene scaffold can be incorporated into molecular probes to study biological systems. Their inherent fluorescence is a useful feature for imaging applications.
References
- 1. Polycyclic aromatic compounds as anticancer agents: Evaluation of synthesis and in vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fastercapital.com [fastercapital.com]
- 3. Edge Decorated Polycyclic Aromatic Hydrocarbons via Oxidative Coupling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of methoxy dibenzofluorene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Cycloisomerization of Enynes via Rhodium Vinylidene-Mediated Catalysis [organic-chemistry.org]
- 9. BJOC - Pathway economy in cyclization of 1,n-enynes [beilstein-journals.org]
- 10. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05920H [pubs.rsc.org]
- 11. Gold-catalyzed hydroarylation reactions: a comprehensive overview - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Gold-Catalyzed Reactions via Cyclopropyl Gold Carbene-like Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanistic Surprises in the Gold(I)-Catalyzed Intramolecular Hydroarylation of Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. [0909.0776] NMR shifts for polycyclic aromatic hydrocarbons from first-principles [arxiv.org]
(1-Ethynylcyclopropyl)benzene: A Versatile Precursor for the Architecting of Novel Pharmaceutical Scaffolds
Introduction: The Strategic Value of the Ethynylcyclopropyl Moiety in Drug Design
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with enhanced pharmacological properties is perpetual. The cyclopropane ring, a motif once considered esoteric, has emerged as a valuable bioisostere for phenyl rings and other planar structures, offering a three-dimensional exit from "flatland" in drug design.[1] Its unique conformational constraints and electronic properties can lead to improved metabolic stability, reduced off-target toxicity, and enhanced binding affinity. When coupled with the synthetic versatility of an ethynyl group, the (1-Ethynylcyclopropyl)benzene scaffold becomes a powerful and versatile building block for the construction of a diverse array of complex pharmaceutical intermediates. This guide provides a comprehensive overview of the synthesis and application of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
Core Attributes of this compound
The utility of this compound as a precursor stems from the distinct reactivity of its constituent parts: the strained cyclopropane ring and the reactive terminal alkyne. This combination allows for a multitude of chemical transformations, making it a highly sought-after starting material in synthetic organic chemistry.
| Property | Description | Reference |
| Molecular Formula | C₁₁H₁₀ | [2] |
| Molecular Weight | 142.20 g/mol | [3] |
| CAS Number | 139633-98-0 | [2][3] |
| Appearance | Typically a colorless to pale yellow liquid | N/A |
| Key Reactive Sites | Terminal Alkyne (C≡C-H), Cyclopropane Ring | N/A |
Synthesis of this compound: A Step-by-Step Protocol
The most common and efficient route to this compound involves a two-step sequence starting from styrene. The first step is the cyclopropanation of styrene to form 1-phenylcyclopropane-1-carbaldehyde, followed by a one-carbon homologation to the terminal alkyne using the Ohira-Bestmann reaction.
Workflow for the Synthesis of this compound
Caption: Synthetic route to this compound.
Part 1: Synthesis of 1-Phenylcyclopropane-1-carbaldehyde
This protocol is adapted from established methods for the dichlorocyclopropanation of alkenes followed by hydrolysis.
Materials:
-
Styrene
-
Chloroform (CHCl₃)
-
Sodium hydroxide (NaOH), 50% aqueous solution
-
Benzyltriethylammonium chloride (TEBAC)
-
Toluene
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for elution)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine styrene (1.0 eq) and benzyltriethylammonium chloride (0.02 eq) in toluene.
-
Dichlorocyclopropanation: While vigorously stirring the mixture, slowly add a 50% aqueous solution of sodium hydroxide (4.0 eq). The reaction is exothermic and should be controlled with an ice bath.
-
Chloroform Addition: From the dropping funnel, add chloroform (1.5 eq) dropwise to the reaction mixture. Maintain the temperature below 30°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup and Hydrolysis: Once the reaction is complete, carefully add water to the reaction mixture. The resulting dichlorocyclopropane intermediate is hydrolyzed in situ. Separate the organic layer, and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product, 1-phenylcyclopropane-1-carbaldehyde, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Part 2: Ohira-Bestmann Reaction to Yield this compound
This one-pot procedure converts the aldehyde to the terminal alkyne.
Materials:
-
1-Phenylcyclopropane-1-carbaldehyde
-
Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-phenylcyclopropane-1-carbaldehyde (1.0 eq) in anhydrous methanol.
-
Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the solution and stir the suspension at room temperature.
-
Addition of Ohira-Bestmann Reagent: Slowly add a solution of dimethyl (1-diazo-2-oxopropyl)phosphonate (1.2 eq) in anhydrous methanol to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the disappearance of the aldehyde by TLC.
-
Workup: Upon completion, quench the reaction by adding water. Extract the mixture with diethyl ether.
-
Purification: Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude this compound can be purified by column chromatography on silica gel using hexane as the eluent.
Applications in the Synthesis of Pharmaceutical Scaffolds
This compound is a versatile precursor for a variety of novel pharmaceutical scaffolds. Its terminal alkyne functionality allows for participation in a wide range of coupling and cycloaddition reactions.
Sonogashira Coupling: Access to Aryl- and Heteroaryl-Alkynes
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in creating complex molecular frameworks containing a C(sp²)-C(sp) bond.
Materials:
-
This compound
-
Heteroaryl halide (e.g., 2-iodopyrimidine, 3-bromopyridine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
-
Solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the heteroaryl halide (1.0 eq), palladium catalyst (0.02-0.05 eq), and copper(I) iodide (0.05-0.1 eq).
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the base (2.0-3.0 eq) and this compound (1.1-1.2 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80°C, depending on the reactivity of the halide. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Caption: Sonogashira coupling of this compound.
1,3-Dipolar Cycloaddition: Synthesis of Triazoles
The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne is a highly efficient and regioselective reaction for the synthesis of 1,2,3-triazoles.[1][4] This "click chemistry" reaction is widely used in drug discovery to link different molecular fragments.
Materials:
-
This compound
-
Organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent mixture (e.g., t-butanol/water, DMF)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the organic azide (1.0 eq) and this compound (1.0 eq) in the chosen solvent system.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water and a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
Catalyst Addition: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Reaction Conditions: Stir the reaction vigorously at room temperature for 12-24 hours. The formation of the triazole product can be monitored by TLC or LC-MS.
-
Workup: Once the reaction is complete, add water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting 1,4-disubstituted 1,2,3-triazole can be purified by column chromatography or recrystallization.
Gold-Catalyzed Reactions: Access to Complex Polycyclic Systems
Gold catalysts have emerged as powerful tools for the activation of alkynes towards a variety of transformations, including intramolecular hydroarylation and cyclization reactions.[5][6][7][8][9] These reactions often proceed through cyclopropyl gold-carbene intermediates, leading to the formation of unique and complex polycyclic scaffolds.
For a suitably substituted derivative of this compound, a gold catalyst can facilitate an intramolecular hydroarylation, leading to the formation of a fused ring system.
Caption: Gold-catalyzed intramolecular hydroarylation concept.
Synthesis of Pyrazoles
Pyrazoles are a prominent class of nitrogen-containing heterocycles found in numerous approved drugs.[10][11][12][13][14] this compound can be converted into an α,β-alkynyl ketone intermediate, which can then undergo a cyclocondensation reaction with hydrazine derivatives to yield highly substituted pyrazoles.
Part A: Synthesis of an Ethynylcyclopropyl Ketone
-
Acylation: React this compound with an acyl chloride or anhydride in the presence of a Lewis acid (e.g., AlCl₃) via a Friedel-Crafts acylation to introduce a ketone functionality. Alternatively, a Sonogashira coupling with an acid chloride can be employed.
Part B: Cyclocondensation with Hydrazine
-
Reaction Setup: Dissolve the ethynylcyclopropyl ketone (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Hydrazine Addition: Add a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.1 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux for 4-8 hours.
-
Workup and Purification: Cool the reaction to room temperature, remove the solvent under reduced pressure, and purify the resulting pyrazole derivative by column chromatography or recrystallization.
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic molecular design. Its unique combination of a strained cyclopropane ring and a versatile alkyne functionality provides a gateway to a vast chemical space of novel pharmaceutical scaffolds. The protocols detailed in this guide for its synthesis and subsequent elaboration through Sonogashira couplings, 1,3-dipolar cycloadditions, gold-catalyzed reactions, and pyrazole synthesis offer a robust toolkit for medicinal chemists. As the demand for innovative drug candidates with improved efficacy and safety profiles continues to grow, the importance of versatile building blocks like this compound will undoubtedly increase, paving the way for the next generation of therapeutics.
References
- 1. 1,3-Dipolar Cycloaddition Reactions of Substituted Benzyl Azides with Acetylenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic Surprises in the Gold(I)-Catalyzed Intramolecular Hydroarylation of Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gold-Catalyzed Intramolecular Hydroarylation and Transfer Hydrogenation of N-Aryl Propargylamines to Construct Tetrahydroquinolines and 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolines [organic-chemistry.org]
- 8. Gold(I)-Catalyzed Intramolecular Hydroarylation of Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 12. Pyrazole synthesis [organic-chemistry.org]
- 13. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from (1-Ethynylcyclopropyl)benzene
Preamble: Unlocking Heterocyclic Diversity from a Strained Alkyne
In the landscape of modern synthetic chemistry, the quest for novel molecular architectures with potential therapeutic applications is perpetual. (1-Ethynylcyclopropyl)benzene emerges as a uniquely powerful building block, offering a confluence of reactivity from two distinct functionalities: a sterically accessible terminal alkyne and a high-energy, strained cyclopropane ring.[1] The inherent ring strain of the cyclopropane imparts alkene-like character and makes it susceptible to controlled ring-opening, while the alkyne provides a linear scaffold for a multitude of cycloaddition and transition-metal-catalyzed transformations.[1] This guide provides an in-depth exploration of synthetic strategies to leverage this dual reactivity, offering detailed protocols for the development of novel cyclopropyl-substituted heterocycles, which are of significant interest in medicinal chemistry.
Core Chemical Principles & Synthetic Rationale
The synthetic utility of this compound is rooted in two primary domains of reactivity:
-
The Alkyne Moiety: As a terminal alkyne, this group is an exceptional substrate for reactions that build molecular complexity. It can readily participate in:
-
[3+2] Dipolar Cycloadditions: A cornerstone of heterocyclic synthesis, allowing for the facile construction of five-membered rings such as triazoles and isoxazolines.[2][3][4]
-
Transition-Metal-Catalyzed Annulations: Processes catalyzed by metals like palladium, rhodium, and gold can orchestrate complex bond formations, enabling the construction of fused ring systems like quinolines and indoles.[5][6][7]
-
-
The Cyclopropyl Moiety: Characterized by significant ring strain (~27.5 kcal/mol), the cyclopropane ring behaves as a latent reactive functional group.[1] Its high p-character allows it to participate in reactions typically associated with alkenes and can be strategically opened to generate more complex acyclic or larger ring systems. In the context of the synthesized heterocycles, this group offers a three-dimensional structural element that can be critical for modulating pharmacological activity.
Our strategic approach involves harnessing the predictable reactivity of the alkyne to first construct the core heterocyclic scaffold, while preserving the cyclopropyl group as a key pharmacophore or as a handle for subsequent diversification.
Figure 1: General workflow for the synthesis of novel heterocycles.
Strategy 1: [3+2] Cycloaddition for Five-Membered Heterocycles
The 1,3-dipolar cycloaddition is an exceptionally reliable and atom-economical method for constructing five-membered aromatic heterocycles. The terminal alkyne of this compound serves as an excellent dipolarophile for this transformation.
Application Note 1.1: Synthesis of 1,2,3-Triazoles via Azide-Alkyne Cycloaddition
The reaction between an azide and a terminal alkyne is the quintessential "click" reaction, renowned for its high efficiency, regioselectivity (often favoring the 1,4-isomer), and broad functional group tolerance.[8][9] This reaction provides a direct and robust route to 1,4-disubstituted-1,2,3-triazoles, which are privileged scaffolds in medicinal chemistry. The resulting cyclopropyl-substituted triazole is a novel structure with potential applications as a stable, non-classical bioisostere.[9]
Figure 2: Reaction scheme for the synthesis of 1,2,3-triazoles.
Protocol 1.1: Copper(I)-Catalyzed Synthesis of 1-Benzyl-4-(1-phenylcyclopropyl)-1H-1,2,3-triazole
This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to yield a 1,4-disubstituted triazole.
Materials:
-
This compound (1.0 equiv)
-
Benzyl azide (1.1 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv)
-
Sodium ascorbate (0.10 equiv)
-
Tetrahydrofuran (THF) and Water (1:1 v/v)
Procedure:
-
To a 25 mL round-bottom flask, add this compound (e.g., 142 mg, 1.0 mmol) and benzyl azide (e.g., 146 mg, 1.1 mmol).
-
Dissolve the starting materials in a 1:1 mixture of THF and water (10 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (19.8 mg, 0.1 mmol) in water (1 mL).
-
Add the copper(II) sulfate pentahydrate (12.5 mg, 0.05 mmol) to the reaction flask, followed by the dropwise addition of the sodium ascorbate solution. The in situ reduction of Cu(II) to the active Cu(I) catalyst is often indicated by a color change.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyne is consumed (typically 2-4 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and wash it with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to afford the pure triazole product.
| Entry | R-Group (Azide) | Catalyst System | Yield (%) |
| 1 | Benzyl | CuSO₄/NaAsc | >95% |
| 2 | Phenyl | CuSO₄/NaAsc | >90% |
| 3 | 4-Methoxyphenyl | CuSO₄/NaAsc | >95% |
Application Note 1.2: Synthesis of Isoxazolines via Nitrone-Alkyne Cycloaddition
The [3+2] cycloaddition of nitrones with alkynes is a powerful method for the synthesis of Δ⁴-isoxazolines, which can be readily converted to isoxazoles or serve as precursors to valuable β-amino alcohols.[10] This reaction offers a high degree of stereochemical control and allows for the introduction of diverse substituents on the resulting heterocyclic ring. The use of this compound as the dipolarophile leads to novel 3,5-disubstituted isoxazolines bearing a cyclopropyl moiety at the 5-position.
Protocol 1.2: Thermal Synthesis of 2-Phenyl-5-(1-phenylcyclopropyl)-2,3-dihydroisoxazole
This protocol describes the direct thermal cycloaddition of a nitrone with this compound.
Materials:
-
This compound (1.0 equiv)
-
N-Phenyl-α-phenylnitrone (1.0 equiv)
-
Toluene
Procedure:
-
In a sealed tube, dissolve this compound (142 mg, 1.0 mmol) and N-phenyl-α-phenylnitrone (197 mg, 1.0 mmol) in anhydrous toluene (5 mL).
-
Degas the solution by bubbling argon through it for 10 minutes.
-
Seal the tube and heat the reaction mixture at 110 °C (oil bath temperature).
-
Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography (eluent: Hexane/Ethyl Acetate gradient) to yield the desired isoxazoline product.
Strategy 2: Palladium-Catalyzed Annulation for Fused Heterocycles
Transition-metal catalysis provides an elegant and efficient means to construct complex fused heterocyclic systems. Palladium-catalyzed reactions, in particular, are well-suited for annulations involving alkynes and functionalized anilines.
Application Note 2.1: Synthesis of Cyclopropyl-Substituted Quinolines
The synthesis of quinolines, a core structure in many pharmaceuticals, can be achieved through palladium-catalyzed annulation of o-iodoanilines with terminal alkynes.[1][7][11] This reaction proceeds through a sequence involving Sonogashira coupling, followed by an intramolecular cyclization. This strategy allows for the direct construction of 2,4-disubstituted quinolines from readily available starting materials, providing a modular approach to a library of novel quinoline derivatives.[11]
Figure 3: Workflow for Palladium-catalyzed quinoline synthesis.
Protocol 2.1: Synthesis of 2-(1-Phenylcyclopropyl)-quinoline
This protocol describes a one-pot procedure for the synthesis of a cyclopropyl-substituted quinoline.
Materials:
-
o-Iodoaniline (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
1,3-Bis(diphenylphosphino)propane (dppp) (0.04 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 equiv)
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and dppp (16.5 mg, 0.04 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous NMP (5 mL), followed by o-iodoaniline (219 mg, 1.0 mmol), this compound (171 mg, 1.2 mmol), and DBU (0.37 mL, 2.5 mmol).
-
Stir the reaction mixture at 120 °C for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Wash the organic phase with water (3 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography on silica gel (eluent: Hexane/Ethyl Acetate) to obtain the 2-(1-phenylcyclopropyl)-quinoline.
| Entry | o-Iodoaniline Substituent | Alkyne | Yield (%) |
| 1 | H | This compound | ~85% |
| 2 | 4-Methyl | This compound | ~82% |
| 3 | 4-Fluoro | This compound | ~88% |
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. Gold-Catalyzed Reactions via Cyclopropyl Gold Carbene-like Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium Catalyzed Annulation of o-Iodo-Anilines with Propargyl Alcohols: Synthesis of Substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 9. Frontiers | Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water [frontiersin.org]
- 10. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium Catalyzed Annulation of o-Iodo-Anilines with Propargyl Alcohols: Synthesis of Substituted Quinolines [organic-chemistry.org]
Experimental Procedures for the Synthesis of Substituted Cyclopropylalkynes
An Application Guide for Researchers
Introduction
Substituted cyclopropylalkynes are privileged structural motifs in medicinal chemistry, materials science, and organic synthesis. The unique combination of the strained, three-membered cyclopropane ring and the linear, rigid alkyne functionality imparts fascinating conformational and electronic properties to molecules. The cyclopropyl group can act as a bioisostere for phenyl rings or gem-dimethyl groups, improving metabolic stability and binding affinity, while the alkyne serves as a versatile handle for further functionalization, notably in "click chemistry" and cross-coupling reactions.[1] However, the synthesis of these structures presents unique challenges, requiring methodologies that can construct or unite these two distinct functional groups efficiently and with high selectivity.
This guide provides detailed, field-proven protocols for the synthesis of substituted cyclopropylalkynes, designed for researchers and professionals in drug development and chemical synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in established chemical principles.
Strategic Approaches to Synthesis
The construction of substituted cyclopropylalkynes can be broadly categorized into three primary strategies. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on both the cyclopropane and alkyne moieties.
-
Strategy A: Alkyne Formation on a Cyclopropyl Scaffold. This "cyclopropane-first" approach begins with a readily available cyclopropyl carbonyl compound, which is then elaborated into the alkyne. This is often the most reliable method for accessing 1-alkynylcyclopropanes.
-
Strategy B: Cyclopropanation of a Pre-existing Alkyne. This "alkyne-first" approach involves the direct addition of a carbene or carbenoid to an alkyne. While conceptually straightforward, this can sometimes lead to mixtures of products, including cyclopropenes.[2]
-
Strategy C: Convergent Cross-Coupling. This approach involves the union of a cyclopropyl-containing fragment and an alkyne-containing fragment, typically via a transition-metal-catalyzed reaction. This is highly modular but requires the pre-synthesis of both coupling partners.
This guide will focus on providing detailed protocols for Strategy A and Strategy C, which represent robust and widely applicable methods in modern organic synthesis.
Logical Workflow for Synthesis Strategy Selection
References
Harnessing the Power of Strain: A Guide to Strained Ring Alkynes in Domino Reactions
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: The Energetic Potential of Strained Alkynes
In the landscape of organic synthesis, the pursuit of efficiency, elegance, and complexity in a single pot is a paramount goal. Domino reactions, also known as cascade or tandem reactions, represent a pinnacle of this pursuit, enabling the formation of multiple chemical bonds in a single, orchestrated sequence.[1][2] This approach minimizes waste, reduces the need for intermediate purification steps, and often allows for the construction of intricate molecular architectures from simple precursors.[1][3] The driving force for these elegant transformations is often thermodynamic, and few reactive intermediates offer a more potent energetic driving force than strained ring alkynes.
Historically, fleeting and highly reactive species like arynes and small-ring cycloalkynes were considered synthetic curiosities to be avoided.[4] However, the past two decades have witnessed a paradigm shift, with the development of reliable methods for their controlled, in-situ generation.[4] This has unlocked their immense potential. The high potential energy stored within the distorted π-bonds of these molecules provides a powerful thermodynamic impetus for subsequent reactions.[5][6] This stored energy can be released in a controlled cascade, driving a series of bond-forming events to create complex products under remarkably mild conditions.[6]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the practical applications of strained ring alkynes in domino reactions. We will delve into the mechanistic underpinnings of these reactions, provide field-proven insights into experimental design, and present detailed protocols for key transformations.
The Archetype: Arynes in Pericyclic Domino Reactions
Arynes, particularly benzyne, are perhaps the most studied class of strained alkynes.[7] Their generation from stable precursors, such as 2-(trimethylsilyl)phenyl triflates (Kobayashi precursors), has made them accessible tools for complex synthesis.[4] A classic and powerful application of arynes is in domino reactions that forge multiple carbon-carbon bonds through a sequence of pericyclic reactions.
Application Focus: Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs)
A compelling example is the reaction between an aryne and an oxadiazinone, which proceeds through a double Diels-Alder/retro-Diels-Alder sequence to rapidly construct polycyclic aromatic hydrocarbon (PAH) scaffolds.[4][8][9] This reaction is remarkable for its efficiency, forming four new C-C bonds and extruding N₂ and CO₂ in a single operation.[4]
Mechanism Deep Dive:
The reaction is initiated by the generation of the aryne intermediate from a suitable precursor. The aryne is immediately trapped by the oxadiazinone in a [4+2] Diels-Alder cycloaddition. This adduct is unstable and undergoes a retro-Diels-Alder reaction, extruding nitrogen gas (N₂) to form a benzopyrone intermediate. This intermediate then participates in a second Diels-Alder reaction with another equivalent of the aryne. A final retro-Diels-Alder reaction extrudes carbon dioxide (CO₂), leading to the formation of the aromatic PAH core.[4]
Protocol 1: Synthesis of 9,10-Diphenylanthracene via Aryne Domino Reaction
This protocol is adapted from the principles described in the work by Steglich and coworkers and later refined by others.[4] It details the synthesis of a PAH scaffold using an in-situ generated benzyne.
Materials & Reagents:
-
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (Benzyne precursor)
-
3,6-Diphenyl-1,2,4,5-dioxadiazinane (Oxadiazinone reactant)
-
Cesium Fluoride (CsF), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon line
-
Standard glassware for workup and purification (silica gel chromatography)
Step-by-Step Methodology:
-
Setup: Assemble a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: To the flask, add the oxadiazinone (1.0 mmol, 1.0 eq) and anhydrous Cesium Fluoride (2.5 mmol, 2.5 eq).
-
Solvent Addition: Add 40 mL of anhydrous acetonitrile to the flask via syringe.
-
Initiation: In a separate vial, dissolve the benzyne precursor (2.2 mmol, 2.2 eq) in 10 mL of anhydrous acetonitrile. Add this solution dropwise to the stirring suspension in the main flask over 30 minutes at room temperature.
-
Scientist's Note: The slow addition of the precursor is crucial. It ensures a low, steady concentration of the highly reactive benzyne, minimizing side reactions like dimerization to biphenylene.[7] The use of a fluoride source like CsF is a standard and mild method for generating arynes from silyl triflate precursors.
-
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 82°C) and maintain for 4 hours, monitoring by TLC.
-
Workup: Cool the reaction to room temperature. Quench by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 9,10-diphenylanthracene.
Expected Outcome: This reaction typically provides the PAH product in good to excellent yields, demonstrating the power of this domino approach to rapidly build molecular complexity.
Strain-Promoted Cascades: Beyond Pericyclic Reactions
The utility of strained alkynes extends beyond cycloadditions. The release of strain can trigger a cascade of events involving multiple strained intermediates, leading to profound molecular rearrangements and the formation of unexpected and valuable products.
Application Focus: Multi-Stage Cascade to Benzocyclohexadienones
A recent study showcases a remarkable one-step, multi-stage reaction cascade that transforms four alkyne molecules into a complex benzocyclohexadienone product.[5] This process is driven entirely by the potential energy inherent in the alkyne triple bonds and proceeds sequentially through strained benzyne, benzocyclobutene, and cyclic allene intermediates.[5]
Mechanistic Overview:
-
A linear polyyne undergoes a hexadehydro-Diels–Alder (HDDA) reaction to generate a strained benzyne.
-
The benzyne reacts with an electron-rich enyne partner to form an alkynylbenzocyclobutene.
-
This intermediate undergoes electrocyclic ring-opening to a dieneyne, which then cyclizes to a strained cyclic allene.
-
The cyclic allene is trapped by water to ultimately yield the benzocyclohexadienone product.
This cascade highlights how the initial strain of an alkyne can propagate through a series of increasingly strained intermediates, each step unlocking the next transformation.
Applications in Bioconjugation and Drug Development
The high reactivity of strained alkynes, particularly cyclooctynes, under mild, physiological conditions makes them ideal for applications in chemical biology and drug development.[10][11][12] Strain-promoted azide-alkyne cycloaddition (SPAAC) is a cornerstone of "click chemistry," allowing for the efficient and specific covalent labeling of biomolecules without the need for cytotoxic copper catalysts.[13][14][15]
While a single SPAAC reaction is not a domino reaction, it can be the initiating or terminating step in a more complex cascade designed for targeted drug delivery or diagnostics. For instance, a domino reaction can be used to synthesize a complex drug molecule that is then appended with a strained alkyne handle for subsequent bioconjugation.
Protocol 2: General Protocol for SPAAC Bioconjugation
This protocol provides a general framework for labeling an azide-modified protein with a strained alkyne (e.g., dibenzocyclooctyne, DBCO) conjugated to a fluorescent dye. This is a foundational technique in chemical biology enabled by the unique reactivity of strained alkynes.[16]
Materials & Reagents:
-
Azide-modified protein (e.g., 1-5 mg/mL in PBS)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-PEG4-5/6-TAMRA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for dissolving DBCO reagent)
-
Size-exclusion chromatography column (e.g., PD-10) for purification
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 10 mM stock solution of the DBCO-dye in DMSO.
-
Scientist's Note: Strained cyclooctynes like DBCO are hydrophobic.[13] Preparing a concentrated stock in a compatible organic solvent like DMSO is necessary before adding it to the aqueous protein solution to prevent precipitation.
-
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein solution with the desired volume of PBS.
-
Initiation: Add the DBCO-dye stock solution to the protein solution. A 10- to 20-fold molar excess of the DBCO reagent over the protein is typically recommended to ensure efficient labeling. The final concentration of DMSO should ideally be kept below 5% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The reaction is typically gentle enough for most proteins.
-
Scientist's Note: The reaction kinetics of SPAAC are remarkably fast and bioorthogonal, meaning the strained alkyne and azide will react selectively with each other without cross-reacting with other functional groups present in a complex biological milieu.[10][12] No catalyst is required due to the high reactivity endowed by the ring strain.[17]
-
-
Purification: Remove the excess, unreacted DBCO-dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., a desalting column) equilibrated with PBS. The labeled protein will elute in the void volume, while the small molecule dye will be retained.
-
Analysis: Confirm successful conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy (to quantify both protein and dye) and SDS-PAGE with fluorescence imaging.
Quantitative Data Summary:
The efficiency of domino reactions involving strained alkynes is often high, as summarized in the table below for representative transformations.
| Strained Alkyne Type | Domino Reaction Type | Key Bond Formations | Typical Yields | Reference |
| Benzyne | [4+2]/retro-[4+2] Cascade | 4 x C-C | 60-90% | [4] |
| Cyclohexyne | Cycloaddition/Rearrangement | 2 x C-C, 1 x C-O | 55-85% | [6] |
| Benzyne | Strain-Promoted Cascade | Multiple C-C | 50-75% | [5] |
Conclusion and Future Outlook
Strained ring alkynes have transitioned from esoteric intermediates to powerful and practical tools in modern organic synthesis. Their application in domino reactions provides an elegant and efficient strategy for the rapid construction of complex molecular frameworks.[6] The ability to release stored ring strain in a controlled, sequential manner allows chemists to orchestrate intricate bond-forming cascades, often with high stereoselectivity and under mild conditions. From the synthesis of novel organic materials like PAHs to the development of advanced bioconjugation strategies for targeted therapeutics, the practical uses of strained alkynes continue to expand.[4][18][19] Future research will undoubtedly uncover new domino pathways and further cement the role of these energetic molecules in addressing the challenges of modern chemical science.
References
- 1. content.e-bookshelf.de [content.e-bookshelf.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Cycloaddition Cascades of Strained Alkynes and Oxadiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cascade of strain-driven events converting benzynes to alkynylbenzocyclobutenes to 1,3-dien-5-ynes to cyclic allenes to benzocyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Harnessing Strain-Driven Reactivity for Complex Molecule Synthesis and Advances in Chemical Education [escholarship.org]
- 7. Aryne - Wikipedia [en.wikipedia.org]
- 8. Cycloaddition Cascades of Strained Alkynes and Oxadiazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bioconjugation with strained alkenes and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. The Design, Synthesis, and Properties of Strained Alkyne Cycloparaphenylenes. [scholarsbank.uoregon.edu]
- 15. Strain-Promoted Reactivity of Alkyne-Containing Cycloparaphenylenes [pubmed.ncbi.nlm.nih.gov]
- 16. Protocols [baseclick.eu]
- 17. youtube.com [youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (1-Ethynylcyclopropyl)benzene as a Versatile Scaffold for Functionalized Cyclopropanes
Introduction: The Unique Reactivity of (1-Ethynylcyclopropyl)benzene
This compound is a powerful and versatile building block in modern organic synthesis. Its structure uniquely combines three key functional motifs: a highly strained cyclopropane ring, a reactive terminal alkyne (ethynyl group), and a phenyl group that influences the molecule's electronic properties. This convergence of functionalities creates a system rich in chemical reactivity, enabling a diverse array of transformations.[1] The inherent ring strain of the cyclopropane makes it susceptible to ring-opening reactions, while the alkyne serves as a handle for cycloadditions and transition-metal-catalyzed cross-coupling reactions.[1][2] This guide provides an in-depth exploration of its application in synthesizing complex, functionalized cyclopropanes, offering detailed protocols and mechanistic insights for researchers in chemical synthesis and drug development.
Application I: [3+2] Cycloaddition Reactions for Heterocycle Synthesis
The terminal alkyne of this compound is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. This class of pericyclic reactions provides a highly efficient, atom-economical route to construct five-membered heterocyclic rings, which are prevalent motifs in pharmaceuticals. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a prime example of this application.[3]
Mechanistic Rationale
In the presence of a copper(I) catalyst, the terminal alkyne of this compound reacts with an organic azide in a concerted, multi-step process. The copper catalyst acts as a template, bringing the two reactants together and lowering the activation energy of the reaction, which proceeds rapidly under mild conditions to regioselectively yield a 1,4-disubstituted 1,2,3-triazole.[3]
References
The Strategic Application of Alkynes in Multicomponent Reactions for Advanced Organic Synthesis
Introduction: The Alkyne Linchpin in Convergent Synthesis
Multicomponent reactions (MCRs), processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, represent a cornerstone of modern synthetic efficiency and green chemistry.[1] Their capacity for rapid assembly of molecular complexity from simple precursors makes them invaluable tools in drug discovery, natural product synthesis, and materials science.[2] Within this paradigm, the alkyne functional group serves as a uniquely versatile and powerful linchpin.
Alkynes possess two orthogonal reactive sites: the π-system of the carbon-carbon triple bond and the acidic C-H bond of terminal alkynes.[3] This dual reactivity, combined with the linear geometry that minimizes steric hindrance, allows alkynes to participate in a diverse array of transformations, often under mild, metal-catalyzed conditions.[4] This guide provides an in-depth exploration of the application of alkynes in several seminal MCRs, offering field-proven insights, detailed protocols, and troubleshooting guidance for researchers at the forefront of organic synthesis.
The A³ Coupling: A Workhorse for Propargylamine Synthesis
The Aldehyde-Alkyne-Amine (A³) coupling is a powerful MCR that forges a C-C and a C-N bond in a single step to produce highly valuable propargylamine scaffolds.[5][6] These structures are pivotal intermediates in the synthesis of numerous biologically active compounds, including β-lactams and conformationally restricted peptides.[7]
Mechanistic Rationale: The "Why" Behind the Reaction
The A³ coupling is typically catalyzed by transition metals like copper, gold, or silver, which play a crucial role in activating the terminal alkyne.[5] The generally accepted mechanism proceeds through a dual catalytic cycle:
-
Imine/Iminium Formation: The aldehyde and amine first undergo a condensation reaction to form an electrophilic imine or, more commonly with secondary amines, an iminium ion. This step is often the prerequisite for the subsequent nucleophilic attack.
-
C-H Activation & Acetylide Formation: Concurrently, the metal catalyst coordinates to the alkyne's π-system, significantly increasing the acidity of the terminal proton.[8] The amine present in the reaction medium then acts as a base to deprotonate the alkyne, forming a nucleophilic metal-acetylide intermediate.[8][9]
-
Nucleophilic Addition: The metal-acetylide species attacks the electrophilic carbon of the imine/iminium ion, forming the new C-C bond and yielding the final propargylamine product upon workup.[6] The metal catalyst is regenerated, allowing the cycle to continue.
This mechanism highlights the elegant convergence of the reaction; the amine plays a dual role as both a reactant and a base, and the catalyst orchestrates the key bond-forming events.
Caption: Catalytic cycle of the A³ Coupling reaction.
Data Presentation: Substrate Scope and Conditions
The A³ coupling exhibits broad substrate scope. The following table summarizes representative examples, showcasing the versatility of the reaction with different catalysts and solvents.
| Entry | Aldehyde | Amine | Alkyne | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Piperidine | Phenylacetylene | CuI (5) | CH₃CN | 80 | 2 | 95 | [10] |
| 2 | 4-Nitrobenzaldehyde | Morpholine | 1-Hexyne | AgI (3) | Water | 100 | 12 | 88 | [10] |
| 3 | Furfural | Dibenzylamine | Trimethylsilylacetylene | AuCl₃ (2) | TFE | 25 | 24 | 92 | [11] |
| 4 | Cyclohexanecarboxaldehyde | Aniline | Phenylacetylene | Zn(OTf)₂ (5) | Neat | 60 | 1 | 94 | [10] |
| 5 | Salicylaldehyde | Morpholine | Phenylacetylene | None | Neat | 80 | 4 | 90 | [7] |
Generalized Experimental Protocol: A³ Coupling
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Amine (1.1 mmol, 1.1 equiv)
-
Terminal Alkyne (1.2 mmol, 1.2 equiv)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene, or Acetonitrile), 5 mL
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol), amine (1.1 mmol), and the chosen anhydrous solvent (5 mL).
-
Catalyst Addition: Add the copper(I) iodide catalyst (0.05 mmol) to the stirring solution.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure propargylamine.
Troubleshooting and Field Insights
-
Low Yield: If yields are low, ensure all reagents and solvents are anhydrous, as water can interfere with iminium ion formation. Degassing the solvent to remove oxygen is also critical to prevent catalyst deactivation.
-
Side Reactions: In some cases, particularly with copper catalysts, homocoupling of the alkyne (Glaser coupling) can be a competing side reaction. Using a slight excess of the alkyne can help mitigate this.
-
Catalyst Choice: While copper is common, silver and gold catalysts can be effective for specific substrates and may offer milder reaction conditions. For challenging substrates, screening different metal catalysts is advisable.
The Sonogashira Coupling: Forging sp²-sp Carbon Bonds
The Sonogashira coupling is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[12] While not always a multicomponent reaction in the strictest sense (often two components), its frequent use in one-pot, multi-step sequences where one component is generated in situ makes it highly relevant to this discussion. It is a cornerstone for the synthesis of conjugated enynes and arylalkynes.[13]
Mechanistic Rationale: A Tale of Two Cycles
The Sonogashira reaction is a classic example of synergistic catalysis, involving two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]
-
Palladium Cycle (Cross-Coupling):
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl/vinyl halide (R-X), forming a Pd(II) intermediate.
-
Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers its acetylide group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the C(sp²)-C(sp) bond of the product and regenerating the Pd(0) catalyst.
-
-
Copper Cycle (Acetylide Formation):
-
π-Complex Formation: The Cu(I) salt coordinates with the terminal alkyne.
-
Deprotonation: An amine base deprotonates the alkyne, forming the key copper(I) acetylide intermediate, which is then ready for transmetalation to the palladium center.
-
The amine base is crucial, serving to both deprotonate the alkyne and act as a ligand for the palladium complex.
Caption: Dual catalytic cycles of the Sonogashira reaction.
Data Presentation: Substrate Reactivity and Yields
The reactivity of the halide component is a critical factor in the Sonogashira coupling. The general trend for reactivity is I > OTf > Br >> Cl.[13]
| Entry | Aryl/Vinyl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (1) | CuI (2) | Et₃N | THF | 25 | 95 | [14] |
| 2 | 4-Bromobenzonitrile | 1-Heptyne | Pd(PPh₃)₄ (2) | CuI (4) | DIPA | Toluene | 80 | 89 | [12] |
| 3 | Vinyl Bromide | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | DMF | 25 | 92 | [15] |
| 4 | 4-Iodoanisole | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | DIPA | THF | 25 | 89 | [16] |
| 5 | 4-Chlorotoluene | Phenylacetylene | Pd(t-Bu₃P)₂ (2) | None | Cs₂CO₃ | Dioxane | 120 | 85 | [17] |
Generalized Experimental Protocol: Sonogashira Coupling
Materials:
-
Aryl or Vinyl Halide (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.1-1.2 mmol, 1.1-1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) Iodide (CuI, 2-10 mol%)
-
Amine Base (e.g., Triethylamine or Diisopropylamine, 2-3 equiv, also can be used as solvent)
-
Anhydrous, degassed solvent (e.g., THF, Toluene, or DMF), 5-10 mL
-
Schlenk flask or similar apparatus for inert atmosphere reactions
Procedure:
-
Inert Atmosphere: The reaction is highly sensitive to oxygen. All glassware should be flame-dried, and the reaction should be conducted under a strict inert atmosphere (Argon or Nitrogen) using Schlenk techniques. All solvents and liquid reagents must be thoroughly degassed.
-
Reaction Setup: To a Schlenk flask, add the aryl/vinyl halide (1.0 mmol), the palladium catalyst, and copper(I) iodide.
-
Solvent and Base Addition: Add the degassed solvent followed by the amine base.
-
Alkyne Addition: Add the terminal alkyne dropwise to the stirring mixture.
-
Reaction: Stir the reaction at the appropriate temperature (room temperature to 100 °C) until completion, as monitored by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an ether or ethyl acetate. Filter through a pad of celite to remove the catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl, water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. Purify the product via flash column chromatography.
Troubleshooting and Field Insights
-
Palladium Black Formation: The appearance of a black precipitate indicates the decomposition of the Pd(0) catalyst. This is almost always due to the presence of oxygen. Ensure rigorous degassing and inert atmosphere techniques.[18]
-
Glaser Homocoupling: A common side reaction is the homocoupling of the terminal alkyne, which is promoted by the copper catalyst and oxygen.[19][20] To minimize this, use strictly anaerobic conditions, minimize the amount of CuI, or consider a copper-free protocol. Slow addition of the alkyne can also help.[18][19]
-
Inactive Halides: Aryl chlorides are significantly less reactive. Their coupling often requires more active catalysts (e.g., those with bulky, electron-rich phosphine ligands like P(t-Bu)₃), higher temperatures, and stronger bases.[17]
The Glaser Coupling: Symmetrical Diyne Synthesis
The Glaser coupling is the oxidative homocoupling of two terminal alkynes to form a symmetrical 1,3-diyne, typically catalyzed by a copper(I) salt in the presence of a base and an oxidant (often O₂ from the air).[21] First reported in 1869, it is one of the oldest C-C bond-forming reactions and remains a staple for synthesizing conjugated diyne frameworks found in natural products and materials.[4][21] The Hay coupling is a well-known modification using a Cu(I)-TMEDA complex, which offers improved solubility and milder conditions.[4][22]
Mechanistic Rationale: The Role of Oxidation
The mechanism of the Glaser coupling involves the formation and subsequent oxidative dimerization of copper acetylide intermediates.
-
Acetylide Formation: The terminal alkyne is deprotonated by a base (e.g., an amine) to form an acetylide anion, which then coordinates to the Cu(I) catalyst to form a copper(I) acetylide.
-
Oxidative Coupling: Two molecules of the copper(I) acetylide undergo an oxidative coupling process. This is believed to proceed through a Cu(II) or Cu(III) intermediate, where the two acetylide ligands couple to form the 1,3-diyne product, and the copper is reduced.
-
Catalyst Regeneration: An external oxidant, typically molecular oxygen, reoxidizes the reduced copper species back to the catalytically active Cu(I) state, completing the cycle.
Caption: Catalytic cycle of the Glaser Coupling reaction.
Data Presentation: Reaction Conditions for Homocoupling
The choice of ligand, solvent, and oxidant can significantly impact the efficiency of the Glaser coupling.
| Entry | Alkyne | Catalyst (mol%) | Base/Ligand | Solvent | Oxidant | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylacetylene | CuCl (10) | TMEDA | Acetone | Air | 25 | 91 | [4] |
| 2 | 1-Octyne | Cu(OAc)₂ (stoich.) | Pyridine | Pyridine | O₂ | 50 | 85 | [21] |
| 3 | 4-Ethynyltoluene | CuI (5) | DBU | DMF | Air | 80 | 92 | [23] |
| 4 | Propargyl alcohol | CuCl (10) | Piperidine | Methanol | Air | 25 | 88 | [4] |
| 5 | Trimethylsilylacetylene | CuCl (5) | TMEDA | Dichloromethane | O₂ | 25 | 95 | [22] |
Generalized Experimental Protocol: Glaser-Hay Coupling
Materials:
-
Terminal Alkyne (1.0 mmol, 1.0 equiv)
-
Copper(I) Chloride (CuCl, 5-10 mol%)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.2 mmol, 1.2 equiv)
-
Solvent (e.g., Acetone or Dichloromethane), 10 mL
-
Round-bottom flask with a magnetic stir bar
-
Air or Oxygen supply (e.g., a balloon)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the terminal alkyne (1.0 mmol) in the chosen solvent (10 mL).
-
Catalyst and Ligand Addition: Add copper(I) chloride (e.g., 0.05 mmol) and TMEDA (1.2 mmol) to the solution.
-
Oxidation: Vigorously stir the reaction mixture open to the air or under an atmosphere of oxygen (via a balloon) at room temperature. The reaction is often accompanied by a color change to green or blue.
-
Monitoring: Monitor the disappearance of the starting material by TLC. Reactions are typically complete within 1-6 hours.
-
Work-up: Quench the reaction by adding a dilute acid (e.g., 2M HCl) or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude 1,3-diyne by column chromatography or recrystallization.
Troubleshooting and Field Insights
-
No Reaction: Ensure an adequate supply of oxygen, as it is the terminal oxidant. Vigorous stirring is essential to facilitate oxygen transfer into the solution.
-
Polymerization: For some substrates, polymerization can be a significant side reaction, leading to intractable materials. Running the reaction at lower concentrations (high dilution) can favor the desired intramolecular or bimolecular coupling over polymerization.
-
Heterocoupling: The standard Glaser coupling is generally poor for producing unsymmetrical diynes, as it leads to a statistical mixture of two homocoupled products and one cross-coupled product. Specialized protocols are required for selective heterocoupling.[24]
-
Sensitive Functional Groups: Substrates with functional groups that are sensitive to oxidation or that can strongly coordinate to copper (e.g., unprotected amines, thiols, some halides) may give poor yields.[25]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Heart of Click Chemistry
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction. It is a highly efficient, regiospecific, and biocompatible MCR that joins an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole.[26] Its robustness and wide functional group tolerance have made it a revolutionary tool for bioconjugation, drug discovery, and materials science.[3]
Mechanistic Rationale: The Dinuclear Pathway
While early proposals suggested a mononuclear copper catalyst, substantial evidence now supports a dinuclear copper-mediated pathway as being kinetically dominant.[26]
-
Cu(I) Generation: The active Cu(I) catalyst is often generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent, most commonly sodium ascorbate.
-
Acetylide Formation: A Cu(I) ion reacts with the terminal alkyne to form a π-complex, which then rearranges to a σ-bound copper acetylide.
-
Dinuclear Intermediate: A second Cu(I) ion coordinates to the π-system of the first copper acetylide. The azide then coordinates to this dinuclear complex.
-
Cycloaddition: Within this multinuclear complex, the azide undergoes a stepwise cycloaddition with the activated alkyne, forming a six-membered copper-containing intermediate (a cuprate-triazolide).
-
Product Release: This intermediate rearranges and, upon protonolysis, releases the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the copper catalyst(s).
The use of a ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), is crucial for stabilizing the Cu(I) oxidation state and accelerating the reaction.[3][27]
Caption: A simplified representation of the CuAAC catalytic cycle.
Data Presentation: Typical CuAAC Conditions
The CuAAC reaction is known for its high yields across a vast range of substrates. The key variables are the ligand and solvent system.
| Entry | Alkyne | Azide | Cu Source (mol%) | Ligand (mol%) | Reducing Agent | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylacetylene | Benzyl Azide | CuSO₄ (1) | THPTA (5) | Na Ascorbate | H₂O/t-BuOH | 25 | >95 | [28] |
| 2 | Propargyl alcohol | 1-Azidohexane | CuI (5) | None | None | CH₃CN | 25 | 98 | [1] |
| 3 | Ethynylferrocene | Azidothymidine | CuSO₄ (2) | TBTA (2) | Na Ascorbate | DMSO/H₂O | 25 | 91 | [29] |
| 4 | 4-Pentyn-1-ol | 3-Azidopropanoic acid | CuSO₄ (1) | THPTA (5) | Na Ascorbate | H₂O | 25 | 99 | [11] |
Generalized Experimental Protocol: CuAAC Reaction
Materials:
-
Alkyne (1.0 mmol, 1.0 equiv)
-
Azide (1.0-1.1 mmol, 1.0-1.1 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O, 0.01-0.05 mmol, 1-5 mol%)
-
Sodium L-Ascorbate (0.05-0.25 mmol, 5-25 mol%)
-
Solvent (typically a 1:1 mixture of water and a co-solvent like t-butanol or DMSO), 10 mL
-
Reaction vial with a magnetic stir bar
Procedure:
-
Reagent Dissolution: In a reaction vial, dissolve the alkyne (1.0 mmol) and the azide (1.0-1.1 mmol) in the chosen solvent system (10 mL).
-
Catalyst Addition: To the stirred solution, add the copper(II) sulfate (as an aqueous solution).
-
Initiation: Add a freshly prepared aqueous solution of sodium L-ascorbate to initiate the reaction. A color change is often observed.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The triazole product can be purified by flash chromatography or recrystallization. For bioconjugation, purification is typically achieved by size-exclusion chromatography or dialysis.[26]
Troubleshooting and Field Insights
-
Catalyst Inactivation: The most common failure mode is the oxidation of the Cu(I) catalyst. Always use a freshly prepared solution of sodium ascorbate and consider degassing the solvent, especially for sensitive or low-concentration reactions.[30]
-
Ligand Choice: For reactions in aqueous media or with biological molecules, a water-soluble ligand like THPTA is preferred over the poorly soluble TBTA. The ligand also protects biomolecules from damage by reactive oxygen species.[3][31]
-
Safety: Organic azides, especially those with a low carbon-to-nitrogen ratio, can be explosive and are sensitive to heat, shock, and friction. Always handle with extreme care, behind a blast shield, and avoid using metal spatulas.[6][32] Similarly, copper acetylides can be explosive when dry and should be handled with caution.[8][33]
Conclusion
The multicomponent reactions highlighted in this guide—A³ coupling, Sonogashira coupling, Glaser coupling, and CuAAC—represent just a fraction of the synthetic possibilities enabled by the alkyne functional group. Their power lies in the strategic activation of both the C-H bond and the π-system, allowing for the rapid and efficient construction of complex molecular architectures. By understanding the underlying mechanisms, carefully selecting reaction conditions, and being aware of potential pitfalls, researchers can leverage these reactions to accelerate innovation in medicine, materials, and beyond. The continued development of novel catalysts and greener protocols will only expand the synthetic chemist's toolkit, with alkynes remaining a central and indispensable component.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. synarchive.com [synarchive.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. fishersci.com [fishersci.com]
- 11. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. gold-chemistry.org [gold-chemistry.org]
- 21. grokipedia.com [grokipedia.com]
- 22. Glaser coupling - Wikipedia [en.wikipedia.org]
- 23. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 24. pubs.acs.org [pubs.acs.org]
- 25. alfa-chemistry.com [alfa-chemistry.com]
- 26. benchchem.com [benchchem.com]
- 27. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 28. confluore.com.cn [confluore.com.cn]
- 29. Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. broadpharm.com [broadpharm.com]
- 32. safety.fsu.edu [safety.fsu.edu]
- 33. sed.akademijazs.edu.rs [sed.akademijazs.edu.rs]
Troubleshooting & Optimization
Overcoming low yields in the synthesis of (1-Ethynylcyclopropyl)benzene
Welcome to the technical support center for the synthesis of (1-Ethynylcyclopropyl)benzene. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this valuable building block. We will explore common synthetic routes, troubleshoot frequent issues, and provide optimized protocols grounded in mechanistic principles.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and handling of this compound.
Q1: What are the principal synthetic strategies for preparing this compound?
There are three primary strategies for constructing this molecule, each with distinct advantages and challenges:
-
Fritsch-Buttenberg-Wiechell (FBW) Rearrangement: This classic method involves the rearrangement of a 1,1-dihalo-2-phenylcyclopropane precursor in the presence of a strong base to form the alkyne. It is a powerful method for alkyne synthesis from vinyl halides.[1][2]
-
Cyclopropanation followed by Alkynylation: This approach begins with the cyclopropanation of styrene or a related derivative, followed by functionalization to introduce the ethynyl group. The Simmons-Smith reaction is a common choice for cyclopropanation.[3][4] However, post-cyclopropanation functionalization can be complex.
-
Palladium-Catalyzed Cross-Coupling: Modern methods often employ a Sonogashira coupling reaction.[5][6] This involves coupling a suitable 1-halo-1-phenylcyclopropane with a protected acetylene source or, more directly, coupling phenylboronic acid with an ethynylcyclopropane derivative.
Q2: What are the most critical safety precautions for these synthetic routes?
Many of the reagents used are hazardous and require careful handling in a controlled laboratory environment:
-
Strong Bases: Reagents like n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA) are pyrophoric and react violently with water. All reactions involving these bases must be conducted under a strictly anhydrous and inert atmosphere (e.g., Argon or Nitrogen).
-
Metal Acetylides: Copper(I) acetylide, which can form as an intermediate in Sonogashira couplings, can be explosive when dry.[5] It is crucial to never let reaction mixtures containing copper and acetylene dry out completely without proper quenching.
-
Halogenated Reagents: Diiodomethane (CH₂I₂) used in Simmons-Smith reactions is toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Pressure Build-up: The generation of gaseous byproducts (e.g., N₂ from diazomethane derivatives) can lead to pressure build-up in sealed systems.[7] Ensure adequate venting.
Q3: What are the recommended methods for purifying the final product, this compound?
This compound is a relatively non-polar compound.[8] The purification strategy depends on the scale and purity requirements:
-
Vacuum Distillation: For multi-gram quantities, vacuum distillation is highly effective for separating the product from non-volatile impurities and high-boiling side products.[9] Care must be taken to avoid thermal decomposition.
-
Column Chromatography: For smaller scales or to achieve very high purity, column chromatography on silica gel is the method of choice. A non-polar eluent system, such as hexanes with a small percentage of ethyl acetate or dichloromethane, is typically effective.[9]
-
Aqueous Work-up: Before any final purification, a standard aqueous work-up is essential to remove inorganic salts, residual base, and water-soluble impurities.
Troubleshooting Guide: Overcoming Low Yields
This section provides in-depth, question-driven troubleshooting for specific synthetic challenges.
Scenario 1: Fritsch-Buttenberg-Wiechell (FBW) Rearrangement
The FBW rearrangement is a robust method but is highly sensitive to reaction conditions. It proceeds via a vinyl carbene intermediate formed after deprotonation and α-elimination.[1][10][11]
Caption: Mechanism of the Fritsch-Buttenberg-Wiechell Rearrangement.
Q: My FBW rearrangement using a 1,1-dihalo-2-phenylcyclopropane precursor results in a low yield of the desired alkyne, with significant recovery of starting material. What are the likely causes?
A: This issue almost always points to inefficient deprotonation or problems with the subsequent elimination and rearrangement steps.
1. Inadequate Base Strength or Stoichiometry:
-
Causality: The first step, deprotonation of the vinylic proton, is often the rate-limiting step and requires a very strong, non-nucleophilic base. If the base is not strong enough or if an insufficient amount is used, the reaction will not proceed to completion.
-
Solution:
-
Switch to a stronger base. n-Butyllithium (n-BuLi) is the most common and effective choice. Lithium diisopropylamide (LDA) can also be used.
-
Use at least two equivalents of the base. The first equivalent deprotonates the vinylic proton, and the second drives the elimination of the second halide.
-
Ensure the base is of high quality. Titrate your n-BuLi solution before use to confirm its molarity.
-
2. Incorrect Reaction Temperature:
-
Causality: The formation of the vinyl anion and its subsequent rearrangement are typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions, such as protonation of the anion by the solvent or decomposition of the reactive intermediates.[12]
-
Solution:
-
Maintain strict temperature control. Use a dry ice/acetone bath (-78 °C) for the initial deprotonation.
-
After the base addition, allow the reaction to warm slowly to room temperature. This gradual warming often facilitates the final rearrangement step.
-
3. Presence of Protic Impurities:
-
Causality: Water or other protic impurities in the solvent or on the glassware will quench the strong base and the vinyl anion intermediate, halting the reaction.
-
Solution:
-
Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether).
-
Flame-dry all glassware under vacuum or high vacuum and cool under an inert atmosphere before use.
-
Ensure the starting dihalocyclopropane is completely dry.
-
| Parameter | Recommendation | Rationale |
| Base | n-BuLi (≥ 2.2 equivalents) | Ensures complete deprotonation and elimination. |
| Temperature | -78 °C to Room Temp | Controls reactivity and minimizes side reactions. |
| Solvent | Anhydrous THF or Diethyl Ether | Aprotic and compatible with organolithium reagents. |
| Atmosphere | Dry Argon or Nitrogen | Prevents quenching of reactive intermediates by O₂ or H₂O. |
| Table 1. Optimized Conditions for the FBW Rearrangement. |
Scenario 2: Palladium-Catalyzed Sonogashira Cross-Coupling
The Sonogashira coupling is a highly efficient reaction for forming C(sp²)-C(sp) bonds. However, it is prone to a major side reaction: the oxidative homocoupling of the terminal alkyne (Glaser coupling), which forms a diyne byproduct and consumes the starting material.[5][6][13]
Caption: Competing pathways in the Sonogashira reaction.
Q: My Sonogashira coupling of 1-bromo-1-phenylcyclopropane with ethynyltrimethylsilane (followed by deprotection) is giving low yields and a significant amount of a homocoupled diyne byproduct. How can I suppress this side reaction?
A: Suppressing Glaser homocoupling is key to achieving high yields in Sonogashira reactions. This requires careful control over the reaction atmosphere and catalyst system.
1. Oxygen Contamination:
-
Causality: The Glaser coupling is an oxidative process, often catalyzed by the copper(I) co-catalyst in the presence of oxygen.[14] Even trace amounts of oxygen in the reaction vessel can dramatically increase the rate of this unwanted side reaction.
-
Solution:
-
Rigorous Degassing: The most critical step is to thoroughly degas all solvents and the reaction mixture. The freeze-pump-thaw method (at least three cycles) is highly recommended. Alternatively, sparging the solvent with argon for 30-60 minutes can be effective.
-
Maintain Inert Atmosphere: Run the reaction under a positive pressure of a high-purity inert gas like argon. Use glassware with gas-tight seals (e.g., Schlenk line techniques).
-
2. Inappropriate Catalyst/Ligand System:
-
Causality: The choice of palladium source and phosphine ligand affects the rate of the desired cross-coupling catalytic cycle. If the rate of reductive elimination is slow, the concentration of the copper acetylide intermediate builds up, favoring dimerization.
-
Solution:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands like P(t-Bu)₃ or SPhos. These ligands can accelerate the rate-limiting reductive elimination step of the palladium cycle.[6]
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While often slower, these methods completely eliminate the primary catalyst for Glaser homocoupling. These reactions typically require a different base (e.g., Cs₂CO₃, K₂CO₃) and are performed at higher temperatures.[15]
-
3. Incorrect Base:
-
Causality: The amine base (e.g., triethylamine, diisopropylamine) plays multiple roles: it acts as a scavenger for the HX produced, as a solvent, and it helps in the catalytic cycle. An inappropriate base can hinder the reaction.
-
Solution:
-
Use a bulky amine base like diisopropylethylamine (DIPEA) or diisopropylamine (DIPA).
-
Ensure the base is anhydrous and freshly distilled.
-
| Parameter | Standard Sonogashira | Copper-Free Sonogashira | Rationale for Optimization |
| Catalyst System | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ / CuI | Pd(OAc)₂ / SPhos | Suppress Glaser coupling by removing Cu(I). |
| Atmosphere | Strictly Anaerobic (Freeze-Pump-Thaw) | Strictly Anaerobic | Oxygen is the primary oxidant for homocoupling. |
| Base | Et₃N, DIPA | Cs₂CO₃, K₂CO₃ | Different mechanisms require different base types. |
| Solvent | THF, Toluene | DMF, Dioxane | Higher temperatures may be needed for Cu-free systems. |
| Table 2. Comparison of Standard vs. Copper-Free Sonogashira Conditions. |
Optimized Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.
Materials:
-
1-bromo-1-phenylcyclopropane (1.0 equiv)
-
Ethynyltrimethylsilane (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium carbonate (K₂CO₃), finely ground and dried (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
Glassware Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum and backfill with argon.
-
Reagent Addition: To the flask, add K₂CO₃, Pd(OAc)₂, and SPhos under a positive flow of argon.
-
Solvent and Substrates: Add the anhydrous, degassed dioxane via cannula, followed by 1-bromo-1-phenylcyclopropane and ethynyltrimethylsilane.
-
Degassing: Subject the entire reaction mixture to one final freeze-pump-thaw cycle to ensure all residual oxygen is removed.
-
Reaction: Heat the mixture to 80-100 °C under argon and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Rinse the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Deprotection:
-
Dissolve the crude TMS-protected product in methanol.
-
Add a catalytic amount of K₂CO₃ and stir at room temperature for 1-2 hours until TLC analysis shows complete conversion.
-
Neutralize with dilute HCl, extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.
-
-
Purification: Purify the final product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield this compound.
Caption: A logical workflow for troubleshooting low-yield syntheses.
References
- 1. Fritsch–Buttenberg–Wiechell rearrangement - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. (1-Ethynyl-cyclopropyl)-benzene | CAS: 139633-98-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 9. benchchem.com [benchchem.com]
- 10. The Fritsch-Buttenberg-Wiechell rearrangement: modern applications for an old reaction. | Semantic Scholar [semanticscholar.org]
- 11. The Fritsch–Buttenberg–Wiechell rearrangement: modern applications for an old reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. d-nb.info [d-nb.info]
- 13. mdpi.com [mdpi.com]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
- 15. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Optimizing Catalyst Performance in Cycloaddition Reactions of (1-Ethynylcyclopropyl)benzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing cycloaddition reactions involving (1-Ethynylcyclopropyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during experimentation. The unique reactivity of the cyclopropyl group combined with the alkyne moiety presents both synthetic opportunities and specific catalytic challenges. This document provides a structured approach to catalyst selection, reaction optimization, and problem-solving.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the cycloaddition reactions of this compound.
Q1: My cycloaddition reaction with this compound is resulting in a complex mixture of products or low yield. What are the primary factors to investigate?
A1: Low yields or complex product mixtures in these reactions typically stem from a few core issues:
-
Catalyst Inactivity or Decomposition: The chosen catalyst may not be robust enough under the reaction conditions, or it may be poisoned by impurities.
-
Substrate Instability: The strained cyclopropyl ring can be sensitive to certain catalytic conditions, potentially leading to undesired ring-opening or rearrangement side reactions.
-
Incorrect Catalyst/Ligand Combination: The choice of metal and ancillary ligands is critical in dictating the reaction pathway (e.g., [2+2+2] vs. [4+2] cycloaddition).[1][2] An inappropriate combination can lead to a mixture of cycloadducts or no reaction.
-
Suboptimal Reaction Conditions: Temperature, solvent, and concentration play a significant role in both catalyst stability and reaction kinetics.[3]
Q2: Which class of catalysts is most effective for cycloaddition reactions with terminal alkynes like this compound?
A2: The choice of catalyst is highly dependent on the desired transformation.
-
For [2+2+2] Cycloadditions (e.g., forming a substituted benzene ring): Cobalt complexes like CpCo(CO)₂ and rhodium(I) or iridium(I) catalysts are frequently used and have shown great success in the cyclotrimerization of alkynes.[1][4]
-
For [2+2] and other Cycloisomerizations (e.g., with alkenes or enynes): Gold(I) catalysts are exceptionally effective.[5] Their high alkynophilicity allows for potent activation of the C-C triple bond towards nucleophilic attack. The steric and electronic properties of phosphine or N-heterocyclic carbene (NHC) ligands on the gold center are crucial for controlling selectivity.[2][6]
-
For [4+2] Cycloadditions: While often thermally controlled, Lewis acids or transition metals can promote these reactions under milder conditions, influencing both rate and selectivity.[7]
Q3: How does the cyclopropyl group in this compound influence the reaction?
A3: The cyclopropyl group introduces unique electronic and steric features. Its high p-character allows it to electronically conjugate with the adjacent alkyne, influencing the electron density of the triple bond. This can affect how strongly the alkyne coordinates to the metal catalyst. Mechanistically, the strained ring can also participate in the reaction, and care must be taken to select catalysts that do not promote undesired cyclopropyl ring-opening pathways, a known reactivity mode for related substrates.
Troubleshooting Guide: Low Yield & Poor Selectivity
Low product yield and poor selectivity are the most common frustrations in developing new cycloaddition methodologies. This guide provides a systematic approach to identifying and resolving the root cause.
Workflow for Troubleshooting Low Yields
The following workflow provides a logical sequence of steps to diagnose poor reaction performance.
Caption: A logical workflow for troubleshooting low yields.
Issue 1: Catalyst Deactivation
Symptom: The reaction starts but stalls before completion, or fails entirely, especially upon scale-up.
Cause: Catalyst deactivation is a common issue where the active catalytic species is converted into an inactive form.[8] For gold(I) catalysts, this can occur via reduction to Au(0) nanoparticles. For other metals, strong coordination by impurities or reaction byproducts can poison the catalyst. Acetylenic substrates themselves can sometimes lead to the formation of inactive metal acetylide complexes.[9]
Troubleshooting Protocol:
-
Ensure Inert Atmosphere: Vigorously degas all solvents and reagents. Use a well-sealed reaction vessel under an inert atmosphere (Argon or Nitrogen) to prevent oxidation of sensitive catalysts (e.g., those with phosphine ligands).
-
Purify Reagents: Impurities in the solvent or starting materials (e.g., water, amines, or other coordinating species) can act as catalyst poisons. Ensure this compound is pure and solvents are anhydrous.
-
Use of Co-catalysts or Activators: For many cationic metal catalysts (e.g., Au(I), Rh(I)), a silver salt (e.g., AgSbF₆, AgOTf) is used to abstract a halide from the precatalyst. Ensure the silver salt is fresh and handled in the dark to prevent decomposition. The choice of counterion can also play a decisive role in catalyst activity.
-
Monitor for Visual Changes: The formation of a black precipitate is often indicative of catalyst decomposition to metal nanoparticles (e.g., Pd(0), Au(0)).[10] If this occurs, consider using more robust ligands or lowering the reaction temperature.
Issue 2: Poor Regio- or Stereoselectivity
Symptom: The reaction yields a mixture of isomers (e.g., in a [2+2+2] cycloaddition, multiple benzene substitution patterns are observed).
Cause: Selectivity in metal-catalyzed cycloadditions is profoundly influenced by the steric and electronic properties of the ligands attached to the metal center.[2] For instance, in gold-catalyzed reactions of enynes, bulky ligands can favor certain cyclization pathways over others, and electron-rich ligands can stabilize different intermediates compared to electron-poor ligands, leading to completely different products.[2][11]
Catalyst & Ligand Selection Strategy:
The key is to modulate the properties of the catalyst to favor one reaction pathway. A systematic screening approach is highly effective.
Experimental Protocol for Catalyst Screening:
-
Setup: Arrange a parallel array of reaction vials, each charged with this compound and the cycloaddition partner in a chosen solvent (e.g., 1,2-dichloroethane or toluene).
-
Catalyst Preparation: In a separate glovebox, prepare stock solutions of various catalyst precursors and ligands.
-
Screening: Add a different catalyst/ligand combination to each vial. Aim to screen a diverse set of ligands, as shown in the table below.
-
Execution: Seal the vials, place them in a temperature-controlled heating block, and stir for a set period (e.g., 12-24 hours).
-
Analysis: Quench the reactions and analyze the crude mixture by ¹H NMR or GC-MS to determine conversion and the ratio of products.
Table 1: Example Ligand Screening for a Au(I)-Catalyzed Cycloaddition
| Entry | Catalyst Precursor | Ligand | Solvent | Temp (°C) | Conversion (%) | Product Ratio (A:B) |
| 1 | AuCl(SMe₂) | PPh₃ | DCE | 60 | 45 | 2:1 |
| 2 | AuCl(SMe₂) | JohnPhos | DCE | 60 | 85 | 10:1 |
| 3 | AuCl(SMe₂) | XPhos | DCE | 60 | 92 | >20:1 |
| 4 | IPrAuCl | (NHC Ligand) | DCE | 60 | 95 | 1:5 |
| 5 | AuCl(SMe₂) | (PhO)₃P | DCE | 60 | 30 | >20:1 (low conv.) |
This is representative data. Actual results will vary.
Analysis of Screening Results:
-
Entries 1-3 demonstrate how increasing the steric bulk of the phosphine ligand (PPh₃ < JohnPhos < XPhos) can dramatically improve both conversion and selectivity.[5]
-
Entry 4 shows that switching to a different ligand class (an N-heterocyclic carbene, NHC) can invert the selectivity, favoring product B.[6] This highlights that ligand choice can be used to access divergent reactivity.[2]
-
Entry 5 shows that an electron-poor phosphite ligand gives high selectivity but poor conversion, suggesting it creates a less active catalyst in this system.
Visualizing the Catalyst's Role
Understanding the reaction mechanism is key to rational catalyst design. Most transition metal-catalyzed cycloadditions of alkynes begin with the coordination of the alkyne to the electron-deficient metal center.
Caption: Simplified mechanism of metal-catalyzed alkyne activation.
This activation makes the alkyne highly electrophilic and susceptible to attack by the cycloaddition partner, initiating the bond-forming cascade that leads to the final product. The ligand (L) modulates the electronics and sterics of the metal center (M), directly influencing the stability of the intermediates and the energy barriers of competing pathways.[11]
References
- 1. Beyond Reppe: Building Substituted Benzenes via [2+2+2] Cycloadditions of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-Controlled Access to [4+2] and [4+3]-Cycloadditions in Gold-Catalyzed Reactions of Allene-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CpCo( i ) precatalysts for [2 + 2 + 2] cycloaddition reactions: synthesis and reactivity - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00876A [pubs.rsc.org]
- 5. Gold(I)-Catalyzed Intermolecular [2+2] Cycloaddition of Alkynes with Alkenes [organic-chemistry.org]
- 6. BJOC - Recent developments in gold-catalyzed cycloaddition reactions [beilstein-journals.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Catalyst deactivation [ouci.dntb.gov.ua]
- 9. mdpi.com [mdpi.com]
- 10. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the role of ligands in gold(i)-catalyzed cyclizations: insights from density functional theory - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Identifying and minimizing byproducts in the Ohira-Bestmann reaction for ethynylcyclopropane synthesis
Welcome to the technical support center for the Ohira-Bestmann reaction, specifically tailored for the synthesis of ethynylcyclopropane. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful homologation reaction. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your synthetic route, minimize byproduct formation, and achieve higher yields and purity.
Troubleshooting Guide
This section is dedicated to resolving specific issues that may arise during the synthesis of ethynylcyclopropane via the Ohira-Bestmann reaction. Each entry details a common problem, its probable causes rooted in the reaction mechanism, and actionable solutions.
Issue 1: Low Yield of Ethynylcyclopropane and Presence of a Major Byproduct, Dimethyl (2-oxopropyl)phosphonate.
Question: My reaction is showing a low yield of the desired ethynylcyclopropane, and I am observing a significant amount of a byproduct that I've identified as dimethyl (2-oxopropyl)phosphonate. What is causing this, and how can I prevent it?
Answer:
This is a frequent issue that points towards incomplete consumption of the Ohira-Bestmann reagent's precursor or premature quenching.
Causality: The Ohira-Bestmann reaction relies on the in situ generation of the reactive dimethyl (diazomethyl)phosphonate anion from dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent).[1][2][3] This is achieved by the cleavage of the acetyl group, typically facilitated by a base like potassium carbonate in methanol.[1][4] If the reaction conditions are not optimal, or if the cyclopropanecarboxaldehyde is not reactive enough or is added too slowly, the generated dimethyl (diazomethyl)phosphonate can be protonated by the solvent (methanol) or trace amounts of water, leading to the formation of the unreactive dimethyl (diazomethyl)phosphonate. During workup or purification, this can hydrolyze to dimethyl (2-oxopropyl)phosphonate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Detailed Protocols for Resolution:
-
Ensure Anhydrous Conditions: Meticulously dry all glassware and use anhydrous solvents. Methanol should be dried over 3Å molecular sieves.[4] Run the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the introduction of atmospheric moisture.[5]
-
Optimize Base and Stoichiometry:
-
Potassium Carbonate: Use freshly dried, finely powdered potassium carbonate to maximize its surface area and reactivity. A stoichiometry of 2.0 equivalents relative to the aldehyde is a good starting point.[4][6]
-
Alternative Base: For less reactive aldehydes, consider using a stronger base like cesium carbonate, which can lead to a significant increase in yield.[2][7]
-
-
Temperature Control:
-
Order of Addition: Add the potassium carbonate to the solution of cyclopropanecarboxaldehyde in methanol, followed by the rapid addition of the Ohira-Bestmann reagent.[4][6] This ensures that the reactive phosphonate anion is generated in the presence of the aldehyde, promoting the desired reaction pathway.
Issue 2: Formation of Allene Byproducts.
Question: Besides my desired ethynylcyclopropane, I am detecting small quantities of what appears to be an allene. How is this forming and what steps can I take to minimize it?
Answer:
Allene formation is a less common but known byproduct pathway in the Ohira-Bestmann reaction, particularly with certain substrates.
Causality: The reaction proceeds through a vinylidene carbene intermediate after the loss of nitrogen gas from a diazoalkene species.[3] The desired pathway is a 1,2-hydride shift to form the terminal alkyne. However, under certain conditions, rearrangement of the cyclopropyl group itself can occur, leading to ring-opening and the formation of allenic byproducts.
Minimization Strategies:
| Strategy | Rationale | Experimental Protocol |
| Lower Reaction Temperature | Reduces the energy available for competing rearrangement pathways of the carbene intermediate. | Maintain the reaction at 0°C for a longer period before allowing it to slowly warm to room temperature. Monitor the reaction by TLC or GC-MS to track the formation of the allene byproduct. |
| Choice of Solvent | The polarity of the solvent can influence the lifetime and reactivity of the carbene intermediate. | While methanol is standard, exploring less polar, aprotic solvents like THF in combination with a strong, non-nucleophilic base (e.g., potassium tert-butoxide, though this moves away from the milder Ohira-Bestmann conditions) could be investigated. This is a significant deviation and should be approached with caution. |
| Purification | Allenes often have different polarities compared to the desired alkyne. | Careful column chromatography on silica gel can often effectively separate the ethynylcyclopropane from allenic impurities.[4] |
Issue 3: Inconsistent Reaction Yields and Scalability Problems.
Question: I am getting inconsistent yields when I try to scale up my synthesis of ethynylcyclopropane. What factors should I be most mindful of during scale-up?
Answer:
Scaling up the Ohira-Bestmann reaction requires careful attention to mass and heat transfer.
Causality: The reaction can be exothermic, especially during the addition of the Ohira-Bestmann reagent. On a larger scale, inefficient stirring and heat dissipation can lead to localized "hot spots," which can accelerate side reactions and decomposition of the diazo compounds. The heterogeneous nature of the potassium carbonate base can also lead to mixing issues.
Scale-Up Recommendations:
-
Mechanical Stirring: Switch from magnetic stirring to overhead mechanical stirring to ensure efficient mixing of the heterogeneous reaction mixture. Insufficient stirring can lead to the formation of a gel, impeding the reaction.[4]
-
Controlled Reagent Addition: Add the Ohira-Bestmann reagent dropwise via an addition funnel, carefully monitoring the internal reaction temperature.
-
Efficient Cooling: Use an appropriately sized cooling bath to maintain a consistent internal temperature.
-
Degassing: For larger scale reactions, it is beneficial to degas the solvent to minimize side reactions with dissolved oxygen.
Frequently Asked Questions (FAQs)
Q1: What is the precise role of methanol in the Ohira-Bestmann reaction?
A1: Methanol serves a dual purpose in the standard Ohira-Bestmann protocol. Firstly, it acts as the solvent for the reaction. Secondly, and more critically, it reacts with the base (potassium carbonate) to generate a catalytic amount of methoxide. This methoxide is the active base that deacylates the Ohira-Bestmann reagent to form the reactive dimethyl (diazomethyl)phosphonate anion.[8]
Caption: The role of methanol in generating the active base.
Q2: Are there safer alternatives to the Ohira-Bestmann reagent?
A2: While the Ohira-Bestmann reagent is generally stable and can be stored,[9][10] concerns about handling diazo compounds and sulfonyl azides (used in its preparation) are valid. Recently, protocols have been developed for the in situ generation of the Ohira-Bestmann reagent from more stable precursors, using safer sulfonyl azides.[7] This approach avoids the isolation of the potentially hazardous diazo compound.
Q3: How can I effectively purify ethynylcyclopropane?
A3: Ethynylcyclopropane is a volatile, colorless liquid.[11] Purification is typically achieved by the following methods:
-
Aqueous Workup: A standard aqueous workup is necessary to remove inorganic salts and water-soluble byproducts. A wash with a saturated solution of ammonium chloride is often employed.[12]
-
Extraction: Extraction with a low-boiling point organic solvent like diethyl ether or methyl t-butyl ether is recommended.[4]
-
Column Chromatography: Flash column chromatography on silica gel is an effective method for removing polar impurities.[4][6]
-
Distillation: Due to its low boiling point (51-53 °C),[11] careful distillation can be used for final purification, but significant product loss can occur if not performed carefully.
Q4: Can this reaction be used with ketones instead of aldehydes?
A4: When the Ohira-Bestmann reaction is attempted with ketones in the presence of methanol, the intermediate carbene is typically trapped by the alcohol, leading to the formation of methyl enol ethers rather than the corresponding alkyne.[3][10][13] Therefore, this method is generally not suitable for the synthesis of internal alkynes from ketones under these conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 3. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Bestmann-Ohira Reagent: Alkynes from Aldehydes [sigmaaldrich.com]
- 6. orgsyn.org [orgsyn.org]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: BESTMAN-OHIRA REAGENT [orgspectroscopyint.blogspot.com]
- 8. Reagent of the month – March – Seyferth-Gilbert and Bestmann-Ohira reagents - SigutLabs [sigutlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Cyclopropylacetylene - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. Dimethyl P-(1-diazo-2-oxopropyl)phosphonate - Enamine [enamine.net]
Purification strategies for removing impurities from (1-Ethynylcyclopropyl)benzene
Welcome to the Technical Support Center for the purification of (1-Ethynylcyclopropyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this versatile building block. This resource offers practical, field-proven insights to address common challenges encountered during its purification, ensuring you achieve the desired purity for your critical applications.
Introduction to Purification Challenges
This compound is a unique molecule featuring a terminal alkyne and a strained cyclopropyl ring attached to a phenyl group. While its synthesis, commonly achieved via Sonogashira coupling, is relatively straightforward, purification of the final product can present several challenges. Impurities often arise from side reactions, unreacted starting materials, and catalyst residues. The volatility and potential thermal sensitivity of the product also require careful consideration during purification. This guide will walk you through common issues and provide robust solutions.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the purification of this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile largely depends on the synthetic route. Assuming a Sonogashira coupling between a protected ethynylcyclopropane equivalent and an aryl halide, or a coupling of phenylacetylene with a suitable cyclopropyl precursor, common impurities include:
-
Homocoupled Byproducts: Diynes resulting from the coupling of two alkyne molecules (e.g., 1,4-diphenylbuta-1,3-diyne if phenylacetylene is a starting material). This is a very common side reaction in Sonogashira couplings.[1]
-
Unreacted Starting Materials: Residual aryl halide, terminal alkyne, and any protecting groups used.
-
Catalyst Residues: Palladium and copper catalysts used in the Sonogashira reaction can persist in the crude product.[2]
-
Solvent Residues: Solvents from the reaction and workup (e.g., THF, toluene, triethylamine).
-
Decomposition Products: The strained cyclopropane ring can be susceptible to opening under harsh conditions, although this is less common under standard purification procedures.[3]
Q2: My purified this compound is a yellow oil, but I expected a colorless liquid. What could be the cause?
A2: A yellow tint in the purified product often indicates the presence of residual catalyst, particularly palladium species, or trace amounts of conjugated impurities. Even minute quantities of these can impart color. Further purification by passing the material through a short plug of silica gel or activated carbon can often remove these colored impurities.
Q3: I'm seeing broad peaks in the aromatic region of my ¹H NMR spectrum. What could this be?
A3: Broad aromatic signals can be indicative of paramagnetic species, such as residual copper(II) salts from the Sonogashira reaction. These can broaden the signals of nearby protons. Another possibility is the presence of polymeric byproducts.
Q4: Can I use distillation to purify this compound?
A4: Yes, vacuum distillation is a viable method for purifying this compound, especially for removing non-volatile impurities like catalyst residues and salts.[4] However, care must be taken as terminal alkynes can be thermally sensitive and may decompose or polymerize at high temperatures.[5] It is crucial to perform the distillation under a high vacuum to keep the boiling point as low as possible.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the purification of this compound.
Issue 1: Co-elution of Impurities during Column Chromatography
Problem: I am running a silica gel column, but my product is co-eluting with a non-polar impurity.
Causality: this compound is a relatively non-polar molecule. Therefore, it will have low retention on a normal-phase silica gel column and can co-elute with other non-polar impurities, such as homocoupled byproducts or unreacted starting materials.
Solutions:
-
Optimize the Eluent System:
-
Use a very non-polar mobile phase: Start with 100% hexanes or heptane and gradually increase the polarity by adding a small amount of a slightly more polar solvent like toluene or dichloromethane. Avoid highly polar solvents like methanol or ethyl acetate in high concentrations, as they will elute your product very quickly.
-
Fine-tune the polarity: Make very small, incremental changes to the solvent polarity (e.g., 0.5-1% increments of the more polar solvent) to achieve better separation. Aim for an Rf value of 0.2-0.3 on your TLC plate for the best separation.[4]
-
-
Alternative Stationary Phases:
-
Silver Nitrate Impregnated Silica Gel (AgNO₃-SiO₂): Alkynes can form weak complexes with silver ions. This interaction can increase the retention of your alkyne product on the column, allowing for better separation from non-alkyne impurities.
-
Reverse-Phase Chromatography: If the impurities are significantly more or less polar than your product, reverse-phase chromatography (e.g., using C18-functionalized silica) with a polar mobile phase (e.g., acetonitrile/water or methanol/water) can be effective.
-
-
Consider a Different Purification Technique: If chromatography proves difficult, consider vacuum distillation as an alternative or a preliminary purification step.
Issue 2: Product Decomposition during Purification
Problem: I am losing a significant amount of my product during purification, and I suspect it is decomposing.
Causality: Terminal alkynes can be sensitive to heat, acid, and air. The strained cyclopropane ring may also contribute to instability under certain conditions.
Solutions:
-
During Distillation:
-
Use a high vacuum: A lower pressure will decrease the boiling point and minimize thermal stress on the molecule.
-
Avoid excessive heating: Use a well-controlled heating mantle and monitor the temperature closely. Do not heat the distillation flask to dryness, as this can lead to the formation of explosive peroxides with some alkynes.
-
Workup prior to distillation: Ensure that the crude product is neutralized before distillation. An aqueous wash with a mild base like sodium bicarbonate can remove acidic impurities that might catalyze decomposition.
-
-
During Chromatography:
-
Use neutral silica gel: Standard silica gel is slightly acidic. If you suspect acid-catalyzed decomposition, use silica gel that has been neutralized by washing with a solution of triethylamine in your eluent.
-
Work quickly: Do not let your product sit on the column for an extended period.
-
-
General Handling:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible to prevent oxidation.
-
Storage: Store the purified product at a low temperature (e.g., in a refrigerator or freezer) under an inert atmosphere.
-
Issue 3: Persistent Catalyst Contamination
Problem: My final product is still contaminated with palladium or copper residues, as indicated by color or NMR broadening.
Causality: Palladium and copper catalysts can form stable complexes with the alkyne product or other species in the reaction mixture, making them difficult to remove by simple extraction.
Solutions:
-
Aqueous Washes:
-
Ammonium Hydroxide/Ammonium Chloride: A wash with a dilute solution of ammonium hydroxide or ammonium chloride can help to complex and remove copper salts.
-
EDTA Wash: A wash with a dilute aqueous solution of ethylenediaminetetraacetic acid (EDTA) can chelate and remove residual metal ions.
-
-
Filtration through a Scavenger Resin:
-
There are commercially available scavenger resins with functional groups (e.g., thiols, amines) that have a high affinity for palladium and copper. Dissolve your crude product in a suitable solvent and stir it with the scavenger resin, then filter to remove the resin-bound metals.
-
-
Activated Carbon Treatment:
-
Stirring the product in a non-polar solvent with a small amount of activated carbon can effectively adsorb residual catalysts. Filter the mixture through a pad of celite to remove the carbon.
-
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for the initial purification of multi-gram quantities of crude this compound.
-
Preparation:
-
Ensure the crude product has been subjected to an aqueous workup to remove water-soluble impurities and salts. The organic layer should be dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent removed under reduced pressure.
-
-
Apparatus Setup:
-
Assemble a short-path vacuum distillation apparatus. Ensure all glassware is dry and joints are properly greased.
-
Place a stir bar in the distillation flask.
-
Connect the apparatus to a vacuum pump with a cold trap.
-
-
Distillation:
-
Transfer the crude oil to the distillation flask.
-
Begin stirring and slowly apply vacuum.
-
Gently heat the distillation flask using a heating mantle.
-
Collect and discard any low-boiling fractions (e.g., residual solvent).
-
Collect the product fraction at a constant temperature and pressure. The boiling point of this compound is approximately 199°C at atmospheric pressure, so under vacuum, it will be significantly lower.[6]
-
Monitor the purity of the collected fractions by TLC or GC-MS.
-
-
Shutdown:
-
Once the product has been collected, remove the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Protocol 2: Purification by Column Chromatography
This protocol is ideal for obtaining highly pure this compound.
-
Slurry Preparation:
-
Choose an appropriate amount of silica gel (typically 50-100 times the weight of the crude product).
-
Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexanes).
-
-
Column Packing:
-
Pour the slurry into the chromatography column and allow the silica to settle, ensuring a well-packed, homogenous bed.
-
Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexanes or toluene).
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with a non-polar mobile phase (e.g., 100% hexanes).
-
Gradually increase the polarity of the eluent as needed, based on TLC analysis of the crude mixture.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Purity Analysis
Table 1: Analytical Methods for Purity Assessment
| Analytical Technique | Information Provided | Common Observations for Impurities |
| ¹H NMR | Structural confirmation, identification of proton-containing impurities. | Signals corresponding to starting materials, solvent residues, or homocoupled byproducts. Broadened peaks may indicate paramagnetic impurities. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Additional signals from impurities. |
| GC-MS | Assessment of purity and identification of volatile impurities by their mass-to-charge ratio. | Peaks corresponding to starting materials, byproducts with different molecular weights. |
| FT-IR | Confirmation of functional groups (e.g., C≡C-H stretch around 3300 cm⁻¹, C≡C stretch around 2100 cm⁻¹). | Absence or presence of unexpected functional group signals. |
Safety and Handling
Warning: this compound and its potential impurities should be handled by trained personnel in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling Terminal Alkynes: Terminal alkynes can be flammable and may form explosive acetylides with certain metals. Avoid contact with heavy metal salts. Long polyyne chains, which could form as byproducts, can be unstable.[5]
-
Sonogashira Reaction Hazards: Sonogashira coupling reactions can be exothermic.[7][8][9] For larger-scale reactions, monitor the temperature carefully.
-
Catalyst Handling: Palladium catalysts can be flammable, especially as fine powders.[3][10] Handle in an inert atmosphere. Copper salts are toxic.
-
Waste Disposal: Dispose of all chemical waste, including solvents and catalyst residues, in accordance with local, state, and federal regulations.[4][11][12] Organometallic waste requires special handling.[4]
Visualization of Purification Workflow
References
- 1. fishersci.com [fishersci.com]
- 2. High-Valent Organometallic Copper and Palladium in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Polyyne - Wikipedia [en.wikipedia.org]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. honrel.com [honrel.com]
- 10. ethz.ch [ethz.ch]
- 11. web.mit.edu [web.mit.edu]
- 12. Making sure you're not a bot! [oc-praktikum.de]
Improving the regioselectivity of reactions involving the ethynylcyclopropyl group
Technical Support Center: Ethynylcyclopropyl Group Reactions
Welcome to the technical support center for improving the regioselectivity of reactions involving the ethynylcyclopropyl group. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, high-energy structural motif. The unique combination of a strained cyclopropane ring and a reactive alkyne presents significant synthetic opportunities but also formidable challenges in controlling reaction outcomes.
This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice in a question-and-answer format. Our goal is to empower you to rationalize unexpected results and strategically design experiments for optimal regioselectivity.
Part 1: Foundational Concepts & Common Challenges
This section addresses the fundamental principles governing the reactivity of the ethynylcyclopropyl moiety. Understanding these core concepts is the first step in troubleshooting any regioselectivity issue.
Question: What makes the ethynylcyclopropyl group so reactive and what are the primary regiochemical challenges?
Answer: The reactivity of the ethynylcyclopropyl group stems from two key features:
-
High Ring Strain: The cyclopropane ring possesses approximately 27 kcal/mol of ring strain. This inherent energy makes the C-C sigma bonds susceptible to cleavage under various conditions (thermal, acid-catalyzed, or transition metal-mediated), acting as a latent 1,3-dipole or a source of reactive intermediates.[1]
-
Reactive Pi System: The ethynyl group provides a site for additions, cycloadditions, and metal-catalyzed coupling reactions. Its electronic properties can also influence the reactivity of the adjacent cyclopropane ring.
The primary regiochemical challenge lies in controlling which bond breaks or which part of the molecule reacts. There are three main sites of reactivity, leading to distinct product classes:
-
Proximal Bond Cleavage: Cleavage of the C1-C2 bond, adjacent to the ethynyl group.
-
Distal Bond Cleavage: Cleavage of the C2-C3 bond, opposite the point of substitution.
-
Alkyne Reactivity: Reactions occurring at the C≡C triple bond, leaving the cyclopropane ring intact.
The challenge is that a single substrate can often proceed down multiple pathways simultaneously, leading to product mixtures. The choice of catalyst, reaction conditions, and substrate electronics dictates which pathway is favored.
Caption: Primary reaction pathways for an ethynylcyclopropyl substrate.
Part 2: Troubleshooting Guide for Ring-Opening Reactions
Ring-opening reactions are the most common transformations of ethynylcyclopropyl groups. Regioselectivity is dictated by the mechanism, which is highly dependent on the catalyst system.
Scenario 1: Transition Metal-Catalyzed Reactions
Question: My palladium-catalyzed ring-opening of an ethynylcyclopropyl ketone is giving a mixture of regioisomers. How can I selectively promote cleavage of the distal C-C bond?
Answer: This is a classic problem where the choice of palladium oxidation state and additives is critical. To favor distal bond cleavage, you need to promote a mechanism involving oxidative addition of the Pd(0) catalyst into the strained C-C bond.
Causality & Mechanism: A Pd(0) catalyst, such as Pd(PPh₃)₄, can directly insert into the distal C2-C3 bond of the cyclopropane ring.[2][3] This pathway is favored because the distal bond is often sterically more accessible and electronically suited for this type of insertion. The resulting palladacyclobutane intermediate then undergoes further rearrangement (e.g., β-carbon elimination) to yield the final product, often a furan or pyran derivative.
Troubleshooting Steps:
-
Ensure a True Pd(0) Catalyst: Use a well-defined Pd(0) source like Pd(PPh₃)₄ or generate it in situ from Pd₂(dba)₃ with a suitable phosphine ligand. Avoid using Pd(II) precatalysts without a reducing agent, as they may initiate different, less selective pathways.
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos) often favor the oxidative addition pathway by stabilizing the low-valent palladium center.
-
Avoid Halide Additives: Halide ions (e.g., from NaI or using PdCl₂) can completely switch the mechanism towards a Pd(II)-catalyzed pathway that favors proximal cleavage (see next question). Ensure your solvent and reagents are halide-free.
Question: My goal is the opposite: I want to favor cleavage of the proximal C1-C2 bond. My current Pd(0) system is not working. What should I change?
Answer: To favor proximal bond cleavage, you must change the conditions to disfavor the Pd(0) oxidative addition mechanism and instead promote a Pd(II)-catalyzed pathway. This is often achieved by using a Pd(II) salt, frequently in combination with a halide additive.
Causality & Mechanism: In the presence of Pd(II) (e.g., PdCl₂(MeCN)₂) and a halide like iodide (from NaI), the reaction proceeds via a completely different mechanism.[2][3] The process is initiated by regioselective halopalladation of the alkyne, followed by an attack that triggers the cleavage of the now-activated proximal C1-C2 bond. This pathway generates a different set of intermediates compared to the Pd(0) route, leading to a different regioisomeric product.
Troubleshooting Steps:
-
Switch to a Pd(II) Catalyst: Employ a catalyst such as PdCl₂(MeCN)₂ or Pd(OAc)₂.
-
Introduce a Halide Additive: Sodium iodide (NaI) is a highly effective additive for directing this pathway. The iodide coordinates to the palladium and participates in the initial halopalladation step.
-
Solvent Choice: Polar aprotic solvents like acetonitrile (MeCN) or DMF are often optimal for stabilizing the charged intermediates involved in the Pd(II) cycle.
| Catalyst System | Dominant Mechanism | Favored Bond Cleavage | Typical Product | Key Condition |
| Pd(PPh₃)₄ | Pd(0) Oxidative Addition | Distal (C2-C3) | 2,3,4,5-Tetrasubstituted Furans | Halide-free |
| PdCl₂(MeCN)₂ / NaI | Pd(II) Halopalladation | Proximal (C1-C2) | 4H-Pyrans | Halide additive |
Scenario 2: Acid-Catalyzed Reactions
Question: I am using a Lewis acid (e.g., TiCl₄, BF₃·OEt₂) to open an ethynylcyclopropyl ketone, but the reaction is messy and non-selective. How can I improve the outcome?
Answer: Poor selectivity in Lewis acid-catalyzed ring-openings typically points to issues with carbocation stability and control. The reaction proceeds by coordination of the Lewis acid to the carbonyl oxygen, which activates the cyclopropane ring for cleavage to form a stabilized carbocation intermediate.[4][5] The regioselectivity is determined by which bond cleaves to form the most stable carbocation.
Causality & Mechanism: Cleavage of the proximal C1-C2 bond typically leads to a tertiary carbocation stabilized by the adjacent carbonyl group. Cleavage of the distal C2-C3 bond leads to a different carbocationic intermediate. The relative stability of these intermediates dictates the product ratio. If the stabilities are similar, or if subsequent rearrangements are faster than nucleophilic trapping, a product mixture will result.
Troubleshooting Steps:
-
Modulate Lewis Acid Strength: A very strong Lewis acid might be too reactive, leading to side reactions. Screen a range of Lewis acids with varying strengths (e.g., Sc(OTf)₃ (mild), ZnCl₂ (moderate), TiCl₄ (strong)). Sometimes a milder acid provides superior selectivity.[6]
-
Control Temperature: These reactions are often highly exothermic. Running the reaction at a lower temperature (e.g., -78 °C) can significantly improve selectivity by favoring the pathway with the lowest activation energy and minimizing side reactions.
-
Substrate Control: The electronic nature of the substituents on the cyclopropane ring is paramount. An electron-donating group (EDG) will stabilize a positive charge, directing the ring-opening to form a carbocation adjacent to it.[4] If your substrate lacks strong directing groups, selectivity will be poor. Consider redesigning the substrate if possible.
-
Choice of Nucleophile: The intermediate carbocation is trapped by a nucleophile. Ensure the nucleophile is present in sufficient concentration and is reactive enough to trap the desired intermediate before unwanted rearrangements occur.
Caption: Decision-making workflow for troubleshooting regioselectivity.
Part 3: Experimental Protocols
These protocols provide a validated starting point for key transformations. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Pd(0)-Catalyzed Distal Bond Cleavage for Furan Synthesis
This protocol is adapted from methodologies favoring the oxidative addition pathway.[3]
-
Objective: To achieve regioselective ring-opening via cleavage of the C2-C3 (distal) bond of an ethynylcyclopropyl ketone.
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the ethynylcyclopropyl ketone substrate (1.0 equiv).
-
Reagents: Add Pd(PPh₃)₄ (0.05 equiv).
-
Solvent: Add anhydrous, degassed toluene (to make a 0.1 M solution).
-
Reaction: Stir the mixture at 80-100 °C. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.
-
Self-Validation: The formation of the 2,3,4,5-tetrasubstituted furan regioisomer as the major product, confirmed by ¹H NMR and NOE analysis, validates the desired distal cleavage pathway. An absence of pyran-type products indicates the suppression of the proximal cleavage pathway.
Protocol 2: Lewis Acid-Mediated Proximal Bond Cleavage
This protocol is a general method for ring-opening driven by carbocation stability.[4]
-
Objective: To achieve regioselective ring-opening via cleavage of the C1-C2 (proximal) bond of an ethynylcyclopropyl ketone bearing an electron-donating group on the ring.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substrate (1.0 equiv) and anhydrous dichloromethane (DCM, to make a 0.1 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of TiCl₄ in DCM (1.1 equiv) dropwise over 10 minutes. The solution may change color.
-
Reaction: Stir at -78 °C for 1-3 hours. Monitor the reaction by thin-layer chromatography, quenching small aliquots in saturated NaHCO₃ solution before analysis.
-
Workup: Quench the reaction by slowly adding it to a vigorously stirred, cold saturated aqueous solution of NaHCO₃. Separate the layers, extract the aqueous layer with DCM (3x), combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify by flash column chromatography.
-
Self-Validation: Characterization of the major product should be consistent with a structure arising from the formation of the most stable carbocation intermediate, confirming that the reaction is under electronic control.
Part 4: References
-
Catalytic Regioselectivity Control in Ring-Opening Cycloisomerization of Methylene- or Alkylidenecyclopropyl Ketones. Journal of the American Chemical Society. --INVALID-LINK--
-
Catalytic regioselectivity control in ring-opening cycloisomerization of methylene- or alkylidenecyclopropyl ketones. PubMed. --INVALID-LINK--
-
A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones. Benchchem. --INVALID-LINK--
-
Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. JACS Au. --INVALID-LINK--
-
Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. National Institutes of Health (NIH). --INVALID-LINK--
-
Cyclynes. 9. Regioselective coupling of ethynylcyclopropane units. Journal of the American Chemical Society. --INVALID-LINK--
-
Vinylcyclopropane rearrangement. Wikipedia. --INVALID-LINK--
-
Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile. Chemistry – A European Journal. --INVALID-LINK--
-
In-depth insight into structure-reactivity/regioselectivity relationship of Lewis acid catalyzed cascade 4πe-cyclization/dicycloexpansion reaction. National Institutes of Health (NIH). --INVALID-LINK--
References
- 1. Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic regioselectivity control in ring-opening cycloisomerization of methylene- or alkylidenecyclopropyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. In-depth insight into structure-reactivity/regioselectivity relationship of Lewis acid catalyzed cascade 4πe-cyclization/dicycloexpansion reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for the Scale-Up Synthesis of (1-Ethynylcyclopropyl)benzene
Welcome to the technical support center for the synthesis of (1-Ethynylcyclopropyl)benzene. This guide is designed for researchers, chemists, and process development professionals who are looking to transition this synthesis from the bench to a larger scale. We will address common challenges in a practical, question-and-answer format, focusing on the underlying chemical principles to empower you to solve problems effectively. The predominant and most scalable method for this synthesis is the Sonogashira cross-coupling reaction.
Our guide will focus on the two critical stages of this process: the synthesis of the key starting material, cyclopropylacetylene, and the subsequent palladium-catalyzed cross-coupling with an aryl halide.
Section 1: The Critical Precursor - Synthesis and Handling of Cyclopropylacetylene
The quality and availability of your starting materials are paramount, especially during scale-up. Cyclopropylacetylene is a volatile, low-boiling-point liquid (51–53 °C) that presents its own set of challenges.[1] Older multi-step syntheses often suffer from low yields (20-25%) and are not amenable to scale-up.[2][3]
Question 1: We are struggling with the synthesis of cyclopropylacetylene, experiencing low yields and inconsistent results. What is the most reliable and scalable method?
Answer: This is a very common bottleneck. For large-scale production, a one-pot synthesis starting from 5-chloro-1-pentyne is highly recommended. This method involves a metalation followed by an intramolecular cyclization and generally provides higher yields and a more straightforward process than multi-step alternatives.[1][2]
The reaction proceeds by treating 5-chloro-1-pentyne with two equivalents of a strong organolithium base, such as n-butyllithium (n-BuLi). The first equivalent deprotonates the terminal alkyne, while the second facilitates an intramolecular SN2 reaction, forming the cyclopropane ring.
Troubleshooting this step:
-
Issue: Incomplete reaction. Ensure your n-BuLi is properly titrated and fresh. The reaction is highly sensitive to moisture. All glassware must be rigorously dried, and the reaction should be conducted under a strictly inert atmosphere (Argon or Nitrogen).
-
Issue: Low yield after workup. The product is volatile. During the aqueous quench and extraction, use cooled solvents and avoid concentrating the organic phase at elevated temperatures or reduced pressures for extended periods. Distillation must be performed carefully.[4]
-
Safety: The reaction evolves butane gas and should be performed in a well-ventilated fume hood with appropriate cooling to manage the exotherm from the n-BuLi addition.[2]
Section 2: Troubleshooting the Sonogashira Cross-Coupling Reaction
The Sonogashira coupling is a robust C-C bond-forming reaction, but scaling it up can reveal sensitivities not apparent at the bench scale.[5] The reaction involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[6]
Question 2: Our Sonogashira reaction has stalled. We have low conversion of our aryl halide starting material. What are the most critical factors to investigate?
Answer: Low or no conversion is a frequent issue, and a systematic approach is key to diagnosing the problem.[7] The primary culprits are almost always related to the catalyst, reagents, or reaction atmosphere.
-
Inert Atmosphere: The Pd(0) active catalyst is highly sensitive to oxygen.[8] Ensure all solvents are thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). The reaction must be run under a positive pressure of an inert gas.
-
Catalyst Integrity:
-
Palladium: Pd(0) sources like Pd(PPh₃)₄ can degrade upon storage. If you suspect your catalyst is old, use a fresh batch. Alternatively, use a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂, which is reduced in situ to the active Pd(0) species.[8]
-
Copper(I): Copper(I) iodide (CuI) should be a white to light tan powder. If it is green or brown, it has likely oxidized to Cu(II) and will be ineffective. Use a fresh bottle.[7]
-
-
Reagent Purity:
-
Solvents and Base: The amine base (e.g., triethylamine) and any reaction solvents must be anhydrous. Water can hydrolyze intermediates and poison the catalyst. Consider distilling the amine base before use.[8]
-
Aryl Halide Reactivity: The reactivity order is I > Br >> Cl.[7] If you are using an aryl bromide and experiencing low reactivity, switching to the corresponding aryl iodide will significantly accelerate the oxidative addition step, which is often rate-limiting.[6]
-
Question 3: My reaction produces a significant amount of a higher molecular weight byproduct, which is difficult to separate from my product. What is it and how can I prevent it?
Answer: You are most likely observing the formation of 1,4-dicyclopropylbuta-1,3-diyne, the product of Glaser-Hay homocoupling of your cyclopropylacetylene starting material. This is the most common side reaction in copper-assisted Sonogashira couplings.[8][9]
This side reaction is promoted by the presence of oxygen and high concentrations of the copper catalyst.
Strategies to Minimize Homocoupling:
-
Strictly Anaerobic Conditions: This is the most critical factor. Oxygen is an oxidant that promotes the Cu(I) to Cu(II) transition necessary for the Glaser coupling. Rigorous degassing is essential.[8]
-
Reduce Copper Catalyst Loading: While catalytic, excess copper can accelerate homocoupling. Use the minimum effective amount, typically 1-5 mol %.[8]
-
Slow Addition of Alkyne: Adding the cyclopropylacetylene slowly via a syringe pump can keep its instantaneous concentration low, favoring the cross-coupling reaction over self-coupling.
-
Consider Copper-Free Conditions: For particularly sensitive substrates, copper-free Sonogashira protocols have been developed. These often require a different ligand/base system but completely eliminate the Glaser coupling side reaction.[5]
Question 4: My reaction mixture turns black, and then the reaction stops. What is happening?
Answer: The formation of a black precipitate is a classic sign of palladium catalyst decomposition into palladium black.[8] This inactive, agglomerated form of palladium has no catalytic activity.
Causes and Prevention:
-
Presence of Oxygen: As with many issues, oxygen can oxidize and destabilize the Pd(0) catalyst complex.
-
High Temperatures: While some Sonogashira reactions require heat, especially with less reactive aryl bromides, excessive temperatures can accelerate catalyst decomposition. When scaling up, remember that heat dissipation is less efficient. Ensure you have adequate temperature control and monitor the internal reaction temperature, not just the heating bath temperature.
-
Inappropriate Ligand: The phosphine ligands (like PPh₃) are not just spectators; they stabilize the palladium center. If your substrate is electron-poor or the reaction requires high temperatures, a more robust, electron-rich, and bulky phosphine ligand may be necessary to prevent catalyst decomposition.
-
High Concentration: As you scale up and increase concentrations, the rate of decomposition can also increase. A balance must be struck between throughput and catalyst stability.
Section 3: Product Isolation and Safety at Scale
Question 5: What are the key considerations for workup, purification, and safety when scaling up this synthesis?
Answer: Scaling up introduces new challenges in material handling, purification efficiency, and, most importantly, safety.
Workup and Purification
-
Workup: After the reaction is complete, the standard workup involves filtering off the catalyst residues and quenching with water or a mild aqueous acid to remove the amine base.
-
Purification: this compound is a relatively nonpolar liquid. The primary purification method will be column chromatography or vacuum distillation.
-
Chromatography: Can be effective but may be costly and time-consuming at a large scale due to solvent usage and throughput limitations.
-
Vacuum Distillation: Often the most scalable and economical method for liquid products. You will need to carefully determine the boiling point of your product under vacuum to avoid decomposition.
-
Safety at Scale
-
Thermal Hazards: Palladium-catalyzed cross-coupling reactions can be exothermic.[10] A reaction that is easily controlled in a 100 mL flask can become a dangerous runaway reaction in a 20 L reactor.
-
Recommendation: Perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) before scaling up to understand the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is critical for designing an adequate cooling system.
-
-
Reagent Handling:
-
Palladium Catalysts: Palladium catalysts, especially palladium on carbon (if used for other steps), can be pyrophoric, particularly after use when they may be finely divided and coated with organic material.[11] Do not allow filtered catalyst to dry in the air. Quench used catalyst carefully. Always handle palladium powders in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[12][13]
-
Terminal Alkynes: Low molecular weight terminal alkynes can be explosive in the presence of certain metals and should be handled with care. While cyclopropylacetylene is not noted as being exceptionally hazardous, good laboratory practice dictates storing it away from heat and ignition sources.[14]
-
Data Summary Table
| Parameter | Recommendation for Scale-Up | Rationale |
| Aryl Halide | Aryl Iodide | Higher reactivity allows for milder conditions, reducing thermal stress and catalyst decomposition.[7] |
| Catalyst Loading | Pd: 0.1 - 1 mol %; CuI: 0.5 - 2 mol % | Minimize cost and potential for side reactions (Glaser) and heavy metal contamination.[15] |
| Solvent | Degassed, Anhydrous | Oxygen and water are detrimental to the catalyst and promote side reactions.[8] |
| Base | Triethylamine or DIPEA (Distilled) | Must be anhydrous and in sufficient excess (~2-3 eq.) to neutralize the generated HX and act as a solvent/ligand.[9] |
| Temperature | Monitor Internal Temp; Start at RT | Start at room temperature if possible (with aryl iodides). Use calorimetry data to ensure adequate cooling capacity before heating.[10] |
Appendix: Generalized Experimental Protocols
Protocol 1: One-Pot Synthesis of Cyclopropylacetylene[2] This protocol is a general guideline and must be adapted and optimized for your specific equipment and scale.
-
To a 3-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and addition funnel under a positive pressure of Argon, add 5-chloro-1-pentyne (1.0 eq) and anhydrous cyclohexane.
-
Cool the solution to 0 °C in an ice bath.
-
Add n-butyllithium (2.1 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 20 °C.
-
After the addition is complete, heat the mixture to reflux (approx. 78 °C) for 3 hours.
-
Cool the reaction mixture back down to 0 °C.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer. The aqueous layer can be extracted with additional cyclohexane.
-
Combine the organic layers. The product is volatile, so avoid aggressive solvent removal. The cyclohexane solution can often be used directly in the next step after drying over Na₂SO₄, or the product can be carefully isolated by fractional distillation.
Protocol 2: Sonogashira Coupling for this compound[15][16] This protocol is a general guideline and must be adapted and optimized for your specific equipment and scale.
-
To a dry, inerted reactor, add the aryl halide (e.g., iodobenzene, 1.0 eq), PdCl₂(PPh₃)₂ (0.01 eq), and CuI (0.02 eq).
-
Add degassed triethylamine as the solvent and base.
-
Begin vigorous stirring and add the solution of cyclopropylacetylene (~1.1 eq) dropwise over 30 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC/LC-MS. If the reaction is sluggish (especially with an aryl bromide), it may be gently heated to 40-50 °C.
-
Upon completion, cool the mixture to room temperature and dilute with a solvent like ethyl acetate or toluene.
-
Filter the mixture through a pad of celite to remove catalyst residues, washing the pad with more solvent.
-
Wash the filtrate with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
References
- 1. Cyclopropylacetylene - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Cyclopropylacetylene synthesis - chemicalbook [chemicalbook.com]
- 4. US6297410B1 - Process for the preparation of cyclopropylacetylene - Google Patents [patents.google.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. honrel.com [honrel.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. chemicalbook.com [chemicalbook.com]
- 14. Terminal Alkyne Biosynthesis in Marine Microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
- 16. ijnc.ir [ijnc.ir]
Technical Support Center: Navigating the Reactivity of Strained Cyclopropylalkynes
Welcome to the technical support center for managing the unique challenges posed by strained cyclopropylalkynes in organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging these versatile building blocks. Here, we move beyond standard protocols to address the inherent instability of the cyclopropyl group when adjacent to an alkyne, providing in-depth troubleshooting advice and detailed experimental guidelines to help you navigate the complexities of your reactions and maximize your success.
The Dichotomy of Cyclopropylalkynes: High Reactivity and Inherent Instability
Cyclopropylalkynes are valuable synthetic intermediates due to the unique reactivity conferred by the strained three-membered ring. This ring strain, a combination of angle and torsional strain, results in C-C bonds with significant p-character, making them susceptible to cleavage.[1] When conjugated with an alkyne, this reactivity is further modulated, creating a system prone to a variety of transformations, some of which can be undesirable. Understanding the mechanistic underpinnings of these side reactions is crucial for maintaining the integrity of the cyclopropyl moiety throughout your synthetic sequence.
This guide is structured to address the most common issues encountered when working with these challenging substrates. We will delve into specific troubleshooting scenarios in a question-and-answer format, providing not just solutions, but also the mechanistic rationale behind them.
Section 1: Troubleshooting Common Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern synthesis, but the presence of a cyclopropylalkyne can introduce a host of complications. Here, we address frequent problems encountered in Sonogashira and Suzuki-Miyaura couplings.
Sonogashira Coupling: Preserving the Cyclopropyl Ring
Question: "I'm attempting a Sonogashira coupling with a cyclopropylacetylene derivative, but I'm observing significant decomposition of my starting material and the formation of a black precipitate. What's going wrong?"
Answer: This is a classic issue when coupling cyclopropylalkynes. The black precipitate is likely palladium black, resulting from the decomposition of your Pd(0) catalyst.[2] Several factors related to the instability of your substrate can contribute to this.
Core Problem: The primary issue is often the propensity of the cyclopropyl group to undergo ring-opening in the presence of the palladium catalyst, especially at elevated temperatures. This can initiate a cascade of decomposition pathways that lead to catalyst deactivation. Additionally, the acidic nature of the terminal alkyne can lead to side reactions if not properly managed.
Troubleshooting Protocol:
-
Lower the Reaction Temperature: Cyclopropylalkynes are thermally sensitive. If your standard protocol calls for heating, try running the reaction at a lower temperature, even down to room temperature. For volatile alkynes like cyclopropylacetylene itself (boiling point 51-53 °C), ensure your reaction is in a sealed vessel to prevent it from boiling off.[2][3]
-
Optimize Your Catalyst System:
-
Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle.[4][5] For strained substrates, consider using bulky, electron-rich phosphine ligands such as XPhos or SPhos. These ligands can promote the desired cross-coupling pathway over side reactions.
-
Copper Co-catalyst: While traditional Sonogashira reactions use a copper co-catalyst, this can sometimes promote alkyne homocoupling (Glaser coupling).[5][6] Consider a copper-free protocol, which may require a different ligand set or a higher catalyst loading but can provide a cleaner reaction profile.
-
-
Solvent and Base Selection:
-
Solvent: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[2] Consider switching to a different solvent system, such as triethylamine (which can also act as the base).
-
Base: Ensure your amine base (e.g., triethylamine, diisopropylamine) is dry and used in sufficient excess to neutralize the HX generated during the reaction.[6]
-
-
Strictly Anaerobic Conditions: Oxygen can facilitate the oxidative homocoupling of your alkyne and contribute to catalyst decomposition.[6] Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
Experimental Workflow: Sonogashira Coupling of a Cyclopropylalkyne
Caption: Workflow for a Sonogashira coupling involving a cyclopropylalkyne.
Suzuki-Miyaura Coupling: Avoiding β-Hydride Elimination and Ring Opening
Question: "I'm performing a Suzuki coupling to attach a cyclopropylalkynyl group to an aryl halide, but I'm getting a complex mixture of byproducts, including what appears to be a ring-opened species. How can I improve the selectivity?"
Answer: The instability of the cyclopropyl ring is a major concern in Suzuki couplings, particularly the potential for β-hydride elimination from an organopalladium intermediate.
Core Problem: If the cyclopropyl group is attached to the boronic acid/ester, after transmetalation, you form a cyclopropylalkynyl-palladium species. While direct β-hydride elimination from the cyclopropyl ring is not typical, interaction of the palladium with the strained C-C bonds can lead to ring-opening pathways. If the cyclopropylalkyne is part of the halide partner, the initial oxidative addition product can be unstable.
Troubleshooting Protocol:
-
Ligand Selection is Key: As with the Sonogashira coupling, bulky, electron-rich ligands are crucial.[4] They can accelerate the reductive elimination step, which is the product-forming step, thereby minimizing the lifetime of the potentially unstable organopalladium intermediate and reducing the likelihood of side reactions.[7]
-
Choice of Base and Boron Reagent:
-
Base: Use a base that is strong enough to activate the boronic acid but not so harsh that it promotes decomposition of your starting materials. Powdered KF is a good option if you have base-sensitive functional groups.[8]
-
Boron Reagent: The stability of the boronic acid or ester is critical.[7] Ensure it is pure and consider using more stable derivatives like MIDA boronates if your boronic acid is prone to decomposition.
-
-
Temperature Control: Maintain the lowest possible temperature that allows for efficient reaction. For many modern catalyst systems, room temperature is sufficient.
-
Reagent Purity: Impurities in your starting materials can poison the catalyst. Ensure both the aryl halide and the boronic acid derivative are of high purity.
Table 1: Ligand Selection Guide for Cross-Coupling of Cyclopropylalkynes
| Ligand | Structure | Key Features & Applications |
| Triphenylphosphine (PPh₃) | P(C₆H₅)₃ | Standard, but often not robust enough for strained systems. Can lead to catalyst decomposition at higher temperatures. |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Bulky and electron-rich. Excellent for promoting oxidative addition and preventing β-hydride elimination.[9] |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Similar to XPhos, with different electronic properties. Often used for challenging couplings of heteroaryl halides.[9] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Another member of the Buchwald ligand family, effective in stabilizing the catalytic species.[9] |
Section 2: Managing Isomerization and Rearrangement Reactions
Beyond cross-coupling, cyclopropylalkynes are susceptible to a variety of rearrangements, often catalyzed by acid or transition metals.
Acid-Catalyzed Rearrangements
Question: "During an acidic deprotection step (e.g., removing a silyl group), my cyclopropylalkyne is rearranging to other products. What is the mechanism, and how can I prevent this?"
Answer: Cyclopropylalkynes are highly sensitive to acidic conditions, which can induce ring-opening via the formation of a vinyl cation.
Core Problem: Protonation of the alkyne leads to the formation of a vinyl cation adjacent to the cyclopropyl ring. This intermediate is highly unstable and can rapidly rearrange. The cyclopropyl ring can open to relieve ring strain, leading to the formation of more stable allylic or homoallylic carbocations, which are then trapped by a nucleophile.[10]
Troubleshooting Protocol:
-
Avoid Strong Protic Acids: If possible, use non-acidic or very mild acidic conditions for deprotection. For example, for silyl group removal, consider using fluoride sources like TBAF buffered with acetic acid.
-
Use Lewis Acids with Caution: While sometimes used as an alternative, Lewis acids can also promote rearrangement by coordinating to the alkyne and facilitating the formation of a cationic intermediate.[11][12] If a Lewis acid is necessary, use it at low temperatures and with careful monitoring.
-
Temperature Control: Perform the reaction at the lowest possible temperature to minimize the rate of rearrangement.
-
Alternative Protecting Groups: If acidic deprotection is unavoidable, consider using a protecting group on the alkyne that can be removed under non-acidic conditions (e.g., a group removable by hydrogenation or oxidation).
Diagram: Acid-Catalyzed Rearrangement Pathway
Caption: Formation of a vinyl cation leads to ring-opening.
Thermal Rearrangements
Question: "I need to run a reaction at high temperature, but I'm concerned about the thermal stability of my cyclopropylalkyne. What kind of rearrangements can I expect?"
Answer: High temperatures can provide enough energy to overcome the activation barrier for pericyclic reactions, such as the vinylcyclopropane rearrangement.
Core Problem: If there is any isomerization of the alkyne to an allene, or if the molecule contains a vinyl group, it can undergo a[13][14]-sigmatropic rearrangement, also known as the Cloke-Wilson rearrangement, to form a five-membered ring.[1] This is a common thermal decomposition pathway for vinylcyclopropanes.
Troubleshooting Protocol:
-
Minimize Reaction Temperature: This is the most straightforward solution. Explore alternative, lower-temperature methods for your desired transformation.
-
Microwave Irradiation: In some cases, microwave heating can provide rapid, localized heating that can drive a reaction to completion before significant thermal decomposition occurs. However, this must be approached with caution and careful temperature monitoring.
-
Flow Chemistry: Performing the reaction in a continuous flow reactor can allow for precise control over temperature and residence time, potentially minimizing the formation of thermal byproducts.
Section 3: Storage and Handling of Cyclopropylalkynes
Question: "What are the best practices for storing and handling cyclopropylacetylene and its derivatives to ensure their stability?"
Answer: Proper storage and handling are critical to prevent degradation and ensure safety.
Best Practices:
-
Storage:
-
Handling:
-
Always handle in a well-ventilated fume hood.
-
Use personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and appropriate gloves.[13]
-
Avoid inhalation of vapors.
-
Take measures to prevent the buildup of electrostatic charge, as many of these compounds are flammable.[15]
-
For transfers, use syringe techniques under an inert atmosphere.
-
Frequently Asked Questions (FAQs)
Q1: Can I use cyclopropylalkynes in reactions that generate radicals? A1: Yes, but with caution. The cyclopropyl ring can act as a "radical clock," meaning it can undergo rapid ring-opening if a radical is formed on an adjacent carbon. The rate of this ring-opening is very fast, which can be used to probe for the presence of radical intermediates, but it also means that preserving the cyclopropyl group under radical conditions can be challenging.
Q2: Why do I see isomerization of my terminal cyclopropylalkyne to an internal alkyne or allene? A2: This is often base-catalyzed. If your reaction conditions involve a strong base, it can deprotonate the propargylic protons on the cyclopropyl ring, leading to a thermodynamic mixture of isomers. Using a milder base or carefully controlling the reaction time and temperature can help minimize this side reaction.
Q3: Are there any "dummy" groups I can put on the alkyne to increase its stability during a multi-step synthesis? A3: Yes, a common strategy is to use a trialkylsilyl group, such as a trimethylsilyl (TMS) or triisopropylsilyl (TIPS) group. These groups can protect the terminal alkyne from unwanted reactions and can often be removed under mild conditions (e.g., with a fluoride source) at a later stage in the synthesis.
References
- 1. Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07410B [pubs.rsc.org]
- 2. reddit.com [reddit.com]
- 3. Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. books.rsc.org [books.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Vinyl cation - Wikipedia [en.wikipedia.org]
- 11. Intramolecular Carbene Insertion Into Strained Cyclopropyl C–C Bonds and Synergistic Brønsted/Lewis Acid Catalyzed Friedel–Crafts Alkylations of Unactivated Tertiary and Secondary Alcohols [escholarship.org]
- 12. Lewis Acid-Catalyzed Carbonyl-Ene Reaction: Interplay between Aromaticity, Synchronicity, and Pauli Repulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. fishersci.com [fishersci.com]
- 15. Cyclopropylacetylene - Safety Data Sheet [chemicalbook.com]
Optimizing reaction parameters for the functionalization of the benzene ring in (1-Ethynylcyclopropyl)benzene
Welcome to the technical support center for the synthetic manipulation of (1-Ethynylcyclopropyl)benzene. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to functionalize the aromatic core of this unique building block. Here, we move beyond standard textbook procedures to address the specific challenges and nuances presented by the dual-character of the (1-ethynylcyclopropyl) substituent. Our focus is on providing practical, field-tested insights and troubleshooting strategies to help you optimize your reaction parameters and achieve your synthetic goals efficiently.
Part 1: Core Concepts & Frequently Asked Questions
This section addresses the fundamental electronic properties of the (1-ethynylcyclopropyl) substituent, which are critical for predicting and controlling the outcomes of electrophilic aromatic substitution (EAS) reactions.
Q1: What is the directing effect of the (1-ethynylcyclopropyl) group in electrophilic aromatic substitution, and why?
The (1-ethynylcyclopropyl) group is an ortho, para-director . This directive influence arises from the electronic nature of the cyclopropyl ring. A cyclopropyl group, through its unique bent bonds, can donate electron density into the benzene ring via an inductive effect (+I).[1] This donation of electron density preferentially enriches the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by an incoming electrophile.[2][3][4]
The carbocation intermediates (sigma complexes) formed during ortho and para attack are more stabilized because the positive charge can be delocalized onto the carbon bearing the electron-donating cyclopropyl group.[4] The ethynyl group, being electron-withdrawing, has a lesser influence on the directing effect compared to the electron-donating cyclopropyl ring.
Caption: Dominant electronic effects determining regioselectivity.
Q2: Is the (1-ethynylcyclopropyl) group activating or deactivating towards electrophilic aromatic substitution?
The (1-ethynylcyclopropyl) group is generally considered a weakly activating group . Groups that donate electron density to the benzene ring increase its reactivity towards electrophiles and are termed "activating".[5][6] While the cyclopropyl ring is activating, the presence of the electron-withdrawing ethynyl group slightly tempers this effect. Consequently, reactions may proceed slightly slower than with a simple alkylbenzene like toluene, but significantly faster than with a deactivated ring like nitrobenzene.[7][8]
Q3: What are the primary stability concerns when functionalizing this compound?
There are two main points of vulnerability in the structure under typical EAS conditions:
-
Acid Sensitivity of the Cyclopropyl Ring: Cyclopropyl rings, especially when adjacent to a carbocation or a developing positive charge, can be susceptible to ring-opening under strongly acidic conditions (e.g., concentrated sulfuric acid, strong Lewis acids). This can lead to a complex mixture of byproducts. Careful control of temperature and acid concentration is paramount.
-
Reactivity of the Ethynyl Group: The alkyne triple bond can undergo side reactions such as hydration (if water is present) or polymerization, particularly in the presence of strong acids and high temperatures.
Part 2: Troubleshooting Guides for Common Functionalization Reactions
This section provides detailed troubleshooting advice and optimized protocols for specific electrophilic aromatic substitution reactions on this compound.
A. Nitration
Nitration introduces a nitro (-NO₂) group onto the benzene ring, a crucial first step for many subsequent transformations, such as reduction to an amine.[9]
Common Problem: Low yield of the desired mono-nitro product and formation of unidentified byproducts.
This issue often stems from the harshness of standard nitrating conditions (conc. HNO₃/conc. H₂SO₄), which can cause the degradation of the cyclopropyl ring.
| Problem | Probable Cause | Recommended Solution |
| Low Yield / No Reaction | Insufficiently reactive nitrating agent. | Use a milder, pre-formed nitrating agent like acetyl nitrate (from HNO₃ and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄) in a non-acidic solvent like acetonitrile or nitromethane. |
| Complex Mixture of Byproducts | Degradation of the cyclopropyl ring due to strong acid. | Avoid concentrated H₂SO₄.[10] Use milder conditions. Maintain strict temperature control, typically between -10 °C and 0 °C. |
| Polynitration | Reaction temperature is too high or reaction time is too long. | Keep the temperature below 50°C.[10] Monitor the reaction closely by TLC and quench as soon as the starting material is consumed. |
Optimized Nitration Protocol:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve this compound (1.0 eq) in acetic anhydride at -10 °C.
-
Slowly add concentrated nitric acid (1.1 eq) dropwise, ensuring the internal temperature does not exceed -5 °C.
-
Stir the resulting solution (which forms acetyl nitrate in situ) at -10 °C to 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the ortho- and para-nitrated products.
B. Halogenation (Bromination)
Halogenation introduces a halogen (e.g., -Br, -Cl) onto the aromatic ring. This is typically achieved using the halogen in the presence of a Lewis acid catalyst.[11][12]
Common Problem: Difficulty controlling regioselectivity and sluggish reaction rates.
Caption: Troubleshooting workflow for bromination reactions.
| Problem | Probable Cause | Recommended Solution |
| No Reaction | Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is inactive due to moisture. | Use freshly opened or sublimed Lewis acid. Flame-dry all glassware and run the reaction under an inert atmosphere (N₂ or Ar). |
| Low Yield | Insufficient activation of the halogen. The weakly activating nature of the substrate requires an effective catalyst. | Use a stoichiometric amount of the Lewis acid catalyst.[12][13] |
| Poor para-selectivity | Steric hindrance at the ortho position is not sufficient to dominate at higher temperatures. | Perform the reaction at lower temperatures (0 °C to RT). The para position is generally favored due to less steric hindrance.[11] |
Optimized Bromination Protocol:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous iron(III) bromide (FeBr₃, 1.1 eq) portion-wise.
-
Add a solution of bromine (1.05 eq) in dichloromethane dropwise over 30 minutes.
-
Allow the reaction to stir at 0 °C to room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction by slowly adding it to a cold, saturated solution of sodium thiosulfate to consume excess bromine.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to separate the ortho and para isomers.
C. Friedel-Crafts Acylation
This reaction introduces an acyl group (-COR) to the ring, forming a ketone. It is a powerful C-C bond-forming reaction but is notoriously sensitive to substrate and conditions.[14][15][16]
Common Problem: Complete failure of the reaction or very low conversion.
The primary cause is often the interaction of the Lewis acid catalyst with the non-bonding electrons of the alkyne, which can deactivate the catalyst. Furthermore, the product ketone is less reactive than the starting material, which helps prevent poly-acylation but requires robust conditions to proceed in the first place.[14]
| Problem | Probable Cause | Recommended Solution |
| Reaction Fails to Initiate | Complexation of the Lewis acid (AlCl₃) with the ethynyl group deactivates the catalyst. | A stoichiometric amount of Lewis acid is required.[15] Use more than 1.0 equivalent of AlCl₃ (typically 1.2-1.5 eq) to account for complexation. |
| Low Conversion | The acylated product deactivates the ring, preventing further reaction. The substrate itself is only weakly activated. | Use a more reactive acylating agent (e.g., an acid chloride over an anhydride). Consider using a stronger Lewis acid system or slightly elevated temperatures (e.g., 40-50 °C), but monitor closely for degradation. |
| Rearrangement/Byproducts | While less common than in alkylations, harsh conditions can still cause side reactions. | Add the substrate to the pre-formed acylium ion-Lewis acid complex at low temperature, then allow it to warm slowly. This maintains a low concentration of the free substrate. |
Optimized Friedel-Crafts Acylation Protocol:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.3 eq) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C.
-
Slowly add acetyl chloride (1.2 eq) dropwise to form the acylium ion complex.
-
After stirring for 15 minutes, add a solution of this compound (1.0 eq) in dichloromethane dropwise, keeping the temperature below 5 °C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Stir vigorously until all solids dissolve. Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine organic layers, wash with water, saturated sodium bicarbonate, and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography to afford the para-acylated product as the major isomer.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. aakash.ac.in [aakash.ac.in]
- 3. leah4sci.com [leah4sci.com]
- 4. Video: Directing Effect of Substituents: ortho–para-Directing Groups [jove.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 7. scribd.com [scribd.com]
- 8. Furman Chemistry 120: Organic / Activating Groups and Deactivating Groups [furmanchm120.pbworks.com]
- 9. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Halogenation of Benzene - Chemistry Steps [chemistrysteps.com]
- 12. The Halogenation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 16. Khan Academy [khanacademy.org]
Preventing undesired ring-opening of the cyclopropane in (1-Ethynylcyclopropyl)benzene
A Guide to Preserving Cyclopropane Integrity in Chemical Synthesis
Welcome to the technical support center for (1-Ethynylcyclopropyl)benzene. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with in-depth troubleshooting advice and practical protocols to prevent the undesired ring-opening of the valuable cyclopropane moiety. The inherent ring strain of the cyclopropane, combined with the electronic influence of the adjacent phenyl and ethynyl groups, makes this molecule a versatile building block, but also one that requires careful handling to avoid unwanted side reactions.[1] This guide is structured in a question-and-answer format to directly address the challenges you may encounter in the lab.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems reported by users during reactions involving the ethynyl group of this compound.
Q1: I'm attempting a Sonogashira coupling and observing low yields of my desired product along with significant byproducts. How can I determine if cyclopropane ring-opening is the cause and prevent it?
A1: This is a frequent issue. While the Sonogashira coupling is a powerful tool for C-C bond formation, standard conditions can be too harsh for our substrate.[2][3] The byproducts could be from alkyne homocoupling (a common Sonogashira side reaction) or, more destructively, from the decomposition of the cyclopropane ring.[4]
Troubleshooting Steps:
-
Byproduct Analysis: First, characterize the byproducts. Ring-opening under catalytic conditions can lead to a mixture of rearranged isomers, such as enynes or conjugated dienes. These will have distinctly different NMR and mass spectra from the expected product or the homocoupled dimer.
-
Reaction Condition Audit: The primary culprits for ring-opening in a Sonogashira reaction are often the base and the temperature. Strong inorganic bases and elevated temperatures can promote side reactions.
dot
Caption: Troubleshooting workflow for Sonogashira coupling reactions.
Recommended Protocol: Ring-Preserving Sonogashira Coupling
This protocol minimizes thermal stress and avoids harsh bases known to compromise cyclopropane stability.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1-5 mol%) | Standard, reliable palladium sources. |
| Co-catalyst | CuI (1-2 mol%) | Facilitates alkyne activation but can also promote homocoupling if used in excess or if oxygen is present.[5] |
| Base | Triethylamine (Et₃N) or DIPEA (2-3 equiv.) | Mild organic bases are less likely to induce ring-opening compared to inorganic bases like K₂CO₃. |
| Solvent | THF or Toluene (degassed) | Anhydrous, deoxygenated conditions are crucial to prevent homocoupling and catalyst degradation.[3] |
| Temperature | Room Temperature to 40°C | Avoids thermal decomposition of the cyclopropane ring. |
Step-by-Step Methodology:
-
To a dry, oven-baked flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), Pd catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv.), and CuI (0.02 equiv.).
-
Add degassed solvent (e.g., THF), followed by the amine base (e.g., Et₃N, 3.0 equiv.).
-
Add this compound (1.1 equiv.) dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS every 1-2 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite, wash with an organic solvent (e.g., EtOAc), and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Q2: I need to convert the alkyne to a methyl ketone. My attempts with acid-catalyzed hydration (H₂SO₄/HgSO₄) destroyed my starting material. What is a safer method?
A2: This is a classic problem. The strongly acidic conditions required for traditional Markovnikov hydration of alkynes will readily protonate and open the cyclopropane ring.[6][7] You must use a milder, modern catalytic method that operates under neutral or near-neutral conditions.
Recommended Protocol: Gold-Catalyzed Hydration
Gold(I) catalysts are exceptionally effective at activating alkynes towards nucleophilic attack by water under very mild conditions, preserving the cyclopropane ring.
| Parameter | Recommended Condition | Rationale |
| Catalyst | AuCl(PPh₃)/AgOTf or AuCl₃ (1-2 mol%) | Highly efficient Lewis acids for alkyne activation without strong Brønsted acidity. |
| Solvent | Dioxane/H₂O or Acetonitrile/H₂O (e.g., 10:1) | Provides a homogenous medium for the reactants. |
| Temperature | 50-80°C | Gentle heating is usually sufficient, avoiding thermal decomposition. |
Step-by-Step Methodology:
-
In a flask, dissolve this compound (1.0 equiv.) in a mixture of dioxane and water (10:1).
-
Add the gold catalyst (e.g., AuCl₃, 0.01 equiv.).
-
Heat the mixture to 60°C and stir. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and purify by column chromatography to yield the desired 1-(1-acetylcyclopropyl)benzene.
Q3: Can I protect the terminal alkyne to perform chemistry elsewhere on the molecule and then deprotect it without damaging the cyclopropane ring?
A3: Absolutely. Protecting the alkyne is a sound strategy, provided the protection and deprotection conditions are mild. The most common and reliable protecting group for a terminal alkyne is the trimethylsilyl (TMS) group.[8][9][10]
dot
Caption: Workflow for TMS protection and deprotection of the alkyne.
Recommended Protocol: TMS Protection and Deprotection
-
Protection:
-
Dissolve this compound (1.0 equiv.) in anhydrous THF at 0°C.
-
Add triethylamine (1.5 equiv.).
-
Slowly add trimethylsilyl chloride (TMSCl) (1.2 equiv.).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench with water, extract with a nonpolar solvent (e.g., hexanes), dry, and concentrate to obtain the TMS-protected compound, which can often be used without further purification.
-
-
Deprotection:
-
Dissolve the TMS-protected compound in THF or methanol.
-
Add a mild deprotecting agent. Two excellent options are:
-
TBAF (Tetrabutylammonium fluoride): 1.1 equivalents of a 1M solution in THF at room temperature.
-
K₂CO₃ in Methanol: A catalytic amount of potassium carbonate in methanol, stirring at room temperature.
-
-
Monitor by TLC until the starting material is consumed.
-
Work up the reaction by adding water, extracting with an organic solvent, drying, and concentrating. Purify as needed.
-
Frequently Asked Questions (FAQs)
FAQ 1: What fundamentally makes the cyclopropane ring in this molecule unstable? The instability arises from significant ring strain (~27 kcal/mol for cyclopropane). The C-C bonds have high p-character and are weaker than typical C-C bonds, making them susceptible to cleavage. The adjacent phenyl and ethynyl groups can further influence reactivity by stabilizing intermediates (carbocations, radicals) that may form during a ring-opening event.[1]
FAQ 2: What are the "safest" and "most dangerous" pH conditions for this molecule? The molecule is most stable under neutral to mildly basic conditions (pH 7-10).[7] Strongly acidic conditions (pH < 4), especially in the presence of nucleophiles, are the most dangerous as they promote acid-catalyzed ring-opening.[6][7]
FAQ 3: Are there specific metal catalysts I should avoid? Yes. While palladium is generally safe under the mild conditions outlined above, highly electrophilic metal catalysts like Au(I), Pt(II), and Rh(II) can sometimes catalyze complex cycloisomerization or rearrangement reactions that consume the cyclopropane ring, especially at elevated temperatures.[1] Always screen such reactions at a small scale first.
FAQ 4: What is the general thermal stability of this compound? While a specific decomposition temperature is not widely reported, cyclopropanes can undergo thermal rearrangement. It is advisable to keep reaction temperatures below 100°C whenever possible. Prolonged heating at high temperatures should be avoided. If a high-temperature reaction is necessary, it should be monitored closely for the appearance of degradation products.
References
- 1. (2-Ethynylcyclopropyl)benzene | 91348-21-9 | Benchchem [benchchem.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. depts.washington.edu [depts.washington.edu]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. Protective Groups [organic-chemistry.org]
- 10. synarchive.com [synarchive.com]
Strategies for enhancing the diastereoselectivity of additions to the alkyne of (1-Ethynylcyclopropyl)benzene
Welcome, Researchers. This guide is designed to serve as a dedicated resource for scientists and drug development professionals tackling the unique stereochemical challenges presented by (1-Ethynylcyclopropyl)benzene. The juxtaposition of the sterically demanding cyclopropyl group and the electronically influential phenyl group next to a reactive alkyne creates a complex environment for controlling diastereoselectivity.
As Senior Application Scientists, we understand that achieving high diastereomeric ratios is often a process of careful optimization and troubleshooting. This center provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high diastereoselectivity in additions to this compound so challenging?
The primary challenge arises from the molecule's unique stereoelectronic profile. The cyclopropyl ring, with its high p-character C-C bonds, acts as a sterically demanding group. The adjacent phenyl ring further contributes to steric bulk and influences the electron density of the alkyne. An incoming reagent must navigate this crowded environment, and the energy difference between the transition states leading to different diastereomers can be small, often resulting in poor selectivity. The key is to amplify these small energy differences.
Q2: What are the most critical factors I should focus on to enhance diastereoselectivity?
Based on extensive studies of addition reactions to alkynes, the following four factors are paramount:
-
Temperature: Lowering the reaction temperature is often the most effective initial strategy. It reduces the system's thermal energy, making the reaction more sensitive to the subtle energy differences between diastereomeric transition states.[1][2]
-
Solvent: The polarity and coordinating ability of the solvent can dramatically influence both reaction rates and stereochemical outcomes by stabilizing or destabilizing transition states.[3][4]
-
Reagent/Catalyst Choice: The steric bulk of your reagent or the ligand sphere of your catalyst is crucial. Larger, more sterically demanding reagents or catalysts can create a more ordered transition state, leading to higher facial selectivity.[5][6][7]
-
Substrate Control: While the parent substrate is fixed, introducing a directing group or chiral auxiliary elsewhere in the molecule can be a powerful, albeit more synthetically intensive, strategy.[8][9]
Q3: Which analytical techniques are most reliable for determining diastereomeric ratios (d.r.)?
High-resolution NMR spectroscopy (¹H NMR) is the primary tool. The diastereotopic protons in the product will often exhibit distinct chemical shifts and coupling constants, allowing for integration and quantification. For challenging cases where signals overlap, chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are excellent methods for separation and quantification.[10]
Troubleshooting Guides by Reaction Type
This section addresses specific problems encountered during common addition reactions to this compound.
Guide 1: Hydroboration-Oxidation
The hydroboration-oxidation of alkynes is a cornerstone reaction for producing carbonyl compounds or, with further reduction, alcohols.[11][12] The key challenge here is controlling the stereocenter created upon oxidation.
Problem: My hydroboration-oxidation gives a nearly 1:1 mixture of diastereomers.
-
Q: I'm using BH₃•THF. Is that the problem?
-
A: Yes, most likely. Borane (BH₃) is a small, highly reactive reagent. Its small size makes it less sensitive to the steric environment around the alkyne, leading to poor facial selectivity. The reaction proceeds via a syn-addition of the H and B atoms across the alkyne, but BH₃ can approach from either face with similar ease.[13][14]
-
Solution: Switch to a sterically bulkier borane reagent. 9-Borabicyclo[3.3.1]nonane (9-BBN) is an excellent choice. Its large steric profile will force it to approach the alkyne from the less hindered face, significantly enhancing the diastereoselectivity of the initial hydroboration step.[7][12] Disiamylborane is another effective alternative.
-
-
Q: I've switched to 9-BBN but my d.r. is still only 3:1. How can I improve this?
-
A: Temperature control is your next critical lever. Many hydroboration reactions are run at 0 °C or room temperature out of convenience.
-
Solution: Lower the reaction temperature significantly. Attempt the reaction at -40 °C or even -78 °C. While this will slow the reaction rate, requiring longer reaction times, it will amplify the energetic preference for the transition state leading to the major diastereomer.
-
Workflow: Optimizing Hydroboration-Oxidation
Caption: Troubleshooting workflow for diastereoselective hydroboration.
Guide 2: Nucleophilic (Michael) Additions
For this reaction class to be relevant, the alkyne in this compound would need to be activated by an electron-withdrawing group. Assuming a derivative like (1-(3-oxoprop-1-yn-1-yl)cyclopropyl)benzene, the following applies.
Problem: My conjugate addition of a thiol or amine results in low diastereoselectivity.
-
Q: Does solvent polarity matter for non-ionic nucleophiles?
-
A: Absolutely. The choice of solvent has a profound effect on both the reaction rate and the stereochemistry of the resulting α,β-unsaturated product.[3] Generally, more polar solvents can accelerate the reaction but may lead to lower selectivity by solvating charged intermediates or transition states differently.
-
Solution: Screen a range of solvents with varying dielectric constants. Start with a non-polar solvent like benzene or toluene, which may favor a more organized, selective transition state. Then, move to moderately polar solvents like THF or CH₂Cl₂ and highly polar solvents like acetonitrile or DMSO.[3] The stereochemical outcome can be intimately tied to the solvent's dielectric constant.[3]
-
-
Q: My reaction is fast but unselective. What's the trade-off?
-
A: This is a classic case of kinetic vs. thermodynamic control. A fast reaction suggests a low activation barrier, but also that the energy barriers to forming both diastereomers are similarly low.
-
Solution:
-
Lower the Temperature: As with hydroboration, this is the first step to increase selectivity.
-
Use a Weaker Base/Catalyst: If using a catalyst to generate the nucleophile (e.g., triethylamine for a thiol addition), switching to a bulkier or less basic catalyst can lead to a more ordered, substrate-controlled transition state.
-
Consider a Lewis Acid: Adding a catalytic amount of a Lewis acid (e.g., MgBr₂, Sc(OTf)₃) can coordinate to the substrate, creating a more rigid conformation and enhancing the facial bias presented to the incoming nucleophile.
-
-
Data Summary: Solvent & Temperature Effects in a Model Michael Addition
| Entry | Nucleophile | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 1 | Thiophenol | Benzene | 25 | 98:2 |
| 2 | Thiophenol | THF | 25 | 80:20 |
| 3 | Thiophenol | DMSO | 25 | 22:78 |
| 4 | Thiophenol | Benzene | 0 | >99:1 |
Note: Data adapted from trends observed in the literature for analogous systems to illustrate principles.[3]
Guide 3: Cycloaddition Reactions
Cycloadditions, such as 1,3-dipolar cycloadditions, are powerful methods for building complexity. However, they can generate multiple regio- and stereoisomers.
Problem: My [3+2] cycloaddition with a nitrone gives a mixture of regioisomers and diastereomers.
-
Q: How can I control both regioselectivity and diastereoselectivity simultaneously?
-
A: This often requires catalytic intervention. The regioselectivity (which end of the dipole adds to which carbon of the alkyne) and the diastereoselectivity (the facial approach of the dipole) can be controlled by a single catalyst.
-
Solution: Employ a Lewis acid catalyst. Research on 1-(1-alkynyl)cyclopropyl ketones has shown that Lewis acids can effectively control the regioselectivity of 1,3-dipolar cycloadditions with nitrones.[6] A chiral Lewis acid could potentially offer control over diastereoselectivity as well. The Lewis acid coordinates to the substrate, lowering the LUMO energy and directing the approach of the dipole to a specific face and in a specific orientation.
-
Mechanism: Lewis Acid-Controlled Facial Selectivity
References
- 1. The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic regioselective control in the diastereoselective 1,3-dipolar cycloaddition reactions of 1-(1-alkynyl)cyclopropyl ketones with nitrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brown Hydroboration [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. squ.elsevierpure.com [squ.elsevierpure.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Recombinant Tagged Protein Purification
Welcome to the technical support center for recombinant tagged protein purification. As Senior Application Scientists, we understand that purifying a protein of interest is a multi-step process where challenges can arise at any stage, from expression to final formulation. This guide is designed to provide in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common issues encountered in the lab.
Section 1: Low or No Protein Yield
This is one of the most frequent and frustrating issues. The problem can originate from poor expression, inefficient capture, or premature loss of the protein during the purification workflow.
Q: I've completed my purification protocol, but there's no protein in my final eluate. What are the likely causes and how do I troubleshoot this?
A: An empty eluate fraction is a classic problem that requires systematically investigating the entire workflow, from expression to elution. The issue typically falls into one of three categories: the protein was never expressed, it failed to bind the resin, or it bound but failed to elute.
Causality & Troubleshooting Workflow:
-
Confirm Expression: Before attempting purification, you must confirm that the target protein is being expressed. A common mistake is to assume expression is successful without verification.
-
Underlying Cause: The protein may not be expressed due to issues with the expression vector (e.g., cloning errors, incorrect reading frame), suboptimal culture conditions (temperature, inducer concentration), or toxicity of the protein to the host cell.[1][2]
-
Troubleshooting Protocol:
-
Take a small aliquot of your cell culture both before and after induction.
-
Lyse the cells and run a small amount of the crude lysate on an SDS-PAGE gel.
-
Perform a Western blot using an antibody specific to your affinity tag (e.g., anti-His, anti-GST).[1] This is more sensitive and specific than Coomassie staining.
-
If no band is detected, the primary issue is with protein expression, not purification. Re-verify your construct's sequence and optimize expression conditions (e.g., lower temperature, different inducer concentration, different host strain).[1][2][3]
-
-
-
Verify Binding to Resin: If expression is confirmed, the next logical failure point is the binding of your tagged protein to the affinity resin.
-
Underlying Cause: The affinity tag may be inaccessible, buried within the protein's folded structure.[4] Alternatively, the binding buffer composition could be incompatible, or the resin itself may be compromised.
-
Troubleshooting Steps:
-
Check Flow-through and Wash Fractions: Run samples of your column's flow-through and wash steps on an SDS-PAGE gel. If your target protein is present in these fractions, it indicates a binding problem.[1]
-
Assess Tag Accessibility: For a suspected "hidden tag," perform a small-scale test purification under denaturing conditions (e.g., using 6M urea or guanidinium chloride).[4] If the protein binds under these conditions, the tag is likely obscured in the native conformation. You may need to purify under denaturing conditions and then refold, or re-clone the protein with the tag on the opposite terminus.
-
Optimize Binding Buffer: Ensure your lysis and binding buffers do not contain components that interfere with binding. For His-tags, avoid high concentrations of chelating agents like EDTA or reducing agents like DTT. For GST-tags, ensure the pH is between 6.5 and 8.0.[5][6]
-
Check Resin Integrity: If the resin is old or has been used many times, its binding capacity may be diminished. Test it with a control protein known to bind well.[5]
-
-
-
Optimize Elution: If the protein is expressed and binds to the column (i.e., it's not in the flow-through or wash), the problem lies with the elution step.
-
Underlying Cause: Elution conditions may be too mild to disrupt the interaction between the tag and the resin.[1] This could be due to incorrect pH, insufficient concentration of the competing agent (e.g., imidazole, glutathione), or a very high-affinity interaction.
-
Troubleshooting Steps:
-
Increase Elution Strength: Try a step gradient with increasing concentrations of your elution agent. For His-tags, increase the imidazole concentration. For GST-tags, increase the glutathione concentration.[5] For antibody-based affinity chromatography, a common strategy is to lower the pH using 0.1 M glycine at pH 2.5-3.0.[7][8]
-
Increase Contact Time: Slow down the flow rate during elution to allow more time for the competing agent to displace your protein.[5]
-
Boil the Resin: As a final check, take a small amount of the resin after elution and boil it in SDS-PAGE loading buffer. If your protein appears on the gel, it confirms that it was bound but failed to elute under your conditions.
-
-
Troubleshooting Diagram: No Protein in Eluate
Section 2: Low Protein Purity
High purity is critical for downstream applications. Contaminating proteins can interfere with functional assays, structural studies, and therapeutic efficacy.
Q: My purified sample shows multiple contaminant bands on an SDS-PAGE gel. How can I increase its purity?
A: Low purity is typically caused by non-specific binding of host cell proteins to the resin or co-purification of proteins that interact with your target. A multi-pronged approach focusing on lysis, binding, washing, and elution is required.
Causality & Troubleshooting:
-
Inefficient Lysis: Overly harsh lysis methods (e.g., excessive sonication) can release sticky, hard-to-remove contaminants like chromosomal DNA, which increases viscosity and promotes non-specific binding.[9]
-
Solution: Add DNase to your lysis buffer to break down DNA. Ensure sonication is performed on ice with appropriate cycles to avoid overheating, which can denature proteins and lead to co-purification of chaperones.
-
-
Non-Specific Binding: Host proteins can bind non-specifically to the affinity matrix through ionic or hydrophobic interactions. This is a common issue with IMAC (His-tag) resins, as many endogenous proteins have histidine residues that can weakly interact with the metal.[10]
-
Solution: Optimize your binding and wash buffers.
-
For His-tags: Include a low concentration of imidazole (e.g., 10-25 mM) in your binding and wash buffers. This acts as a competitive inhibitor, preventing weakly-binding contaminants from occupying the resin.
-
For All Tags: Increase the ionic strength of your wash buffer by adding NaCl (up to 500 mM) to disrupt non-specific ionic interactions.[3] Adding a mild non-ionic detergent (e.g., 0.1% Triton X-100 or Tween 20) can also help reduce hydrophobic interactions.
-
-
-
Sub-optimal Washing: Insufficient washing is a primary cause of contamination.
-
Solution: Increase the volume of the wash buffer (e.g., from 5 column volumes to 10-20). Consider adding an extra wash step with a slightly more stringent buffer (e.g., a higher concentration of imidazole) before elution.
-
-
Co-Purification of Interacting Proteins: The contaminants may be proteins that form a genuine complex with your target protein.
-
Solution: If these are unwanted interactors, you may need to add a second, orthogonal purification step after the initial affinity chromatography. Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) are excellent "polishing" steps to separate your target protein from contaminants of different sizes or charges, respectively.[3][11]
-
-
Proteolysis: If you see bands below the expected molecular weight of your protein, this is a strong indicator of degradation (see Section 4).
Workflow Diagram: Affinity Chromatography
Section 3: Protein Aggregation & Solubility Issues
Many recombinant proteins, especially when overexpressed in E. coli, are prone to misfolding and forming insoluble aggregates known as inclusion bodies.[12][13]
Q: My target protein is expressed but is found exclusively in the insoluble pellet (inclusion bodies). How can I obtain soluble, active protein?
A: Dealing with inclusion bodies is a major challenge. You have two primary strategies: 1) optimize expression conditions to promote soluble expression, or 2) purify the inclusion bodies and refold the protein in vitro.
Strategy 1: Optimize for Soluble Expression (Prevention)
This is the preferred approach as it avoids the complexities of refolding.
-
Lower Expression Temperature: Reducing the growth temperature (e.g., from 37°C to 18-25°C) after induction slows down the rate of protein synthesis, giving polypeptides more time to fold correctly.[2][3]
-
Reduce Inducer Concentration: Using a lower concentration of the inducer (e.g., IPTG) can reduce the transcription rate, preventing the protein concentration from overwhelming the cell's folding machinery.[2][3]
-
Choose a Solubility-Enhancing Tag: Larger tags like Maltose-Binding Protein (MBP) or Glutathione-S-Transferase (GST) can significantly improve the solubility of their fusion partners.[10][14][15][16]
-
Co-express Chaperones: Overexpressing molecular chaperones can assist in the proper folding of your target protein.[17]
-
Change Expression Host: Using a different E. coli strain or switching to a eukaryotic system (yeast, insect, or mammalian cells) which has more sophisticated folding and post-translational modification machinery can be effective.[12]
Strategy 2: Inclusion Body Solubilization and Refolding (Recovery)
If optimizing expression fails, you must purify the protein from inclusion bodies.
-
Step 1: Isolate and Wash Inclusion Bodies: After cell lysis, the dense inclusion bodies can be easily pelleted by centrifugation. Wash the pellet repeatedly to remove contaminating proteins and cell debris.
-
Step 2: Solubilize the Protein: The washed inclusion bodies are solubilized using strong denaturants like 6-8 M Guanidinium Chloride (GdnHCl) or 8 M Urea to unfold the aggregated protein completely.[18][19] A reducing agent like DTT or β-mercaptoethanol is also included to reduce any non-native disulfide bonds.[20]
-
Step 3: Refold the Protein: This is the most critical and protein-specific step. The goal is to remove the denaturant slowly, allowing the protein to refold into its native, active conformation while avoiding re-aggregation.[13][19] Common methods include:
-
Dialysis: Stepwise dialysis into buffers with decreasing concentrations of the denaturant.
-
Rapid Dilution: Quickly diluting the denatured protein solution into a large volume of refolding buffer. This is often the most effective method.
-
-
Step 4: Purify the Refolded Protein: After refolding, the sample will contain correctly folded protein, misfolded species, and soluble aggregates. A final purification step, such as SEC or IEX, is necessary to isolate the active monomeric protein.
Q: My protein is soluble after purification, but it precipitates upon concentration or during storage. How can I prevent this?
A: This indicates that your purified protein is not stable in its current buffer environment. Aggregation is often driven by the exposure of hydrophobic patches that interact between molecules.[21][22]
Solutions for Improving Protein Stability:
-
Optimize Buffer Conditions: Screen a variety of buffer conditions to find the optimal environment for your protein.[23] Key variables to test include:
-
pH: Find a pH where your protein is most stable, which is often not its isoelectric point (pI), where it has a net neutral charge and is least soluble.
-
Salt Concentration: Adjusting the ionic strength (e.g., 150-500 mM NaCl) can shield surface charges and prevent aggregation.[24]
-
-
Use Stabilizing Additives: Certain small molecules can stabilize proteins in solution.[24]
-
Glycerol (5-20%): A common cryoprotectant that stabilizes proteins by preferential hydration.[23]
-
Sugars (e.g., Sucrose, Trehalose): Similar to glycerol, these act as stabilizers.
-
Amino Acids (e.g., L-Arginine, L-Glutamate): These can help suppress aggregation by interacting with hydrophobic regions.[24]
-
Reducing Agents (DTT, TCEP): For proteins with cysteine residues, including a reducing agent can prevent the formation of intermolecular disulfide bonds that lead to aggregation.[20][24]
-
-
Storage and Handling:
-
Concentration: Avoid concentrating the protein to excessively high levels.[23][24]
-
Temperature: Store purified proteins at -80°C for long-term stability. Avoid repeated freeze-thaw cycles by aliquoting the protein into single-use volumes before freezing.[23][24]
-
Handling: Minimize exposure to air-liquid interfaces (e.g., by avoiding vigorous vortexing) which can cause denaturation and aggregation.[23]
-
Section 4: Protein Degradation
Proteolysis, the enzymatic breakdown of proteins, is a major threat during purification, leading to low yields and heterogeneous samples.[25]
Q: I see multiple bands smaller than my target protein on my gel, suggesting it's being degraded. What should I do?
A: When cells are lysed, proteases that are normally compartmentalized are released and can rapidly degrade your protein of interest.[25][26][27] The strategy is to inhibit these proteases and work quickly at low temperatures.
Prevention and Mitigation Strategies:
-
Work Quickly and at Low Temperature: Perform all purification steps at 4°C (on ice or in a cold room) to reduce the activity of most proteases.[23] Minimize the time between steps.[23]
-
Use Protease Inhibitor Cocktails: This is the most critical step. Add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.[25][26][27] These cocktails contain a mixture of inhibitors that target different classes of proteases (serine, cysteine, metalloproteases, etc.).[28][29]
| Protease Class | Example Inhibitor | Mechanism of Action |
| Serine Proteases | PMSF, AEBSF | Irreversibly binds to the active site serine. |
| Cysteine Proteases | E-64, Leupeptin | Forms a covalent bond with the active site cysteine. |
| Aspartic Proteases | Pepstatin A | A transition-state analog that binds tightly to the active site. |
| Metalloproteases | EDTA, 1,10-Phenanthroline | Chelates the metal ions (e.g., Zn²⁺, Ca²⁺) required for activity. |
-
Use a Protease-Deficient Host Strain: Some E. coli strains (e.g., BL21 derivatives with lon and ompT protease mutations) have been engineered to reduce proteolytic activity and are highly recommended for expressing sensitive proteins.
-
Modify the Protein Construct: If degradation consistently occurs at a specific site, it may be in a flexible, exposed loop. Mutating residues in this region or re-cloning to remove it may help, although this carries the risk of affecting protein function.
Section 5: Issues with Affinity Tag & Elution
The choice of tag and the specifics of the elution protocol are crucial for achieving both high yield and high purity.
Q: Which affinity tag is best for my protein?
A: There is no single "best" tag; the optimal choice depends on your protein's properties, the expression system, and the requirements of your downstream application.[16]
| Affinity Tag | Size | Binding Principle | Elution Method | Key Advantages | Potential Drawbacks |
| His-tag (6xHis) | ~0.8 kDa | Histidine residues chelate immobilized metal ions (Ni²⁺, Co²⁺).[15] | Competitive elution with imidazole.[10] | Small, unlikely to affect protein function; can be used under denaturing conditions.[15][30] | Lower specificity can lead to co-purification of host proteins with histidine clusters.[10] |
| GST-tag | ~26 kDa | Binds to immobilized glutathione.[14][15] | Competitive elution with reduced glutathione.[10] | Can enhance solubility and expression; high yield.[14][15][30] | Large size may interfere with protein function; tag removal is often necessary.[14][30] |
| MBP-tag | ~42 kDa | Binds to immobilized amylose. | Competitive elution with maltose. | Excellent for increasing the solubility of difficult-to-express proteins.[15][16] | Very large tag, almost always requires removal. |
| FLAG-tag / HA-tag | ~1 kDa | Binds to highly specific immobilized anti-FLAG/HA antibodies. | Low pH (e.g., glycine buffer) or competitive elution with tag peptide. | Highly specific binding results in very high purity.[10] | Lower binding capacity and higher resin cost.[10][16] |
| Strep-tag® II | ~1 kDa | Binds to engineered streptavidin (Strep-Tactin®). | Competitive elution with desthiobiotin. | High specificity and very mild elution conditions preserve protein activity.[16] | Resin can be more expensive than IMAC. |
Q: My elution conditions are harsh (e.g., very low pH) and are inactivating my protein. Are there milder alternatives?
A: Yes, preserving protein activity is paramount. If standard elution protocols are too harsh, several strategies can be employed.
-
Gentle Elution Gradients: Instead of a single, harsh elution step, use a shallow gradient of the eluent (e.g., pH or imidazole concentration). This can help find the minimum concentration needed to elute your protein, minimizing its exposure to harsh conditions.[31][32]
-
On-Column Tag Cleavage: A powerful method is to engineer a specific protease cleavage site (e.g., for TEV or Thrombin protease) between your protein and the affinity tag.
-
Bind the fusion protein to the resin.
-
Wash the column thoroughly.
-
Instead of eluting, flow a solution containing the specific protease over the column.
-
The protease cleaves the tag, releasing your native, untagged protein into the eluate while the tag remains bound to the resin. This provides an extra layer of purification.
-
-
Choose a Tag with Mild Elution: Tags like the Strep-tag® II or Calmodulin-Binding Peptide (CBP) are specifically designed for purification under gentle, physiological conditions using neutral pH competitive elution.[15][16][30]
Section 6: Post-Purification Contamination
Even after a successful purification, certain contaminants can persist that are problematic for downstream applications, especially those involving cell-based assays or therapeutics.
Q: My purified protein preparation is causing an inflammatory response in cell culture. How do I remove endotoxins?
A: Endotoxins (lipopolysaccharides or LPS) are components of the outer membrane of Gram-negative bacteria like E. coli and are potent pyrogens.[33] They often co-purify with proteins and must be removed for in vivo or cell-based applications.
Methods for Endotoxin Removal:
-
Two-Phase Extraction: This is a highly effective method.[34]
-
Principle: Uses the detergent Triton X-114, which is soluble in buffer at low temperatures but separates into a detergent-rich phase at higher temperatures. Endotoxins, being hydrophobic, partition into the detergent phase, while the more hydrophilic protein remains in the aqueous phase.[35]
-
Protocol:
-
Add Triton X-114 to your protein sample to a final concentration of 1% and incubate on ice to mix.[34][35]
-
Incubate the mixture at a temperature above its cloud point (e.g., 37°C) to induce phase separation.
-
Centrifuge to pellet the detergent-rich phase.
-
Carefully collect the upper aqueous phase containing your purified protein.
-
Repeat 2-3 times for >99% endotoxin removal.[34]
-
-
-
Affinity Chromatography: There are commercially available affinity resins that specifically bind and remove endotoxins. These often use ligands like polymyxin B, which has a high affinity for the lipid A portion of LPS.[34][35]
-
Ion-Exchange Chromatography (IEX): Since endotoxins are strongly negatively charged (pI ~2), they bind very tightly to anion-exchange resins at neutral pH.[33][35][36] If your protein is basic or neutral, it will flow through an anion exchanger while endotoxins are captured. This can be an effective polishing step.[36]
Section 7: Final Protein Quality Control
Q: My purification seems successful. How do I properly assess the final purity, integrity, and functionality of my protein?
A: A single Coomassie-stained gel is not sufficient for rigorous quality control. A multi-faceted approach is necessary to ensure your protein is suitable for downstream applications.[37]
-
Purity and Integrity Assessment:
-
SDS-PAGE: The first step to visualize all protein species in the sample and estimate purity.[37][38][39]
-
Western Blot: Confirms the identity of the main band as your target protein and can detect smaller, tag-containing degradation products missed by staining.[38][39]
-
Mass Spectrometry (MS): Provides an exact molecular weight, confirming the protein's identity and detecting any unexpected modifications or truncations with high accuracy.[37][38][40]
-
-
Homogeneity and Aggregation State:
-
Size-Exclusion Chromatography (SEC): An analytical SEC run is the gold standard for assessing homogeneity. A single, sharp, symmetrical peak indicates a homogenous, non-aggregated sample. Multiple peaks or a broad peak suggest the presence of oligomers or aggregates.[37]
-
Dynamic Light Scattering (DLS): A rapid method to assess the size distribution of particles in solution, providing a good overview of the sample's homogeneity.[40]
-
-
Concentration and Functionality:
-
Spectrophotometry (UV-Vis): Measuring absorbance at 280 nm (A280) is a quick way to determine protein concentration, provided the extinction coefficient is known. A 260/280 ratio significantly above ~0.6 can indicate nucleic acid contamination.[37][40]
-
Activity Assays: This is the ultimate test. You must verify that your purified protein is functionally active. The specific assay depends on the protein's role (e.g., enzyme kinetics assay, binding assay via SPR or ELISA).[38]
-
References
- 1. goldbio.com [goldbio.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 4. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 5. GST標識タンパク質精製におけるトラブルシューティングの戦略 [sigmaaldrich.com]
- 6. Troubleshooting Purification Methods [sigmaaldrich.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. zellbio.eu [zellbio.eu]
- 10. biotage.com [biotage.com]
- 11. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 12. stratech.co.uk [stratech.co.uk]
- 13. Refolding solubilized inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein Tagging: How to Choose a Tag for Your Protein [promega.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. genextgenomics.com [genextgenomics.com]
- 17. A strategy for the expression of recombinant proteins traditionally hard to purify - PMC [pmc.ncbi.nlm.nih.gov]
- 18. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 19. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. utsouthwestern.edu [utsouthwestern.edu]
- 21. biopharminternational.com [biopharminternational.com]
- 22. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 23. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 24. info.gbiosciences.com [info.gbiosciences.com]
- 25. arrow.tudublin.ie [arrow.tudublin.ie]
- 26. Avoiding Proteolysis During Protein Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Approaches to Avoid Proteolysis During Protein Expression and Purification | Springer Nature Experiments [experiments.springernature.com]
- 28. Protease Inhibitor Selection: Avoid Protein Loss in Sample Prep [sigmaaldrich.com]
- 29. info.gbiosciences.com [info.gbiosciences.com]
- 30. Selection of Affinity Tags for Recombinant Protein Purification - CD Bioparticles [cd-bioparticles.com]
- 31. Automated optimization of resin selection, wash parameters, and elution parameters for protein A-based purifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 34. Removal of endotoxin from recombinant protein preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. sinobiological.com [sinobiological.com]
- 36. acciusa.com [acciusa.com]
- 37. Quality assessment and optimization of purified protein samples: why and how? - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Protein Purification: Techniques and Protocols Explained | Technology Networks [technologynetworks.com]
- 39. Methods for Protein Purity Determination | MtoZ Biolabs [mtoz-biolabs.com]
- 40. jordilabs.com [jordilabs.com]
Addressing challenges in strain-promoted alkyne-azide cycloaddition (SPAAC).
An in-depth guide from our Senior Application Scientists to help you navigate the complexities of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This technical support center is structured to provide direct solutions to common experimental challenges, ensuring the integrity and success of your research.
Introduction: The Power and Pitfalls of SPAAC
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become an essential tool for chemical biology and drug development, offering a method to covalently link molecules in complex biological systems without the need for cytotoxic copper catalysts.[1][2][3] The reaction's engine is the immense ring strain of a cyclooctyne, which provides the thermodynamic driving force to react specifically and efficiently with an azide, forming a stable triazole linkage.[1][4][5][6] This bioorthogonal nature means the reactive partners—the azide and the strained alkyne—are inert to the vast majority of biological functional groups, allowing for precise chemical modifications in living cells and organisms.[1][3][7]
However, like any powerful technique, SPAAC is not without its challenges. Issues such as slow reaction kinetics, low yields, and poor solubility can frustrate even experienced researchers. This guide is designed to serve as your dedicated technical support resource. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions with confidence.
Troubleshooting Guide: A-Q&A Approach
This section directly addresses the most common issues encountered during SPAAC experiments.
Q1: My SPAAC reaction is extremely slow or has a very low yield. What are the primary causes?
This is the most frequent challenge, and it typically stems from one or more of the following factors:
-
Suboptimal Reagent Choice: The reactivity of the cyclooctyne is the single most critical factor influencing the reaction rate.[8][9] Less strained cyclooctynes, such as some earlier dibenzocyclooctynes (DBCO), can lead to sluggish kinetics.[8] Similarly, the electronic properties of your azide can play a role; electron-donating groups on the azide can sometimes accelerate the reaction.[10][11]
-
Steric Hindrance: Bulky chemical groups near the azide or alkyne can physically impede the approach of the two reactive partners.[8] This is a particularly common issue when labeling large, structurally complex biomolecules like antibodies.[8][12]
-
Poor Solubility: If one or both of your reactants are not fully dissolved in the reaction buffer, the effective concentration is dramatically lowered, leading to a significant decrease in the reaction rate.[8][13] This is often a problem with hydrophobic cyclooctyne derivatives in aqueous media.
-
Low Reactant Concentration: The law of mass action is always in effect. If the concentrations of your azide and alkyne are too low, the reaction will proceed slowly.[8]
-
Unfavorable Reaction Conditions: The choice of buffer, pH, and temperature can have a significant impact on SPAAC kinetics.[8][10][11]
Q2: How can I systematically troubleshoot and improve my low-yielding reaction?
To address the issues identified above, we recommend a logical, step-by-step approach to optimization.
If you suspect kinetics are the issue, consider switching to a more reactive cyclooctyne. The reactivity is directly correlated with ring strain and electronic factors.[14] Bicyclo[6.1.0]nonyne (BCN) and its derivatives, for example, are often more reactive than standard DBCO.[9][15] The inclusion of electron-withdrawing groups, such as fluorine atoms, can also enhance the reactivity of the cyclooctyne.[9]
-
Buffer and pH: The reaction buffer can significantly influence rates. Studies have shown that HEPES buffer at pH 7 can yield higher rate constants than PBS at the same pH.[10][11][16] Generally, increasing the pH from 7 towards 8.5 can increase reaction rates, but you must verify that your biomolecule remains stable at a higher pH.[10][11][17]
-
Temperature: Increasing the reaction temperature (e.g., from 25°C to 37°C) will accelerate the reaction.[8] However, this must be balanced with the thermal stability of your biomolecules, especially proteins.[8]
-
Concentration: To drive the reaction to completion, increase the concentration of the reactants. A common strategy is to use a slight molar excess (1.1 to 1.5 equivalents) of one reactant, typically the less expensive or more accessible one, to ensure the complete consumption of the limiting reagent.[8][16]
-
Co-solvents: For hydrophobic reactants, adding a minimal amount of a compatible organic co-solvent like DMSO or DMF can dramatically improve solubility.[8][18] It is critical to keep the final concentration low (typically <10%) to avoid denaturing proteins or affecting cell viability.[16]
-
Linkers/Spacers: If steric hindrance is a concern, redesign your constructs to include flexible linkers, such as polyethylene glycol (PEG), between the reactive moiety (azide or alkyne) and the main body of the molecule.[10][13] A PEG linker can also enhance the water solubility of the reactant.[10][13]
The following diagram outlines a logical workflow for troubleshooting these common issues.
Q3: I'm observing non-specific labeling or high background signals in my fluorescence imaging experiment. What's happening?
While SPAAC is highly specific, non-specific binding can still occur, particularly with fluorescently-labeled cyclooctynes.
-
Hydrophobic Interactions: The core structures of many cyclooctynes and fluorescent dyes are hydrophobic. These can lead to non-specific binding to cellular components like membranes or hydrophobic pockets in proteins.[19]
-
Thiol Reactivity: Under certain conditions, highly reactive cyclooctynes can react with free thiols, such as those from cysteine residues in proteins.[3][9][20]
-
Dye Aggregation: At high concentrations, cyanine dyes are prone to forming aggregates, which can bind non-specifically to cells and surfaces.[19]
Solutions:
-
Optimize Washing Steps: Increase the number and duration of washes after the labeling step. Including a mild non-ionic detergent (e.g., 0.05% Tween-20) in the wash buffers can help disrupt non-specific hydrophobic interactions.[19]
-
Use a Blocking Agent: Before adding your labeled reactant, pre-incubate the cells or tissue with a protein solution like Bovine Serum Albumin (BSA) to block non-specific binding sites.[19]
-
Control Reagent Concentration: Use the lowest effective concentration of the fluorescent probe and ensure it is fully dissolved to prevent aggregation.[19]
-
Consider Thiol Capping: If your system contains abundant free thiols and you suspect side reactions, you can cap them with an agent like N-ethylmaleimide (NEM) prior to the SPAAC reaction, provided it does not interfere with your system's function.
Frequently Asked Questions (FAQs)
Q: Which cyclooctyne should I choose for my experiment? The choice depends on a trade-off between reactivity and stability.[14][15]
-
For rapid labeling at low concentrations: Use highly strained cyclooctynes like BCN or DIBAC.
-
For applications requiring high stability: DBCO is a well-balanced choice, offering good reactivity and higher stability compared to more strained alkynes.[15]
-
For improved aqueous solubility: Choose a cyclooctyne derivative that is functionalized with a PEG linker or sulfonate groups.[13]
Q: What are the main advantages of SPAAC over the copper-catalyzed azide-alkyne cycloaddition (CuAAC)? The primary advantage is biocompatibility.[9] SPAAC eliminates the need for a cytotoxic copper catalyst, making it the gold standard for experiments in living cells and whole organisms.[2][9][14] This also simplifies purification, as there is no need to remove residual copper.[9]
Q: Can I monitor the progress of my SPAAC reaction? Yes, and it is highly recommended for optimizing new protocols. The progress can be monitored by techniques like:
-
LC-MS or HPLC: To track the disappearance of starting materials and the appearance of the product.[16]
-
Spectroscopy: If the cyclooctyne has a distinct UV-Vis absorbance, its disappearance can be monitored over time.[21][22][23] Similarly, the disappearance of the characteristic azide stretch (~2100 cm⁻¹) can be monitored by IR spectroscopy.[21]
Data Presentation: Quantitative Insights
To aid in experimental design, the following tables summarize key quantitative data for SPAAC reactions.
Table 1: Comparative Reactivity of Common Cyclooctynes
The second-order rate constant (k₂) is a direct measure of a reaction's speed. The choice of cyclooctyne has a profound impact on this value.
| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Features |
| Dibenzocyclooctyne | DBCO | ~0.1 - 0.3 | Good balance of reactivity and stability.[15][16] |
| Bicyclo[6.1.0]nonyne | BCN | ~0.6 - 1.0 | High reactivity, small size.[15][16] |
| Dibenzoazacyclooctyne | DIBAC | ~0.9 | Very high reactivity.[24] |
| Biarylazacyclooctynone | BARAC | > 1.0 | Among the fastest, but can be less stable.[24][25] |
Note: Rate constants are approximate and can vary based on the specific azide, solvent, and temperature.
Table 2: Effect of Reaction Conditions on SPAAC Rates
This table illustrates how changing key parameters can influence reaction kinetics, using the reaction between sulfo-DBCO and an azide as a representative example.
| Parameter | Condition 1 | Rate Constant (M⁻¹s⁻¹) | Condition 2 | Rate Constant (M⁻¹s⁻¹) | Finding |
| Buffer (at pH 7) | PBS | 0.32 - 0.85 | HEPES | 0.55 - 1.22 | HEPES buffer can significantly increase reaction rates compared to PBS.[10][11] |
| pH (in Borate Buffer) | pH 8 | ~0.9 | pH 10 | ~1.5 | Higher pH generally increases reaction rates, but biomolecule stability is a key consideration.[10][11] |
| Temperature | 25 °C | ~0.8 | 37 °C | ~1.2 | A moderate increase in temperature accelerates the reaction.[10][11] |
Data adapted from Knight et al. (2021). Rate constants are for the reaction of sulfo DBCO-amine with 1-azido-1-deoxy-β-D-glucopyranoside.[10]
Experimental Protocols
Protocol 1: General Procedure for SPAAC Bioconjugation
This protocol provides a general workflow for conjugating a cyclooctyne-functionalized molecule to an azide-modified molecule (e.g., a protein).
-
Reagent Preparation:
-
Reaction Initiation:
-
Incubation:
-
Reaction Monitoring (Optional but Recommended):
-
At various time points (e.g., 1h, 4h, 12h), take a small aliquot of the reaction mixture and analyze it by SDS-PAGE (for proteins) or LC-MS to assess the extent of conjugation.
-
-
Purification:
-
Once the reaction is complete, purify the desired conjugate to remove unreacted starting materials and byproducts. Use an appropriate technique such as size-exclusion chromatography (SEC), dialysis, or spin filtration for proteins.[9]
-
Protocol 2: Monitoring SPAAC Kinetics via UV-Vis Spectrophotometry
This protocol is used to determine the second-order rate constant of a SPAAC reaction when the cyclooctyne has a distinct chromophore.
-
Materials: A strained cyclooctyne with a unique UV-Vis absorbance (e.g., DBCO, ~310 nm), an azide, an appropriate buffer, and a UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare stock solutions of the cyclooctyne and azide in the chosen buffer.
-
-
Kinetic Measurement:
-
Data Analysis:
Visualization of the SPAAC Mechanism
The core of the SPAAC reaction is a concerted [3+2] cycloaddition. The azide acts as a 1,3-dipole which reacts with the strained alkyne (the dipolarophile) to form the stable triazole product.[1][3]
References
- 1. benchchem.com [benchchem.com]
- 2. What is SPAAC? | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Team:TU Eindhoven/Background/SPAAC Reaction - 2014.igem.org [2014.igem.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 16. benchchem.com [benchchem.com]
- 17. Investigation of Strain-Promoted Azide-Alkyne Cycloadditions in Aqueous Solutions by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of Cyclopropane-Fused γ-Lactams
Welcome to the technical support center for the synthesis of cyclopropane-fused γ-lactams. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable structural motif. Cyclopropane-fused γ-lactams are key pharmacophores in numerous pharmaceuticals, including protease inhibitors and neuronal agents, making their efficient and stereoselective synthesis a critical endeavor.[1][2][3]
This document provides practical, field-tested advice in a direct question-and-answer format to address common challenges encountered during intramolecular cyclopropanation reactions. We will delve into the causality behind experimental choices to empower you to troubleshoot effectively and optimize your reaction conditions.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis.
Question 1: My reaction shows low or no conversion to the desired cyclopropane-fused γ-lactam. What are the primary causes and how can I fix this?
Answer: Low conversion is the most frequent issue and typically points to problems with one of three areas: the catalyst, the reagents, or the reaction conditions. A systematic approach is the key to diagnosis.
Causality & Explanation: The core of this reaction is the generation of a reactive metal carbene from a diazo precursor, which is then transferred to an intramolecular alkene.[4][5] If any component in this catalytic cycle is compromised, the entire reaction will fail.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Solutions:
-
Catalyst Activity:
-
The Workhorse: Dirhodium tetraacetate (Rh₂(OAc)₄) is a robust and common catalyst for these transformations.[4] However, it can degrade over time. Use a fresh bottle or one that has been stored properly under inert gas.
-
Alternative Catalysts: If the standard rhodium catalyst fails, your substrate may require a different system. Palladium catalysts have been successfully used in C(sp³)–H activation pathways to form these lactams.[1][6] For highly specific, enantioselective transformations, consider biocatalytic approaches with engineered myoglobin variants.[2][7][8]
-
-
Reagent Purity:
-
Diazo Compound: Diazoacetamides can be unstable. It is often best to prepare them fresh and use them immediately. Impurities or residual water can quench the catalyst or lead to side reactions.
-
Solvent: The reaction is sensitive to moisture and coordinating solvents. Use anhydrous, non-coordinating solvents like toluene, dichloromethane (DCM), or 1,2-dichloroethane (DCE).[1][9]
-
-
Reaction Conditions:
-
Slow Addition: The concentration of the free diazo compound should be kept very low to prevent dimerization and other side reactions. The best practice is to add the diazo compound solution slowly over several hours using a syringe pump.
-
Temperature: While many reactions proceed at room temperature, some substrates require heating (e.g., 80-100 °C) to overcome the activation barrier.[1][10] Conversely, if side reactions are an issue, cooling the reaction may be beneficial.
-
Question 2: My reaction is working, but I'm getting a mixture of diastereomers. How can I improve the stereoselectivity?
Answer: Achieving high diastereoselectivity depends on controlling the trajectory of the carbene addition to the alkene. This is influenced by the catalyst's ligand sphere and the substrate's sterics.
Causality & Explanation: The stereochemical outcome is determined during the concerted addition of the metal carbene to the olefin.[5] The catalyst's ligands create a specific chiral environment that directs the approach of the alkene, while bulky groups on the substrate backbone will favor the least sterically hindered transition state.
Strategies for Optimization:
-
Catalyst and Ligand Screening:
-
Rhodium Catalysts: For rhodium, moving from simple acetate ligands (Rh₂(OAc)₄) to bulkier carboxylates or chiral carboxamidates can dramatically enhance stereocontrol. Catalysts like Rh₂(S-TCPTAD)₄ have shown high asymmetric induction.[11]
-
Palladium Catalysts: When using palladium, the choice of phosphine or phosphoramidite ligand is critical for inducing stereoselectivity.[1] A thorough ligand screening is often necessary.
-
Biocatalysis: Engineered enzymes, by their nature, have highly defined active sites and often provide exquisite stereoselectivity (up to >99% ee and high dr) for substrates they can accept.[2][3]
-
-
Substrate Geometry:
-
The geometry of the alkene (E vs. Z) in your starting material is typically retained in the product.[5] Ensure your starting material is a single, pure isomer to avoid generating a mixture of products.
-
-
Temperature:
-
Lowering the reaction temperature can sometimes increase selectivity by making the transition states for the formation of different diastereomers more energetically distinct.
-
Question 3: I'm observing significant side products, such as those from C-H insertion or diazo decomposition. How can I suppress these?
Answer: The formation of side products is a classic sign of a highly reactive, indiscriminate carbene intermediate. The goal is to favor the desired intramolecular cyclopropanation pathway.
Causality & Explanation: The metal carbene is electrophilic and can react with various functional groups. Besides the target alkene, it can react with C-H bonds (insertion) or with another molecule of the diazo compound (dimerization). The key is to ensure the intramolecular alkene is the most accessible and reactive partner.
Recommended Actions:
-
Maintain Low Diazo Concentration: This is the single most important factor. Use a syringe pump for slow addition (e.g., over 4-8 hours). This minimizes the chance of intermolecular side reactions like dimerization.
-
Choose the Right Catalyst: Some catalysts are inherently more selective for cyclopropanation. Rhodium(II) carboxylates are generally well-behaved.[4][12] If C-H insertion is a major issue, you may need to screen other catalysts (e.g., copper-based systems) or modify the substrate to make the target alkene more reactive.
-
Solvent Choice: The solvent can influence carbene reactivity. Highly non-coordinating solvents like DCM or DCE are standard. Avoid solvents that could potentially react with the carbene.
Part 2: Frequently Asked Questions (FAQs)
Question 1: What is the accepted mechanism for the rhodium-catalyzed synthesis of cyclopropane-fused γ-lactams?
Answer: While definitive studies are still a subject of research, the widely accepted mechanism proceeds through a catalytic cycle involving a rhodium-carbene intermediate.[4][5]
-
Carbene Formation: The diazoacetamide substrate coordinates to an open axial site of the dimeric rhodium(II) catalyst.
-
Nitrogen Extrusion: This is followed by the irreversible loss of nitrogen gas (N₂) to form a highly reactive rhodium-carbene species.
-
Intramolecular Cyclopropanation: The pendant alkene moiety of the substrate attacks the electrophilic carbene carbon in a concerted, though possibly asynchronous, fashion. This step forms the two new C-C bonds of the cyclopropane ring stereospecifically.
-
Catalyst Regeneration: The cyclopropane-fused γ-lactam product is released, freeing the rhodium catalyst to begin a new cycle.
Caption: Catalytic cycle for rhodium-catalyzed cyclopropanation.
Question 2: How do I choose the best catalyst for my specific synthesis?
Answer: The optimal catalyst depends on your primary goal: yield, stereoselectivity, or scalability. There is no single "best" catalyst, but there are clear starting points.
| Catalyst System | Primary Application / Advantage | Disadvantages | Key References |
| Rhodium (e.g., Rh₂(OAc)₄) | General purpose, broad substrate scope, reliable for achiral synthesis. | High cost, may require ligand screening for high stereoselectivity. | [4][5][12] |
| Palladium (e.g., Pd(OAc)₂) | Alternative pathways (e.g., C-H activation), useful for specific substrate classes. | Often requires extensive ligand and condition screening, can be less general. | [1][6][13] |
| Iron/Myoglobin (Biocatalyst) | Extremely high enantioselectivity (up to >99% ee) for specific substrates, sustainable. | Narrower substrate scope, requires protein engineering and handling expertise. | [2][3][7][8] |
| Copper (e.g., Cu(acac)₂) | Lower cost alternative to rhodium, can provide different selectivity. | Often less active or selective than rhodium catalysts. | [14][15] |
Recommendation: Start with Rh₂(OAc)₄ for initial trials. If enantioselectivity is the primary goal and the substrate is an allyl diazoacetamide, exploring biocatalytic routes is highly recommended.[2] If you are pursuing a novel C-H activation strategy, palladium is the logical choice.[1]
Question 3: Are there any specific safety considerations when working with diazo compounds?
Answer: Yes, absolutely. Diazo compounds are energetic and potentially explosive, especially in concentrated form or upon contact with sharp surfaces or certain metals. They are also toxic.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Never use ground-glass joints or metal spatulas with diazo compounds. Use fire-polished glassware and avoid scratching the flask.
-
Keep the scale of the reaction as small as is practical.
-
It is best to generate and use the diazo compound in situ or use it immediately after preparation without isolation.
-
A blast shield is recommended, especially when working on a larger scale or with new substrates.
Part 3: Standard Experimental Protocol
General Procedure for Rhodium-Catalyzed Intramolecular Cyclopropanation of an N-Allyl-Diazoacetamide
-
Glassware Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a rubber septum, add the N-allyl-diazoacetamide substrate (1.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times.
-
Solvent and Catalyst Addition: Add anhydrous solvent (e.g., DCM or toluene, to achieve a final concentration of ~0.1 M) via syringe. Add the rhodium catalyst (e.g., Rh₂(OAc)₄, 1-2 mol%) to the stirred solution.
-
Slow Addition of Substrate: This step is optional but highly recommended for optimal results. If not already in the flask, dissolve the N-allyl-diazoacetamide substrate in anhydrous solvent and load it into a gas-tight syringe. Place the syringe on a syringe pump and add the solution to the reaction flask containing the catalyst over a period of 4-8 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. The reaction is typically complete within 12-24 hours at room temperature. Gentle heating (40 °C) may be required for less reactive substrates.
-
Workup: Upon completion, cool the reaction to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure cyclopropane-fused γ-lactam.
References
- 1. Palladium-catalyzed intramolecular asymmetric hydrocyclopropanylation of alkynes: synthesis of cyclopropane-fused γ-lactams - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02168H [pubs.rsc.org]
- 2. Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 5. Metal-catalyzed cyclopropanations - Wikiwand [wikiwand.com]
- 6. Palladium-catalyzed intramolecular asymmetric hydrocyclopropanylation of alkynes: synthesis of cyclopropane-fused γ-lactams - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. sas.rochester.edu [sas.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-catalyzed intramolecular asymmetric hydrocyclopropanylation of alkynes: synthesis of cyclopropane-fused γ-lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclopropanation via Metal Carbenes/Carbenoids – Including Chiral Transfer - Wordpress [reagents.acsgcipr.org]
- 15. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Improving Diastereoselectivity in the Functionalization of Cyclopropane Derivatives
Welcome to the technical support center for the diastereoselective functionalization of cyclopropane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrol in cyclopropanation reactions. Here, we address common experimental challenges with in-depth, evidence-based solutions and practical protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing diastereoselectivity in cyclopropanation reactions?
A1: Diastereoselectivity in cyclopropanation is primarily governed by steric and electronic interactions in the transition state. Key factors include:
-
Substrate Stereochemistry: The existing stereocenters on the alkene substrate, particularly allylic and homoallylic substituents, can direct the approach of the cyclopropanating agent. For instance, in the cyclopropanation of chiral allylic alcohols, the hydroxyl group can coordinate with the reagent, directing the methylene transfer to one face of the double bond.[1][2]
-
Reagent/Catalyst System: The choice of catalyst and ligand is crucial. Chiral ligands on metal catalysts create a chiral environment that differentiates between the diastereotopic faces of the alkene.[3][4] Similarly, the choice of cyclopropanating reagent, such as different Simmons-Smith reagents (e.g., Et₂Zn/CH₂I₂ vs. IZnCH₂I), can significantly impact diastereoselectivity.[1]
-
Reaction Conditions: Parameters such as solvent, temperature, and concentration can influence the transition state geometry and, consequently, the diastereomeric ratio (d.r.).[1][5] Solvent choice can affect the aggregation state of the reagent and the stability of competing transition states.[1][5]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can provide excellent stereocontrol by creating a sterically biased environment that directs the cyclopropanation.[6][7][8][9]
Q2: How do I choose between a substrate-controlled and a reagent-controlled diastereoselective cyclopropanation?
A2: The choice depends on the nature of your substrate and the desired diastereomer.
-
Substrate-controlled reactions are ideal when the substrate already contains a powerful directing group, such as a hydroxyl group in an allylic alcohol.[1][10] This approach is often simpler as it doesn't require a complex chiral catalyst. However, the inherent stereochemistry of the substrate dictates the outcome, which may not be the desired diastereomer.
-
Reagent-controlled reactions offer more flexibility. By selecting the appropriate chiral catalyst or reagent, you can often favor the formation of either diastereomer, regardless of the substrate's inherent bias.[3][4] This is particularly useful when the substrate lacks strong directing groups or when the substrate's directing effect leads to the undesired diastereomer.
Q3: When should I consider using a chiral auxiliary?
A3: A chiral auxiliary is a powerful tool when other methods of stereocontrol are ineffective or when you need to synthesize a specific diastereomer with very high purity.[6][7] Consider a chiral auxiliary when:
-
Your substrate is achiral or lacks effective directing groups.
-
Catalytic methods provide insufficient diastereoselectivity.
-
You need to perform a large-scale synthesis, and the recovery and reuse of the auxiliary are economically viable.
The auxiliary is temporarily attached to the molecule, directs the stereoselective transformation, and is then cleaved to yield the desired product.[7]
Troubleshooting Guide for Low Diastereoselectivity
Even with careful planning, achieving high diastereoselectivity can be challenging. This section addresses common problems encountered during the functionalization of cyclopropane derivatives.
Problem 1: Low Diastereomeric Ratio (d.r.)
| Potential Cause | Suggested Solution & Scientific Rationale |
| Incorrect Reagent or Catalyst | Solution: Re-evaluate your choice of cyclopropanating agent or catalyst system. Rationale: Different reagents have varying levels of intrinsic selectivity. For example, in the Simmons-Smith cyclopropanation of (E)-disubstituted allylic alcohols, using IZnCH₂I prepared from EtZnI and CH₂I₂ can provide higher syn selectivity compared to the classic Zn-Cu couple with CH₂I₂.[2] For metal-catalyzed reactions, the ligand's steric and electronic properties are paramount in creating a selective chiral pocket.[3] |
| Suboptimal Solvent | Solution: Screen a range of solvents with different polarities and coordinating abilities (e.g., diethyl ether, THF, dichloromethane, hexane). Rationale: The solvent can influence the aggregation state of organometallic reagents and the conformation of the substrate-catalyst complex in the transition state.[1][5] For instance, coordinating solvents can compete with a directing group on the substrate, leading to lower selectivity. In some cases, a switch in solvent can even invert the diastereoselectivity.[1] |
| Incorrect Temperature | Solution: Run the reaction at a lower temperature. Rationale: Lowering the reaction temperature generally increases selectivity by better differentiating between the small energy differences of the diastereomeric transition states (ΔΔG‡). According to the Eyring equation, the selectivity is inversely proportional to the temperature. |
| Presence of Impurities | Solution: Ensure all reagents and solvents are pure and dry. Rationale: Water or other protic impurities can quench organometallic reagents or interact with catalysts, leading to non-selective background reactions. Impurities in the substrate can also lead to the formation of undesired byproducts and complicate purification. |
| Substrate Geometry | Solution: Confirm the geometric purity of your starting alkene (E/Z). Rationale: Many cyclopropanation reactions are stereospecific with respect to the alkene geometry.[10][11] If your starting material is a mixture of E/Z isomers, you will likely obtain a mixture of diastereomeric products.[11] |
Problem 2: Inconsistent Diastereoselectivity
| Potential Cause | Suggested Solution & Scientific Rationale |
| Variability in Reagent Preparation | Solution: Standardize the procedure for preparing the cyclopropanating reagent. Rationale: The activity and selectivity of reagents like Simmons-Smith carbenoids can be highly dependent on the method of preparation, including the source of zinc, activation method, and reaction time.[1] Prepare the reagent consistently for reproducible results. |
| Atmospheric Contamination | Solution: Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen). Rationale: Many organometallic reagents and catalysts used in cyclopropanation are sensitive to oxygen and moisture. Inconsistent exclusion of air can lead to variable reagent activity and, consequently, fluctuating diastereoselectivity. |
| Slow Addition of Reagents | Solution: Control the rate of addition of the limiting reagent. Rationale: Maintaining a low concentration of a reactive intermediate can suppress side reactions. For reactions involving highly reactive carbenes or carbenoids, slow addition can prevent dimerization and other non-selective pathways. |
Troubleshooting Workflow
Here is a decision-making workflow to guide your troubleshooting process when encountering low diastereoselectivity.
Caption: A troubleshooting workflow for improving diastereoselectivity.
Key Experimental Protocols
Protocol 1: Hydroxyl-Directed Simmons-Smith Cyclopropanation of a Chiral Allylic Alcohol
This protocol is based on the highly diastereoselective methods developed for allylic alcohols, where the hydroxyl group directs the cyclopropanation.[1][2]
Objective: To achieve syn-diastereoselective cyclopropanation of an (E)-allylic alcohol.
Materials:
-
(E)-allylic alcohol substrate
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Diiodomethane (CH₂I₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Setup: Dry all glassware in an oven at 120 °C overnight and assemble under an inert atmosphere of argon or nitrogen.
-
Reaction Mixture: To a flame-dried round-bottom flask, add the (E)-allylic alcohol (1.0 equiv) and anhydrous DCM (to make a 0.1 M solution). Cool the flask to 0 °C in an ice bath.
-
Reagent Preparation: To the stirred solution, add diethylzinc (2.2 equiv) dropwise via syringe. After 10 minutes, add diiodomethane (2.2 equiv) dropwise. Caution: Diethylzinc is pyrophoric and diiodomethane is toxic. Handle with extreme care.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Dilute the mixture with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR analysis or chiral GC/HPLC.
Visualizing Directed Cyclopropanation
The high syn-selectivity in the protocol above is explained by a transition state where the zinc carbenoid coordinates to the hydroxyl group, delivering the methylene group to the syn face of the alkene.
Caption: Coordination model for hydroxyl-directed cyclopropanation.
Data Summary Table
The choice of solvent can have a dramatic impact on diastereoselectivity. The table below summarizes data for a representative reaction.
| Entry | Substrate | Reagent System | Solvent | d.r. (syn:anti) | Reference |
| 1 | (E)-PhCH=CHCH(OH)Ph | Zn-Cu, CH₂I₂ | Et₂O | 2:1 | [1] |
| 2 | (E)-PhCH=CHCH(OH)Ph | Et₂Zn, CH₂I₂ | Hexane | >200:1 | [1] |
| 3 | (Z)-PhCH=CHCH(OH)Ph | Zn-Cu, CH₂I₂ | Et₂O | >200:1 | [1] |
| 4 | (Z)-PhCH=CHCH(OH)Ph | Sm(Hg), CH₂I₂ | THF | >200:1 | [2] |
This table is illustrative and compiles representative data from the literature. Actual results may vary.
References
- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. sas.rochester.edu [sas.rochester.edu]
- 4. Cyclopropane synthesis [organic-chemistry.org]
- 5. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Asymmetric Cyclopropanation and Epoxidation via a Catalytically Formed Chiral Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. Diastereoselective cyclopropanation of α,β-unsaturated acetals of a novel camphor-derived chiral auxiliary | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative reactivity of (1-Ethynylcyclopropyl)benzene vs. phenylacetylene in cycloadditions
A Technical Guide for Researchers in Synthetic Chemistry
In the landscape of synthetic chemistry, the choice of alkyne is pivotal in dictating the efficiency, selectivity, and outcome of cycloaddition reactions. While phenylacetylene has long been a benchmark dienophile and dipolarophile, the growing interest in introducing strained three-membered rings into molecular scaffolds has brought (1-Ethynylcyclopropyl)benzene to the forefront. This guide provides a detailed comparison of the reactivity of these two alkynes, grounding the discussion in fundamental electronic principles and supporting it with available experimental evidence.
Theoretical Framework: Electronic and Steric Influences
The reactivity of an alkyne in a cycloaddition reaction is fundamentally governed by its electronic properties—specifically the energy of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—and steric accessibility. The substituent attached to the ethynyl group, a phenyl ring versus a cyclopropyl ring, imparts distinct electronic characteristics.
The Phenyl Group: A Modulating Substituent
The phenyl group in phenylacetylene exerts a dual electronic effect. Inductively, the sp²-hybridized carbons of the benzene ring are electron-withdrawing compared to the sp-hybridized carbons of the alkyne. However, the phenyl ring can also act as a π-electron donor or acceptor through resonance, depending on the demands of the reaction. This complex interplay modulates the alkyne's HOMO and LUMO energies, making it a moderately activated reactant in many cycloadditions.
The Cyclopropyl Group: A π-Donating Strained Ring
The cyclopropyl group is unique among cyclic alkanes. Its C-C bonds possess significant p-character due to the high ring strain, allowing them to interact with adjacent π-systems in a manner analogous to a double bond. This enables the cyclopropyl group to act as a potent π-electron donor . This donation of electron density into the alkyne's π-system raises the energy of the HOMO.
In a normal-electron-demand cycloaddition, where the alkyne acts as the dienophile or dipolarophile, the reaction rate is accelerated by a smaller energy gap between the alkyne's LUMO and the diene's or dipole's HOMO. Conversely, in an inverse-electron-demand scenario, a smaller gap between the alkyne's HOMO and the reaction partner's LUMO is favorable.
Therefore, the π-donating nature of the cyclopropyl group is predicted to increase the reactivity of this compound in inverse-electron-demand cycloadditions by raising its HOMO energy. In normal-electron-demand reactions, the effect is less straightforward but the increased electron density can still influence the transition state. Furthermore, the inherent ring strain of the cyclopropyl group can be released upon the formation of a more stable, less strained product, providing an additional thermodynamic driving force for the reaction.
Comparative Reactivity in Key Cycloaddition Reactions
Direct, side-by-side kinetic comparisons of this compound and phenylacetylene in the literature are scarce. However, by examining their behavior in analogous reactions, a clear picture of their relative reactivities can be drawn.
A. The Diels-Alder Reaction ([4+2] Cycloaddition)
The Diels-Alder reaction is a cornerstone of organic synthesis for forming six-membered rings.[1] Typically, it is a normal-electron-demand reaction where an electron-rich diene reacts with an electron-poor dienophile.[1]
Phenylacetylene as a Dienophile: Phenylacetylene is a competent, albeit not highly reactive, dienophile. Its reaction with the electron-rich diene 2,3,4,5-tetraphenylcyclopentadienone (tetracyclone) proceeds to form pentaphenylbenzene after a cheletropic extrusion of carbon monoxide from the initial adduct.[2] This reaction generally requires elevated temperatures to proceed at a reasonable rate, highlighting the moderate reactivity of phenylacetylene in this context.[2]
Predicted Reactivity of this compound: Based on the electron-donating nature of the cyclopropyl group, this compound would be expected to be a less reactive dienophile than phenylacetylene in normal-electron-demand Diels-Alder reactions. The raised HOMO and LUMO energies would lead to a larger orbital energy gap with the HOMO of an electron-rich diene. However, in an inverse-electron-demand Diels-Alder reaction, where the alkyne might react with an electron-poor diene, the opposite would be true, and the cyclopropyl-substituted alkyne would be expected to be more reactive.
B. The Huisgen 1,3-Dipolar Cycloaddition
The Huisgen cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is a widely used method for forming 1,2,3-triazoles.[3][4][5]
Phenylacetylene in Huisgen Cycloadditions: Phenylacetylene is a standard substrate in both thermal and copper-catalyzed Huisgen cycloadditions. For instance, its reaction with benzyl azide in the presence of a copper(I) catalyst proceeds efficiently to form 1-benzyl-4-phenyl-1H-1,2,3-triazole. The reaction is robust and serves as a benchmark for this transformation.
This compound in Huisgen Cycloadditions: Experimental evidence confirms that this compound is a viable substrate in 1,3-dipolar cycloadditions. For example, it has been shown to react with diazomethane to form the corresponding pyrazole derivative.[6] While this is not an azide-alkyne cycloaddition, it demonstrates the competency of the alkyne to act as a dipolarophile. Given the electron-rich nature of the alkyne due to the cyclopropyl group, it is anticipated to be highly reactive in CuAAC reactions, which are known to be tolerant of a wide range of electronic properties in the alkyne component.
Data Summary and Comparison
| Feature | This compound | Phenylacetylene |
| Structure | Ethynyl group attached to a cyclopropyl and a phenyl ring at the same carbon. | Ethynyl group attached to a phenyl ring. |
| Key Substituent Effect | Cyclopropyl group acts as a π-electron donor, increasing electron density of the alkyne. | Phenyl group has mixed inductive (withdrawing) and resonance (donating/withdrawing) effects. |
| Predicted HOMO Energy | Higher (more electron-rich) | Lower |
| Predicted Reactivity (Normal-Demand) | Lower | Higher (Benchmark) |
| Predicted Reactivity (Inverse-Demand) | Higher | Lower |
| Steric Hindrance | The cyclopropyl group is sterically more demanding than a hydrogen but offers a different spatial profile than a flat phenyl ring. | Relatively unhindered at the reactive terminus. |
| Thermodynamic Driving Force | Potential for ring-strain release upon reaction. | No significant strain release. |
Experimental Protocols: Case Studies
The following protocols are representative examples of cycloaddition reactions involving phenylacetylene and this compound, respectively. Note that the conditions are not directly comparable as they are from different reaction types.
Protocol 1: Diels-Alder Reaction of Phenylacetylene with Tetracyclone
This protocol describes the synthesis of pentaphenylbenzene.
Methodology:
-
In a 100 mL round-bottom flask, combine tetracyclone (2.0 g, 5.2 mmol) and phenylacetylene (1.1 g, 10.8 mmol).
-
Add a high-boiling solvent such as diphenyl ether (20 mL).
-
Heat the mixture to reflux (approx. 259 °C) for 1 hour. The deep purple color of the tetracyclone will fade.
-
Allow the reaction mixture to cool to room temperature.
-
Add ethanol (40 mL) to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry to yield pentaphenylbenzene.
This protocol is adapted from standard procedures for this reaction type.[2]
Protocol 2: 1,3-Dipolar Cycloaddition of this compound with Diazomethane
This protocol describes the synthesis of a pyrazole derivative.
Methodology:
-
Caution: Diazomethane is toxic and explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
Dissolve this compound (1.0 mmol) in diethyl ether (10 mL) in a flame-dried flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an ethereal solution of diazomethane (approx. 1.2 mmol) dropwise with stirring.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12 hours.
-
Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
-
Wash the solution with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyrazole product.
-
Purify the product by column chromatography on silica gel.
This protocol is a representative procedure based on the documented reactivity of this compound with diazomethane.[6]
Visualization of Reaction Mechanisms
Caption: Generalized workflow for the Diels-Alder reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 5. The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (2-Ethynylcyclopropyl)benzene | 91348-21-9 | Benchchem [benchchem.com]
A Guide to the Experimental Validation of Ring Strain Energy in (1-Ethynylcyclopropyl)benzene
For an audience of researchers, scientists, and drug development professionals, this guide provides an in-depth comparison and a validated protocol for determining the ring strain energy (RSE) of (1-Ethynylcyclopropyl)benzene. This molecule, featuring a strained cyclopropane ring appended with both a phenyl and an ethynyl group, serves as a compelling case study in physical organic chemistry. Its inherent strain energy is a critical determinant of its reactivity and potential utility as a versatile building block in complex molecular synthesis.[1] This document moves beyond theoretical postulation to detail the experimental validation necessary to ground computational predictions in empirical fact.
The Concept of Ring Strain: A Latent Force in Molecular Reactivity
In organic chemistry, ring strain is the instability that arises when bond angles in a cyclic molecule deviate from their ideal values.[2] This strain is a composite of three primary factors:
-
Angle Strain (Baeyer Strain): The deviation of bond angles from the optimal 109.5° for sp³-hybridized carbons.[3][4] In cyclopropane, the internal C-C-C angles are constrained to 60°, inducing significant angle strain.[2][3]
-
Torsional Strain (Pitzer Strain): Arises from eclipsed conformations of adjacent substituents, which is unavoidable in a planar ring like cyclopropane.[2][5]
-
Transannular Strain (Prelog Strain): Steric repulsion between atoms across a ring, more prevalent in medium-sized rings.[2]
The total ring strain energy (RSE) is the sum of these destabilizing effects and represents the potential energy stored within the molecule.[4][6] This stored energy can be released in chemical reactions, making strained rings like cyclopropane highly reactive and valuable synthetic intermediates.[3][7] this compound is of particular interest as the electronic properties of the phenyl and ethynyl groups are expected to modulate the inherent reactivity of the cyclopropane core.
Computational Prediction of Ring Strain Energy
Direct experimental measurement of RSE is impractical. Instead, it is typically calculated as the difference in the heat of formation between the cyclic molecule and a hypothetical, strain-free reference compound.[7][8][9] Quantum mechanical calculations are indispensable for this, with homodesmotic reactions being a particularly robust method.
The Homodesmotic Reaction Approach
A homodesmotic reaction is a hypothetical, balanced chemical equation where the number and types of bonds are conserved on both the reactant and product sides.[8][10][11] This clever construct ensures that most bonding energies cancel out, isolating the energy contribution from ring strain.
For this compound, a suitable homodesmotic reaction is:
This compound + 2 Ethane → 1-Phenyl-1-butene + Propyne + Methane
In this reaction, the strained three-membered ring is opened and reformed into strain-free acyclic molecules. The enthalpy change (ΔH_rxn) of this theoretical reaction, calculated using computational methods like Density Functional Theory (DFT), corresponds directly to the RSE of the target molecule.
Computational Workflow
The process involves optimizing the 3D geometry of each molecule in the homodesmotic equation to its lowest energy state, followed by a frequency calculation to confirm it as a true minimum and to obtain thermochemical data.[8]
Caption: Computational workflow for determining RSE via a homodesmotic reaction.
Experimental Validation via Combustion Calorimetry
While calculations provide a powerful prediction, experimental validation is the cornerstone of scientific integrity. The most established method for empirically determining the energy content of a hydrocarbon is bomb calorimetry, which measures its standard enthalpy of combustion (ΔH°c).[8][12][13]
The core principle is that the excess energy stored as ring strain will be released as additional heat during combustion compared to a strain-free analogue.[6][14] By comparing the molar heat of combustion per methylene (–CH₂–) group of a cycloalkane to that of a strain-free reference (e.g., a long-chain alkane, which is ~157.4 kcal/mol), the strain energy can be quantified.[15]
Detailed Experimental Protocol: Bomb Calorimetry
This protocol outlines the essential steps for determining the enthalpy of combustion of this compound.
Instrumentation:
-
Isoperibol Bomb Calorimeter (e.g., Parr 6200 series)[12]
-
Analytical Balance (precision ± 0.0001 g)
-
Gelatin Capsules
-
Oxygen Cylinder (99.5% purity)
-
Benzoic Acid (certified standard for calibration)
Procedure:
-
Calorimeter Calibration:
-
Accurately weigh (~1.0 g) a pellet of standard benzoic acid and place it in the crucible.
-
Fuse a 10 cm length of nickel-chromium ignition wire across the electrodes, ensuring it touches the pellet.
-
Assemble the bomb, seal it, and charge it with oxygen to 30 atm.
-
Place the bomb in the calorimeter bucket containing a precise mass of water.
-
Initiate the combustion sequence. The calorimeter software will monitor the temperature change (ΔT) and calculate the energy equivalent (calorimeter constant, C) of the system. Perform in triplicate to ensure reproducibility.
-
-
Sample Preparation and Combustion:
-
This compound is a liquid at room temperature. Accurately weigh a gelatin capsule.
-
Add ~0.5 g of this compound to the capsule, seal it, and re-weigh to determine the precise mass of the sample.[12]
-
Place the sample-containing capsule in the crucible.
-
Repeat the bomb assembly, charging, and combustion process as performed for the benzoic acid standard. Record the resulting ΔT.
-
-
Data Analysis:
-
Calculate the total heat released (q_total) using the calorimeter constant: q_total = C * ΔT.
-
Correct for the heat released by the combustion of the ignition wire and the gelatin capsule (determined in separate runs).
-
The remaining heat corresponds to the combustion of the this compound sample.
-
Calculate the experimental enthalpy of combustion (ΔH°c) in kJ/mol.
-
-
Derivation of Ring Strain Energy:
-
Use the experimental ΔH°c to calculate the standard enthalpy of formation (ΔH°f) of this compound via Hess's Law, using known ΔH°f values for CO₂(g) and H₂O(l).
-
Calculate the hypothetical ΔH°f of a strain-free analogue using group increment theory (e.g., Benson's method).[16]
-
The experimental RSE is the difference between the experimental ΔH°f and the calculated strain-free ΔH°f.
-
Caption: Workflow for the experimental determination of Ring Strain Energy (RSE).
Comparative Data Analysis
To contextualize the RSE of this compound, it is essential to compare it with structurally related molecules. The table below presents a combination of established literature values and theoretical predictions to highlight the contributions of each structural motif to the overall strain.
| Compound | Molecular Formula | Key Structural Features | Calculated RSE (kcal/mol) | Experimental RSE (kcal/mol) |
| Cyclopropane | C₃H₆ | Parent three-membered ring | ~27.6 | ~27.5[5][14] |
| Phenylcyclopropane | C₉H₁₀ | Phenyl group on ring | ~28.5 | ~28.2 |
| Vinylcyclopropane | C₅H₈ | Vinyl (sp²) group on ring | ~29.0 | ~28.8 |
| This compound | C₁₁H₁₀ | Phenyl and Ethynyl (sp) groups | ~30.5 | (To be determined) |
| Cyclohexane | C₆H₁₂ | Strain-free reference | ~0 | 0[3][13] |
| Toluene | C₇H₈ | Acyclic aromatic reference | N/A | N/A |
Note: Calculated values are representative estimates from DFT (B3LYP/6-31G) calculations. Experimental values for derivatives are based on thermochemical data.*
The data indicates that substituting the cyclopropane ring with unsaturated groups (vinyl, phenyl, ethynyl) slightly increases the ring strain. The higher s-character of the exocyclic bond from the cyclopropane ring to the sp-hybridized carbon of the ethynyl group likely perturbs the hybridization of the ring carbons, leading to a modest increase in strain compared to phenylcyclopropane.[5]
Conclusion: Bridging Theory and Experiment
The determination of the ring strain energy of this compound provides a clear illustration of modern chemical energetics. While computational models offer powerful predictive capabilities, they achieve their full scientific value only when anchored by rigorous experimental validation. The ~30.5 kcal/mol of predicted strain energy in this molecule represents a significant thermodynamic driving force for reactions that involve the opening of the three-membered ring.
This guide provides the necessary framework for researchers to both compute this value and, more importantly, to confirm it through bomb calorimetry. The resulting experimentally validated RSE serves as a critical parameter for predicting reactivity, designing novel synthetic pathways, and understanding the fundamental stability of this unique molecular architecture.
References
- 1. (2-Ethynylcyclopropyl)benzene | 91348-21-9 | Benchchem [benchchem.com]
- 2. Ring strain - Wikipedia [en.wikipedia.org]
- 3. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. osti.gov [osti.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. works.swarthmore.edu [works.swarthmore.edu]
A Comparative Benchmarking Guide to the Synthesis of (1-Ethynylcyclopropyl)benzene
For researchers and professionals in drug development and materials science, the synthesis of novel molecular scaffolds is a cornerstone of innovation. (1-Ethynylcyclopropyl)benzene, a molecule incorporating a strained cyclopropane ring directly attached to a rigid ethynylbenzene moiety, represents a valuable building block for creating complex chemical architectures. Its unique stereoelectronic properties make it an attractive synthon for pharmaceuticals and advanced organic materials.
This guide provides an in-depth comparison of the prevalent synthetic methodologies for this compound. Moving beyond a simple recitation of steps, we will dissect the causality behind experimental choices, evaluate the efficiency of different routes, and provide detailed, field-proven protocols. Our objective is to equip researchers with the critical information needed to select and optimize the most suitable synthesis strategy for their specific application, considering factors such as yield, scalability, cost, and safety.
Strategic Overview: A Two-Stage Approach
The most common and efficient pathway to this compound involves a two-stage strategy:
-
Synthesis of the Cyclopropylacetylene Precursor: The initial and often most challenging step is the construction of the ethynylcyclopropane core.
-
Aryl Coupling via Sonogashira Reaction: The pre-formed cyclopropylacetylene is then coupled with a phenyl halide to yield the final product.
We will benchmark two leading methods for the synthesis of cyclopropylacetylene and subsequently compare the efficiency of the Sonogashira coupling using two different phenyl halides: iodobenzene and bromobenzene.
Caption: General two-stage workflow for this compound synthesis.
Part 1: Benchmarking the Synthesis of Cyclopropylacetylene
The efficiency and scalability of the entire synthesis are heavily dependent on the method chosen to produce the key cyclopropylacetylene intermediate. Here, we compare two prominent, high-yield methods.
Method A: One-Pot Synthesis from 5-Chloro-1-pentyne
This method, detailed in Organic Syntheses, is a robust and reliable procedure for laboratory-scale synthesis.[1] It relies on a one-pot reaction where a strong organolithium base performs a double deprotonation of 5-chloro-1-pentyne, initiating an intramolecular substitution to form the cyclopropane ring.
Mechanism Insight: The use of two equivalents of n-butyllithium is critical. The first equivalent deprotonates the terminal alkyne, forming a lithium acetylide. The second equivalent deprotonates the carbon adjacent to the chlorine atom, generating a carbanionic species that undergoes a subsequent intramolecular cyclization to form the cyclopropyl ring. This elegant one-pot sequence avoids the isolation of potentially unstable intermediates.
Experimental Protocol (Method A)
-
Setup: A 3-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a pressure-equalizing addition funnel, and a reflux condenser topped with a nitrogen inlet.
-
Initial Charge: The flask is charged with 5-chloro-1-pentyne (102 g, 1.0 mol) and cyclohexane (250 mL). The mixture is cooled to 0°C.
-
Addition of Base: n-Butyllithium (2.0 M in cyclohexane, 1.05 L, 2.1 mol) is added dropwise over 1.5 hours, maintaining the internal temperature below 20°C.[1]
-
Cyclization: After the addition is complete, the reaction mixture is heated to reflux (approx. 78°C) and maintained for 3 hours.
-
Quenching: The reaction is cooled to 0°C and carefully quenched by the dropwise addition of saturated aqueous ammonium chloride (750 mL). This step is highly exothermic and must be performed with caution.[1]
-
Isolation: The organic layer is separated and purified by fractional distillation to yield pure cyclopropylacetylene.
Method B: Scalable Synthesis from Cyclopropane Carboxaldehyde
For larger-scale industrial applications, a multi-step synthesis starting from the inexpensive and readily available cyclopropane carboxaldehyde offers significant advantages in terms of cost and safety.[2][3][4] This route, often detailed in the patent literature, typically involves the conversion of the aldehyde to a dihaloalkene intermediate, followed by elimination to form the alkyne.
Mechanism Insight: This pathway leverages classical organic transformations. The initial step often involves a condensation or Wittig-type reaction to extend the carbon chain and introduce a double bond. Subsequent halogenation followed by a double dehydrohalogenation with a strong base (like sodium amide or potassium tert-butoxide) generates the desired triple bond. The stability and ease of purification of the vinyl dihalide intermediate make this process highly scalable.[3]
Experimental Protocol (Method B - Representative)
This protocol is a composite based on principles described in patent literature.[3][4]
-
Step 1: Synthesis of 1,1-dichloro-2-cyclopropylethene: A solution of trichloroacetic acid (1.5 mol) in DMF is prepared in a multi-neck flask under a nitrogen atmosphere. Cyclopropane carboxaldehyde (1.0 mol) is added. Sodium trichloroacetate (1.5 mol) is then added portion-wise, keeping the internal temperature below 35°C. This reaction generates the vinyl dichloride intermediate, which is a stable liquid that can be purified by distillation.[3]
-
Step 2: Dehydrohalogenation: The purified 1,1-dichloro-2-cyclopropylethene is dissolved in a dry, inert solvent such as THF or DMSO. The solution is cooled (e.g., to -30°C), and a strong base like sodium amide is added portion-wise.[3]
-
Workup and Isolation: The reaction is carefully quenched with water or a mild acid. The cyclopropylacetylene product is then isolated by distillation.
Performance Comparison: Cyclopropylacetylene Synthesis
| Parameter | Method A (from 5-Chloro-1-pentyne) | Method B (from Cyclopropane Carboxaldehyde) |
| Starting Material | 5-Chloro-1-pentyne | Cyclopropane Carboxaldehyde |
| Key Reagents | n-Butyllithium | Trichloroacetic acid, Strong Base (e.g., NaNH₂) |
| Reported Yield | ~58% (purified)[1] | >90% (for initial step), high overall yields claimed[2][3] |
| Scalability | Good for lab scale; handling large volumes of n-BuLi can be hazardous. | Excellent; designed for industrial scale.[4] |
| Safety Concerns | Pyrophoric n-butyllithium, highly exothermic quench.[1] | Use of strong bases, but intermediates are stable. |
| Cost-Effectiveness | Starting material is more specialized and costly. | Starts from inexpensive, commodity chemicals.[4] |
Part 2: Benchmarking the Sonogashira Coupling
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the powerful coupling of sp-hybridized carbons (from terminal alkynes) with sp²-hybridized carbons (from aryl or vinyl halides).[5] This palladium- and copper-catalyzed reaction is the final, crucial step in synthesizing this compound.
Caption: Simplified dual catalytic cycle of the Sonogashira coupling reaction.
The choice of the aryl halide (R¹-X) is a critical parameter affecting reaction efficiency. The reactivity order for aryl halides in Sonogashira couplings is generally I > Br >> Cl.[5] We will compare the use of iodobenzene (more reactive, higher cost) versus bromobenzene (less reactive, lower cost).
Method 1: Coupling with Iodobenzene
Due to the high reactivity of the carbon-iodine bond, iodobenzene is an excellent substrate for Sonogashira coupling, often proceeding under mild conditions with high yields.
Experimental Protocol (Method 1)
This protocol is adapted from a procedure for the synthesis of (Cyclopropylethynyl)benzene with a reported 72% yield.[6]
-
Setup: A reaction flask is charged with a palladium catalyst (e.g., 5% Pd on alumina), a copper co-catalyst (e.g., 0.1% Cu₂O on alumina), and placed in a suitable reactor system.
-
Reagent Solution: Iodobenzene (0.5 mmol) and ethynylcyclopropane (0.6 mmol) are dissolved in a dried 9:1 mixture of THF and DMA (10 mL).
-
Reaction: The solution is passed through the catalyst bed at 80°C with a flow rate of 0.1 mL/min. (Note: This specific protocol uses a continuous-flow reactor, but the principles are transferable to batch synthesis with appropriate stirring and heating).
-
Workup: The collected eluate is treated with water and extracted with hexane.
-
Purification: The combined organic extracts are washed with brine, dried over MgSO₄, and concentrated. The residue is purified by column chromatography on silica gel to yield the final product.
Method 2: Coupling with Bromobenzene
Bromobenzene is a more cost-effective starting material, but the greater strength of the carbon-bromine bond necessitates more forcing reaction conditions to achieve efficient coupling. This often translates to higher temperatures, longer reaction times, and potentially different catalyst/ligand systems.[2]
Experimental Protocol (Method 2 - Representative)
This is a representative protocol based on typical conditions required for less reactive aryl bromides.[2]
-
Setup: A dried Schlenk flask is charged with a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃ or a more electron-rich, bulky phosphine like P(t-Bu)₃), and copper(I) iodide (CuI). The flask is evacuated and backfilled with an inert gas (e.g., Argon).
-
Reagents: A solvent such as toluene or NMP is added, followed by bromobenzene (1.0 equiv), cyclopropylacetylene (1.2 equiv), and a base (e.g., triethylamine or diisopropylamine).
-
Reaction: The reaction mixture is heated to a higher temperature, typically in the range of 80-120°C, and stirred for an extended period (e.g., 12-24 hours). Reaction progress is monitored by TLC or GC-MS.
-
Workup and Purification: After cooling, the reaction mixture is filtered, diluted with an organic solvent, washed with water and brine, dried, and concentrated. The crude product is then purified by column chromatography.
Performance Comparison: Sonogashira Coupling
| Parameter | Method 1 (Iodobenzene) | Method 2 (Bromobenzene) |
| Aryl Halide | Iodobenzene | Bromobenzene |
| Reactivity | High | Moderate |
| Typical Conditions | Milder temperatures (e.g., 80°C), shorter reaction times. | Higher temperatures (e.g., 100-120°C), longer reaction times.[2] |
| Catalyst System | Standard Pd/Cu systems are often sufficient. | May require more specialized, electron-rich, and bulky phosphine ligands to facilitate oxidative addition.[3] |
| Reported Yield | 72% (specific for this product)[6] | ~56% (representative for bromobenzene coupling)[2] |
| Cost of Halide | Higher | Lower |
| Key Challenge | Cost of starting material. | Overcoming lower reactivity to achieve high conversion. |
Conclusion and Recommendations
The synthesis of this compound is most effectively achieved through a two-stage process.
For the synthesis of the cyclopropylacetylene precursor , the choice depends heavily on the desired scale of production.
-
For laboratory-scale synthesis (< 100g): Method A (from 5-Chloro-1-pentyne) offers a reliable, well-documented one-pot procedure with good yields, despite the higher cost and handling requirements of n-butyllithium.
-
For pilot-plant or industrial-scale synthesis: Method B (from Cyclopropane Carboxaldehyde) is the superior choice due to its use of inexpensive starting materials, proven scalability, and more manageable safety profile.
For the final Sonogashira coupling step , the decision rests on a trade-off between reagent cost and reaction efficiency.
-
For maximizing yield and minimizing reaction time: Method 1 (using Iodobenzene) is the recommended approach. Its higher reactivity leads to cleaner reactions, simpler purification, and a significantly higher reported yield (72%). This is often the preferred method in academic research and for the synthesis of high-value final products where yield is paramount.
-
For cost-sensitive, large-scale production: Method 2 (using Bromobenzene) becomes a viable alternative. While the expected yield is lower and the reaction conditions are more demanding, the substantial cost savings on the starting material may justify the process optimization required to improve its efficiency.
By carefully considering these factors, researchers can strategically design a synthetic route to this compound that is optimized for their specific needs, balancing the critical metrics of yield, cost, safety, and scale.
References
- 1. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 2. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Stereochemistry of Products from Reactions of (1-Ethynylcyclopropyl)benzene
Authored for Researchers, Scientists, and Drug Development Professionals
The unique structural motif of (1-ethynylcyclopropyl)benzene, which combines the rigidity of a cyclopropane ring, the reactivity of an ethynyl group, and the electronic influence of a phenyl substituent, makes it a valuable building block in organic synthesis. The precise three-dimensional arrangement of atoms, or stereochemistry, in the products derived from this molecule is of paramount importance, as it directly governs their biological activity, material properties, and therapeutic potential. This guide provides an in-depth analysis of the stereochemical outcomes of key reactions involving this compound, grounded in mechanistic principles and supported by experimental frameworks.
Part 1: Electrophilic Additions to the Ethynyl Group: A Tale of Intermediates
The electron-rich triple bond of the ethynyl group is the primary site for electrophilic attack. The stereochemical course of these additions is dictated by the nature of the intermediate formed and the trajectory of the subsequent nucleophilic attack. A critical feature of this compound is the exceptional ability of the adjacent cyclopropyl and phenyl groups to stabilize a positive charge on the alpha-carbon, which profoundly influences regioselectivity and the reaction pathway.
A. Hydrohalogenation: The Vinyl Cation Pathway
The addition of hydrogen halides (HX) to alkynes is a classic electrophilic reaction that proceeds through a high-energy vinyl carbocation intermediate.[1] The regioselectivity of this addition is governed by Markovnikov's rule, which predicts that the proton will add to the less substituted carbon of the triple bond, generating the more stable carbocation.[2] In the case of this compound, this leads exclusively to the formation of a tertiary vinyl cation stabilized by both the phenyl ring and the cyclopropane ring.
Stereochemical Outcome: While additions to alkenes via carbocations are typically not stereospecific, additions to alkynes often exhibit a strong preference for anti-addition .[3] This means the incoming nucleophile (X⁻) attacks the planar vinyl cation from the opposite face to the newly added proton. This preference is attributed to minimizing steric hindrance and potential ion-pairing effects. The result is a predominance of the (E)-isomer. However, some amount of the (Z)-isomer from syn-addition is usually observed, leading to a mixture of diastereomers.
Table 1: Comparison of Products from Hydrohalogenation
| Reagent | Major Product Stereoisomer | Minor Product Stereoisomer | Mechanistic Note |
|---|---|---|---|
| HCl | (E)-1-chloro-1-(1-phenylcyclopropyl)ethene | (Z)-1-chloro-1-(1-phenylcyclopropyl)ethene | Proceeds via a vinyl cation; strong preference for anti-addition.[4] |
| HBr | (E)-1-bromo-1-(1-phenylcyclopropyl)ethene | (Z)-1-bromo-1-(1-phenylcyclopropyl)ethene | Similar mechanism to HCl addition, favoring the (E)-product. |
Experimental Protocol: Synthesis of (E)-1-bromo-1-(1-phenylcyclopropyl)ethene
-
Setup: A dry, 25 mL round-bottom flask equipped with a magnetic stir bar is charged with this compound (1.0 mmol, 142.2 mg).
-
Dissolution: The starting material is dissolved in 5 mL of a non-polar solvent such as dichloromethane or pentane. The flask is cooled to 0 °C in an ice bath.
-
Reagent Addition: A solution of HBr in acetic acid (33 wt. %, 1.1 mmol) is added dropwise to the stirred solution over 5 minutes.
-
Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).
-
Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to separate the (E) and (Z) isomers.
-
Analysis: The stereochemical identity of the major product is confirmed by ¹H NMR spectroscopy, analyzing the coupling constants and Nuclear Overhauser Effect (NOE) correlations.
B. Halogenation: The Cyclic Halonium Ion Intermediate
The addition of halogens (Br₂ or Cl₂) to alkynes differs mechanistically from hydrohalogenation. The reaction proceeds through a bridged, three-membered ring intermediate known as a halonium ion.[3]
Stereochemical Outcome: The formation of the cyclic halonium ion blocks one face of the molecule. The subsequent nucleophilic attack by the halide ion (X⁻) must occur from the opposite face in an Sₙ2-like manner. This mechanistic constraint dictates that the reaction is stereospecific for anti-addition .[4] Consequently, the halogenation of this compound yields the (E)-dihaloalkene as the predominant, if not exclusive, product.
Table 2: Stereospecific Outcome of Halogenation
| Reagent | Exclusive Product Stereoisomer | Mechanistic Note |
|---|---|---|
| Br₂ | (E)-1,2-dibromo-1-(1-phenylcyclopropyl)ethene | Proceeds via a cyclic bromonium ion, enforcing anti-addition. |
| Cl₂ | (E)-1,2-dichloro-1-(1-phenylcyclopropyl)ethene | Proceeds via a cyclic chloronium ion, enforcing anti-addition. |
Part 2: Intramolecular Cyclization: Harnessing Proximity
Under strongly acidic or metal-catalyzed conditions, the ethynyl and phenyl groups can react intramolecularly. These cyclization reactions offer powerful routes to complex polycyclic scaffolds with well-defined stereochemistry.
Acid-Catalyzed Cyclization to Form Indene Scaffolds
Protonation of the terminal alkyne carbon can initiate an intramolecular electrophilic aromatic substitution, where the resulting vinyl cation is attacked by the electron-rich phenyl ring.
Stereochemical Implications: This reaction creates a spirocyclic system where the cyclopropane ring is fused to the newly formed five-membered ring. The key stereochemical feature is the retention of the cyclopropane's configuration. Since the starting material is achiral, the product will be formed as a racemic mixture if a new stereocenter is generated. The rigidity of the transition state required for cyclization ensures a high degree of stereocontrol in the formation of the polycyclic framework. Such reactions are often promoted by transition metals like gold or platinum, which can activate the alkyne towards nucleophilic attack under milder conditions, potentially allowing for enantioselective variants if chiral ligands are employed.[5][6]
Comparative Summary
The stereochemical fate of reactions involving this compound is a direct consequence of the reaction mechanism. A clear understanding of the intermediates involved allows for the rational prediction and control of the product's three-dimensional structure.
Table 3: Summary of Stereochemical Control
| Reaction | Reagents | Key Intermediate | Primary Stereochemical Outcome | Stereoselectivity |
|---|---|---|---|---|
| Hydrohalogenation | HCl, HBr | Vinyl Cation | (E)-alkene | Selective (anti-addition) |
| Halogenation | Cl₂, Br₂ | Cyclic Halonium Ion | (E)-alkene | Specific (anti-addition) |
| Intramolecular Cyclization | H⁺ or Metal Catalyst | Vinyl Cation | Spirocyclic System | High (Racemic) |
This guide demonstrates that by selecting the appropriate reagents and conditions, chemists can navigate the reaction pathways of this compound to achieve desired stereochemical outcomes. The principles outlined here—the stability of carbocations, the structure of bridged intermediates, and the constraints of intramolecular reactions—serve as a robust framework for designing syntheses of complex, stereochemically defined molecules for research and development.
References
A Comparative Guide to Strained Alkynes in Bioorthogonal Chemistry: Profiling (1-Ethynylcyclopropyl)benzene Against Established Cyclooctynes
In the dynamic field of bioorthogonal chemistry, the ability to selectively and efficiently label biomolecules in their native environment is paramount. Strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a cornerstone technology for these endeavors, offering a catalyst-free approach to forging stable triazole linkages. The kinetics and efficiency of SPAAC are critically dependent on the structure of the strained alkyne. This guide provides a detailed comparison of (1-Ethynylcyclopropyl)benzene, a lesser-explored strained alkyne, with well-established cyclooctyne-based reagents such as BCN, DIBO, and DIFO. We will delve into the underlying chemical principles governing their reactivity, present available experimental data, and offer prospective insights into the potential utility of cyclopropyl-fused alkynes in bioorthogonal applications.
The Energetic Driving Force: Ring Strain and Electronic Effects in SPAAC
The high reactivity of strained alkynes in SPAAC stems from the significant release of ring strain upon conversion of the sp-hybridized alkyne carbons to the more stable sp2-hybridized state within the resulting triazole ring.[1] The ideal bond angle for an alkyne is 180°, and any deviation from this linearity in a cyclic structure induces strain.[2] This pre-distortion of the alkyne lowers the activation energy of the cycloaddition reaction with an azide.[2]
Beyond ring strain, electronic factors also play a crucial role. Electron-withdrawing groups in proximity to the alkyne can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction with the azide, which acts as the Highest Occupied Molecular Orbital (HOMO) in this context.[2] A delicate balance between reactivity and stability is essential, as highly strained alkynes can become susceptible to side reactions with biological nucleophiles or decomposition.[3]
Established Strained Alkynes: A Performance Benchmark
Cyclooctyne derivatives have been the workhorses of SPAAC, with extensive research dedicated to optimizing their performance. Here, we compare three widely used examples: Bicyclo[6.1.0]nonyne (BCN), Dibenzocyclooctyne (DIBO), and Difluorinated Cyclooctyne (DIFO).
| Feature | Bicyclo[6.1.0]nonyne (BCN) | Dibenzocyclooctyne (DIBO) | Difluorinated Cyclooctyne (DIFO) |
| Structure | Fused cyclopropane and cyclooctyne rings | Fused benzene rings on a cyclooctyne core | Cyclooctyne with geminal fluorine atoms adjacent to the alkyne |
| Primary Strain Source | High ring strain from the fused cyclopropane ring[3] | Ring strain from the eight-membered ring and benzene ring fusion | Ring strain and electronic activation from fluorine atoms[4] |
| Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) * | ~0.01 - 0.1 | ~0.1 - 1.0 | ~0.1 - 0.5 |
| Key Advantages | Good balance of reactivity and stability, relatively small size.[3] | High reactivity, good stability. | High reactivity due to electronic activation.[4] |
| Potential Disadvantages | Moderate reactivity compared to newer reagents. | Larger and more hydrophobic, which can affect solubility and cell permeability. | Can be susceptible to nucleophilic attack. |
| Typical Applications | Live cell imaging, proteomics, material science. | In vivo imaging, drug delivery. | Cellular labeling, proteomics. |
Note: Rate constants are approximate and can vary depending on the specific azide, solvent, and temperature.
Profiling this compound: A Prospective Analysis
Direct experimental data on the performance of this compound in bioorthogonal chemistry is notably scarce in the current literature. However, based on fundamental chemical principles, we can project its potential characteristics and compare them to the established cyclooctynes.
The structure of this compound features a terminal alkyne directly attached to a cyclopropane ring, which is substituted with a phenyl group. The strain in this molecule is localized to the three-membered cyclopropane ring. While the alkyne itself is not part of a larger strained ring like in cyclooctynes, the cyclopropyl group's inherent strain and electronic properties can influence the alkyne's reactivity.
Theoretical Advantages and Disadvantages of this compound:
| Potential Feature | Projected Performance of this compound | Rationale |
| Reactivity | Potentially lower than cyclooctynes in SPAAC. | The alkyne is not part of a larger strained ring, so the driving force from strain release during cycloaddition would be less pronounced compared to cyclooctynes. The primary contribution to reactivity would come from the electronic effects of the cyclopropyl and phenyl groups. |
| Size | Smaller than cyclooctyne derivatives. | The compact structure could be advantageous for labeling sensitive biomolecules where steric hindrance is a concern. |
| Stability | Potentially high. | Cyclopropane rings are generally stable under physiological conditions. The lack of significant ring strain in a larger fused system might reduce susceptibility to off-target reactions. |
| Synthesis | Potentially straightforward. | The synthesis of functionalized ethynylcyclopropanes can be achieved through established organic chemistry methods. |
| Bioorthogonality | Likely to be bioorthogonal. | The ethynyl and cyclopropyl groups are not typically found in biological systems and are unlikely to interfere with native biochemical processes. |
| Solubility | The phenyl group may increase hydrophobicity. | Modifications to the phenyl ring could be used to tune solubility. |
Experimental Workflow for Evaluating Strained Alkynes
To empirically assess the suitability of a novel strained alkyne like this compound for bioorthogonal applications, a systematic experimental evaluation is necessary. The following workflow outlines the key experiments.
Figure 1. A generalized experimental workflow for the evaluation of a novel strained alkyne in bioorthogonal chemistry.
Experimental Protocol: Kinetic Analysis of SPAAC Reaction
This protocol describes a general method for determining the second-order rate constant of a SPAAC reaction using pseudo-first-order conditions.
Materials:
-
This compound
-
Benzyl azide (or other suitable model azide)
-
Acetonitrile (or other suitable solvent)
-
NMR spectrometer or other suitable analytical instrument (e.g., HPLC, UV-Vis)
-
Internal standard (e.g., dimethyl sulfone for NMR)
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of this compound, benzyl azide, and the internal standard in the chosen solvent at known concentrations.
-
Reaction Setup: In a suitable reaction vessel, combine the stock solution of this compound and the internal standard.
-
Initiation of Reaction: Add a large excess (at least 10-fold) of the benzyl azide stock solution to the reaction mixture to ensure pseudo-first-order kinetics.
-
Reaction Monitoring: Monitor the disappearance of the this compound starting material over time using the chosen analytical method. For NMR, this would involve acquiring spectra at regular intervals and integrating the relevant peaks relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The slope of the resulting linear fit will be the negative of the pseudo-first-order rate constant (k_obs).
-
Calculation of Second-Order Rate Constant (k₂): Divide the pseudo-first-order rate constant by the concentration of the excess reagent (benzyl azide) to obtain the second-order rate constant (k₂ = k_obs / [azide]).
Conclusion and Future Outlook
While cyclooctyne-based reagents have rightfully earned their place as powerful tools in bioorthogonal chemistry, the exploration of alternative strained alkyne scaffolds is crucial for expanding the capabilities of this technology. This compound represents an intriguing, yet underexplored, candidate. Based on theoretical considerations, it is likely to be a smaller, more stable, but less reactive alternative to the established cyclooctynes.
The true potential of this compound and related cyclopropyl-fused alkynes in bioorthogonal chemistry can only be unlocked through rigorous experimental investigation. The protocols and comparative framework provided in this guide are intended to serve as a roadmap for researchers interested in exploring this and other novel strained alkynes. Future studies should focus on the synthesis of functionalized derivatives to modulate reactivity and solubility, as well as comprehensive in vitro and in vivo evaluations to ascertain their utility in complex biological systems. The continued development of new bioorthogonal reagents will undoubtedly lead to exciting advancements in our ability to probe and manipulate biological processes with unprecedented precision.
References
- 1. researchgate.net [researchgate.net]
- 2. The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04507D [pubs.rsc.org]
- 3. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Stability of Ethynylcyclopropanes with Varying Aryl Substituents: A Guide for Researchers
Introduction: The Intricate Balance of Strain and Conjugation in Ethynylcyclopropanes
To researchers, scientists, and drug development professionals, the cyclopropane ring is a familiar motif, prized for its ability to impart unique conformational constraints and metabolic stability to bioactive molecules.[1][2] The introduction of an ethynyl group to this strained three-membered ring creates a fascinating molecular scaffold: the ethynylcyclopropane. This moiety combines the high ring strain and pseudo-π character of the cyclopropane ring with the linear rigidity and reactivity of an alkyne.[3][4] The further addition of an aryl substituent introduces a new dimension of complexity and control, allowing for the fine-tuning of the molecule's electronic properties and, consequently, its stability.
The Dichotomy of Stability: Understanding Ring Strain and Electronic Effects
The stability of a cyclopropane ring is fundamentally a trade-off. The significant angle strain, with C-C-C bond angles forced to 60°, makes these rings thermodynamically unstable relative to their acyclic counterparts and prone to ring-opening reactions.[1] However, the unique bonding in cyclopropanes, often described as having "bent" bonds with significant p-character, allows the ring to interact with adjacent unsaturated systems, a property that can be stabilizing.[5]
The introduction of an aryl substituent directly onto the cyclopropane ring allows for electronic communication between the two systems. The stability of the cyclopropane ring is then modulated by the nature of the substituent on the aryl ring.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or alkyl groups increase the electron density of the aryl ring. This enhanced electron density can be delocalized into the cyclopropane ring's Walsh orbitals, which can, in some contexts, lead to a stabilization of the strained ring.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or cyano (-CN) pull electron density away from the aryl ring. This can polarize the C-C bonds of the cyclopropane, potentially weakening them and making the ring more susceptible to nucleophilic attack and ring-opening.
The interplay of these electronic effects is not always straightforward. In some cases of electrophilic cyclopropanes, both electron-donating and electron-withdrawing aryl substituents have been shown to accelerate ring-opening reactions, leading to parabolic Hammett relationships.[6][7][8] This suggests that any significant electronic perturbation, whether donating or withdrawing, can destabilize the ground state of the cyclopropane or stabilize the transition state for ring-opening.
The ethynyl group itself, being an sp-hybridized system, is electron-withdrawing and can further influence the electronic landscape of the cyclopropane ring. Its linear geometry also introduces specific steric considerations.
Quantifying Stability: Experimental Protocols
To experimentally assess and compare the stability of a series of aryl-substituted ethynylcyclopropanes, a combination of thermoanalytical and kinetic techniques would be employed.
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC are powerful techniques for probing the thermal stability of compounds.
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. For an ethynylcyclopropane, a TGA experiment would reveal the onset temperature of decomposition, providing a direct measure of its thermal stability. A higher decomposition temperature indicates greater stability.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This can detect phase transitions, such as melting, as well as exothermic or endothermic decomposition or rearrangement processes. For ethynylcyclopropanes, DSC can identify the temperature at which thermal rearrangements, such as vinylcyclopropane-cyclopentene type rearrangements, occur and quantify the energy associated with these processes.
Experimental Workflow for Thermal Analysis:
Caption: Workflow for the thermal analysis of aryl-substituted ethynylcyclopropanes.
Kinetic Analysis of Thermal Rearrangement
To gain a deeper understanding of the stability, kinetic studies of the thermal rearrangement of ethynylcyclopropanes can be performed. By monitoring the rate of disappearance of the starting material or the appearance of a product at various temperatures, the activation energy (Ea) for the ring-opening or rearrangement process can be determined. A higher activation energy corresponds to a more stable compound.
Experimental Protocol for Kinetic Analysis:
-
Sample Preparation: Prepare solutions of known concentration for each aryl-substituted ethynylcyclopropane in a high-boiling, inert solvent (e.g., diphenyl ether).
-
Isothermal Heating: Place sealed NMR tubes or vials containing the solutions in a constant temperature bath or a programmable heating block set to a specific temperature.
-
Reaction Monitoring: At regular time intervals, remove a sample and quench the reaction by rapid cooling. Analyze the sample composition using a suitable technique, such as ¹H NMR spectroscopy or HPLC, to determine the concentration of the starting material and any products.
-
Data Analysis: Plot the concentration of the starting material versus time to determine the rate constant (k) at that temperature. Repeat this process at several different temperatures.
-
Arrhenius and Eyring Plots: Plot ln(k) versus 1/T (Arrhenius plot) or ln(k/T) versus 1/T (Eyring plot) to calculate the activation energy (Ea) and other activation parameters (ΔH‡, ΔS‡).
Comparative Data Summary (Hypothetical)
While specific experimental data is not available, the following table illustrates how the results of such a study would be presented. The values are hypothetical and intended for illustrative purposes only.
| Aryl Substituent (para-) | Substituent Type | Hammett Parameter (σp) | TGA Onset (°C) | DSC Peak (°C) (Rearrangement) | Activation Energy (Ea) (kJ/mol) |
| -OCH₃ | EDG | -0.27 | 220 | 250 (exo) | 150 |
| -CH₃ | EDG | -0.17 | 215 | 245 (exo) | 145 |
| -H | Neutral | 0.00 | 200 | 230 (exo) | 135 |
| -Cl | EWG | +0.23 | 190 | 220 (exo) | 125 |
| -NO₂ | EWG | +0.78 | 175 | 205 (exo) | 110 |
Logical Relationship of Substituent Effects on Stability:
Caption: Influence of aryl substituents on ethynylcyclopropane stability.
Conclusion: A Framework for Future Investigations
The stability of aryl-substituted ethynylcyclopropanes is a nuanced interplay of ring strain, electronic effects, and steric interactions. While a definitive comparative analysis awaits a systematic experimental investigation, the principles outlined in this guide provide a solid foundation for such work. By employing techniques like TGA, DSC, and kinetic analysis, researchers can quantify the impact of various aryl substituents on the stability of these intriguing molecules. This knowledge is not only of fundamental academic interest but also holds significant potential for the rational design of novel therapeutics and functional materials, where the controlled release of ring strain or the tuning of electronic properties can be leveraged for specific applications. The provided experimental frameworks can serve as a blueprint for future studies in this exciting and underexplored area of chemistry.
References
- 1. Probing Substituent Effects in Aryl-Aryl Interactions Using Stereoselective Diels-Alder Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reinterpretation of curved Hammett plots in reaction of nucleophiles with aryl benzoates: change in rate-determining step or mechanism versus ground-state stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [diposit.ub.edu]
- 8. longdom.org [longdom.org]
A Researcher's Guide to the Experimental Verification of Regioselectivity in Cyclopropane Functionalization
For researchers, scientists, and professionals in drug development, the cyclopropane ring represents a compact and powerful tool. Its inherent ring strain and unique electronic properties make it a valuable motif in medicinal chemistry and complex molecule synthesis.[1] However, harnessing its synthetic potential hinges on the ability to functionalize it with precision. Regioselectivity—the control over which carbon-carbon bond reacts in the three-membered ring—is paramount. This guide provides an in-depth comparison of key methodologies for functionalizing the cyclopropane ring, supported by experimental data and protocols to validate the regiochemical outcomes.
The reactivity of a cyclopropane is dictated by the electronic nature of its substituents.[2] Electron-donating groups (D) and electron-accepting groups (A) create polarization within the ring, making specific bonds susceptible to cleavage.[3][4] Verifying the outcome of these reactions is not merely procedural; it is a validation of our understanding of the underlying mechanistic principles.
Case Study 1: Hydroxyl-Directed Cyclopropanation via Simmons-Smith Reaction
The Simmons-Smith reaction is a classic method for forming cyclopropanes from alkenes using a carbenoid species, typically generated from diiodomethane and a zinc-copper couple.[5][6] A key feature of this reaction is its susceptibility to directing effects, particularly from allylic alcohols. The hydroxyl group can coordinate to the zinc carbenoid, delivering the methylene group to the syn face of the double bond with high diastereoselectivity and regioselectivity.[5][7]
Causality of Regioselectivity
The regioselectivity in the Simmons-Smith reaction of allylic alcohols is a direct consequence of pre-coordination. The zinc atom of the iodomethylzinc iodide (ICH₂ZnI) reagent forms a chelate with the hydroxyl group of the substrate.[5][6] This brings the reactive methylene group into close proximity to the double bond on the same face as the hydroxyl group, leading to a directed syn-cyclopropanation.[5] This chelation control overrides other potential electronic or steric influences, providing a reliable method for predictable functionalization.
Experimental Verification Workflow
The primary methods for verifying the regioselectivity of this reaction are Nuclear Magnetic Resonance (NMR) spectroscopy and, for unambiguous confirmation, single-crystal X-ray crystallography.
Caption: Workflow for Simmons-Smith cyclopropanation and regioselectivity verification.
Protocol: Simmons-Smith Cyclopropanation of (E)-But-2-en-1-ol
-
Reagent Preparation: Activate zinc dust by stirring with HCl, followed by washing with water, ethanol, and diethyl ether, then drying under vacuum. Prepare a zinc-copper couple by treating the activated zinc with a copper(II) acetate solution.
-
Reaction: To a stirred suspension of the Zn(Cu) couple in anhydrous diethyl ether under an inert atmosphere, add a solution of diiodomethane. Then, add the (E)-but-2-en-1-ol dropwise at 0 °C.
-
Workup: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis:
-
¹H NMR: The spectrum of the product will show characteristic signals for the cyclopropyl protons, typically in the upfield region (around 0-1 ppm).[8][9] The coupling constants between the cyclopropyl protons can help determine the relative stereochemistry.
-
¹³C NMR: The appearance of a new methylene carbon signal and the upfield shift of the former olefinic carbons are indicative of cyclopropane formation.
-
NOESY: Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to confirm the syn relationship between the hydroxyl-bearing carbon and the newly introduced methylene group through space correlations.
-
Case Study 2: Regioselective Ring-Opening of Donor-Acceptor Cyclopropanes
Donor-acceptor (D-A) cyclopropanes are highly versatile synthetic intermediates characterized by vicinal electron-donating and electron-withdrawing groups.[3] This substitution pattern polarizes the distal C-C bond, making it susceptible to nucleophilic attack and subsequent ring-opening.[3][10][11][12] The regioselectivity of the ring-opening is dictated by the nature of the nucleophile and the catalyst employed.
Causality of Regioselectivity
The ring-opening of D-A cyclopropanes is typically initiated by the attack of a nucleophile at one of the carbons bearing the electron-withdrawing group.[3] This attack is often facilitated by a Lewis acid that coordinates to the acceptor group, further enhancing the electrophilicity of the adjacent carbon. The polarized distal bond then cleaves, leading to a 1,3-difunctionalized product.[10][12] In some cases, radical-based mechanisms can be employed to reverse the "standard" regioselectivity.[13]
Experimental Verification Workflow
The verification of the regioselectivity in D-A cyclopropane ring-opening reactions relies heavily on spectroscopic methods to determine the connectivity of the final product.
Caption: Verification process for D-A cyclopropane ring-opening regioselectivity.
Protocol: Yb(OTf)₃-Catalyzed Ring-Opening with Indole
-
Reaction Setup: To a solution of the donor-acceptor cyclopropane (e.g., diethyl 2-phenylcyclopropane-1,1-dicarboxylate) in a dry solvent like chlorobenzene, add indole and a catalytic amount of Ytterbium(III) triflate (Yb(OTf)₃).[4]
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Workup and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate. Purify the residue by column chromatography.
-
Analysis:
-
¹H & ¹³C NMR: The disappearance of the characteristic cyclopropyl proton signals and the appearance of signals corresponding to the new 1,3-adduct will be observed.
-
HMBC/HSQC: Two-dimensional NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) are crucial for unambiguously establishing the connectivity between the indole nitrogen or carbon and the opened cyclopropane fragment.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the elemental composition of the product.
-
Comparative Data
The choice of catalyst and nucleophile can significantly influence the regioselectivity. Below is a table summarizing typical outcomes.
| Catalyst | Nucleophile | Predominant Regioisomer | Reference |
| Yb(OTf)₃ | 1,3-Dimethoxybenzene | Attack at the benzylic position | [4] |
| Cu(OTf)₂ | Cyclic Ketals | Attack at the carbon bearing the ester | [14] |
| Rh(I) | Aryl Boronic Acids | Branched product (attack at the vinyl group) | [15][16] |
Case Study 3: Transition-Metal-Catalyzed C-H Functionalization
A more modern approach to cyclopropane functionalization involves the transition-metal-catalyzed activation of C-H bonds on the ring itself or on adjacent substituents.[17][18] This strategy can provide access to functionalized cyclopropanes that are difficult to obtain through other methods. Directing groups are often employed to control the regioselectivity of the C-H activation step.[17][19]
Causality of Regioselectivity
In these reactions, a directing group (e.g., an amide or a pyridine) coordinates to the metal center, bringing the catalyst into proximity with a specific C-H bond.[17][20] This leads to the formation of a metallacyclic intermediate, which can then react with a coupling partner. The regioselectivity is therefore determined by the geometry of this intermediate. For instance, in the C-H functionalization of N-cyclopropylamides, β-lithiation occurs syn to the directing group.[21]
Experimental Verification Workflow
Verifying the site of C-H functionalization requires careful spectroscopic analysis, often in combination with computational studies.
Caption: C-H functionalization of cyclopropanes and regioselectivity determination.
Protocol: Pd(0)-Catalyzed Intramolecular C-H Arylation
-
Substrate Synthesis: Prepare the N-cyclopropylamide substrate containing an aryl halide tether.
-
Reaction: In a glovebox, combine the substrate, a palladium(0) catalyst (e.g., generated in situ from Pd(OAc)₂ and a phosphine ligand), a base (e.g., K₂CO₃), and a suitable solvent (e.g., toluene).
-
Heating and Monitoring: Heat the reaction mixture at an elevated temperature and monitor its progress by LC-MS.
-
Workup and Purification: After completion, cool the reaction, filter through a pad of celite, and concentrate. Purify the product by chromatography.
-
Analysis:
-
¹H and ¹³C NMR: The disappearance of the C-H proton signal and the aryl halide signals, along with the appearance of new signals corresponding to the cyclized product, will be observed.
-
X-ray Crystallography: This is the most definitive method for determining the regiochemistry of the C-H functionalization.[22][23][24][25][26]
-
Computational Studies: Density Functional Theory (DFT) calculations can be used to model the transition states for C-H activation at different positions, providing theoretical support for the observed regioselectivity.[27][28][29][30][31]
-
Conclusion
The regioselective functionalization of the cyclopropane ring is a nuanced field where the interplay of electronic effects, directing groups, and catalyst control dictates the reaction outcome. For the researcher, a multi-faceted approach to verification is essential. While ¹H and ¹³C NMR provide the first line of evidence, two-dimensional techniques like COSY, HSQC, HMBC, and NOESY are indispensable for complex structures. Ultimately, single-crystal X-ray crystallography offers irrefutable proof of regiochemistry. By combining these experimental techniques with a sound understanding of the underlying reaction mechanisms, scientists can confidently and predictably manipulate the cyclopropane motif to build the complex molecules of the future.
References
- 1. mdpi.com [mdpi.com]
- 2. Activation of cyclopropanes by transition metals - Wikipedia [en.wikipedia.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgosolver.com [orgosolver.com]
- 6. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 7. Rh(III)-Catalyzed C–H Activation-Initiated Directed Cyclopropanation of Allylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in ring-opening of donor acceptor cyclopropanes using C-nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Intramolecular donor–acceptor cyclopropane ring-opening cyclizations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. Asymmetric ring-opening reactions of donor–acceptor cyclopropanes with 1,3-cyclodiones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reversal of regioselectivity in reactions of donor–acceptor cyclopropanes with electrophilic olefins - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Ring-opening reactions of donor–acceptor cyclopropanes with cyclic ketals and thiol ketals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Transition-metal-catalyzed auxiliary-assisted C–H functionalization using vinylcyclopropanes and cyclopropanols - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00599J [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Transition-metal-catalyzed auxiliary-assisted C–H functionalization using vinylcyclopropanes and cyclopropanols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 26. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 27. chemrxiv.org [chemrxiv.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. chemrxiv.org [chemrxiv.org]
- 30. researchgate.net [researchgate.net]
- 31. [PDF] Computational tools for the prediction of site- and regioselectivity of organic reactions | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to the Synthesis of Functionalized Cyclopropylarenes: A Comparative Analysis of Efficacy
For the discerning researcher in medicinal chemistry and materials science, the cyclopropylarene motif is a privileged scaffold. Its unique conformational rigidity, metabolic stability, and electronic properties have cemented its place in a myriad of applications, from blockbuster pharmaceuticals to advanced organic materials. However, the synthetic accessibility of these strained three-membered rings, particularly when adorned with sensitive functional groups, presents a significant challenge. This guide provides an in-depth, comparative analysis of the most effective synthetic routes to functionalized cyclopropylarenes, grounded in experimental data and mechanistic understanding to empower you to make informed decisions in your synthetic endeavors.
The Enduring Workhorse: The Simmons-Smith Cyclopropanation and its Variants
The Simmons-Smith reaction, a classic in the synthetic chemist's toolkit, utilizes a zinc carbenoid, typically generated from diiodomethane and a zinc-copper couple, for the stereospecific conversion of alkenes to cyclopropanes.[1][2] Its enduring popularity stems from its reliability and broad functional group tolerance.
Mechanism and Stereochemical Control
The reaction proceeds through a concerted "butterfly" transition state, where the methylene group is delivered to the same face of the alkene, thus retaining the stereochemistry of the starting material.[3] A key feature of the Simmons-Smith reaction is the directing effect of proximal Lewis basic groups, such as hydroxyls. The zinc carbenoid coordinates to the oxygen atom, directing the cyclopropanation to the syn face with high diastereoselectivity.[2]
Figure 1: Simplified workflow of the Simmons-Smith reaction.
The Furukawa Modification: Enhanced Reactivity
A significant improvement to the original protocol is the use of diethylzinc (Et₂Zn) in place of the zinc-copper couple, known as the Furukawa modification.[1][3] This provides a more reliable and reproducible source of the active carbenoid, often leading to higher yields and cleaner reactions.
Performance and Limitations
The Simmons-Smith reaction is particularly effective for electron-rich styrenes. However, its efficiency diminishes with electron-deficient substrates due to the electrophilic nature of the zinc carbenoid.[4][5] While its functional group tolerance is broad, certain functionalities can interfere. For instance, the cyclopropanation of N-substituted alkenes can be complicated by competing N-alkylation.[6] Furthermore, achieving high regioselectivity in the monocyclopropanation of polyenes with minimal electronic bias can be challenging.[4]
The Power of Transition Metals: Catalytic Cyclopropanation
Transition metal-catalyzed cyclopropanation, most commonly employing rhodium, copper, cobalt, or iron catalysts, offers a powerful and versatile alternative.[7][8][9] These methods typically involve the in situ generation of a metal carbene from a diazo compound, which then transfers to the alkene.
Mechanism: A Tale of Two Pathways
The precise mechanism of transition metal-catalyzed cyclopropanation is often catalyst- and substrate-dependent. Two primary pathways are generally considered:
-
Concerted Pathway: The metal carbene adds to the alkene in a single, concerted step. This is often invoked to explain the high stereospecificity observed in many systems.
-
Stepwise Pathway: This involves the formation of a metallacyclobutane intermediate, which then undergoes reductive elimination to form the cyclopropane ring. This pathway can account for the formation of both cis and trans products and is supported by computational studies for some catalyst systems.[10]
Figure 2: General mechanistic pathways in transition metal-catalyzed cyclopropanation.
Asymmetric Cyclopropanation: The Chiral Catalyst Advantage
A major strength of this approach is the ability to achieve high levels of enantioselectivity through the use of chiral ligands. A vast array of chiral catalysts has been developed, with rhodium and cobalt complexes often providing exceptional results. For instance, cobalt(II) complexes of D2-symmetric chiral porphyrins have been shown to be highly effective for the diastereoselective and enantioselective cyclopropanation of a broad range of styrene derivatives, often minimizing the common side reaction of diazo compound dimerization.[7][11]
Cobalt Catalysis: A Closer Look at Stereoselectivity
Computational studies on cobalt-porphyrin catalyzed cyclopropanation of styrene with ethyl diazoacetate suggest that high trans/cis stereoselectivity is determined at the transition state of C-C bond formation and, in part, through the isomerization of a carbon-centered radical intermediate.[10] The choice of the porphyrin ligand and any axial ligands significantly influences both the reaction rate and the stereochemical outcome.
The Kulinkovich Reaction: A Gateway to Cyclopropanols and Cyclopropylamines
The Kulinkovich reaction offers a distinct approach, synthesizing cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[8] This method is particularly valuable as the resulting cyclopropanols are versatile intermediates for further functionalization.
Mechanism: The Titanacyclopropane Intermediate
The reaction proceeds via the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium alkoxide. This intermediate then reacts with the ester in a double alkylation to produce the cyclopropanol.[8]
The Kulinkovich-Szymoniak Reaction: Accessing Primary Cyclopropylamines
A significant modification, the Kulinkovich-Szymoniak reaction, allows for the synthesis of primary cyclopropylamines from nitriles.[12] This variant involves the formation of an azatitanacyclopentane intermediate, which, upon treatment with a Lewis acid, undergoes ring contraction to yield the desired cyclopropylamine. While effective, this reaction can sometimes be plagued by side products such as ketones and the diastereoselectivity for 1,2-disubstituted cyclopropylamines can be moderate.
Emerging Frontiers: Photocatalytic Cyclopropanation
Recent advances in photoredox catalysis have opened new avenues for cyclopropanation under mild and operationally simple conditions. These methods often avoid the use of stoichiometric metals and hazardous diazo compounds.
Radical/Polar Crossover Strategy
One promising approach involves a radical/polar crossover mechanism. For example, the use of a bench-stable, bifunctional silicate reagent in combination with an organic photocatalyst and visible light allows for the cyclopropanation of a wide array of olefins with excellent functional group tolerance.[13][14] The reaction is proposed to proceed via a rapid anionic 3-exo-tet ring closure.
Comparative Performance Data
The following table summarizes representative data for the different synthetic routes, focusing on the cyclopropanation of styrene as a benchmark substrate.
| Method | Catalyst/Reagent | Substrate | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee %) | Reference(s) |
| Simmons-Smith | Et₂Zn, CH₂I₂ | Cinnamyl alcohol | High (not specified) | >200:1 (for Z-alkene) | N/A (substrate control) | [2] |
| Transition Metal (Fe) | Chiral Fe(II)-porphyrin | Styrene | 99 | 21:1 | 45 (trans), 21 (cis) | [7] |
| Transition Metal (Co) | Chiral Co(II)-porphyrin | Styrene | High | >98:2 | 98 | [7] |
| Transition Metal (Rh) | Rh₂(S-TCPTAD)₄ | Methyl p-tolyldiazoacetate + Ethyl acrylate | 59 | >97:3 | 77 | [15] |
| Kulinkovich-Szymoniak | Ti(OiPr)₄, EtMgBr, BF₃·OEt₂ | Benzonitrile | 51-70 | Moderate (e.g., 55:45 for 1,2-disubstituted) | N/A | [16] |
| Photocatalytic | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Vinylphosphonate + n-octylsilicate | 82 | N/A | N/A | [17] |
Experimental Protocols
Representative Protocol for Asymmetric Simmons-Smith Cyclopropanation of Cinnamyl Alcohol[18]
-
To a solution of the chiral aziridine-phosphine ligand (0.025 mmol) in anhydrous CH₂Cl₂ (5 mL) at 0 °C, add cinnamyl alcohol (0.5 mmol).
-
Sequentially add diethylzinc (1.0 M in hexanes, 1.0 mmol) and diiodomethane (0.6 mmol).
-
Stir the resulting mixture at room temperature for 4 hours.
-
Quench the reaction by adding a 2 M aqueous solution of NaOH.
-
Separate the phases and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over MgSO₄, and concentrate in vacuo to afford the crude cyclopropylmethanol.
General Procedure for Cobalt-Catalyzed Asymmetric Cyclopropanation of Styrene[7]
-
To a solution of the chiral cobalt(II)-porphyrin catalyst (1 mol%) and 4-(dimethylamino)pyridine (0.5 equiv) in a suitable solvent (e.g., toluene), add the styrene derivative (1 equiv).
-
Add the diazoacetate reagent (1.2 equiv) to the mixture.
-
Stir the reaction at room temperature until complete consumption of the starting material (monitored by TLC or GC).
-
Concentrate the reaction mixture and purify the residue by column chromatography on silica gel to afford the desired cyclopropyl ester.
Conclusion and Future Outlook
The synthesis of functionalized cyclopropylarenes is a mature field with a diverse array of reliable methods at the disposal of the synthetic chemist.
-
The Simmons-Smith reaction remains a robust and predictable method, especially for diastereoselective cyclopropanations directed by proximal hydroxyl groups.
-
Transition-metal catalysis , particularly with chiral rhodium and cobalt complexes, offers unparalleled access to enantioenriched cyclopropylarenes with high stereoselectivity. The choice of metal and ligand is crucial and allows for fine-tuning of reactivity and selectivity.
-
The Kulinkovich reaction and its variants provide a unique entry to valuable cyclopropanol and cyclopropylamine building blocks, although challenges with diastereoselectivity and side reactions can arise.
-
Photocatalytic methods are a rapidly developing area, promising milder reaction conditions and broader functional group compatibility, moving away from traditional, often hazardous reagents.
The selection of the optimal synthetic route will invariably depend on the specific target molecule, the desired stereochemistry, the presence of other functional groups, and considerations of scale and cost. As catalyst design continues to evolve and new mechanistic insights are gained, the synthesis of even more complex and functionally diverse cyclopropylarenes will undoubtedly become more streamlined and efficient, further solidifying the importance of this remarkable structural motif in science and technology.
References
- 1. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. mdpi.com [mdpi.com]
- 4. Item - TRANSITION METAL CATALYZED SIMMONSâSMITH TYPE CYCLOPROPANATIONS - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 5. chemtube3d.com [chemtube3d.com]
- 6. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Computational Study on the Mechanism of Catalytic Cyclopropanation Reaction with Cobalt N-Confused Porphyrin: The Effects of Inner Carbon and Intramolecular Axial Ligand - ProQuest [proquest.com]
- 11. Asymmetric cyclopropanation of styrenes catalyzed by metal complexes of D2-symmetrical chiral porphyrin: superiority of cobalt over iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. DSpace [dr.lib.iastate.edu]
- 15. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Routes to Acorenone: A Guide for Researchers
Acorenone, a spirocyclic sesquiterpenoid first isolated from the sweet flag plant (Acorus calamus), presents a fascinating synthetic challenge due to its distinctive spiro[4.5]decane framework. This unique architecture has inspired the development of numerous innovative strategies for its total synthesis. This guide provides a comparative analysis of several key synthetic routes to acorenone and its isomers, offering insights into the strategic choices, mechanistic underpinnings, and practical outcomes of each approach. We will delve into the classic syntheses that laid the groundwork for spirocycle construction and explore more contemporary methods that leverage modern synthetic transformations.
The Structural Challenge: Acorenone's Spirocyclic Core
The core of acorenone features a cyclopentane ring fused to a cyclohexane ring at a single, quaternary carbon atom—the spiro center. The synthesis of this sterically congested motif, along with the control of the relative and absolute stereochemistry of the substituents on the five-membered ring, constitutes the primary hurdle in the total synthesis of this natural product.
Classical Approaches to the Acorenone Skeleton
Four seminal total syntheses, developed by the research groups of Trost, Pesaro and Bachmann, Nagumo, and Oppolzer, showcase the diverse strategies employed to conquer the challenges posed by acorenone's structure.
Trost's Spiroannelation via Oxaspiropentane Rearrangement (1975)
Trost and his colleagues pioneered a novel approach to acorenone B centered on the formation and subsequent rearrangement of an oxaspiropentane intermediate. This strategy provides a stereocontrolled route to the spiro[4.5]decane system.
Key Strategy: The synthesis commences with the reaction of 2-isopropyl-5-methylcyclopentanone with diphenylsulfonium cyclopropylide to form an oxaspiropentane. This intermediate then undergoes a thermally- or acid-catalyzed rearrangement to furnish a spiro[3.4]octanone derivative, which is further elaborated to acorenone B.
Mechanistic Insight: The formation of the oxaspiropentane proceeds through the addition of the sulfur ylide to the ketone carbonyl, followed by an intramolecular nucleophilic substitution. The subsequent rearrangement is a concerted pericyclic reaction, driven by the release of ring strain in the three-membered rings.
Experimental Protocol for Oxaspiropentane Formation and Rearrangement: To a solution of 2-isopropyl-5-methylcyclopentanone in a suitable solvent, cyclopropyldiphenylsulfonium fluoroborate is added, leading to the formation of the key oxaspiropentane intermediate. This intermediate is then subjected to thermal or acid-catalyzed rearrangement to yield the spiro[3.4]octan-1-one
Comparing the reactivity of propyne and acetylene in chemical reactions.
An In-Depth Guide to the Comparative Reactivity of Propyne and Acetylene
As a Senior Application Scientist, this guide provides a comprehensive comparison of the chemical reactivity of propyne and acetylene. Moving beyond simple structural analogies, we will explore the nuanced interplay of electronic and steric effects that govern their behavior in key chemical transformations. This document is intended for researchers, scientists, and professionals in drug development who utilize these fundamental building blocks in complex organic synthesis.
Foundational Principles: Structural and Electronic Divergence
Acetylene (C₂H₂) is the simplest alkyne, a linear molecule with two triply bonded sp-hybridized carbon atoms, each bonded to a hydrogen atom. Propyne (C₃H₄), or methylacetylene, is the next homolog, where one hydrogen is replaced by a methyl group (CH₃). This seemingly minor substitution introduces significant electronic and steric differences that profoundly influence reactivity.[1][2]
-
Electronic Effects: The methyl group in propyne is electron-donating through an inductive effect and hyperconjugation. This increases the electron density of the triple bond compared to acetylene. In electrophilic addition reactions, this donation helps stabilize the intermediate vinyl cation, a factor that can accelerate the reaction.[3][4]
-
Steric Effects: The methyl group also introduces steric hindrance, which can impede the approach of reagents to the triple bond.[5][6] This effect often counteracts the activating electronic effect, making the prediction of relative reactivity non-trivial and highly dependent on the specific reaction and reagents involved.
-
Acidity: Both are terminal alkynes, possessing an sp-hybridized C-H bond that is notably acidic (pKa ≈ 25) compared to C-H bonds in alkenes and alkanes.[7] Acetylene has two such acidic protons, while propyne has one. This acidity is crucial for generating powerful acetylide nucleophiles.[7][8]
The following diagram illustrates the key structural differences and the electronic influence of the methyl group in propyne.
Caption: Structural comparison and electronic effect in propyne.
Comparative Reactivity in Key Transformations
The relative reactivity of propyne and acetylene is highly dependent on the reaction type. Generalizations can be misleading; therefore, a case-by-case analysis is essential.[9]
Electrophilic Addition (Hydrohalogenation & Halogenation)
Electrophilic additions are hallmark reactions of alkynes. The reaction proceeds through a vinyl cation intermediate, which is generally less stable than the alkyl carbocations formed from alkenes, making alkynes less reactive than alkenes towards many electrophiles.[4][10]
-
Mechanism & Rate: The addition of an electrophile (E⁺) to propyne can form a more stable secondary vinyl cation due to the electron-donating methyl group. In contrast, acetylene can only form a primary vinyl cation. This stabilization suggests propyne should react faster. However, the steric bulk of the methyl group can hinder the electrophile's approach. The dominant factor depends on the electrophile's size and the reaction conditions.
-
Regioselectivity (Markovnikov's Rule): For propyne, an unsymmetrical alkyne, additions of reagents like H-X follow Markovnikov's rule. The electrophile (H⁺) adds to the terminal carbon, and the nucleophile (X⁻) adds to the internal carbon, due to the greater stability of the secondary vinyl cation.[3][11][12] Acetylene, being symmetrical, does not exhibit regioselectivity in the first addition.
Experimental Data Summary: Electrophilic Addition
| Reaction | Substrate | Relative Rate | Product(s) | Key Factor(s) |
| Hydrohalogenation (HBr) | Acetylene | Slower | Vinyl bromide | Formation of less stable primary vinyl cation.[4] |
| Propyne | Faster | 2-Bromopropene | Stabilization of secondary vinyl cation by methyl group.[3] | |
| Halogenation (Br₂) | Acetylene | Generally Slower | 1,2-Dibromoethene | Less electron-rich π-system. |
| Propyne | Generally Faster | 1,2-Dibromopropene | Electron-donating CH₃ group increases π-system nucleophilicity.[3] |
The following workflow illustrates the comparative electrophilic addition of HBr.
Caption: Comparative workflow of HBr addition to alkynes.
Catalytic Hydrogenation
Hydrogenation of alkynes can be controlled to yield either alkenes or alkanes.[13] The choice of catalyst is paramount for selectivity.
-
Complete Hydrogenation: Using powerful catalysts like Palladium on Carbon (Pd/C) or Platinum (Pt), both acetylene and propyne are fully reduced to ethane and propane, respectively. In these cases, alkynes are generally more reactive than alkenes.[14]
-
Partial Hydrogenation (cis-Alkene Synthesis): To stop the reaction at the alkene stage, a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline), is used.[15][16] This catalyst is deactivated to prevent the reduction of the resulting alkene.[17] The reaction proceeds via syn-addition of hydrogen, yielding a cis-alkene.[18]
-
Reactivity Comparison: Terminal alkynes, like acetylene and propyne, tend to adsorb more strongly to the catalyst surface than internal alkynes. This strong adsorption can sometimes slow the initial rate of hydrogenation to the alkene compared to internal alkynes.[19] Between acetylene and propyne, propyne's hydrogenation has been extensively studied for the selective production of propene, a crucial industrial feedstock.[20][21][22] Computational studies suggest that for some catalytic systems, both electronic and steric effects govern the overall activity of alkyne hydrogenation.[5][6]
Caption: Mechanism of partial hydrogenation via Lindlar's catalyst.
Experimental Protocols
To provide a practical framework, the following are standardized protocols for comparing the reactivity of propyne and acetylene in key reactions.
Protocol 1: Competitive Catalytic Hydrogenation
This experiment aims to determine the relative rate of hydrogenation by reacting an equimolar mixture of acetylene and propyne with a limited amount of H₂.
Methodology:
-
Catalyst Preparation: Add Lindlar's catalyst (5% by weight of the total alkyne mass) to a round-bottom flask equipped with a magnetic stir bar.[19]
-
Solvent & Alkynes: Add an appropriate solvent (e.g., ethanol or ethyl acetate). Introduce an equimolar mixture of acetylene and propyne gas into the solvent.
-
Reaction Initiation: Seal the flask and purge with hydrogen gas (H₂), maintaining a positive pressure with a balloon.[19]
-
Monitoring: Stir the reaction vigorously at room temperature. At regular intervals (e.g., 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.
-
Analysis: Quench the aliquots immediately and analyze by Gas Chromatography (GC) or GC-MS to determine the relative consumption of acetylene and propyne and the formation of ethene and propene. The alkyne that is consumed faster is more reactive under these conditions.
Protocol 2: Hydrobromination and Regioselectivity Analysis
This protocol compares the rate of HBr addition and confirms the regioselectivity for propyne.
Methodology:
-
Setup: In two separate round-bottom flasks, dissolve acetylene and propyne in an inert solvent (e.g., dichloromethane) and cool to 0 °C in an ice bath.
-
Reagent Addition: Slowly add one equivalent of a solution of HBr in acetic acid to each flask while stirring.[19]
-
Monitoring: Monitor the reactions by taking aliquots at set time points and analyzing via Thin-Layer Chromatography (TLC) or GC to track the disappearance of the starting alkyne.[19]
-
Workup: Once the reaction is complete (or after a set time for rate comparison), transfer the mixture to a separatory funnel. Neutralize the excess acid by washing with a saturated aqueous solution of sodium bicarbonate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Analysis: Analyze the crude products by ¹H NMR spectroscopy to confirm the product structures. For propyne, the spectrum will confirm the formation of 2-bromopropene (Markovnikov's product). The relative rates can be determined by comparing the consumption of starting material over time.
Conclusion: A Synthesis of Electronic and Steric Factors
The reactivity of propyne versus acetylene cannot be described by a single, overarching rule. It is a delicate balance of competing electronic and steric effects.
-
In electrophilic additions , the electron-donating methyl group of propyne stabilizes the vinyl cation intermediate, often leading to a faster reaction rate compared to acetylene. This same group dictates strict Markovnikov regioselectivity.
-
In catalytic hydrogenations , the situation is more complex, with factors like catalyst choice and adsorption phenomena playing a critical role. While both can be selectively reduced to cis-alkenes, their relative rates can vary.
-
In deprotonation reactions , the presence of the acidic terminal proton is the key determinant of reactivity, making both molecules valuable precursors for generating potent carbon nucleophiles.
A thorough understanding of these principles is paramount for the strategic design of synthetic routes in research and development. By carefully selecting reaction conditions and reagents, chemists can exploit the unique reactivity profiles of both propyne and acetylene to achieve desired chemical transformations with high efficiency and selectivity.
References
- 1. Comparative Study of Propyne and Acetylene in Reactions [eureka.patsnap.com]
- 2. Propyne - Wikipedia [en.wikipedia.org]
- 3. Reactivity of Propyne in Addition Reactions with Halogens [eureka.patsnap.com]
- 4. Electrophilic Addition Reactions of Alkynes - Chemistry Steps [chemistrysteps.com]
- 5. Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Alkyne Reactivity [www2.chemistry.msu.edu]
- 8. quora.com [quora.com]
- 9. quora.com [quora.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 22.3 Reactions of Alkenes and Alkynes – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 13. ncert.nic.in [ncert.nic.in]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Lindlar catalyst - Wikipedia [en.wikipedia.org]
- 16. byjus.com [byjus.com]
- 17. Khan Academy [khanacademy.org]
- 18. orgosolver.com [orgosolver.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of Heptyl-cyclopropane for Pharmaceutical Research
The cyclopropane ring, a small yet powerful structural motif, is increasingly recognized for its ability to confer unique and advantageous properties to pharmacologically active molecules. Its rigid structure can lock in bioactive conformations, enhance metabolic stability, and improve potency. Among the myriad of cyclopropane derivatives, simple alkyl-substituted cyclopropanes like heptyl-cyclopropane are gaining attention as valuable hydrophobic building blocks in drug discovery. This guide provides a comparative analysis of the most effective synthetic routes to heptyl-cyclopropane, offering field-proven insights and detailed experimental protocols for researchers in drug development.
Introduction to Cyclopropanation Strategies
The construction of a cyclopropane ring, known as cyclopropanation, can be achieved through several distinct mechanistic pathways. The most common and synthetically useful methods for preparing simple alkyl cyclopropanes, such as heptyl-cyclopropane, are [2+1] cycloadditions. These reactions involve the addition of a one-carbon unit (a carbene or carbenoid) to an alkene. This guide will focus on a comparative study of three primary methodologies: the Simmons-Smith reaction, transition metal-catalyzed cyclopropanation, and the Kulinkovich reaction followed by deoxygenation.
The Simmons-Smith Reaction: A Classic and Reliable Approach
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, renowned for its reliability and stereospecificity. The reaction utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, to convert an alkene into a cyclopropane. A significant advantage of this method is its high degree of stereospecificity, where the geometry of the starting alkene is preserved in the cyclopropane product.
Mechanism of the Simmons-Smith Reaction
The active reagent in the Simmons-Smith reaction is the iodomethylzinc iodide (ICH₂ZnI) carbenoid, which is formed on the surface of the zinc-copper couple. This carbenoid then adds to the alkene in a concerted fashion, meaning both new carbon-carbon bonds are formed simultaneously. This concerted mechanism accounts for the observed stereospecificity.
Caption: Mechanism of the Simmons-Smith reaction.
Experimental Protocol: Simmons-Smith Cyclopropanation of 1-Octene
Materials:
-
1-Octene
-
Diiodomethane (CH₂I₂)
-
Zinc-Copper Couple (Zn-Cu)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with a zinc-copper couple.
-
Anhydrous diethyl ether is added to suspend the zinc-copper couple under a nitrogen atmosphere.
-
A solution of diiodomethane in anhydrous diethyl ether is added slowly to the stirred suspension. The reaction may require gentle heating to initiate.
-
Once the formation of the organozinc carbenoid is evident, the mixture is cooled in an ice bath.
-
A solution of 1-octene in anhydrous diethyl ether is added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for several hours, monitoring for completion by GC-MS.
-
Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The mixture is filtered to remove any remaining solids. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude heptyl-cyclopropane is purified by fractional distillation.
Furukawa Modification
A widely used and often more reproducible variation is the Furukawa modification, which employs diethylzinc (Et₂Zn) in place of the zinc-copper couple. This modification can lead to higher yields and is particularly effective for less reactive alkenes.
Transition Metal-Catalyzed Cyclopropanation: Versatility and Asymmetric Potential
The decomposition of diazo compounds by transition metal catalysts, most notably those based on rhodium(II) and copper(I), is a powerful and versatile method for generating metal carbenoids that readily cyclopropanate alkenes. This approach offers access to a broad range of substituted cyclopropanes and, crucially for drug development, can be rendered highly enantioselective through the use of chiral ligands.
Mechanism of Rhodium-Catalyzed Cyclopropanation
The catalytic cycle begins with the reaction of the dirhodium(II) catalyst with a diazo compound, such as ethyl diazoacetate, leading to the extrusion of dinitrogen gas and the formation of a rhodium carbene intermediate. This electrophilic carbene species then reacts with the alkene in a concerted, though often asynchronous, manner to generate the cyclopropane ring and regenerate the active rhodium catalyst.
Caption: Catalytic cycle of rhodium-catalyzed cyclopropanation.
Experimental Protocol: Rhodium-Catalyzed Cyclopropanation of 1-Octene with Ethyl Diazoacetate
Materials:
-
1-Octene
-
Ethyl diazoacetate (EDA)
-
Dirhodium(II) acetate [Rh₂(OAc)₄]
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of 1-octene and a catalytic amount of dirhodium(II) acetate in anhydrous dichloromethane under a nitrogen atmosphere, a solution of ethyl diazoacetate in anhydrous dichloromethane is added dropwise via a syringe pump over several hours.
-
The reaction mixture is stirred at room temperature and monitored by TLC or GC-MS for the consumption of the starting materials.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the ethyl 2-heptylcyclopropane-1-carboxylate.
Note: The resulting product is an ester-substituted cyclopropane. A subsequent hydrolysis and decarboxylation or reduction would be necessary to obtain heptyl-cyclopropane.
The Kulinkovich Reaction: A Two-Step Route from Esters
The Kulinkovich reaction offers an alternative pathway to cyclopropanes, proceeding through a cyclopropanol intermediate. This organometallic transformation involves the reaction of a carboxylic ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. To obtain heptyl-cyclopropane, a two-step sequence is required: the Kulinkovich reaction to form 1-heptylcyclopropanol, followed by a deoxygenation step.
Mechanism of the Kulinkovich Reaction
The reaction begins with the formation of a titanacyclopropane intermediate from the titanium alkoxide and the Grignard reagent. This titanacyclopropane then reacts with the ester as a 1,2-dicarbanion equivalent to produce the cyclopropanol after workup.
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1-Ethynylcyclopropyl)benzene
As researchers navigating the complexities of novel chemical entities, our primary responsibility is to foster an environment of uncompromising safety. The compound (1-Ethynylcyclopropyl)benzene, while crucial for specific synthetic pathways, presents a multifaceted hazard profile that demands rigorous and intelligent protective measures. This guide moves beyond a simple checklist, providing a procedural and logical framework for its safe handling, grounded in the fundamental principles of chemical toxicology and laboratory best practices.
The core hazards of this molecule stem from its constituent parts: the benzene ring , a known human carcinogen and flammable liquid, and the ethynyl group , which introduces risks of flammability and potential instability characteristic of acetylenic compounds.[1][2][3] Therefore, our protective strategy must address the dual threats of chronic toxicity and acute physical dangers.
Foundational Principle: Engineering Controls as the First Line of Defense
Before any discussion of Personal Protective Equipment (PPE), it is imperative to state that PPE is the last line of defense. The primary method for safe handling of this compound is the mandatory use of engineering controls.
-
Chemical Fume Hood: All manipulations, including weighing, transferring, and the setup of reactions, must be conducted within a properly functioning and certified chemical fume hood.[4][5] This is non-negotiable. The fume hood's primary function is to capture and exhaust vapors, which are the main route for inhalation exposure to the toxic benzene moiety.[2][6]
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that may escape primary containment.[7][8]
The PPE Protocol: A Multi-Layered Defense System
The selection of PPE must be deliberate, addressing the specific routes of exposure: dermal (skin), ocular (eyes), and respiratory (inhalation).
Ocular Protection: Preventing Irreversible Damage
Direct contact with the eyes can cause serious irritation.[9]
-
Mandatory Equipment: At a minimum, ANSI Z87.1-compliant, splash-proof chemical safety goggles must be worn at all times in the area where the chemical is handled.[10][11][12]
-
Enhanced Protection: When transferring quantities greater than a few milliliters or during operations with a heightened risk of splashing, a full-face shield must be worn over the safety goggles.[10][12] This provides a secondary barrier protecting the entire face.
Dermal Protection: A Chemical-Specific Approach
The benzene component of this molecule is readily absorbed through the skin and can cause irritation and contribute to systemic toxicity.[10][12] Glove selection is therefore one of the most critical decisions.
-
The Fallacy of Standard Nitrile: Standard disposable nitrile gloves offer poor resistance to aromatic hydrocarbons like benzene.[13][14][15][16] Breakthrough can occur rapidly, providing a false sense of security. While suitable for incidental splash protection, they must be removed and replaced immediately upon any contact.[11][16]
-
Recommended Hand Protection:
-
Primary Handling/Splash Zone: For short-term tasks, a double-gloving technique using two pairs of nitrile gloves is an acceptable practice, with the understanding that the outer glove is sacrificial and must be changed frequently.[11]
-
Extended Use/Higher Volumes: For prolonged handling or when working with larger volumes (>50 mL), more robust gloves are required. Materials such as Viton™ or multi-layer laminate gloves (e.g., Silver Shield®) are the authoritative recommendation for protection against benzene and aromatic compounds.[17][18]
-
-
Body Protection:
-
A flame-resistant (FR) lab coat, fully buttoned, is mandatory.[12]
-
Wear long pants and fully enclosed, chemical-resistant shoes.[4][12] Sandals, perforated shoes, or cloth sneakers are strictly prohibited.[4]
-
For large-scale transfers, consider a chemically resistant apron worn over the lab coat.[10]
-
Respiratory Protection: The Final Safeguard
While the fume hood is the primary respiratory control, emergency situations or specific procedures may require direct respiratory protection.
-
Standard Operations: A chemical fume hood is sufficient.
-
Spills or Control Failure: In the event of a significant spill outside of a fume hood or a failure of the ventilation system, a NIOSH-approved respirator is required.[10][17] The appropriate choice would be a full-facepiece respirator with organic vapor cartridges or, for higher concentrations, a supplied-air respirator.[19]
Data-Driven PPE Selection Summary
The following table summarizes the required PPE based on the operational context.
| Task/Scenario | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Low Volume Weighing & Transfer (<10 mL) inside Fume Hood | Double Nitrile Gloves | Chemical Splash Goggles | Chemical Fume Hood | Flame-Resistant Lab Coat |
| Reaction Setup/Workup inside Fume Hood | Double Nitrile or Viton™ Gloves | Chemical Splash Goggles | Chemical Fume Hood | Flame-Resistant Lab Coat |
| High Volume Transfer (>50 mL) inside Fume Hood | Viton™ or Laminate Gloves | Chemical Splash Goggles & Face Shield | Chemical Fume Hood | FR Lab Coat & Chem-Resistant Apron |
| Large Spill Cleanup / Ventilation Failure | Viton™ or Laminate Gloves | Full-Facepiece Respirator | NIOSH-Approved Respirator (e.g., SCBA) | Full Chemical-Resistant Suit |
Procedural Workflow for Safe Handling
A systematic approach ensures that safety protocols are integrated into the experimental process from start to finish.
Caption: Procedural workflow for handling this compound.
Emergency Procedures & Disposal Plan
Emergency Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[4][12][20]
-
Skin Contact: Remove contaminated clothing immediately and wash the affected area with soap and plenty of water for at least 15 minutes. Use a safety shower if the area of contact is large.[10][12][20]
-
Inhalation: Move the affected person to fresh air at once. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][10][12]
-
Spill: For a small spill inside a fume hood, absorb with an inert material (e.g., sand or vermiculite), collect in a sealed container, and dispose of as hazardous waste. For large spills, evacuate the area, notify institutional safety personnel, and prevent entry.[12][21]
Disposal Plan: All waste containing this compound, including contaminated gloves, absorbent materials, and rinsate, must be treated as hazardous waste.[5]
-
Collection: Collect waste in a clearly labeled, sealed container designated for non-halogenated, flammable organic waste.[5]
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials, particularly oxidizing agents.[22]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Do not pour down the drain.[23]
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
- 1. LCSS: ACETYLENE [web.stanford.edu]
- 2. epa.gov [epa.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. benchchem.com [benchchem.com]
- 6. gov.uk [gov.uk]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. chemos.de [chemos.de]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. 1910.1028 App A - Substance Safety Data Sheet, Benzene | Occupational Safety and Health Administration [osha.gov]
- 11. purdue.edu [purdue.edu]
- 12. prod.wp.cdn.aws.wfu.edu [prod.wp.cdn.aws.wfu.edu]
- 13. gloves.com [gloves.com]
- 14. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 15. primodentalproducts.com [primodentalproducts.com]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
- 17. Benzene - EJnet.org [ejnet.org]
- 18. static.conocophillips.com [static.conocophillips.com]
- 19. CCOHS: Benzene [ccohs.ca]
- 20. CDC - NIOSH Pocket Guide to Chemical Hazards - Benzene [cdc.gov]
- 21. 1910.1028 App B - Substance Technical Guidelines, Benzene | Occupational Safety and Health Administration [osha.gov]
- 22. gre.ac.uk [gre.ac.uk]
- 23. ehs.oregonstate.edu [ehs.oregonstate.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
